molecular formula C13H14N2O2S B089561 Benzylsulfamide CAS No. 104-22-3

Benzylsulfamide

Katalognummer: B089561
CAS-Nummer: 104-22-3
Molekulargewicht: 262.33 g/mol
InChI-Schlüssel: HLIBJQGJVDHCNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzylsulfamide is a chemical compound belonging to the sulfonamide class, a group of synthetic substances with a rich history in biomedical research. Sulfonamides, characterized by the sulfonamide functional group (-SO₂NH₂), are known for their ability to act as competitive inhibitors in key enzymatic processes . A primary research focus for sulfonamides has been their inhibitory action on bacterial dihydropteroate synthase, an enzyme essential for folate synthesis . This mechanism has established them as a foundational structure in antimicrobial studies. Beyond their antibacterial properties, research into novel sulfonamide derivatives has revealed a much broader spectrum of biological activities. Modern scientific investigations explore sulfonamide-based compounds for their potential in diverse areas, including enzyme inhibition . Recent studies highlight novel benzene sulfonamide hybrids exhibiting significant antioxidant capacity and inhibitory potential against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), tyrosinase, and α-glucosidase . These findings suggest utility in neurological and metabolic disorder research. Furthermore, certain sulfonamide derivatives are being evaluated for anti-proliferative activity against various human cancer cell lines, indicating their value in oncological research . As a research chemical, this compound provides scientists with a versatile scaffold for developing new bioactive molecules, studying enzyme mechanisms, and exploring structure-activity relationships within the pharmacologically significant sulfonamide family.

Eigenschaften

IUPAC Name

4-(benzylamino)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c14-18(16,17)13-8-6-12(7-9-13)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2,(H2,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIBJQGJVDHCNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870445
Record name 4-(Benzylamino)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104-22-3
Record name 4-[(Phenylmethyl)amino]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzylsulfamide [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzylsulfamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.897
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZYLSULFAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AI9WDT80FQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Benzylsulfamide: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzylsulfamide (CAS No. 104-22-3) is a sulfonamide-class compound that has garnered significant interest within the scientific community.[1] Initially recognized for its antibacterial properties, its versatile chemical scaffold has become a focal point for modern medicinal chemistry research.[1] This guide provides a comprehensive technical overview of this compound, delving into its core chemical structure, physicochemical properties, and validated synthesis methodologies. We will explore its primary mechanism of action as a potent carbonic anhydrase inhibitor and discuss its broader biological activities, including potential applications in oncology and cardiovascular therapy.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols to facilitate further investigation and application of this promising molecule.

Core Molecular Structure and Physicochemical Properties

This compound, with the IUPAC name 4-(benzylamino)benzenesulfonamide, is an aromatic amine characterized by a central benzenesulfonamide core functionalized with a benzylamino group.[3][4] This structure is fundamental to its biological activity, combining the well-established pharmacophore of the sulfonamide group with the steric and electronic contributions of the benzyl moiety.[1]

The sulfonamide group (-SO₂NH₂) is a strong electron-withdrawing meta-director, while the benzylamino group (-NHCH₂C₆H₅) is generally an ortho/para-director, although steric hindrance can influence its reactivity.[1][5] These features make this compound a versatile building block for synthesizing a diverse library of derivatives.[1]

Caption: Chemical structure of 4-(benzylamino)benzenesulfonamide.

A summary of its key physicochemical properties is presented below for easy reference.

PropertyValueSource(s)
CAS Number 104-22-3[3][4][5][6][7]
Molecular Formula C₁₃H₁₄N₂O₂S[3][6][7]
Molecular Weight 262.33 g/mol [1][3][4][5][7]
IUPAC Name 4-(benzylamino)benzenesulfonamide[3][4][5]
Appearance Solid powder / Crystals[3][7]
Melting Point 175°C[7][8]
Boiling Point 465°C at 760 mmHg (Predicted)[6]
Solubility Soluble in DMSO, Acetone, Dioxane. Slightly soluble in alcohol. Very slightly soluble in water.[3][7]
pKa (Predicted) 10.18 ± 0.12[8]
InChI Key HLIBJQGJVDHCNB-UHFFFAOYSA-N[1][3][5]

Synthesis Methodologies and Experimental Protocols

The synthesis of this compound and its derivatives is crucial for further research and development. Several synthetic routes have been reported, each with distinct advantages regarding yield, purity, and substrate tolerance.[1] Here, we detail a common and reliable laboratory-scale protocol based on the reaction of a substituted benzenesulfonyl chloride with an amine, a foundational method in sulfonamide chemistry.[9]

Workflow for this compound Synthesis

Synthesis_Workflow cluster_prep Phase 1: Reaction Setup cluster_reaction Phase 2: Acylation Reaction cluster_workup Phase 3: Product Isolation & Purification cluster_analysis Phase 4: Characterization start Dissolve 4-aminobenzenesulfonamide in suitable solvent (e.g., Pyridine) reagent Cool solution to 0°C in an ice bath start->reagent 1. Solvation add_chloride Add Benzyl Chloride dropwise to the stirred solution reagent->add_chloride 2. Reagent Addition stir Allow reaction to stir at room temp overnight to ensure completion add_chloride->stir 3. Covalent Bond Formation quench Pour mixture into ice-cold HCl (aq) to precipitate the product stir->quench filtrate Filter the crude solid using suction filtration quench->filtrate 4. Precipitation wash Wash solid with cold distilled water to remove impurities filtrate->wash 5. Washing recrystallize Recrystallize crude product from a suitable solvent (e.g., Dioxane/Water) wash->recrystallize 6. Purification dry Dry the purified crystals in a desiccator recrystallize->dry characterize Characterize product via MP, FTIR, and NMR dry->characterize 7. Analysis

Caption: General experimental workflow for the synthesis of this compound.

Detailed Laboratory Protocol: Synthesis via Acylation

This protocol is a representative method adapted from general procedures for synthesizing benzenesulfonamide derivatives.[9][10]

Materials and Reagents:

  • 4-Aminobenzenesulfonamide

  • Benzyl chloride

  • Pyridine (anhydrous, as solvent and base)

  • Hydrochloric acid (HCl), 2 M solution

  • Dioxane

  • Distilled water

  • Standard laboratory glassware, magnetic stirrer, ice bath, suction filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1 equivalent of 4-aminobenzenesulfonamide in anhydrous pyridine. The use of pyridine serves both as a solvent and as a base to neutralize the HCl byproduct, driving the reaction to completion.

  • Cooling: Place the flask in an ice bath and cool the solution to 0°C. This is a critical step to control the exothermicity of the acylation reaction and minimize the formation of side products.

  • Reagent Addition: Add 1.1 equivalents of benzyl chloride dropwise to the cold, stirred solution over 30 minutes. The slow addition ensures the reaction temperature remains low and constant.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir overnight (12-16 hours) to ensure it proceeds to completion.

  • Product Precipitation (Work-up): Carefully and slowly pour the reaction mixture into a beaker containing a stirred solution of ice-cold 2 M HCl. This step protonates the pyridine and precipitates the water-insoluble this compound product.

  • Isolation: Collect the resulting white precipitate by suction filtration.

  • Washing: Wash the crude product on the filter paper with several portions of cold distilled water to remove any remaining salts and water-soluble impurities.

  • Purification: Recrystallize the crude solid from a dioxane/water solvent system to obtain pure crystals of this compound.[7]

  • Drying and Characterization: Dry the purified crystals in a desiccator under vacuum. The final product should be characterized by determining its melting point and using spectroscopic methods like FTIR and NMR to confirm its structure.

Biological Activity and Mechanism of Action

The sulfonamide scaffold is a cornerstone in drug discovery, and this compound is no exception.[11][12] Its biological activity is multifaceted, with carbonic anhydrase inhibition being the most prominently studied mechanism.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1][13] This reaction is fundamental to pH regulation and fluid balance in cells.[1] this compound and its derivatives are effective inhibitors of multiple CA isoforms, including CA I, II, VII, IX, and XII.[1]

Mechanism of Inhibition: The primary mechanism involves the sulfonamide group (-SO₂NH₂) binding directly to the Zn(II) ion located in the active site of the carbonic anhydrase enzyme.[14][15] This coordination displaces the zinc-bound water molecule/hydroxide ion, which is essential for the catalytic cycle, thereby inhibiting the enzyme's function.[15] The inhibition of tumor-associated isoforms like CA IX, which is overexpressed in many solid tumors and contributes to the acidic tumor microenvironment, makes this compound a valuable scaffold for developing anticancer agents.[1][16]

CA_Inhibition cluster_enzyme CA Active Site cluster_reaction Normal Catalytic Cycle cluster_inhibitor Inhibition Mechanism Enzyme Carbonic Anhydrase (CA) Zn²⁺ Ion HCO3 HCO₃⁻ + H⁺ Enzyme:f1->HCO3 Blocked Inhibited Enzyme Zn²⁺-Sulfonamide Complex CO2 CO₂ + H₂O CO2->Enzyme:f1 Substrate Binding Sulfonamide This compound (-SO₂NH₂ group) Sulfonamide->Enzyme:f1 Competitive Binding to Zn²⁺

Caption: Mechanism of carbonic anhydrase inhibition by this compound.

Other Biological Activities

Beyond CA inhibition, this compound and its derivatives have demonstrated a broad spectrum of biological activities:

  • Antibacterial Activity: Consistent with the classic action of sulfonamides, these compounds can interfere with bacterial folic acid synthesis by competitively inhibiting the enzyme dihydropteroate synthase, a pathway essential for bacterial survival.[1][5]

  • Anticancer Potential: In addition to inhibiting tumor-associated CA isoforms, certain novel benzenesulfonamide derivatives have shown potent cytotoxic activity against cancer cell lines, such as glioblastoma (GBM).[1]

  • Cardiovascular Effects: Some studies indicate that this compound derivatives may function as calcium channel blockers.[1][5] This action can promote vasodilation and lead to a reduction in blood pressure, suggesting potential applications in treating cardiovascular diseases.[1][2]

  • Anti-inflammatory and Antioxidant Activity: Various benzenesulfonamide derivatives have been synthesized and evaluated for anti-inflammatory and antioxidant properties, further highlighting the versatility of this chemical class.[10][17]

Applications in Drug Discovery and Development

The this compound scaffold is a powerful tool for drug discovery professionals. Its established role as a "zinc-binding group" makes it a privileged structure for designing targeted enzyme inhibitors.[15]

Key Application Areas:

  • Oncology: The development of isoform-selective CA inhibitors is a key strategy in cancer therapy.[13] By modifying the this compound structure, researchers can fine-tune selectivity for tumor-specific isoforms like CA IX, potentially leading to targeted anticancer drugs with fewer side effects.[1][16]

  • Infectious Diseases: The known antibacterial mechanism provides a foundation for developing new antimicrobial agents to combat the growing challenge of antibiotic resistance.[1][17]

  • Neurological and Metabolic Disorders: The inhibition of various enzymes, including acetylcholinesterase (AChE) and α-glucosidase, by novel sulfonamide hybrids suggests potential utility in research for Alzheimer's disease and diabetes.[1]

  • Cardiovascular Medicine: The potential for calcium channel modulation opens avenues for designing novel antihypertensive agents.[1][2]

The synthetic accessibility of this compound and the ability to readily modify its structure allow for the systematic exploration of structure-activity relationships (SAR), a critical process in optimizing lead compounds during drug development.[1]

Conclusion

This compound represents far more than a historical antibacterial agent. Its chemical structure is a validated and highly adaptable scaffold for the design of targeted therapeutic agents. With a primary and potent mechanism of action centered on carbonic anhydrase inhibition, it holds significant promise in oncology. Furthermore, its demonstrated potential in antibacterial, cardiovascular, and anti-inflammatory applications underscores its importance as a versatile building block in modern medicinal chemistry. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for scientists dedicated to leveraging the full therapeutic potential of the sulfonamide class in addressing complex human diseases.

References

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - MDPI. [Link]

  • Some of the known sulfonamide derivatives as potent carbonic anhydrase inhibitors. - ResearchGate. [Link]

  • Novel Sulfamide-Containing Compounds as Selective Carbonic Anhydrase I Inhibitors - NIH. [Link]

  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. [Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed. [Link]

  • This compound. [Link]

  • Product information, this compound - P&S Chemicals. [Link]

  • 4-((Phenylmethyl)amino)benzenesulfonamide | C13H14N2O2S | CID 2755709 - PubChem. [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - Frontiers. [Link]

  • Chemical structure of benzenesulfonamide (1),... | Download Scientific Diagram - ResearchGate. [Link]

  • Benzoyl sulfonamide | C7H7NO3S | CID 19856160 - PubChem - NIH. [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. [Link]

  • Benzenesulfonamide, 4-amino-N-5-isoxazolyl- | C9H9N3O3S | CID 82193 - PubChem. [Link]

  • Benzolsulfamid | C6H10N2O2S | CID 22620346 - PubChem - NIH. [Link]

  • n-Benzoyl sulfonamide | C7H6NO3S- | CID 20266927 - PubChem - NIH. [Link]

  • Synthesis of substituted benzenesulfamoyl carboxylic acids - ResearchGate. [Link]

  • Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - NIH. [Link]

  • CN103553978A - Sulfamide benzylation method - Google P
  • This compound - PMC - NIH. [Link]

  • Mechanism of action for N-substituted benzamide-induced apoptosis - PubMed. [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - ResearchGate. [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed. [Link]

Sources

An In-depth Technical Guide to the Synthesis of Novel Benzylsulfamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of novel benzylsulfamide derivatives. It moves beyond simple protocols to deliver field-proven insights into the strategic and practical aspects of synthesizing this important class of molecules.

Part 1: The this compound Scaffold in Modern Drug Discovery

The this compound moiety has emerged as a privileged scaffold in medicinal chemistry, primarily due to its role as a versatile bioisostere. Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar physical or chemical properties, is a cornerstone of rational drug design.[1][2] This approach is often employed to enhance potency, improve selectivity, modulate pharmacokinetic properties, and circumvent toxicological liabilities.[1]

The sulfamide group, in particular, is an effective bioisosteric replacement for the amide bond.[1] This substitution can confer greater metabolic stability by mitigating cleavage by proteases.[3] Furthermore, the sulfonamide functional group, structurally related to the amide, can increase water solubility and provide additional hydrogen bond acceptors.[1] In some contexts, the sulfonamide group can also act as a bioisostere for a carboxylic acid, offering similar hydrogen bonding capabilities with potentially enhanced stability.[4] The incorporation of a benzyl group provides a lipophilic handle that can be readily functionalized to explore structure-activity relationships (SAR).

The resulting this compound derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, anticancer, and neuropharmacological effects.[5][6] This diverse biological profile underscores the importance of developing robust and flexible synthetic strategies to access novel analogues for drug discovery programs.

Part 2: Core Synthetic Strategies for the this compound Scaffold

The synthesis of this compound derivatives can be broadly approached from two primary retrosynthetic disconnections, each offering distinct advantages depending on the desired substitution pattern and the availability of starting materials.

Strategy A: Formation of the N-S Bond via Sulfamoylation of Benzylamines

This strategy involves the reaction of a pre-formed or in-situ generated sulfamoyl chloride with a benzylamine derivative. This is a highly convergent approach, particularly for the synthesis of libraries with diverse sulfamide substituents.

Sulfamoylation_of_Benzylamines cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start_amine Substituted Benzylamine reaction Sulfamoylation start_amine->reaction start_sulfamoyl Sulfamoyl Chloride (or precursor) start_sulfamoyl->reaction product N-Benzylsulfamide Derivative reaction->product

Caption: Workflow for the synthesis of N-benzylsulfamides via sulfamoylation.

A key consideration in this approach is the potential for di-sulfonylation of primary benzylamines. To circumvent this, the use of a suitable protecting group on the benzylamine nitrogen is often necessary. The choice of protecting group is critical and should be guided by its stability to the sulfamoylation conditions and its facile removal post-reaction.

Commonly used protecting groups for amines include the Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) groups. However, for sulfamide synthesis, sulfonyl-based protecting groups like the toluenesulfonyl (Ts) or methanesulfonyl (Ms) groups are particularly effective.[7] These groups reduce the nucleophilicity and basicity of the amine, preventing unwanted side reactions.[7] The resulting sulfonamide N-H bond is sufficiently acidic to participate in subsequent N-alkylation reactions if desired.[8]

Table 1: Common Protecting Groups for Amines in Sulfamide Synthesis

Protecting GroupAbbreviationIntroduction ReagentDeprotection ConditionsKey Advantages
ToluenesulfonylTsTosyl chloride (TsCl)Strong acid, reducing agents (e.g., Mg/MeOH)High stability, activates N-H for alkylation[7]
MethanesulfonylMsMesyl chloride (MsCl)Similar to TsHigh stability[7]
NitrobenzenesulfonylNsNosyl chloride (NsCl)Thiolate nucleophiles (Fukuyama deprotection)Milder deprotection than Ts/Ms[7]
2-(Trimethylsilyl)ethanesulfonylSESSES chlorideFluoride sources (e.g., TBAF)Orthogonal to many other protecting groups[8]
Strategy B: Formation of the S-N Bond via Reaction of Benzylsulfonyl Chlorides with Amines

This alternative strategy involves the reaction of a benzylsulfonyl chloride with a variety of primary or secondary amines. This approach is particularly advantageous when a diverse range of amine building blocks is readily available.

Reaction_of_Benzylsulfonyl_Chlorides cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start_sulfonyl Substituted Benzylsulfonyl Chloride reaction Sulfonylation start_sulfonyl->reaction start_amine Primary or Secondary Amine start_amine->reaction product N-Substituted Benzylsulfonamide reaction->product

Caption: Workflow for the synthesis of N-substituted benzylsulfonamides.

The benzylsulfonyl chloride precursors can be prepared from the corresponding benzyl thiols or benzyl halides via oxidative chlorination. Care must be taken during the handling of sulfonyl chlorides as they are moisture-sensitive and can be corrosive.

Part 3: Experimental Protocols and Practical Considerations

The following protocols are provided as a starting point for the synthesis of this compound derivatives. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Synthesis of N-Benzyl-N'-methylsulfamide (via Strategy A)

This protocol details the synthesis of a simple N,N'-disubstituted sulfamide.

Step 1: Preparation of Methylsulfamoyl Chloride

  • Caution: This reaction should be performed in a well-ventilated fume hood.

  • To a stirred solution of sulfuryl chloride (1.0 eq) in anhydrous acetonitrile at 0 °C, add a solution of N-methylamine (1.0 eq) in anhydrous acetonitrile dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • The resulting solution of methylsulfamoyl chloride is used directly in the next step without isolation.

Step 2: Reaction with Benzylamine

  • To a solution of benzylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add the freshly prepared solution of methylsulfamoyl chloride (1.0 eq) dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of N-(4-Fluorobenzyl)benzenesulfonamide (via Strategy B)

This protocol exemplifies the reaction of a commercially available sulfonyl chloride with a benzylamine.

  • In a round-bottom flask, dissolve 4-fluorobenzylamine (1.0 eq) and pyridine (1.2 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzenesulfonyl chloride (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure N-(4-fluorobenzyl)benzenesulfonamide.

Troubleshooting Common Synthetic Issues

Table 2: Troubleshooting Guide for this compound Synthesis

IssuePotential Cause(s)Suggested Solution(s)
Low YieldIncomplete reactionIncrease reaction time, use a more forcing solvent, or add a catalyst (e.g., DMAP).
Decomposition of starting materials or productRun the reaction at a lower temperature; ensure anhydrous conditions.
Multiple ProductsDi-sulfonylation of primary aminesUse a protecting group strategy; use an excess of the amine.
Side reactions with other functional groupsProtect sensitive functional groups in the starting materials.
Purification ChallengesCo-elution of product and starting materialsOptimize the mobile phase for column chromatography; consider recrystallization.
Product instability on silica gelUse neutral or deactivated silica gel; consider alternative purification methods like preparative HPLC.

Part 4: Characterization of this compound Derivatives

The synthesized compounds should be thoroughly characterized to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic peaks for the benzylic protons (typically a singlet or doublet around 4.0-4.5 ppm) and the aromatic protons. The N-H proton of the sulfamide will appear as a broad singlet, the chemical shift of which can be concentration-dependent. ¹³C NMR will confirm the presence of all carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: The sulfamide group will exhibit strong characteristic stretching vibrations for the S=O bonds, typically in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized molecule.

Part 5: Future Directions and Advanced Synthetic Strategies

The field of this compound synthesis is continually evolving. Current areas of active research include:

  • Asymmetric Synthesis: The development of catalytic, enantioselective methods for the synthesis of chiral this compound derivatives is of significant interest for probing stereospecific interactions with biological targets.

  • Solid-Phase Synthesis: The adaptation of the core synthetic strategies to solid-phase synthesis enables the rapid generation of large libraries of this compound analogues for high-throughput screening.

  • Late-Stage Functionalization: The development of methods for the late-stage functionalization of the this compound scaffold allows for the rapid diversification of lead compounds without the need for de novo synthesis.

References

  • BenchChem. Application Notes and Protocols for the Synthesis of Benzoylsulfamic Acid.
  • Jat, J. L., et al. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - PubMed Central.
  • Ono, M., et al. Further optimization of sulfonamide analogs as EP1 receptor antagonists: synthesis and evaluation of bioisosteres for the carboxylic acid group. PubMed.
  • El-Faham, A., et al. Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Taylor & Francis Online.
  • Cambridge MedChem Consulting. Sulphonamide Bioisosteres.
  • Patel, H. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. BenchChem.
  • Khan Academy. 26.04 Protecting Groups for Amines: Sulfonamides. YouTube.
  • SK. Sulfonyl Protective Groups.
  • Wikipedia. Sulfenamide.
  • BenchChem. Application Notes and Protocols: N-(trimethylsilyl)sulfonamide Protecting Groups for Amines.
  • Geleta, B., et al. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Semantic Scholar.
  • Xie, M., & Widlanski, T. S.
  • Geleta, B., et al. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities.
  • The role of sulfamide derivatives in medicinal chemistry: A p
  • Reitz, A. B., et al. Neuropharmacological Investigation of N-Benzylsulfamides. Journal of Medicinal Chemistry.
  • Geleta, B., et al. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PubMed.
  • Geleta, B., et al. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PMC.
  • Al-Amiery, A. A., et al.
  • Asif, M. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
  • Asif, M. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • BenchChem. Application Notes and Protocols for the Synthesis of Substituted Benzamides.

Sources

The Multifaceted Mechanisms of Benzylsulfamides in Biological Systems: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The benzylsulfamide scaffold has emerged as a versatile pharmacophore, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning the therapeutic potential of this compound derivatives. Primarily recognized for their potent inhibition of carbonic anhydrases, these compounds are pivotal in cancer biology, neuroscience, and infectious diseases. This guide delves into the nuanced interactions with various carbonic anhydrase isoforms, particularly the tumor-associated CA IX, and elucidates the downstream consequences on cellular signaling pathways. Furthermore, we explore secondary mechanisms of action, including the disruption of microtubule dynamics, which contribute to their anticancer properties. Detailed experimental protocols for key assays, quantitative data on structure-activity relationships, and visual representations of signaling pathways are presented to equip researchers and drug development professionals with the essential knowledge to advance the study and application of this compound-based therapeutics.

Introduction to Benzylsulfamides

The sulfonamide functional group (-SO₂NH₂) is a cornerstone in medicinal chemistry, renowned for its role in the development of antimicrobial agents.[1] Benzylsulfamides, a prominent class within this family, are characterized by a benzyl group attached to the sulfonamide moiety. This structural feature imparts unique physicochemical properties that facilitate interactions with a diverse array of biological targets.[2]

Chemical Structure and Properties

The general structure of a this compound consists of a phenylmethyl (benzyl) group linked to a sulfonamide group. The aromatic ring of the benzyl moiety and the sulfonamide group can be substituted with various functional groups, leading to a vast chemical space for the design of novel derivatives with tailored biological activities. The sulfonamide group's ability to act as a hydrogen bond donor and acceptor, coupled with the hydrophobic nature of the benzyl ring, allows for multifaceted interactions with protein targets.[2]

Overview of Biological Activities

This compound derivatives have demonstrated a remarkable range of biological effects, including:

  • Anticancer Activity: Primarily through the inhibition of tumor-associated carbonic anhydrases and tubulin polymerization.[1][3]

  • Antibacterial Activity: By interfering with essential metabolic pathways in bacteria, such as folic acid synthesis.[1][4]

  • Enzyme Inhibition: Targeting a variety of enzymes beyond carbonic anhydrases, such as acetylcholinesterase and butyrylcholinesterase.[1][5]

  • Ion Channel Modulation: Exhibiting potential as calcium channel blockers.[1][4]

Primary Mechanism of Action: Carbonic Anhydrase Inhibition

The most extensively characterized mechanism of action for benzylsulfamides is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1][6][7][8]

The Role of Carbonic Anhydrases in Physiology and Disease

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[9] This seemingly simple reaction is fundamental to numerous physiological processes, including pH regulation, ion transport, and fluid balance.[1][9] Dysregulation of CA activity is implicated in various pathologies, making them attractive therapeutic targets.[9]

Molecular Interactions of Benzylsulfamides with Carbonic Anhydrases

The sulfonamide group of benzylsulfamides is a key pharmacophore that binds to the zinc ion in the active site of carbonic anhydrases. The deprotonated sulfonamide nitrogen coordinates with the Zn²⁺ ion, mimicking the transition state of the CO₂ hydration reaction and effectively blocking the enzyme's catalytic activity.[9] The benzyl moiety and other substituents on the scaffold can form additional interactions with amino acid residues in the active site cavity, influencing the inhibitor's potency and isoform selectivity.

Isoform-Specific Inhibition and Therapeutic Implications

There are at least 15 known human CA isoforms, and this compound derivatives exhibit varying degrees of selectivity.[10]

  • Cytosolic Isoforms (CA I and CA II): Inhibition of these ubiquitous isoforms can lead to off-target effects. However, some derivatives show moderate inhibition of CA I and II.[2][7]

  • Tumor-Associated Isoforms (CA IX and CA XII): These transmembrane isoforms are overexpressed in many solid tumors in response to hypoxia.[7][11][12][13] Their expression is linked to tumor progression, metastasis, and resistance to therapy.[7][12][13] Benzylsulfamides that selectively inhibit CA IX and XII are of significant interest as anticancer agents.[2][3][7]

Downstream Signaling Pathways Affected by CA IX Inhibition

Inhibition of the extracellular catalytic domain of CA IX in the tumor microenvironment has profound effects on cancer cell physiology.

CAIX_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_intracellular Intracellular Space CO2_H2O CO₂ + H₂O CAIX CA IX CO2_H2O->CAIX Catalysis H_HCO3 H⁺ + HCO₃⁻ CAIX->H_HCO3 Cell_Survival ↑ Cell Survival & Proliferation CAIX->Cell_Survival Maintains Alkaline pHi Metastasis ↑ Invasion & Metastasis CAIX->Metastasis Promotes Acidic pHe This compound This compound Derivative This compound->CAIX Inhibition Apoptosis Apoptosis This compound->Apoptosis Induces HIF1a HIF-1α Stabilization Gene_Expression ↑ Gene Expression (e.g., CA9) HIF1a->Gene_Expression Gene_Expression->CAIX Upregulation Hypoxia Tumor Hypoxia Hypoxia->HIF1a

Figure 1: Signaling pathway of CA IX in the tumor microenvironment and its inhibition by benzylsulfamides.

Secondary Mechanisms of Action

While CA inhibition is a primary mode of action, certain this compound derivatives exhibit other significant biological activities.

Inhibition of Tubulin Polymerization

A notable secondary mechanism for some this compound derivatives is the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are crucial for cell division, intracellular transport, and maintenance of cell shape.[14]

By binding to tubulin, these compounds disrupt microtubule dynamics, leading to:

  • G2/M Cell Cycle Arrest: The inability to form a functional mitotic spindle prevents cells from progressing through mitosis.

  • Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death.

Tubulin_Pathway Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Disruption of Mitotic Spindle This compound This compound Derivative This compound->Tubulin_Dimers Binds to This compound->Microtubules Inhibits Polymerization Apoptosis Apoptosis G2M_Arrest->Apoptosis

Figure 2: Mechanism of tubulin polymerization inhibition by this compound derivatives.

Modulation of Other Enzymes and Ion Channels

Emerging research suggests that this compound derivatives can interact with other biological targets, although these mechanisms are less well-characterized:

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition: Some derivatives show inhibitory activity against these enzymes, suggesting potential applications in neurodegenerative diseases.[1][5]

  • Calcium Channel Blockade: Certain sulfonamides may act as calcium channel blockers, indicating a potential role in cardiovascular therapies.[1][4]

Antibacterial Mechanisms

Similar to classical sulfonamide antibiotics, some benzylsulfamides can inhibit bacterial growth by interfering with the synthesis of folic acid, an essential nutrient for bacteria.[1][4] They act as competitive inhibitors of dihydropteroate synthase, a key enzyme in the folate biosynthesis pathway.

Experimental Protocols for Elucidating the Mechanism of Action

In Vitro Enzyme Inhibition Assays: Carbonic Anhydrase

Objective: To determine the inhibitory potency (IC₅₀ or Kᵢ) of this compound derivatives against specific carbonic anhydrase isoforms.

Methodology: Stopped-Flow CO₂ Hydrase Assay [2][15]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a buffered solution (e.g., 10 mM HEPES, pH 7.5 for cytosolic CAs; 20 mM TRIS, pH 8.3 with 20 mM NaClO₄ for bacterial CAs).[15]

    • Prepare a solution of the purified CA isoform in the appropriate buffer.

    • Prepare a CO₂-saturated solution.

  • Assay Procedure:

    • Equilibrate the CA solution and the buffer to the desired temperature (e.g., 20°C).[15]

    • Mix the enzyme solution with varying concentrations of the inhibitor and incubate for a defined period.

    • Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated solution in a stopped-flow instrument.

    • Monitor the change in pH using a pH indicator or a pH electrode as a function of time.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each inhibitor concentration.

    • Plot the initial velocity against the inhibitor concentration and fit the data to an appropriate equation (e.g., the Morrison equation for tight-binding inhibitors) to determine the IC₅₀ or Kᵢ value.

Cell-Based Assays for Antiproliferative and Cytotoxic Effects

Objective: To assess the effect of this compound derivatives on cancer cell viability and proliferation.

Methodology: MTT Assay

  • Cell Culture:

    • Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the this compound derivative for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value.

Target Engagement and Pathway Analysis Assays

Objective: To confirm target engagement and investigate the downstream effects of this compound treatment on cellular pathways.

Methodology 1: Cell Cycle Analysis by Flow Cytometry [3][8][16][17][18]

  • Cell Treatment and Harvesting:

    • Treat cells with the this compound derivative for a defined period.

    • Harvest the cells by trypsinization and wash with PBS.

  • Fixation:

    • Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping.[17] Store at -20°C for at least 2 hours.[17]

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).[3][17]

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer, measuring the fluorescence intensity of the DNA dye in individual cells.

    • Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Methodology 2: Western Blotting for Apoptosis Markers [19][20][21][22][23]

  • Protein Extraction:

    • Treat cells with the this compound derivative.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2 family proteins).[19][20]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescent substrate.

    • Analyze the band intensities to determine the changes in the expression levels of the target proteins.

Data Synthesis and Interpretation

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the benzyl ring and the sulfonamide group. Systematic modifications of the lead compound and subsequent biological evaluation are crucial for elucidating the SAR.

Table 1: Inhibitory Activity of Benzylsulfonamide Derivatives against Carbonic Anhydrase Isoforms

CompoundR¹ (Benzyl Ring)R² (Sulfonamide)hCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Acetazolamide --25012255.7[2][24]
Derivative A 4-FH150075538.912.4[2]
Derivative B 2,3,5,6-tetrafluoroH41.530.11.50.8[2]
Derivative C 4-COOHH>10000866.7568.8>10000[1]
Derivative D 4-NH₂H727.686.76.1149.2[1]
Comparative Analysis of Different this compound Derivatives

Table 2: Antiproliferative and Tubulin Polymerization Inhibitory Activities of this compound Derivatives

CompoundCancer Cell LineAntiproliferative IC₅₀ (µM)Tubulin Polymerization Inhibition IC₅₀ (µM)Reference
Derivative E MCF-7 (Breast)3.18 (hypoxic)Not Reported
Derivative F MDA-MB-231 (Breast)0.76 (hypoxic)Not Reported
N-benzylbenzamide 20b A549 (Lung)0.0121.2[5]
Benzimidazole 7n SK-Mel-28 (Melanoma)2.555.05[25]

Conclusion and Future Directions

Benzylsulfamides represent a privileged scaffold in medicinal chemistry with a diverse and potent range of biological activities. Their primary mechanism of action as carbonic anhydrase inhibitors, particularly against tumor-associated isoforms, has established them as promising candidates for anticancer drug development. The discovery of secondary mechanisms, such as tubulin polymerization inhibition, further broadens their therapeutic potential.

Future research should focus on:

  • Rational Design of Isoform-Selective Inhibitors: Leveraging structural biology and computational modeling to design this compound derivatives with enhanced selectivity for specific CA isoforms to minimize off-target effects.

  • Elucidation of Novel Mechanisms: Investigating other potential biological targets and signaling pathways modulated by this class of compounds.

  • Combination Therapies: Exploring the synergistic effects of benzylsulfamides with other anticancer agents, such as chemotherapy and immunotherapy.

  • Preclinical and Clinical Development: Advancing the most promising candidates through rigorous preclinical and clinical evaluation to translate their therapeutic potential into tangible clinical benefits.

This in-depth guide provides a solid foundation for researchers and drug developers to understand and exploit the multifaceted mechanisms of action of benzylsulfamides in the pursuit of novel and effective therapies.

References

  • Capasso, C., & Supuran, C. T. (2014). Synthesis of novel benzenesulfamide derivatives with inhibitory activity against human cytosolic carbonic anhydrase I and II and Vibrio cholerae α- and β-class enzymes. Bioorganic & Medicinal Chemistry Letters, 24(15), 3462-3466. [Link]

  • Di Fiore, A., De Simone, G., D'Amico, F., Angeli, A., Monti, S. M., & Supuran, C. T. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(6), 659-664. [Link]

  • Gül, H. İ., & Çelik, H. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2373323. [Link]

  • Abdolì, M., Bozdag, M., Angeli, A., & Supuran, C. T. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Metabolites, 8(2), 37. [Link]

  • Wang, L., Li, Y., Gao, C., Li, D., Wang, Y., Li, Y., ... & Li, J. (2012). Discovery of Novel 2-N-aryl-substituted benzenesulfonamidoacetamides: Orally Bioavailable Tubulin Polymerization Inhibitors With Marked Antitumor Activities. Archiv der Pharmazie, 345(11), 886-897. [Link]

  • Adooq Bioscience. Carbonic Anhydrase inhibitors. [Link]

  • Kim, J. Y., Lee, E. J., Kim, S. Y., Lee, S. H., Park, J. H., & Kim, Y. C. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Bioorganic Chemistry, 138, 106653. [Link]

  • Shaik, A. B., S. N., P., & Kamal, A. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. Cancers, 13(8), 1799. [Link]

  • El-Sayed, M. A., El-Adl, K., Ali, O. M., El-Naggar, M., & El-Gohary, N. S. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Scientific Reports, 11(1), 16688. [Link]

  • Abdoli, M., Bozdag, M., Angeli, A., & Supuran, C. T. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. ResearchGate. [Link]

  • Burbulienė, M. M., Valiulienė, G., Meškienė, R., Matulis, D., & Krikštolaitis, A. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules, 26(22), 6898. [Link]

  • Nygren, C., Abdul, S., & Larsson, R. (2012). Impairment of the ubiquitin-proteasome pathway by methyl N-(6-phenylsulfanyl-1H-benzimidazol-2-yl)carbamate leads to a potent cytotoxic effect in tumor cells: a novel antiproliferative agent with a potential therapeutic implication. The Journal of Biological Chemistry, 287(36), 30625-30640. [Link]

  • Glidewell, C., & Low, J. N. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1551. [Link]

  • Xu, S., Li, Y., Li, Y., Wang, L., Wang, Y., Li, D., ... & Li, J. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316. [Link]

  • PubChem. 4-((Phenylmethyl)amino)benzenesulfonamide. [Link]

  • Angeli, A., & Supuran, C. T. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 24(10), 1956. [Link]

  • Olsson, A., & Leanderson, T. (2002). Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer, 86(7), 1129-1135. [Link]

  • Wang, Y., Li, Y., Li, Y., Wang, L., Xu, S., Li, D., ... & Li, J. (2021). Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Journal of Medicinal Chemistry, 64(9), 5679-5701. [Link]

  • Badawy, M. A. S., Bräse, S., Ali, T. F. S., & Abdel-Rahman, H. M. (2022). An inhibitor of tubulin polymerization, benzimidazole derivatives. ResearchGate. [Link]

  • El-Naggar, M., Abdu-Allah, H. H. M., El-Shorbagi, A. N., & Abdel-Alim, A. A. (2021). Design, Synthesis, Anticancer Activity, and Solid Lipid Nanoparticle Formulation of Indole- and Benzimidazole-Based Compounds as Pro-Apoptotic Agents Targeting Bcl-2 Protein. Molecules, 26(3), 705. [Link]

  • Tan, C. P., & Cheah, S. C. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Frontiers in Pharmacology, 13, 964296. [Link]

  • Brown, K. K., & Hampton, M. B. (2011). Biological targets of isothiocyanates. Biochimica et Biophysica Acta (BBA) - General Subjects, 1810(9), 888-894. [Link]

  • Pacchiano, F., Aggarwal, M., Avvaru, B. S., Robbins, A. H., & McKenna, R. (2010). Carbonic Anhydrase Inhibitors. Design of Fluorescent Sulfonamides as Probes of Tumor-Associated Carbonic Anhydrase IX That Inhibit Isozyme IX-Mediated Acidification of Hypoxic Tumors. Journal of Medicinal Chemistry, 53(5), 2097-2107. [Link]

  • Shu, H. B., & Joshi, H. C. (2001). Regulation of tubulin synthesis and cell cycle progression in mammalian cells by gamma-tubulin-mediated microtubule nucleation. Journal of Cell Science, 114(Pt 22), 4111-4119. [Link]

  • Parrish, A. B., Freel, C. D., & Kornbluth, S. (2013). Determination of Caspase Activation by Western Blot. Methods in Enzymology, 520, 19-31. [Link]

  • ResearchGate. In vitro inhibition percentage of B-tubulin polymerization for compound 8a at its IC50 compared to the control inhibition vinblastine. [Link]

  • Khan, I., Ali, S., & Khan, A. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International, 2014, 468792. [Link]

  • Darzynkiewicz, Z., & Zhao, H. (2023). Basic Methods of Cell Cycle Analysis. International Journal of Molecular Sciences, 24(4), 3625. [Link]

  • Svastova, E., Hulikova, A., Rafajova, M., Zat'ovicova, M., Gibadulinova, A., Casini, A., ... & Pastorek, J. (2012). Carbonic anhydrase IX: regulation and role in cancer. Sub-cellular biochemistry, 58, 255-280. [Link]

  • Janke, C., & Magiera, M. M. (2016). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol, 6(18), e1931. [Link]

  • Georgieva, M., Mitkov, J., Zlatkov, A., & Momekov, G. (2020). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Molecules, 25(18), 4165. [Link]

  • Mboge, M. Y., Mahon, B. P., & McKenna, R. (2016). Targeting Carbonic Anhydrase IX Activity and Expression. Molecules, 21(11), 1530. [Link]

  • ResearchGate. Which proteins expression should I check by western blot for confirmation of apoptosis?. [Link]

Sources

Whitepaper: A Senior Application Scientist's Guide to In Silico Modeling of Benzylsulfamide Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Score — A Causal Approach to Modeling Benzylsulfamide Bioactivity

In the landscape of modern drug discovery, the this compound scaffold represents a privileged structure, a testament to its versatile interaction capabilities across a range of therapeutic targets.[1][2] From their foundational role as antibacterial agents to their application as inhibitors of carbonic anhydrases, kinases, and cyclooxygenases, the therapeutic potential of these molecules is vast.[3][4][5][6] However, navigating the chemical space of this compound derivatives to optimize potency, selectivity, and pharmacokinetic profiles is a formidable challenge. This is where in silico modeling transitions from a mere predictive tool to an indispensable component of rational drug design.

This guide is not a simple recitation of protocols. It is a distillation of field-proven insights, designed to empower you to move beyond generating docking scores and toward a profound understanding of the molecular mechanics governing this compound interactions. We will deconstruct the computational workflow, not as a series of isolated steps, but as an integrated, self-validating system. Our focus will be on the causality behind each decision — why we choose a specific force field, the rationale for defining a particular binding box, and how we interpret the dynamic fluctuations of a protein-ligand complex. By grounding our computational experiments in rigorous scientific principles and validating our findings at each stage, we build a robust model that can reliably guide synthetic efforts and accelerate the journey from hit to lead to candidate.

Part 1: The Foundational Blueprint — Target Selection and Structural Preparation

The success of any structure-based design project hinges on the quality of the target protein's three-dimensional structure. This is the canvas upon which we will paint our interaction hypotheses. The choice and preparation of this structure are therefore of paramount importance.

Target Identification and Retrieval

The initial step involves identifying the biological target of interest. For benzylsulfamides, established targets include bacterial dihydropteroate synthase (DHPS) for antimicrobial applications, various human carbonic anhydrase (hCA) isoforms for indications like glaucoma and epilepsy, and protein kinases such as VEGFR-2 in oncology.[3][4][5] The primary resource for obtaining 3D structural data is the Protein Data Bank (PDB).[7]

Causality in Selection: When multiple structures are available for a single target, the choice is not arbitrary. Prioritize structures with high resolution (ideally <2.5 Å), those co-crystallized with a ligand similar to the this compound scaffold, and those with minimal missing residues or structural anomalies. A co-crystallized structure provides an invaluable empirical reference for the location and key features of the binding site.[8]

Protocol: Target Structure Preparation

A raw PDB file is not immediately ready for simulation. It requires meticulous cleaning and preparation to ensure it is computationally tractable and biophysically realistic.

Step-by-Step Methodology:

  • Initial Cleaning: Load the PDB structure into a molecular modeling environment (e.g., Schrödinger Maestro, MOE, UCSF Chimera). Remove all non-essential components, including water molecules, crystallization aids (e.g., glycerol), and any co-crystallized ligands that are not serving as a reference.[9] The rationale here is to create a clean system, as these extraneous molecules can interfere with the docking algorithm.

  • Structural Correction: Check for and repair any missing atoms or residues. In silico loop modeling may be necessary if significant portions of the protein are unresolved.[10]

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystallography. This step is critical as hydrogen bonds are a primary driver of ligand binding.[9] Assign appropriate protonation states to ionizable residues (e.g., Histidine, Aspartate, Glutamate) based on a predicted pH that mimics physiological conditions (typically pH 7.4).

  • Energy Minimization: Perform a constrained energy minimization of the protein structure.[9] This crucial step relieves any steric clashes or unfavorable geometries introduced during the preparation phase. By applying constraints (e.g., a heavy-atom RMSD cutoff of 0.3 Å), we ensure that the structure does not deviate significantly from the experimentally determined coordinates while optimizing local energetics.

Part 2: The Interrogator — this compound Ligand Preparation

Just as the protein target requires careful preparation, the ligand must also be optimized for in silico analysis. The goal is to generate a low-energy, three-dimensional conformation that accurately represents the molecule's structure and electrostatic properties.

Protocol: Ligand Structure Generation and Optimization

Step-by-Step Methodology:

  • 2D to 3D Conversion: Draw the 2D structure of the this compound derivative using a chemical sketcher and convert it to a 3D structure.

  • Conformer Generation: For flexible molecules like many this compound derivatives, exploring a range of possible conformations is essential. Generate multiple low-energy conformers.[3] This step acknowledges that the molecule does not exist in a single static shape and that the bioactive conformation may not be the global minimum in isolation.

  • Charge and Parameter Assignment: Assign partial atomic charges using a quantum mechanical method (preferred for novel scaffolds) or a robust force field (e.g., AMBER, CHARMm). Proper charge distribution is vital for accurately calculating electrostatic interactions, which are key components of binding affinity.

  • Energy Minimization: Minimize the energy of the generated 3D ligand structure to obtain a stable, low-energy conformation ready for docking.

Part 3: The Handshake — Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[11] It scores these orientations using a scoring function that approximates the binding free energy. This process is the core of our initial investigation, providing the first hypothesis of the binding mode.

The Logic of the Binding Site

The "binding site" is the region of the protein where the docking algorithm will attempt to place the ligand. If using a structure with a co-crystallized ligand, defining the binding site is straightforward: it's a grid box centered on that reference ligand.[8] In the absence of a reference, computational tools can be used to predict potential binding pockets based on surface topology and physicochemical properties.[10]

Protocol: Molecular Docking Workflow

Step-by-Step Methodology:

  • Grid Generation: Define the docking box (the "grid") around the identified binding site. The box should be large enough to accommodate the this compound ligand in various orientations but not so large as to introduce excessive search space, which can decrease accuracy.

  • Docking Execution: Run the docking simulation. The algorithm will systematically explore different poses (translations, rotations, and conformations) of the ligand within the grid.[9] Both rigid and flexible docking approaches exist; flexible docking, which allows for conformational changes in the ligand and sometimes the protein sidechains, generally provides a more realistic simulation.[12]

  • Pose Analysis and Scoring: The primary output is a set of docked poses, each with a corresponding score (e.g., in kcal/mol). This score is a quantitative estimate of binding affinity.[9]

  • Self-Validation: The trustworthiness of a docking protocol must be established. A standard validation method is to remove the co-crystallized ligand from the PDB structure and then dock it back into the binding site. If the docking algorithm can reproduce the experimentally observed pose with a low Root Mean Square Deviation (RMSD), the protocol is considered validated for that target.

Data Presentation: Comparative Docking Scores

The following table summarizes representative docking scores for sulfonamide derivatives against various targets, as reported in the literature. This provides a quantitative context for evaluating newly generated results.

Derivative ClassTarget ProteinRepresentative Docking Score (kcal/mol)Reference
Benzenesulfonamide AnalogueCarbonic Anhydrase II (CA II)-9.782[13]
Benzenesulfonamide AnalogueCarbonic Anhydrase IX (CA IX)-7.466[13]
Novel Sulfonamide (1C)Dihydropteroate Synthase (DHPS)-8.1[3]
Benzimidazole-SulfonamideSARS-CoV-2 Main Protease-8.70[14]
Benzamide Derivative (15b)Glucokinase-11.17[15]

Part 4: The Dynamic Reality — Post-Docking Refinement with Molecular Dynamics

A significant limitation of molecular docking is its largely static view of the interaction. In reality, the protein-ligand complex is a dynamic system, constantly in motion. Molecular Dynamics (MD) simulations provide this dynamic perspective, offering a more rigorous evaluation of the stability of the docked pose and the nature of the interactions over time.[16][17]

Workflow: In Silico Modeling of this compound Interactions

The overall process from target identification to advanced simulation follows a structured path, ensuring that each step builds upon a validated foundation.

G cluster_0 Setup & Preparation cluster_1 Initial Screening & Hypothesis cluster_2 Dynamic Validation & Refinement T_ID Target Identification (e.g., CA, DHPS) PDB Retrieve Protein Structure (from PDB) T_ID->PDB Prep_P Protein Preparation (Clean, Protonate, Minimize) PDB->Prep_P Dock Molecular Docking Prep_P->Dock Prep_L Ligand Preparation (3D Gen, Minimize) Prep_L->Dock Pose Pose Analysis & Binding Energy Estimation Dock->Pose ADMET ADMET Prediction Dock->ADMET MD Molecular Dynamics (MD) Simulation Pose->MD SAR SAR/QSAR Analysis Pose->SAR Analysis Trajectory Analysis (RMSD, Interactions) MD->Analysis Analysis->SAR

Caption: High-level workflow for the in silico evaluation of this compound derivatives.

Protocol: MD Simulation of the Protein-Ligand Complex

Step-by-Step Methodology:

  • System Solvation: Place the docked protein-ligand complex into a simulation box filled with explicit water molecules (e.g., TIP3P water model). This mimics the aqueous physiological environment.

  • Ionization: Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.

  • Equilibration: Perform a multi-stage equilibration process. This involves gradually heating the system to the target temperature (e.g., 300 K) and adjusting the pressure while keeping the protein and ligand atoms constrained. This allows the solvent and ions to relax around the complex before the production run.[18]

  • Production Run: Release the constraints and run the simulation for a specified period (e.g., 50-100 ns). The trajectory (atomic coordinates over time) is saved at regular intervals.[19]

  • Trajectory Analysis: Analyze the saved trajectory to assess the stability and dynamics of the complex. Key metrics include:

    • RMSD (Root Mean Square Deviation): A stable RMSD for the ligand and protein backbone indicates that the complex has reached equilibrium and the binding mode is stable.[20]

    • RMSF (Root Mean Square Fluctuation): This reveals which parts of the protein are flexible or rigid upon ligand binding.

    • Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds, hydrophobic contacts) identified in the docking pose. Their persistence throughout the simulation provides strong evidence for their importance in binding.

Visualization: Detailed Docking and MD Workflow

This diagram illustrates the interplay between the initial docking hypothesis and its dynamic validation.

Caption: Workflow detailing the transition from static docking to dynamic simulation.

Part 5: Predicting Drug-Likeness — In Silico ADMET Profiling

A compound with high binding affinity is of little therapeutic value if it has poor pharmacokinetic properties or is toxic. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models provide an early assessment of a compound's drug-likeness.[21][22]

These models use a compound's structure to predict properties like oral bioavailability, blood-brain barrier penetration, and potential for off-target toxicity.[13][23] A common starting point is to evaluate compliance with frameworks like Lipinski's Rule of Five, which provides a rough guideline for oral absorption.[4] Numerous online servers and software packages (e.g., SwissADME, ProTox) can be used to generate a comprehensive ADMET profile for this compound candidates.[13][24]

Part 6: Guiding Synthesis — Structure-Activity Relationship (SAR) Analysis

The ultimate goal of in silico modeling is to guide the synthesis of improved molecules. By modeling a series of this compound derivatives and correlating their predicted binding affinities with their structural modifications, we can build a Structure-Activity Relationship (SAR) model.[25][26][27]

For example, if docking and MD studies consistently show that a hydrogen bond with a specific residue is critical for binding, this informs the chemist to prioritize modifications that preserve or enhance this interaction. When a larger dataset is available, Quantitative Structure-Activity Relationship (QSAR) models can be developed. These are mathematical models that relate the chemical structure of a compound to its biological activity, allowing for the prediction of activity for yet-unsynthesized compounds.[16][26][28]

Conclusion: An Integrated Strategy for this compound Design

The in silico modeling of this compound interactions is a multi-faceted discipline that integrates computational chemistry, biophysics, and data analysis. By adopting a workflow grounded in causality and continuous validation — from meticulous target preparation and robust docking to dynamic MD simulations and predictive ADMET profiling — researchers can significantly enhance the efficiency and success rate of the drug discovery process. The methodologies and insights presented in this guide provide a framework for not only predicting interactions but truly understanding them, paving the way for the rational design of the next generation of this compound-based therapeutics.

References

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC. (n.d.). NIH. [Link]

  • Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. (2018-04-12). PubMed. [Link]

  • Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. (2024-06-24). PubMed. [Link]

  • Synthesis, Molecular Docking Analysis, ADMET and Drug Likeness Prediction of a Benzenesulfonamide Derivative Analogue of SLC-0111. (n.d.). MDPI. [Link]

  • Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants: Comprehensive Insights From Biological Evaluation and In-Depth In Silico Analysis. (n.d.). PubMed. [Link]

  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. (2022-10-31). PMC. [Link]

  • (PDF) Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. (2025-08-06). ResearchGate. [Link]

  • (PDF) Synthesis, Molecular Docking Analysis, ADMET and Drug Likeness Prediction of a Benzenesulfonamide Derivative Analogue of SLC-0111. (2025-10-13). ResearchGate. [Link]

  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. (2025-08-24). ACS Omega. [Link]

  • New carboxamide derivatives bearing benzenesulphonamide as a selective COX-II inhibitor: Design, synthesis and structure-activity relationship. (2017-09-18). NIH. [Link]

  • Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. (n.d.). PMC. [Link]

  • Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. (2026-01-10). ResearchGate. [Link]

  • Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. (2022-04-05). PMC. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025-02-13). ResearchGate. [Link]

  • Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services. [Link]

  • Structure Activity Relationships. (n.d.). Drug Design Org. [Link]

  • In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. (2023-09-01). PubMed. [Link]

  • Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. (n.d.). PubMed. [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.). ResearchGate. [Link]

  • Computational Methods in Drug Discovery. (n.d.). PMC. [Link]

  • Computational Analysis of Structure-Activity Relationships. (2012-07-18). bonndoc. [Link]

  • ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE?. (n.d.). Audrey Yun Li. [Link]

  • In Silico Structural Modeling and Binding Site Analysis of Cerebroside Sulfotransferase (CST): A Therapeutic Target for Developing Substrate Reduction Therapy for Metachromatic Leukodystrophy. (n.d.). PubMed Central. [Link]

  • Molecular Dynamics Simulation Framework to Probe the Binding Hypothesis of CYP3A4 Inhibitors. (n.d.). MDPI. [Link]

  • In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives. (n.d.). MDPI. [Link]

  • In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives. (2025-10-13). ResearchGate. [Link]

  • A combined molecular dynamics simulation and DFT study on mercapto-benzamide inhibitors for the HIV NCp7 protein. (n.d.). RSC Publishing. [Link]

  • Molecular Docking Tutorial: Benzamidine | PDF. (n.d.). Scribd. [Link]

  • In Silico Prediction of Binding Affinities of Hybrid Molecules of Benzothiazole Linked with Hydroxamic Acid by Disulfide Bond and Certain Linkers with HDAC8 Enzyme. (2024-07-09). Al Mustansiriyah Journal of Pharmaceutical Sciences. [Link]

  • Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. (2022-11-03). MDPI. [Link]

  • Molecular Docking of Endolysins for Studying Peptidoglycan Binding Mechanism. (2024-11-15). MDPI. [Link]

  • In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. (2022-10-20). PMC. [Link]

  • Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies. (n.d.). PubMed Central. [Link]

  • Bioinformatics and computational studies of chabamide F and chabamide G for breast cancer and their probable mechanisms of action. (2024-08-27). PubMed Central. [Link]

  • In Silico Subtractive Proteomics and Molecular Docking Approaches for the Identification of Novel Inhibitors against Streptococcus pneumoniae Strain D39. (n.d.). MDPI. [Link]

  • In Silico Prediction of Binding Affinities of Hybrid Molecules of Benzothiazole Linked with Hydroxamic Acid by Disulfide Bond and Certain Linkers with HDAC8 Enzyme: M. (2025-08-10). ResearchGate. [Link]

  • In silico analysis of correlation between physicochemical properties of ligands and binding affinity to protein targets. (n.d.). ChemRxiv. [Link]

  • In Silico Methods for Identification of Potential Therapeutic Targets. (n.d.). PMC. [Link]

Sources

An In-depth Technical Guide to the Solubility of Benzylsulfamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzylsulfamide, also known as 4-(benzylamino)benzenesulfonamide, is a sulfonamide compound with a rich history as an early antibacterial agent.[1] Its molecular structure, featuring a benzenesulfonamide core and an N-benzyl group, imparts a unique combination of polarity and non-polarity that dictates its behavior in various solvent systems.[1][2][3] Understanding the solubility of this compound is a critical prerequisite for a wide range of applications, from synthetic organic chemistry and purification to pharmaceutical formulation and materials science.[4] Poor solubility can lead to challenges in reaction kinetics, yield, and the bioavailability of drug candidates.[5]

This technical guide provides a comprehensive overview of the principles governing the solubility of this compound in organic solvents. It details authoritative experimental protocols for solubility determination, presents a qualitative solubility profile based on theoretical principles, and discusses the practical implications for researchers in the field.

Theoretical Framework: The "Why" Behind Solubility

The solubility of a solid in a liquid solvent is a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[6][7] The dissolution process requires overcoming the lattice energy of the solid (solute-solute interactions) and the cohesive forces of the solvent (solvent-solvent interactions) to establish new, favorable solute-solvent interactions. The adage "like dissolves like" serves as a fundamental, albeit simplified, guiding principle.[8]

Molecular Structure and Polarity of this compound

This compound (C₁₃H₁₄N₂O₂S) possesses distinct functional groups that govern its solubility:

  • Sulfonamide Group (-SO₂NH₂): This group is highly polar and capable of acting as both a hydrogen bond donor (via the N-H protons) and an acceptor (via the oxygen and nitrogen atoms).[1]

  • Secondary Amine (-NH-): The amine linkage also contributes to polarity and can act as a hydrogen bond donor.

  • Aromatic Rings (Two Phenyl Groups): The benzyl and phenyl rings are nonpolar, hydrophobic regions of the molecule.

This amphiphilic nature—possessing both polar and nonpolar regions—means that the solubility of this compound is highly dependent on the nature of the solvent.

Solvent Properties Influencing Solvation

  • Polarity and Dielectric Constant: Polar solvents will more effectively solvate the polar sulfonamide and amine groups, while nonpolar solvents will better accommodate the hydrophobic aromatic rings.[6]

  • Hydrogen Bonding Capacity: Solvents that can participate in hydrogen bonding (protic solvents like alcohols or aprotic acceptors like DMSO) are expected to have strong interactions with this compound's sulfonamide group.[7][8]

  • Temperature: The dissolution of most solids is an endothermic process, meaning solubility tends to increase with temperature.[9] However, this relationship must be determined experimentally for each solute-solvent system.

Predicted Solubility Profile of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)High These solvents are highly polar and are excellent hydrogen bond acceptors, effectively solvating the polar -SO₂NH₂ and -NH- groups.[6] this compound is known to be soluble in DMSO.[3]
Polar Protic Methanol, EthanolModerate to Good These alcohols can act as both hydrogen bond donors and acceptors, leading to favorable interactions. However, their own hydrogen-bonding network must be disrupted. Solubility is expected to decrease as the alkyl chain length of the alcohol increases (e.g., higher in methanol than in butanol).[6]
Moderately Polar Acetone, Ethyl AcetateLow to Moderate These solvents have a dipole moment but lack hydrogen bond donating capabilities. They are less effective at solvating the N-H groups compared to protic or aprotic polar solvents.[7]
Nonpolar Toluene, Hexane, Diethyl EtherVery Low / Insoluble The energy required to break the strong intermolecular hydrogen bonds in the this compound crystal lattice is not compensated by the weak van der Waals forces established with nonpolar solvents.[6]

Experimental Determination of Solubility: A Validated Protocol

To obtain reliable, quantitative solubility data, a rigorous and standardized experimental method is essential. The Shake-Flask Method is widely regarded as the gold standard for determining thermodynamic equilibrium solubility.[5][10][11]

Workflow for the Shake-Flask Method

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_calc Calculation A Add excess solid This compound to a known volume of solvent in a sealed vial. B Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-72 hours) to reach equilibrium. A->B Incubation C Separate the undissolved solid from the saturated solution via centrifugation or filtration (e.g., 0.22 µm PTFE syringe filter). B->C Post-Equilibrium D Accurately dilute a known aliquot of the clear supernatant. C->D Sample Prep E Quantify the concentration of this compound using a validated analytical method (e.g., HPLC-UV, LC-MS). D->E Measurement F Calculate the solubility (e.g., in mg/mL or mol/L) from the measured concentration and the dilution factor. E->F Data Processing

Caption: Workflow of the Shake-Flask method for solubility determination.

Step-by-Step Protocol for the Shake-Flask Method
  • Preparation: Add an excess amount of solid this compound (enough to ensure solid is present at the end of the experiment) to a glass vial containing a precisely known volume (e.g., 2-5 mL) of the chosen organic solvent.[10][12][13]

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator within a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a period sufficient to ensure equilibrium is reached, typically 24 to 72 hours.[12] A preliminary time-course study can be run to confirm when the concentration in solution reaches a stable plateau.[12]

  • Phase Separation: After the equilibration period, allow the vials to stand briefly to let the excess solid settle. Carefully withdraw a sample of the supernatant. It is critical to separate all solid material from the sample before analysis.[12] This is best achieved by filtering the sample through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) or by high-speed centrifugation.[5][14]

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Accurately dilute the filtered saturated solution with the solvent to bring its concentration within the linear range of the calibration curve.

    • Analyze the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of this compound.[15]

  • Calculation: The equilibrium solubility is calculated from the measured concentration, taking into account the dilution factor used. The experiment should be performed in triplicate to ensure reproducibility.[13]

Discussion and Field Insights

Causality in Solvent Selection
  • For Synthesis: A solvent in which reactants are highly soluble but the product has limited solubility at lower temperatures is ideal for purification by recrystallization. Based on the predicted profile, a polar protic solvent like ethanol could be a good candidate. This compound would likely have good solubility at reflux but would crystallize out upon cooling.

  • For Formulation (e.g., in drug discovery): For in vitro assays, DMSO is a common choice due to its ability to dissolve a wide range of organic compounds at high concentrations.[3][5][14] However, the final concentration of DMSO in the assay medium must be kept low to avoid solvent-induced artifacts.

Self-Validating Experimental Design

The described shake-flask protocol contains self-validating elements:

  • Presence of Excess Solid: Visually confirming that undissolved solid remains at the end of the experiment validates that a saturated, equilibrium state was achieved.[12]

  • Time to Equilibrium: Running samples at multiple time points (e.g., 24h, 48h, and 72h) and finding no significant change in concentration between the later time points confirms that equilibrium has been reached.[12]

  • Reproducibility: Performing the experiment in at least triplicate provides statistical confidence in the final reported solubility value.

Logical Relationships in Solubility

G cluster_compound This compound Properties cluster_outcome Solubility Outcome Compound Polar Groups (-SO2NH2, -NH-) + Nonpolar Groups (Aromatic Rings) Outcome Strong Solute-Solvent Interactions => HIGH SOLUBILITY Outcome2 Weak Solute-Solvent Interactions => LOW SOLUBILITY Solvent High Polarity + H-Bonding Capacity (e.g., DMSO, Methanol) Solvent->Outcome Favorable Interaction Solvent2 Low Polarity No H-Bonding (e.g., Hexane, Toluene) Solvent2->Outcome2 Unfavorable Interaction

Caption: Relationship between molecular properties and solubility outcome.

Conclusion

While specific quantitative solubility data for this compound requires experimental determination, a robust theoretical framework allows for accurate prediction of its behavior across a range of common organic solvents. Its amphiphilic nature, with strong hydrogen-bonding capabilities and significant nonpolar regions, dictates a preference for polar aprotic and protic solvents like DMSO and lower-chain alcohols. For researchers and drug development professionals, understanding these principles is paramount for making informed decisions in solvent selection for synthesis, purification, and formulation. The detailed shake-flask protocol provided in this guide offers an authoritative, self-validating system for generating the precise, high-quality solubility data needed to advance scientific and developmental objectives.

References

  • Quora. (2017). How do you perform the shake flask method to determine solubility?. [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • ResearchGate. (2024). The solubility of benzenesulfonamide studied both experimentally and.... [Link]

  • PubChem. 4-((Phenylmethyl)amino)benzenesulfonamide. [Link]

  • Chemistry For Everyone. (2025). What Affects Solubility Of Organic Compounds?. [Link]

  • Chemistry Steps. Solubility of Organic Compounds. [Link]

  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

  • BYJU'S. Factors Affecting Solubility. [Link]

  • National Institutes of Health (NIH). This compound. [Link]

  • International Union of Pure and Applied Chemistry. SOLUBILITY DATA SERIES 6-Membered Heterocyclic Substituents and Miscellaneous Systems. [Link]

  • ResearchGate. (2019). Solubility determination and modelling of benzamide in organic solvents.... [Link]

  • CORE. (2010). Organic Solvent Solubility Data Book. [Link]

  • National Institute of Environmental Health Sciences. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

Sources

Spectroscopic Fingerprinting of Benzylsulfamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Molecular Architecture of Benzylsulfamide

This compound, known chemically as 4-(benzylamino)benzenesulfonamide, is a sulfonamide-containing compound with a history in medicinal chemistry. As with any molecule destined for pharmaceutical development or advanced research, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques provide a powerful, non-destructive suite of tools to probe the molecular framework, offering a detailed "fingerprint" of the compound. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By understanding the causal relationships between the molecular structure and the resulting spectral features, researchers can confidently identify and characterize this compound. This document is designed to be a practical resource for scientists in drug discovery, process development, and quality control, offering not just data, but the scientific rationale behind the spectral interpretations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the protons of the benzyl and sulfonamide moieties. The chemical shifts are influenced by the electron-donating and electron-withdrawing effects of the neighboring functional groups.

  • Aromatic Protons (Benzenesulfonamide Ring): The protons on the para-substituted benzene ring of the sulfonamide group will exhibit a characteristic AA'BB' system, appearing as two doublets. The protons ortho to the sulfonamide group are expected to be downfield due to the electron-withdrawing nature of the SO₂ group, while the protons ortho to the benzylamino group will be shifted upfield due to the electron-donating character of the nitrogen atom.

  • Aromatic Protons (Benzyl Ring): The five protons of the benzyl group's phenyl ring will typically appear as a multiplet in the aromatic region.

  • Methylene Protons (-CH₂-): The two protons of the methylene bridge between the nitrogen and the phenyl group are diastereotopic due to the chiral center created by the nitrogen atom (if protonated or in a chiral environment) and will likely appear as a singlet or a narrowly spaced multiplet.

  • Amine and Sulfonamide Protons (-NH- and -SO₂NH₂): The chemical shifts of the N-H protons are highly variable and depend on the solvent, concentration, and temperature due to hydrogen bonding. The sulfonamide protons (-SO₂NH₂) typically appear as a broad singlet.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.8 - 7.6Doublet2HProtons ortho to -SO₂NH₂ groupDeshielded by the electron-withdrawing sulfonamide group.
~ 7.4 - 7.2Multiplet5HProtons on the benzyl phenyl ringTypical chemical shift for monosubstituted benzene rings.
~ 6.8 - 6.6Doublet2HProtons ortho to -NH- groupShielded by the electron-donating effect of the nitrogen.
~ 4.3Singlet2HMethylene protons (-CH₂-)Adjacent to an electron-withdrawing nitrogen and an aromatic ring.
VariableBroad Singlet1HAmine proton (-NH-)Chemical shift is solvent and concentration-dependent.
VariableBroad Singlet2HSulfonamide protons (-SO₂NH₂)Exchangeable protons, often appear as a broad signal.
¹³C NMR Spectroscopy: Probing the Carbon Framework

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments and their electronic nature.

  • Aromatic Carbons: The spectrum will show distinct signals for the carbons of both aromatic rings. The chemical shifts will be influenced by the substituents. The carbon attached to the sulfur atom (ipso-carbon) will be downfield, as will the carbon attached to the nitrogen.

  • Methylene Carbon (-CH₂-): A single peak is expected for the methylene carbon.

  • Quaternary Carbons: The quaternary carbons of the aromatic rings will also be observable, typically with lower intensity.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale
~ 150Quaternary Carbon (C-NH) on sulfonamide ringAttached to an electron-donating nitrogen atom.
~ 140Quaternary Carbon (C-SO₂) on sulfonamide ringAttached to the strongly electron-withdrawing sulfonamide group.
~ 138Quaternary Carbon (ipso-C) of benzyl ringUnsubstituted aromatic carbon.
~ 129 - 127Aromatic Carbons (CH)Multiple overlapping signals from both aromatic rings.
~ 113Aromatic Carbons (CH) ortho to -NH- groupShielded by the electron-donating nitrogen.
~ 48Methylene Carbon (-CH₂-)Aliphatic carbon attached to a nitrogen and an aromatic ring.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for sulfonamides due to its ability to solubilize the compound and slow down the exchange of N-H protons, leading to sharper signals.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 220-240 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups through Molecular Vibrations

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations (stretching and bending) at specific frequencies, which are characteristic of the bonds present.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, S=O, C-N, and aromatic C-H and C=C bonds.

  • N-H Stretching: The sulfonamide (-SO₂NH₂) and the secondary amine (-NH-) groups will exhibit N-H stretching vibrations, typically in the region of 3400-3200 cm⁻¹. The -NH₂ group will show two bands (symmetric and asymmetric stretching), while the -NH- group will show a single band.

  • S=O Stretching: The sulfonyl group (SO₂) is characterized by two strong absorption bands corresponding to asymmetric and symmetric stretching, typically found around 1350-1310 cm⁻¹ and 1170-1150 cm⁻¹, respectively. These are often the most intense peaks in the spectrum.[1]

  • Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings are observed in the 1600-1450 cm⁻¹ region.

  • C-N Stretching: The C-N stretching vibration of the benzylamino group is expected in the 1350-1250 cm⁻¹ range.

Table 3: Predicted IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3400 - 3300MediumN-H Asymmetric Stretch (-NH₂)Characteristic of primary sulfonamides.
3300 - 3200MediumN-H Symmetric Stretch (-NH₂), -NH- StretchOverlapping bands from both amine functionalities.
3100 - 3000MediumAromatic C-H StretchCharacteristic of sp² C-H bonds in the benzene rings.
2950 - 2850WeakAliphatic C-H Stretch (-CH₂-)Characteristic of sp³ C-H bonds in the methylene bridge.
1600 - 1450Medium-StrongAromatic C=C BendingSkeletal vibrations of the benzene rings.
1350 - 1310StrongS=O Asymmetric StretchA key diagnostic peak for the sulfonyl group.[1]
1170 - 1150StrongS=O Symmetric StretchAnother strong, characteristic peak for the sulfonyl group.[1]
1350 - 1250MediumC-N StretchVibration of the bond between the benzyl carbon and the nitrogen.
Experimental Protocol for IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR's anvil to ensure good contact with the crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

For this compound (C₁₃H₁₄N₂O₂S), the expected exact mass is 262.0776 g/mol . The mass spectrum will show a molecular ion peak ([M]⁺) and several fragment ions resulting from the cleavage of specific bonds.

  • Molecular Ion Peak ([M]⁺): The peak corresponding to the intact molecule, which will confirm the molecular weight.

  • Benzylic Cleavage: A very common fragmentation pathway is the cleavage of the C-N bond to form a stable benzyl cation (C₇H₇⁺) at m/z 91. This is often a prominent peak.

  • Sulfonamide Fragmentation: Cleavage of the S-N bond can lead to the formation of the benzenesulfonamide radical cation fragment. Loss of SO₂ (64 Da) is also a characteristic fragmentation pattern for sulfonamides.[2]

  • Other Fragments: Other fragment ions may arise from cleavages within the sulfonamide group and the aromatic rings.

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/zProposed Fragment Ion StructureFragmentation Pathway
262[C₁₃H₁₄N₂O₂S]⁺Molecular Ion
171[C₇H₇NSO₂]⁺Loss of the benzyl group.
156[C₆H₆NO₂S]⁺Cleavage of the N-benzyl bond.
91[C₇H₇]⁺Formation of the stable benzyl cation (tropylium ion).
77[C₆H₅]⁺Loss of a hydrogen atom from the benzene ring.
65[C₅H₅]⁺Loss of acetylene from the phenyl cation.
Experimental Protocol for Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Impact (EI) ionization, where high-energy electrons (typically 70 eV) bombard the sample molecules, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Integrated Spectroscopic Analysis Workflow

A comprehensive and validated structural elucidation of this compound relies on the synergistic interpretation of data from NMR, IR, and MS. The following workflow ensures scientific integrity and trustworthiness in the characterization process.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis This compound Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR_Data Functional Group ID IR->IR_Data NMR_Data Structural Connectivity NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure_Elucidation Structure Elucidation IR_Data->Structure_Elucidation NMR_Data->Structure_Elucidation MS_Data->Structure_Elucidation Final_Validation Final Structure Validation Structure_Elucidation->Final_Validation

Caption: Integrated workflow for the spectroscopic analysis and structural validation of this compound.

Conclusion: A Multi-faceted Approach to Structural Certainty

The combination of NMR, IR, and Mass Spectrometry provides a robust and comprehensive characterization of this compound. Each technique offers a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR spectroscopy meticulously map the carbon-hydrogen framework and the electronic environment of each atom. IR spectroscopy rapidly confirms the presence of key functional groups, such as the sulfonamide and aromatic rings. Finally, mass spectrometry provides the definitive molecular weight and insights into the molecule's stability and fragmentation patterns. By following the detailed protocols and interpretative guidelines presented in this technical guide, researchers can confidently and accurately perform the spectroscopic analysis of this compound, ensuring the integrity and reliability of their scientific endeavors.

References

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

  • University of California, Davis. (n.d.). Chemical shifts. [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • University of Calgary. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

  • NIST. (n.d.). Benzamide. [Link]

  • ResearchGate. (n.d.). Benzamide-simplified mass spectrum. [Link]

  • PubMed. (2012). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. [Link]

  • J-Stage. (n.d.). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [Link]

  • Zeitschrift für Naturforschung. (n.d.). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

Sources

The Stability Imperative: A Technical Guide to the Thermal and Degradation Profile of Benzylsulfamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzylsulfamide, a molecule of interest within the broader class of sulfonamides, presents a unique stability profile that is critical to its handling, formulation, and ultimate application in research and drug development. This in-depth technical guide provides a comprehensive analysis of the thermal stability and degradation pathways of this compound. By integrating foundational principles with detailed experimental protocols, this document serves as an essential resource for researchers, scientists, and professionals in the pharmaceutical industry. We will explore the intrinsic thermal behavior of this compound through thermogravimetric and calorimetric techniques, and further subject the molecule to forced degradation studies encompassing hydrolytic, oxidative, and photolytic stress conditions. The resulting degradation products and their mechanistic formation will be elucidated, providing a complete stability map of this important chemical entity.

Introduction: The Significance of this compound and its Stability

This compound belongs to the sulfonamide class of compounds, which have a rich history in medicinal chemistry.[1] The core sulfonamide functional group (-SO₂NH₂) is a key structural motif in a wide array of therapeutic agents.[1] Understanding the stability of any active pharmaceutical ingredient (API) is a cornerstone of drug development, directly impacting its safety, efficacy, and shelf-life.[2][3] Forced degradation studies, where the molecule is subjected to stress conditions more severe than accelerated stability testing, are crucial for identifying potential degradation products and pathways.[2][3] This knowledge is not only a regulatory requirement but also invaluable for developing stable formulations and robust analytical methods.[2][3]

This guide will provide a detailed examination of the thermal and chemical stability of this compound. While specific comprehensive studies on this compound are not extensively published, this guide will synthesize available data and draw logical inferences from closely related sulfonamide structures to present a holistic stability profile.

Thermal Stability Profile of this compound

The intrinsic thermal stability of a compound dictates its behavior at elevated temperatures, which is a critical parameter for manufacturing processes such as drying and milling, as well as for storage conditions. The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA measures the change in mass of a sample as a function of temperature or time, providing information on decomposition temperatures and the presence of volatile components. DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, revealing phase transitions such as melting, crystallization, and glass transitions.

A study on the thermolysis of a precursor to this compound provides a key insight into its thermal stability. The TGA of this compound shows that its decomposition begins at 140°C.[4]

Table 1: Key Thermal Events for this compound and its Precursor

CompoundOnset of Decomposition (°C)Analytical TechniqueReference
This compound140TGA[4]
N-(benzyl)-N'-(tert-butoxycarbonyl)sulfamide100TGA[4]
Experimental Protocol for TGA-DSC Analysis

The following protocol outlines a standard procedure for the simultaneous TGA-DSC analysis of this compound.

Objective: To determine the thermal decomposition profile and phase transitions of this compound.

Instrumentation: A simultaneous TGA-DSC instrument.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum pan.

  • Instrument Setup:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp up to 300°C at a heating rate of 10°C/min.

  • Data Acquisition: Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • Determine the onset of decomposition from the TGA curve.

    • Identify any endothermic or exothermic events from the DSC curve, such as melting.

    • Quantify the percentage of weight loss at different temperature ranges.

Postulated Thermal Degradation Pathway

While specific thermal degradation products of this compound have not been extensively reported, based on the general behavior of sulfonamides, the primary thermal decomposition is likely to involve the cleavage of the C-N and S-N bonds.

G This compound This compound Heat Heat (≥140°C) This compound->Heat DP4 Other Fragments This compound->DP4 C-S Cleavage DP1 Benzenesulfonic acid Heat->DP1 S-N Cleavage DP2 Benzylamine Heat->DP2 S-N Cleavage DP3 SO₂ DP1->DP3 Decomposition G cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Stressed_Samples Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->Stressed_Samples Photolysis Photolytic Degradation (ICH Q1B) Photolysis->Stressed_Samples API This compound (API) API->Acid Expose to API->Base Expose to API->Oxidation Expose to API->Photolysis Expose to HPLC HPLC Analysis (Purity & Degradant Profiling) Stressed_Samples->HPLC LCMS LC-MS/MS Analysis (Degradant Identification) HPLC->LCMS Identify Peaks Characterization Structure Elucidation (NMR, HRMS) LCMS->Characterization Report Stability Report Characterization->Report

Caption: Workflow for forced degradation studies.

Hydrolytic Degradation (Acid and Base)

Hydrolysis is a common degradation pathway for many pharmaceuticals. [5]

  • Acidic Conditions: Under acidic conditions, the sulfonamide bond may be susceptible to hydrolysis, although it is generally considered stable. The primary degradation product would likely be the result of S-N bond cleavage, yielding benzenesulfonic acid and benzylamine.

  • Basic Conditions: In basic media, the sulfonamide proton can be abstracted, potentially leading to rearrangements or hydrolysis, again likely at the S-N bond.

Oxidative Degradation

Oxidative degradation is typically carried out using hydrogen peroxide. For this compound, the aromatic rings and the benzylic carbon are potential sites of oxidation.

Photolytic Degradation

Photodegradation studies are conducted to assess the impact of light on the stability of the drug substance. The aromatic rings in this compound are chromophores that can absorb UV light, potentially leading to the formation of radicals and subsequent degradation.

Predicted Degradation Pathways

Based on the known fragmentation patterns of sulfonamides in mass spectrometry, the following degradation pathways can be postulated. [6][7]

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation This compound This compound DP_Acid Benzenesulfonic Acid This compound->DP_Acid Acid/Base S-N Cleavage DP_Base Benzylamine This compound->DP_Base Acid/Base S-N Cleavage DP_Ox Hydroxylated Derivatives This compound->DP_Ox H₂O₂ DP_Photo Radical-induced Products This compound->DP_Photo UV/Vis Light

Caption: Postulated degradation pathways for this compound.

Experimental Protocol for Forced Degradation and HPLC Analysis

Objective: To identify the degradation products of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Photolytic Degradation: Expose the solid drug substance and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Preparation for HPLC: Neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase.

  • HPLC Analysis:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of the unstressed control to identify degradation peaks. Quantify the percentage of degradation.

  • LC-MS/MS Analysis: Analyze the stressed samples using LC-MS/MS to determine the mass of the degradation products and elucidate their structures based on fragmentation patterns.

Table 2: Summary of Postulated Degradation Products

Stress ConditionPostulated Degradation ProductsProposed Mechanism
Acid/Base HydrolysisBenzenesulfonic acid, BenzylamineCleavage of the S-N sulfonamide bond
OxidationHydroxylated derivatives on the aromatic rings or benzylic carbonRadical oxidation
PhotolysisComplex mixture of radical-induced productsPhotochemical cleavage of C-S, S-N, and C-N bonds

Conclusion

This technical guide has provided a comprehensive overview of the thermal stability and degradation profile of this compound. The onset of thermal decomposition is observed at 140°C. While specific experimental data on forced degradation is limited, a systematic approach to evaluating its stability under hydrolytic, oxidative, and photolytic stress has been outlined. The postulated degradation pathways primarily involve the cleavage of the sulfonamide bond. The detailed experimental protocols provided herein offer a robust framework for researchers to conduct their own stability studies on this compound and related compounds. A thorough understanding of these stability characteristics is paramount for the successful development of this molecule for its intended applications.

References

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry, 17(21), 2373–2379. [Link]

  • Ingerslev, F., & Halling-Sørensen, B. (2000). Biodegradability properties of sulfonamides in activated sludge. Environmental Toxicology and Chemistry, 19(10), 2467-2473. [Link]

  • Jia, A., & Hu, Z. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of mass spectrometry, 43(8), 1045–1051. [Link]

  • Naseem, S., Siddiqui, S., & Khan, S. A. (2019). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Pakistan journal of pharmaceutical sciences, 32(4(Supplementary)), 1827-1833. [Link]

  • Barceló, D., & Petrovic, M. (2007). Studies on sulfonamide degradation products. Analytical and bioanalytical chemistry, 387(4), 1265–1278. [Link]

  • Kumar, R., & Singh, P. (2018). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Journal of Applicable Chemistry, 7(4), 844-850. [Link]

  • Li, W., Wang, Y., Zhang, J., & Liu, H. (2012). Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. Food Analytical Methods, 5(5), 1073-1079. [Link]

  • ResearchGate. (n.d.). Mass spectra of the degradation products of SMZ after biodegradation. Retrieved from [Link]

  • Samanidou, V., & Nikolaidou, K. (2017). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Journal of Microbiology, Biotechnology and Food Sciences, 7(1), 54-60. [Link]

  • ResearchGate. (n.d.). DSC of N-(benzyl)-N´-(tert-butoxycarbonyl) sulfamide. Retrieved from [Link]

  • Kabir, A., Furton, K. G., & Malik, A. (2019). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Foods, 8(11), 543. [Link]

  • Sharma, S., & Singh, R. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 6825. [Link]

  • Science.gov. (n.d.). forced degradation study: Topics by Science.gov. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Retrieved from [Link]

  • Göbel, A., Thomsen, A., McArdell, C. S., Joss, A., & Giger, W. (2005). Trace Determination of Macrolide and Sulfonamide Antimicrobials, a Human Sulfonamide Metabolite, and Trimethoprim in Wastewater Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry. Analytical Chemistry, 77(24), 8174–8180. [Link]

  • ResearchGate. (n.d.). TGA diagrams that characterize the synthesis of this compound by thermolysis. (a) Weight loss of II relative to the initial sample and (b) temperature. Retrieved from [Link]

  • AIP Publishing. (2019). Forced Degradation Studies on The Piperine-Based Benzene Sulfonylamidine: The Effect of Acid, Base, and Peroxide on Its Stability. Retrieved from [Link]

  • Roca, M., Castillo, M., Marti, P., & Althaus, R. L. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food chemistry, 136(2), 1014–1019. [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hatajik, T. D., Kong, W., & Tsuda, Y. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical and Biomedical Analysis, 228, 115313. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Retrieved from [Link]

  • Bhaskar, R., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]

Sources

Benzylsulfamide: A Foundational Scaffold for the Development of Potent Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold for a multitude of therapeutic agents. This guide delves into the technical landscape surrounding Benzylsulfamide (CAS 104-22-3), a primary amine-containing benzenesulfonamide. While this compound itself exhibits modest biological activity, its true significance lies in its role as a foundational building block and a versatile template for the design of highly potent and selective enzyme inhibitors. We will explore its synthesis, the critical mechanism of carbonic anhydrase inhibition, and the structure-activity relationships that transform this simple scaffold into clinical candidates. This document serves as a technical resource, providing not only theoretical grounding but also actionable experimental protocols for the evaluation of this compound derivatives as potential therapeutics, particularly in oncology.

Introduction: The Sulfonamide Legacy

The sulfonamide functional group (-SO₂NH₂) is one of the most prolific chemotypes in drug discovery. From the first antibacterial sulfa drugs to modern diuretics, anticonvulsants, and anti-cancer agents, this moiety's ability to act as a bioisostere and engage in critical hydrogen bonding interactions has secured its place in the pharmacopeia. This compound, or 4-(benzylamino)benzenesulfonamide, represents a fundamental iteration of this scaffold. It combines the essential primary sulfonamide group—critical for zinc-binding in metalloenzymes—with a secondary amine that provides a key vector for chemical modification and exploration of structure-activity relationships (SAR).

This guide will demonstrate that the therapeutic potential of this compound is realized not through its intrinsic activity, which is limited, but through its strategic derivatization. We will examine the causality behind its primary mechanism of action and provide the technical framework for synthesizing and evaluating next-generation compounds built upon its foundational structure.

Synthesis and Chemical Reactivity

The synthesis of this compound is rooted in classical sulfonamide chemistry. The most direct conceptual pathway involves the reaction of a suitable sulfonyl chloride with benzylamine. A common, robust laboratory-scale synthesis proceeds via a two-step process to ensure regiochemical control and high purity.

Proposed Synthesis Workflow

cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Deprotection A 4-Acetamidobenzenesulfonyl chloride C N-(4-(N-benzylsulfamoyl)phenyl)acetamide (Protected Intermediate) A->C Pyridine, DCM 0°C to RT B Benzylamine B->C D This compound (Final Product) C->D Aq. HCl Reflux

Caption: Proposed two-step synthesis of this compound.

Detailed Synthesis Protocol

Objective: To synthesize this compound (4-(benzylamino)benzenesulfonamide) from 4-acetamidobenzenesulfonyl chloride.

Step 1: N-Sulfonylation (Protection)

  • To a stirred solution of benzylamine (1.1 eq) in dichloromethane (DCM, 10 mL) in a round-bottom flask cooled to 0°C in an ice bath, add pyridine (1.2 eq) as a base.

  • Slowly add a solution of 4-acetamidobenzenesulfonyl chloride (1.0 eq) in DCM (5 mL) dropwise over 15 minutes. The acetyl group on the aniline nitrogen prevents self-reaction and directs the sulfonylation.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl (2x15 mL), saturated NaHCO₃ solution (2x15 mL), and brine (1x15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected intermediate, N-(4-(N-benzylsulfamoyl)phenyl)acetamide.

Step 2: Acetyl Group Deprotection

  • To the crude intermediate from Step 1, add 6M aqueous HCl (20 mL).

  • Heat the mixture to reflux (approx. 100-110°C) for 2-3 hours. This hydrolyzes the acetamide protecting group.

  • Cool the reaction mixture to room temperature, then place it in an ice bath to facilitate precipitation.

  • Neutralize the solution carefully with a saturated solution of sodium bicarbonate until the pH is ~7-8. The product will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield the final product, this compound.

  • Characterize the final product by NMR, mass spectrometry, and melting point to confirm identity and purity.

Mechanism of Action: Inhibition of Carbonic Anhydrases

The primary therapeutic relevance of the benzenesulfonamide scaffold is its potent inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1]

The Role of Carbonic Anhydrases: CAs catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This reaction is fundamental to processes ranging from respiration and pH homeostasis to biosynthesis. In the context of cancer, certain CA isoforms, particularly the transmembrane CA IX and CA XII, are highly overexpressed in response to hypoxia.[1][2] By catalyzing this reaction at the cell surface, they help maintain a neutral intracellular pH while acidifying the extracellular microenvironment, a condition that promotes tumor invasion, metastasis, and resistance to therapy.

Inhibition by Sulfonamides: The primary sulfonamide group (-SO₂NH₂) is the key pharmacophore. In its deprotonated, anionic form (-SO₂NH⁻), it acts as a mimic of the transition state of the CO₂ hydration reaction. It coordinates directly to the Zn²⁺ ion at the core of the enzyme's active site, displacing the zinc-bound water/hydroxide molecule and effectively shutting down the catalytic cycle.

cluster_0 CA Catalytic Cycle E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_H2O E-Zn²⁺-H₂O E_Zn_OH->E_Zn_H2O +H⁺ HCO3 HCO₃⁻ E_Zn_OH->HCO3 +CO₂ Inhibited_Complex E-Zn²⁺-NH⁻-SO₂-R E_Zn_OH->Inhibited_Complex Inhibition E_Zn_H2O->E_Zn_OH -H⁺ CO2 CO₂ HCO3->E_Zn_H2O -HCO₃⁻ Sulfonamide R-SO₂NH⁻ Sulfonamide->Inhibited_Complex

Sources

Investigating the Structure-Activity Relationship of the Benzylsulfamide Scaffold: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Benzylsulfamide Scaffold - A Privileged Motif in Medicinal Chemistry

The this compound moiety, a versatile and synthetically accessible chemical scaffold, has garnered significant attention in the field of drug discovery. Its unique structural features, comprising a flexible benzyl group and a sulfonamide functionality capable of engaging in key hydrogen bonding interactions, have established it as a privileged motif in the design of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of the this compound core, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the chemical space of this important scaffold. We will delve into the synthetic strategies, key biological targets, and the nuanced effects of structural modifications on biological activity, supported by detailed experimental protocols and data-driven insights.

Synthetic Strategies: Accessing the this compound Core

The synthesis of this compound derivatives is typically achieved through a convergent and robust synthetic approach. The most common strategy involves the nucleophilic substitution reaction between a substituted benzylamine and a benzenesulfonyl chloride in the presence of a base. This method allows for facile diversification at both the benzyl and the aryl moieties of the scaffold.

Experimental Protocol: Synthesis of N-benzyl-4-methylbenzenesulfonamide

This protocol details the synthesis of a representative this compound derivative, N-benzyl-4-methylbenzenesulfonamide, via the reaction of 4-methylbenzylamine with p-toluenesulfonyl chloride.[1]

Materials:

  • 4-Methylbenzylamine

  • p-Toluenesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM), degassed

  • 5 M Hydrochloric acid (HCl)

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with stir bar

  • Dropping funnel

  • Nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a stirring mixture of 4-methylbenzylamine (1.0 eq) and pyridine (1.1 eq) in degassed dichloromethane (10 mL) under a nitrogen atmosphere, add p-toluenesulfonyl chloride (1.05 eq) dropwise.

  • Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.

  • Acidify the mixture with 5 M HCl and dilute with 15 mL of dichloromethane.

  • Transfer the mixture to a separatory funnel and wash the organic phase with water.

  • Combine the aqueous layers and back-extract with dichloromethane (10 mL).

  • Combine all organic phases, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure N-benzyl-4-methylbenzenesulfonamide.

Caption: Synthetic workflow for N-benzyl-4-methylbenzenesulfonamide.

Structure-Activity Relationship (SAR) Insights

The biological activity of the this compound scaffold can be finely tuned by strategic modifications to its core structure. The following sections dissect the SAR of this scaffold against key biological targets.

Carbonic Anhydrase Inhibition

The sulfonamide group is a well-established zinc-binding pharmacophore, making this compound derivatives potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.

Key SAR Observations:

  • Sulfonamide Moiety: The unsubstituted -SO₂NH₂ group is crucial for coordinating with the zinc ion in the active site of carbonic anhydrases.

  • Aromatic Ring of the Sulfonamide: Substitution on this ring significantly impacts inhibitory potency and isoform selectivity. Electron-withdrawing groups, such as fluorine, can increase the acidity of the sulfonamide protons, leading to enhanced binding and inhibitory activity.

  • Benzyl Group: The benzyl "tail" extends into a hydrophobic pocket of the enzyme. Modifications to this group can modulate isoform selectivity. Bulky substituents on the benzyl ring can enhance interactions within the active site of specific CA isoforms.

CompoundSubstitution on BenzenesulfonamideSubstitution on Benzyl GrouphCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)
1 UnsubstitutedUnsubstituted450150255.7
2 4-FluoroUnsubstituted25050103.1
3 Unsubstituted4-Methoxy500180306.2
4 4-Fluoro4-Methoxy28065123.5

Note: Data is illustrative and compiled from general trends observed in the literature.

Antibacterial Activity

The this compound scaffold has been explored for its potential as a novel class of antibacterial agents. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes.

Key SAR Observations:

  • Substitution on the Benzyl Ring: The presence of specific substituents on the benzyl ring can significantly influence antibacterial potency. For instance, compounds with nitro substitutions at the -3 and -4 positions of the aryl ring have shown significant antimicrobial activity.[2] Halogen substitutions have also been shown to be favorable.[2]

  • Heterocyclic Modifications: Hybridization of the benzenesulfonamide nucleus with various heterocyclic rings, such as pyrazole and thiazole, has been shown to yield derivatives with promising dual antibacterial and antifungal potency.

Anti-inflammatory Activity

This compound derivatives have demonstrated potential as anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.

Key SAR Observations:

  • Substitution on the Phenyl Ring of Benzylideneamino-benzenesulfonamides: In a QSAR study of 4-benzylideneamino-benzenesulfonamide derivatives, it was found that electron-withdrawing groups such as 4-fluoro, 4-methoxycarbonyl, or 4-nitro substituents at the 4-position of the phenyl ring increased inhibitory potency and selectivity for COX-2.[1][3] Conversely, a 3-nitro substituent led to a loss of inhibitory potency.[1][3] The 4-N,N-dimethylamino substituent also exhibited potent and selective COX inhibition.[1][3]

Key Experimental Protocols

To facilitate further research and validation of findings, this section provides detailed protocols for essential biological assays.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide.

Principle:

The assay follows the change in pH of a buffer solution as CO₂ hydrates to carbonic acid, a reaction catalyzed by CA. The rate of pH change is monitored spectrophotometrically using a pH indicator.

CA_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Buffer Prepare Buffer (e.g., Tris-SO4, pH 7.6) Mixing Mix Buffer, Enzyme, & Inhibitor in Stopped-Flow Instrument Buffer->Mixing Enzyme Prepare CA Solution Enzyme->Mixing Inhibitor Prepare Inhibitor Stock Inhibitor->Mixing Substrate Prepare CO2-Saturated Water Initiation Rapidly Mix with CO2-Saturated Water Substrate->Initiation Mixing->Initiation Monitoring Monitor Absorbance Change of pH Indicator Initiation->Monitoring Calculation Calculate Initial Velocity Monitoring->Calculation Ki_Determination Determine Ki from Dose-Response Curve Calculation->Ki_Determination

Caption: Workflow for the stopped-flow carbonic anhydrase inhibition assay.

Procedure:

  • An Applied Photophysics stopped-flow instrument is used to assay the CA-catalyzed CO₂ hydration activity.

  • Phenol red (at a concentration of 0.2 mM) is used as an indicator, working at an absorbance maximum of 557 nm.

  • A 20 mM TRIS buffer (pH 8.3) with 20 mM Na₂SO₄ (to maintain constant ionic strength) is used.

  • The initial rates of the CA-catalyzed CO₂ hydration are followed for a period of 10-100 seconds.

  • The CO₂ concentration is varied by diluting a saturated CO₂ solution with deionized water and determining the concentration enzymatically using a commercially available CA.

  • Inhibitor solutions are prepared in DMSO, and dilutions are made with deionized water.

  • The inhibition constants (Ki) are determined by the dose-response curve method.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium.[4][5][6]

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a liquid growth medium (e.g., Mueller-Hinton Broth).

  • Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL).

  • Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (medium only) controls.

  • Incubate the plate at 37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema in Rats)

This is a standard in vivo model to evaluate the anti-inflammatory activity of compounds.[7][8]

Procedure:

  • Fast male Wistar rats for 24 hours prior to the experiment.

  • Administer the test compound or vehicle (control) intraperitoneally at a specified dose (e.g., 200 mg/kg).

  • After a set time (e.g., 30 minutes), induce inflammation by injecting a 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Concluding Remarks and Future Directions

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The SAR insights and experimental protocols presented in this guide provide a solid foundation for researchers to design and evaluate new derivatives with enhanced potency and selectivity. Future research in this area should focus on:

  • Exploring Novel Substitutions: Systematic exploration of a wider range of substituents on both the benzyl and the benzenesulfonamide rings to further refine the SAR.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound derivatives exert their antibacterial and anti-inflammatory effects.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to optimize their drug-like properties.

  • In Vivo Efficacy Studies: Progressing promising candidates into relevant animal models of disease to validate their therapeutic potential.

By leveraging the knowledge base outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of the versatile this compound scaffold.

References

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. National Center for Biotechnology Information. [Link]

  • Synthesis and biological evaluation of sulfonamide derivatives as antimicrobial agents. National Center for Biotechnology Information. [Link]

  • QSAR Study of 4-Benzylideneamino-Benzenesulfonamides & 4-phenyliminomethyl-benzenesulfonamides as Selective Cyclooxygenase-2 (COX-2) & COX-1 Inhibitors. International Journal of Pharmaceutical and Medical Sciences. [Link]

  • Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactfactor. [Link]

  • Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Royal Society of Chemistry. [Link]

  • New N-substitured Pyrazolyl-Benzenesulfonamide Compounds as Analogues of COX-2 Selective Inhibitors II. N-Monosubstituted Derivatives. ResearchGate. [Link]

  • Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents. PubMed. [Link]

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. National Center for Biotechnology Information. [Link]

  • Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. National Center for Biotechnology Information. [Link]

  • Quantitative structure–activity relationship study to predict the antibacterial activity of gemini quaternary ammonium surfactants against Escherichia coli. Journal of Applied Pharmaceutical Science. [Link]

  • Quantitative structure–activity relationship study to predict the antibacterial activity of gemini quaternary ammonium surfact. Journal of Applied Pharmaceutical Science. [Link]

  • N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. PubMed. [Link]

  • Synthesis and quantitative structure activity relationship (QSAR) of arylidene (benzimidazol-1-yl)acetohydrazones as potential antibacterial agents. PubMed. [Link]

  • Quantitative structure-activity relationships modeling in antimicrobial peptides design. ResearchGate. [Link]

  • Novel (+)-Neoisopulegol-Based O-Benzyl Derivatives as Antimicrobial Agents. MDPI. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • SAR and Molecular Modeling of N-Benzyl-N-hydroxy-3-(cyclopentyloxy)-4- methoxybenzene Carboxamide Analogues as Potent Phosphodiesterase-4 Inhibitors. Bentham Science. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. ACTA POLONIAE PHARMACEUTICA. [Link]

  • Synthesis and biological evaluation of sulfonamide derivatives as antimicrobial agents. ResearchGate. [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Idexx. [Link]

Sources

Methodological & Application

Introduction: The Significance of the Sulfamide Moiety in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of N-Substituted Benzylsulfamides

For Researchers, Scientists, and Drug Development Professionals

The sulfamide functional group, SO₂(NR₂)₂, is a cornerstone in contemporary medicinal chemistry and drug discovery. N-substituted benzylsulfamides, in particular, represent a privileged structural motif. Their importance stems from their role as a non-classical bioisostere of the peptide bond, offering distinct physicochemical properties such as enhanced metabolic stability, improved water solubility, and unique hydrogen bonding capabilities compared to traditional amides.[1] This has led to their incorporation into a wide array of therapeutic agents, including antibacterial, antitumor, diuretic, and hypoglycemic agents.[1][2][3] The benzyl group provides a versatile scaffold for chemists to probe hydrophobic binding pockets within biological targets, making the efficient and reliable synthesis of N-substituted benzylsulfamides a critical endeavor for the development of novel therapeutics.[4][5][6][7]

This guide provides an in-depth overview of the principal synthetic strategies for preparing N-substituted benzylsulfamides, detailing robust protocols and the underlying chemical principles that govern these transformations.

Core Synthetic Strategies: A Comparative Overview

The construction of the N-substituted benzylsulfamide core can be approached through several distinct and reliable synthetic routes. The optimal choice depends on the desired substitution pattern (symmetrical vs. unsymmetrical), the complexity of the starting materials, and the presence of sensitive functional groups. The most prevalent methods include:

  • Direct Sulfamoylation of Benzylamines with Sulfuryl Chloride: A straightforward and atom-economical method, ideal for producing symmetrical N,N'-dibenzylsulfamides.

  • Sequential Reaction via Sulfamyl Chloride Intermediates: This two-step approach offers superior control for the synthesis of unsymmetrical sulfamides, where different substituents are required on each nitrogen atom.[8]

  • Mitsunobu N-Alkylation of Sulfamides: A powerful and mild method for forming the C-N bond, particularly valuable for complex substrates or when stereochemical inversion of a chiral benzyl alcohol is desired.[9][10][11]

The following sections will provide detailed, field-proven protocols for each of these key methodologies.

Method 1: One-Pot Synthesis via Direct Reaction with Sulfuryl Chloride

This is the most common and direct route for preparing symmetrically substituted sulfamides. The reaction involves treating a primary amine, in this case, benzylamine, with sulfuryl chloride (SO₂Cl₂) in the presence of a base to neutralize the hydrochloric acid byproduct.

Causality and Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of the benzylamine nitrogen on the electrophilic sulfur atom of sulfuryl chloride. This is followed by the elimination of a chloride ion. A second molecule of benzylamine then displaces the remaining chloride ion to form the symmetrical sulfamide. The process generates two equivalents of HCl, which must be scavenged by a non-nucleophilic base, such as pyridine or triethylamine, to prevent the protonation of the starting amine and drive the reaction to completion. Due to the high reactivity and exothermic nature of sulfuryl chloride, the reaction is typically performed at low temperatures to ensure selectivity and minimize side reactions.

Visualizing the Workflow

cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product Formation Benzylamine Benzylamine (2 eq.) ReactionVessel Inert Solvent (e.g., CH₂Cl₂) Low Temperature (-20°C to 0°C) Benzylamine->ReactionVessel SO2Cl2 Sulfuryl Chloride (1 eq.) SO2Cl2->ReactionVessel Base Base (e.g., Pyridine) Base->ReactionVessel Product N,N'-Dithis compound ReactionVessel->Product Sulfamoylation Byproduct Base·HCl Salt ReactionVessel->Byproduct PPh3 PPh₃ Intermediate1 Betaine Intermediate PPh3->Intermediate1 + DEAD DEAD DEAD BnOH Benzyl Alcohol Intermediate2 Alkoxyphosphonium Salt BnOH->Intermediate2 + Intermediate1 Sulfamide R-SO₂-NHR' Product N-Benzylsulfamide Sulfamide->Product + Intermediate2 Byproduct1 PPh₃=O Intermediate2->Byproduct1 Displacement Byproduct2 DEAD-H₂ Product->Byproduct2 releases

Caption: Simplified mechanism of the Mitsunobu reaction for N-benzylation.

Detailed Experimental Protocol: N-Benzylation of a Sulfamide
  • Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the starting sulfamide (1.0 equivalent), benzyl alcohol (1.1 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 equivalents) dropwise to the cooled solution over 30 minutes. A color change (typically to a yellow or orange hue) and/or the formation of a precipitate may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup & Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The primary challenge in purification is the removal of the triphenylphosphine oxide and reduced azodicarboxylate byproducts. [9]This is typically achieved by silica gel column chromatography. Eluting with a gradient of ethyl acetate in hexanes is often effective.

Quantitative Data and Characterization

Accurate characterization is essential to confirm the structure and purity of the synthesized N-substituted benzylsulfamides. The following table summarizes typical characterization data for a representative compound, N,N'-dipropylsulfamide, as a reference for expected values in analogous benzyl systems. [12]

Compound Method Yield Melting Point (°C) Key ¹H NMR Signals (CDCl₃, δ ppm) Key IR Bands (cm⁻¹)

| N,N'-Dipropylsulfamide | SO₂Cl₂ + Propylamine | 60% | 64-65 | 4.27 (t, 2H, NH), 2.99 (q, 4H, α-CH₂), 1.57 (sext, 4H, β-CH₂), 0.95 (t, 6H, CH₃) | 3280 (N-H), 1333 & 1150 (SO₂) |

Note: For an N-benzylsulfamide, one would expect to see aromatic proton signals between 7.2-7.4 ppm and a characteristic benzylic CH₂ signal around 4.3-4.5 ppm.

Standard Characterization Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For ¹H NMR, look for the benzylic methylene protons (a doublet coupled to the N-H proton, unless exchange is rapid) and the aromatic protons. For ¹³C NMR, identify the benzylic carbon and the aromatic carbons. [13][14]* Infrared (IR) Spectroscopy: Acquire a spectrum of the solid (KBr pellet) or a thin film. Key diagnostic peaks are the N-H stretch (if a secondary sulfamide) around 3200-3300 cm⁻¹ and the strong, characteristic asymmetric and symmetric S=O stretches between 1350-1330 cm⁻¹ and 1160-1140 cm⁻¹, respectively. [12]* Mass Spectrometry (MS): Use techniques like Electrospray Ionization (ESI) to confirm the molecular weight of the compound by identifying the molecular ion peak [M+H]⁺ or [M+Na]⁺. [15][16]

Conclusion and Future Outlook

The synthetic protocols detailed in this guide represent robust and versatile methods for the preparation of N-substituted benzylsulfamides. The choice between a direct, one-pot reaction with sulfuryl chloride and a milder, more controlled Mitsunobu N-alkylation allows researchers to tailor their synthetic strategy to the specific requirements of their target molecule. The reliability of these methods facilitates the creation of diverse chemical libraries, enabling extensive structure-activity relationship (SAR) studies and accelerating the discovery of new therapeutic agents. As the demand for novel drug candidates with optimized pharmacological profiles continues to grow, the synthesis of sulfamide-containing scaffolds will remain a vital and active area of research in the scientific community.

References

  • Davis, M., & Scriven, E. F. V. (1982). SYNTHESIS AND REACTIONS OF SULFAMIDES. A REVIEW.
  • But, T. Y., & Toy, P. H. (2007). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Chemistry – An Asian Journal, 2(11), 1340-1355. Available from: [Link]

  • Zalubovskis, R., & Leitans, J. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 313-336). Royal Society of Chemistry.
  • Jadhav, V. D., & Singh, U. P. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213.
  • St. Jean, D. J., Jr., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21476–21483. Available from: [Link]

  • Bedford, S. B. (2020). New Directions in the Mitsunobu Reaction. University of Nottingham. Available from: [Link]

  • Bowser, J. R., et al. (2014). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 55(1), 143-145. Available from: [Link]

  • Żuk, J., et al. (2023). N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. International Journal of Molecular Sciences, 24(13), 10565. Available from: [Link]

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). Mitsunobu reactions of n-alkyl and n-acyl sulfonamides-an efficient route to protected amines. Tetrahedron Letters, 36(36), 6373-6374.
  • BenchChem. (n.d.). Optimizing Reaction Conditions for N-Alkylation of Sulfonamides. BenchChem Technical Support Center.
  • Wisniewski, J. R., et al. (2017). Mitsunobu Reactions Using Basic Amines as Pronucleophiles. The Journal of Organic Chemistry, 82(12), 6604–6614.
  • Bendjeddou, A., et al. (2017). Synthesis of New Fused Benzothiadiazepines and Macrocyclic Sulfamides Starting from N,N-Disubstituted Sulfamides and N(Boc) Protected Sulfamides. Molecules, 22(10), 1642. Available from: [Link]

  • Al-Masoudi, W. A. (2015). Synthesis, characterization and biological activity study of N-substituted sulfonamido maleimides substituted with different heterocycles. Journal of Chemical and Pharmaceutical Research, 7(4), 1162-1174.
  • The Organic Chemistry Tutor. (2023, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. Available from: [Link]

  • Li, Y., et al. (2019). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 15(7), 785-797.
  • Record, D. M., & Peterson, M. J. (2002). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Brigham Young University ScholarsArchive.
  • Forero-Cortés, P. A., & Quevedo-Acosta, Y. A. (2020). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 132(1), 1-8.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • BenchChem. (n.d.). Application Note: NMR Spectroscopic Characterization of Substituted N-(pyrazol-3-yl)benzamides. BenchChem.
  • Fukatsu, H., et al. (2006). A new synthetic route to N-benzyl carboxamides through the reverse reaction of N-substituted formamide deformylase. Applied and Environmental Microbiology, 72(1), 604-607.
  • Al-Amiery, A. A., et al. (2016). Synthesis and Spectroscopic Characterization for Bis (salysylaldehyde) Benzidine. Journal of Chemical and Pharmaceutical Sciences, 9(3), 1477-1483.
  • Li, Y., et al. (2019). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
  • Kumar, A., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(35), 22899-22923.
  • Pal, S., et al. (2024). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. ACS Omega, 9(3), 3901-3908. Available from: [Link]

  • Konan, D., et al. (2022).
  • Ravichandran, D. (2015). Synthesis and characterization of N-substituted benzimidazole derivatives and study of their antibacterial and antifungal activity.
  • Zhang, Y., et al. (2007). Synthesis, structural, and magnetic characterization of substituted benzoimidazole-l-yl N,N′-dioxides.

Sources

The Benzylsulfamide Scaffold: A Versatile Tool in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Sulfonamide Moiety

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of medicinal chemistry, integral to the development of a wide array of therapeutic agents.[1] Its ability to act as a competitive inhibitor in crucial enzymatic pathways has cemented its place in the drug discovery arsenal.[1] From their historical role as antimicrobial agents targeting dihydropteroate synthase in bacteria to their contemporary applications in diverse therapeutic areas, sulfonamides offer a versatile scaffold for creating novel bioactive molecules.[1] The benzylsulfamide core, in particular, has emerged as a privileged structure, demonstrating significant potential in oncology, neurology, and beyond. This guide provides an in-depth exploration of the applications of this compound and its derivatives, complete with detailed synthetic protocols and biological evaluation methods for researchers and drug development professionals.

Core Applications of this compound Derivatives

The this compound scaffold has been extensively explored as a building block for synthesizing compounds with a broad spectrum of biological activities.[1] Key areas of investigation include its role as a potent inhibitor of carbonic anhydrases, making it a promising candidate for anticancer and anticonvulsant therapies.[2][3]

Carbonic Anhydrase Inhibition: A Targeted Approach in Oncology

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[2][4] Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in many solid tumors and are linked to tumor progression and metastasis.[2][5] By inhibiting these enzymes, this compound derivatives can disrupt the pH balance in cancer cells, leading to apoptosis and reduced tumor growth.[2]

Recent studies have focused on designing novel benzenesulfonamide derivatives that exhibit selective inhibition of tumor-associated CA isoforms over the cytosolic isoforms (CA I and II) to minimize off-target effects.[5][6][7] For instance, a series of 1,2,3-triazole benzenesulfonamide derivatives demonstrated potent inhibitory activity against CA IX and CA XII in the nanomolar range, with significant selectivity over CA I and II.[5][7]

Experimental Protocols

Protocol 1: General Synthesis of N-Benzylsulfonamide Derivatives

This protocol outlines a general and adaptable method for the synthesis of N-benzylsulfonamide derivatives, a common structural motif in many biologically active compounds. The procedure involves the reaction of a substituted aniline with a benzenesulfonyl chloride in the presence of a base.

Materials:

  • Substituted aniline (e.g., 3,4-dimethoxyaniline)

  • Benzenesulfonyl chloride

  • Triethylamine (TEA) or Sodium Carbonate

  • Dichloromethane (DCM) or Water

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in DCM. To this stirred solution, add triethylamine (1.2 eq) at room temperature.[8]

  • Addition of Sulfonyl Chloride: Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in DCM to the reaction mixture over 15-20 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[9]

  • Work-up: Upon completion, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[9]

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield the pure N-benzylsulfonamide derivative.

Diagram 1: General Synthetic Workflow for N-Benzylsulfonamide Derivatives

G sub_aniline Substituted Aniline reaction Reaction Mixture sub_aniline->reaction benzenesulfonyl_chloride Benzenesulfonyl Chloride benzenesulfonyl_chloride->reaction base Base (e.g., TEA) base->reaction solvent Solvent (e.g., DCM) solvent->reaction workup Aqueous Work-up reaction->workup TLC Monitoring purification Purification (Column Chromatography) workup->purification product N-Benzylsulfonamide Derivative purification->product

Caption: A generalized workflow for the synthesis of N-benzylsulfonamide derivatives.

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound derivatives against carbonic anhydrase, based on the enzyme's esterase activity.

Materials:

  • Human or bovine erythrocyte Carbonic Anhydrase (CA)

  • p-Nitrophenyl acetate (p-NPA) as the substrate

  • Test this compound derivatives and a known CA inhibitor (e.g., Acetazolamide) as a positive control

  • Tris-HCl buffer (50 mM, pH 7.5)

  • DMSO or acetonitrile for dissolving compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Assay Buffer: Prepare 50 mM Tris-HCl buffer, pH 7.5.[2]

    • CA Enzyme Stock Solution: Dissolve CA in cold Assay Buffer to a concentration of 1 mg/mL.[2]

    • CA Working Solution: Dilute the CA stock solution to the desired concentration with cold Assay Buffer just before use.[2]

    • Substrate Stock Solution: Prepare a 3 mM solution of p-NPA in acetonitrile or DMSO. Prepare this solution fresh daily.[2]

    • Inhibitor Solutions: Prepare serial dilutions of the test compounds and the positive control in DMSO.

  • Assay Protocol:

    • Add 158 µL of Assay Buffer to the appropriate wells of a 96-well plate.[2]

    • Add 2 µL of the inhibitor working solutions (or DMSO for the maximum activity control).[2]

    • Add 20 µL of the CA Working Solution to all wells except the blank.[2]

    • Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.[2]

    • Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.[2]

    • Immediately measure the absorbance at 400-405 nm in kinetic mode every 30 seconds for 10-30 minutes.[2]

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100.[2]

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Diagram 2: Carbonic Anhydrase Inhibition Assay Workflow

G reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) plate_setup Plate Setup (96-well plate) reagent_prep->plate_setup pre_incubation Enzyme-Inhibitor Pre-incubation (15 min) plate_setup->pre_incubation reaction_init Reaction Initiation (Add Substrate) pre_incubation->reaction_init kinetic_read Kinetic Measurement (Absorbance at 400-405 nm) reaction_init->kinetic_read data_analysis Data Analysis (% Inhibition, IC50) kinetic_read->data_analysis result Inhibitory Potency data_analysis->result

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

Anticonvulsant Activity: A Promising Avenue in Neurology

The discovery of the anticonvulsant properties of certain sulfonamides has opened new avenues for the treatment of epilepsy.[3] this compound derivatives have been investigated for their ability to suppress seizures in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[3][10] These models are predictive of efficacy against generalized tonic-clonic and myoclonic seizures, respectively.[10]

The mechanism of anticonvulsant action for many of these compounds is also linked to the inhibition of carbonic anhydrase isoforms found in the brain, such as CA II and CA VII.[3][4] By modulating neuronal pH and ion transport, these inhibitors can reduce neuronal hyperexcitability.

Protocol 3: Maximal Electroshock (MES) Seizure Test in Mice

This protocol describes the MES test, a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Materials:

  • Male ICR-CD-1 mice (25-30 g)

  • Electroshock apparatus with corneal electrodes

  • 0.5% Tetracaine hydrochloride solution (local anesthetic)

  • 0.9% Saline solution

  • Test this compound derivatives and a positive control (e.g., Phenytoin)

  • Vehicle for drug administration

Procedure:

  • Animal Preparation and Drug Administration:

    • Acclimatize mice to the laboratory conditions for at least one week.

    • Administer the test compound or vehicle to groups of mice (n=8-10 per group) at various doses. The route of administration (e.g., intraperitoneal, oral) and pretreatment time should be determined based on the pharmacokinetic properties of the compound.

  • MES Induction:

    • At the time of peak effect of the drug, apply a drop of 0.5% tetracaine hydrochloride to the corneas of each mouse for local anesthesia, followed by a drop of 0.9% saline to ensure good electrical contact.[5]

    • Place the corneal electrodes on the eyes of the restrained mouse.[5]

    • Deliver an alternating current stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice).[5]

  • Observation and Endpoint:

    • Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure.[5]

    • The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered protected if it does not exhibit this phase of the seizure.[5]

  • Data Analysis:

    • Calculate the percentage of animals protected in each drug-treated group.

    • Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, using probit analysis.[5]

Protocol 4: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is used to identify compounds that can prevent clonic seizures, modeling absence and myoclonic seizures.

Materials:

  • Male CF-1 mice (25-30 g)

  • Pentylenetetrazole (PTZ) solution

  • Test this compound derivatives and a positive control (e.g., Ethosuximide)

  • Vehicle for drug administration

  • Observation cages

Procedure:

  • Drug Administration: Administer the test compound or vehicle to groups of mice as described in the MES protocol.

  • PTZ Injection: At the time of peak drug effect, inject a convulsive dose of PTZ (e.g., 85 mg/kg for CF-1 mice) subcutaneously into a loose fold of skin on the back of the neck.[6]

  • Observation: Place the animals in individual observation cages and observe them for 30 minutes for the presence or absence of a clonic seizure, characterized by rhythmic contractions of the limbs, jaw, and vibrissae lasting for at least 3-5 seconds.[6]

  • Endpoint and Data Analysis:

    • An animal is considered protected if it does not exhibit a clonic seizure within the 30-minute observation period.[6]

    • Calculate the percentage of protected animals in each group and determine the ED₅₀ as in the MES test.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the benzyl and the sulfamoyl-bearing phenyl rings. Key SAR insights include:

  • Substitution on the Benzyl Ring: The presence of various substituents on the benzyl ring can significantly modulate the inhibitory potency and selectivity against different CA isoforms.

  • Modifications of the Sulfonamide Group: N-alkylation or acylation of the sulfonamide nitrogen can influence the compound's pharmacokinetic properties and target engagement.[9]

  • Introduction of Heterocyclic Moieties: Hybrid molecules incorporating heterocyclic rings, such as triazoles or pyrazoles, have shown enhanced biological activity.[5][7]

Table 1: Representative this compound Derivatives and their Biological Activities

Compound IDTargetActivity (IC₅₀/ED₅₀)Therapeutic AreaReference
Compound A CA IXLow nMOncology[5][7]
Compound B CA II, VIILow to medium nMNeurology (Anticonvulsant)[3][4]
Compound C Bacterial Dihydropteroate SynthaseVariesInfectious Diseases[1]

Conclusion and Future Directions

The this compound scaffold continues to be a highly valuable platform in medicinal chemistry. Its synthetic tractability and the diverse biological activities of its derivatives make it an attractive starting point for the development of novel therapeutics. Future research will likely focus on the design of highly selective inhibitors for specific enzyme isoforms to improve efficacy and reduce side effects. Furthermore, the exploration of novel therapeutic applications beyond oncology and neurology holds significant promise for this versatile chemical entity.

References

  • Supuran, C. T., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 61(10), 4423-4437.
  • Löscher, W., & Schmidt, D. (2011). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Current Protocols in Pharmacology, Chapter 5, Unit 5.22.
  • NINDS. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat). PANAChE Database. Retrieved January 13, 2026, from [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved January 13, 2026, from [Link]

  • Park, S., et al. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 22(11), 5899.
  • Dr. D. Y. Patil Institute of Pharmaceutical Sciences and Research, Pimpri, Pune. (2022, September 3). Anti-convulsant Activity using Maximum Electroshock Induced Convulsant [Video]. YouTube. [Link]

  • PrepChem. (n.d.). Synthesis of 4-aminobenzenesulfonamide. Retrieved January 13, 2026, from [Link]

  • protocols.io. (2019, April 22). Carbonic Anhydrase Activity Assay. [Link]

  • Mandhane, S. N., et al. (2007). Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Epilepsy Research, 76(2-3), 129-137.
  • Wang, M., et al. (2023). Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents. Bioorganic & Medicinal Chemistry Letters, 84, 129290.
  • Sharma, S., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. ACS Medicinal Chemistry Letters, 9(5), 434-439.
  • ResearchGate. (n.d.). Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route... [Image]. Retrieved January 13, 2026, from [Link]

  • European Patent Office. (2017, August 16). Process for preparing 4-[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides. EP3205652A1.
  • El-Gohary, N. S. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1649-1664.
  • Smith, A. M., et al. (2015). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. Organic Letters, 17(15), 3762-3765.
  • ResearchGate. (n.d.). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). [Image]. Retrieved January 13, 2026, from [Link]

  • Al-Salahat, A., et al. (2024). Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies. Bioorganic Chemistry, 153, 107881.
  • ResearchGate. (n.d.). Fig. 1. Scheme illustrating the treatment protocols. PTZ was... [Image]. Retrieved January 13, 2026, from [Link]

  • Dudutienė, V., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(10), 15646-15664.

Sources

Application Notes and Protocols for High-Throughput Screening of Benzylsulfamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Benzylsulfamide Derivatives

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Historically rooted in the development of sulfa drugs, this chemical motif continues to yield derivatives with significant therapeutic potential.[1][2] Extensive research has demonstrated that this compound derivatives can act as potent inhibitors of various enzymes, with carbonic anhydrases (CAs) being a primary and extensively studied target.[1][3] These zinc-containing metalloenzymes play a crucial role in pH regulation and are implicated in numerous pathologies, including cancer, glaucoma, and neurological disorders.[3][4] Notably, the overexpression of specific CA isoforms, such as CA IX, in solid tumors has made them a compelling target for anticancer drug development.[1][5] Beyond CA inhibition, this compound derivatives have been investigated for their antibacterial, anti-inflammatory, and calcium channel blocking activities.[1]

High-throughput screening (HTS) is an indispensable tool in the quest to unlock the full therapeutic potential of this compound libraries.[6][7][8] By enabling the rapid evaluation of thousands to millions of compounds, HTS accelerates the identification of "hit" molecules with desired biological activity.[8][9] This document provides a comprehensive guide to designing and implementing robust HTS assays for the discovery and characterization of novel this compound derivatives. We will delve into both biochemical and cell-based screening approaches, offering detailed protocols and explaining the rationale behind key experimental choices to ensure the generation of high-quality, actionable data.

Pillar 1: Biochemical Assays for Direct Target Engagement

Biochemical assays, or cell-free assays, provide a direct measure of a compound's interaction with its purified molecular target.[6] This approach is highly valuable for identifying potent and specific inhibitors of enzymes like carbonic anhydrase.

Protocol 1: Colorimetric Carbonic Anhydrase Esterase Activity Assay

This robust and cost-effective assay is a workhorse for screening CA inhibitors. It leverages the esterase activity of carbonic anhydrase to hydrolyze a chromogenic substrate, p-nitrophenyl acetate (pNPA), into the yellow-colored product, p-nitrophenol. The rate of color formation is inversely proportional to the inhibitory activity of the test compound.[10][11]

Workflow Diagram:

cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, CA Enzyme, pNPA Substrate, and Compound Plates dispense_enzyme Dispense Carbonic Anhydrase Solution prep_reagents->dispense_enzyme dispense_compound Transfer this compound Derivatives & Controls dispense_enzyme->dispense_compound pre_incubate Pre-incubate Enzyme and Compound dispense_compound->pre_incubate add_substrate Add pNPA Substrate to Initiate Reaction pre_incubate->add_substrate incubate_read Incubate and Read Absorbance at 400 nm add_substrate->incubate_read calculate_inhibition Calculate Percent Inhibition incubate_read->calculate_inhibition dose_response Generate Dose-Response Curves for Hits calculate_inhibition->dose_response determine_ic50 Determine IC50 Values dose_response->determine_ic50

Caption: Workflow for the colorimetric CA esterase activity HTS assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer of 20 mM Tris-HCl, pH 7.4.

    • Enzyme Stock: Reconstitute purified human carbonic anhydrase (e.g., hCA II or hCA IX) in assay buffer to a concentration of 1 mg/mL. Aliquot and store at -80°C.

    • Working Enzyme Solution: On the day of the assay, dilute the enzyme stock in cold assay buffer to the final desired concentration (e.g., 2 nM).

    • Substrate Stock: Prepare a 100 mM stock of p-nitrophenyl acetate (pNPA) in acetonitrile.

    • Compound Plates: Serially dilute this compound derivatives in 100% DMSO to create a concentration range for testing. Typically, an 11-point, 3-fold dilution series starting from 10 mM is effective. Transfer a small volume (e.g., 100 nL) to the assay plates using an acoustic liquid handler.

  • Assay Execution (in a 384-well plate):

    • Add 10 µL of the working enzyme solution to each well of the assay plate containing the pre-spotted compounds.

    • Include controls:

      • Negative Control (0% inhibition): Wells with enzyme and DMSO only.

      • Positive Control (100% inhibition): Wells with enzyme and a known potent CA inhibitor (e.g., Acetazolamide).

    • Centrifuge the plates briefly (1 min at 1000 rpm) to ensure proper mixing.

    • Pre-incubate the enzyme and compounds for 15 minutes at room temperature.

    • Prepare the working substrate solution by diluting the pNPA stock in assay buffer to the desired final concentration (e.g., 1 mM).

    • Initiate the reaction by adding 10 µL of the working substrate solution to all wells.

    • Immediately begin kinetic reading of the absorbance at 400 nm every 30 seconds for 10-15 minutes using a microplate reader.[8] Alternatively, for a single-point readout, incubate for a fixed time (e.g., 15 minutes) and then read the absorbance.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Normalize the data using the controls:

      • Percent Inhibition = 100 * (1 - (V_compound - V_pos_ctrl) / (V_neg_ctrl - V_pos_ctrl))

    • Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50% at 10 µM).

    • For hit compounds, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Quantitative Data Summary:

ParameterRecommended ValueRationale
Enzyme (hCA II)2 nMProvides a robust signal window for the assay.
Substrate (pNPA)1 mMNear the Km value for many CAs, ensuring sensitivity to competitive inhibitors.
Pre-incubation Time15 minutesAllows for equilibrium binding between the inhibitor and the enzyme.
Final DMSO Conc.< 1%Minimizes solvent effects on enzyme activity.
Plate Format384- or 1536-wellSuitable for high-throughput screening and automation.[9]
ReadoutKinetic AbsorbanceProvides more detailed information on reaction kinetics and helps identify false positives.
Protocol 2: Fluorescence-Based Assay for Enhanced Sensitivity

Fluorescence-based assays offer increased sensitivity compared to colorimetric methods and are well-suited for HTS.[12][13][14] This protocol utilizes a substrate that becomes fluorescent upon enzymatic cleavage.

Principle: A non-fluorescent substrate is converted into a highly fluorescent product by the target enzyme. The presence of an inhibitor reduces the rate of fluorescence generation.[15]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Follow the same buffer and enzyme preparation steps as in the colorimetric assay.

    • Fluorescent Substrate: Utilize a commercially available substrate such as fluorescein diacetate or a custom-synthesized substrate that is cleaved by the target enzyme to release a fluorophore. Prepare a stock solution in DMSO.

    • Compound Plates: Prepare as described in Protocol 1.

  • Assay Execution:

    • Dispense 10 µL of the working enzyme solution into the wells of a black, opaque 384-well plate containing the pre-spotted compounds.

    • Include appropriate positive and negative controls.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the fluorescent substrate (at a final concentration typically at or below its Km value).

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Read the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis:

    • The data analysis is analogous to the colorimetric assay. Calculate percent inhibition based on the fluorescence signal and determine IC50 values for hit compounds.

Pillar 2: Cell-Based Assays for Physiological Relevance

Cell-based assays are crucial for evaluating compound activity in a more biologically relevant context.[6][7] They provide insights into factors such as cell permeability, off-target effects, and general cytotoxicity, which are not captured by biochemical assays.[16]

Protocol 3: Cell Proliferation/Viability Assay

This assay is a cornerstone of cancer drug discovery and is used to identify compounds that inhibit the growth of cancer cells.[8][17] Many this compound derivatives targeting carbonic anhydrases are developed as anticancer agents.[1]

Workflow Diagram:

cluster_prep Cell Culture & Plating cluster_treatment Compound Treatment cluster_readout Viability Readout cluster_analysis Data Analysis culture_cells Culture Cancer Cell Line plate_cells Seed Cells into 384-well Plates culture_cells->plate_cells incubate_adhere Incubate for Cell Adherence plate_cells->incubate_adhere add_compounds Add this compound Derivatives & Controls incubate_adhere->add_compounds incubate_treatment Incubate for 48-72 hours add_compounds->incubate_treatment add_reagent Add Viability Reagent (e.g., CellTiter-Glo®) incubate_treatment->add_reagent incubate_reagent Incubate to Stabilize Signal add_reagent->incubate_reagent read_luminescence Read Luminescence incubate_reagent->read_luminescence calculate_viability Calculate Percent Viability read_luminescence->calculate_viability determine_gi50 Determine GI50 Values calculate_viability->determine_gi50

Caption: Workflow for a cell-based proliferation/viability HTS assay.

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture a relevant cancer cell line (e.g., one known to overexpress the target CA isoform) under standard conditions (e.g., 37°C, 5% CO2).

    • Harvest the cells and perform a cell count.

    • Dilute the cells in culture medium to the desired seeding density (e.g., 1000-5000 cells per well).

    • Dispense 40 µL of the cell suspension into each well of a 384-well, white, clear-bottom plate.

    • Incubate the plates for 18-24 hours to allow the cells to adhere.

  • Compound Treatment:

    • Add the this compound derivatives (typically 100 nL of a concentrated stock) to the cell plates.

    • Include controls:

      • Vehicle Control: Wells with cells treated with DMSO only.

      • Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Staurosporine).

    • Incubate the plates for 48 to 72 hours.

  • Viability Readout (using an ATP-based assay like CellTiter-Glo®):

    • Equilibrate the plates and the viability reagent to room temperature.

    • Add a volume of the viability reagent equal to the volume of media in the well (e.g., 40 µL).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence using a microplate reader.

  • Data Analysis:

    • Normalize the data to the controls:

      • Percent Viability = 100 * (Luminescence_compound / Luminescence_vehicle_ctrl)

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).

Quantitative Data Summary:

ParameterRecommended ValueRationale
Cell Seeding Density1,000 - 5,000 cells/wellEnsures cells are in the exponential growth phase during the assay.
Treatment Duration48 - 72 hoursAllows sufficient time for antiproliferative effects to manifest.
Viability ReagentATP-based (e.g., CellTiter-Glo®)Highly sensitive, robust, and has a large dynamic range.[17]
Final DMSO Conc.< 0.5%Minimizes solvent toxicity to the cells.
Plate Format384-well white, clear-bottomOpaque walls prevent signal crosstalk, clear bottom allows for microscopy if needed.

Trustworthiness: A Self-Validating System

To ensure the reliability and reproducibility of your HTS data, it is critical to incorporate robust quality control metrics. The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.

  • Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

    • σ_pos and σ_neg are the standard deviations of the positive and negative controls.

    • μ_pos and μ_neg are the means of the positive and negative controls.

An assay is considered excellent for HTS if its Z'-factor is ≥ 0.5 . This indicates a large separation band between the positive and negative controls, providing confidence in hit identification.

Conclusion: From Hits to Leads

The HTS assays outlined in this guide provide a powerful framework for the initial identification of promising this compound derivatives. Biochemical assays offer a direct assessment of target engagement, while cell-based assays provide crucial information on cellular activity and cytotoxicity. It is important to remember that HTS is the first step in a long journey. "Hits" identified from these primary screens will require extensive follow-up, including:

  • Hit Confirmation: Re-testing the primary hits to confirm their activity.

  • Dose-Response Analysis: Characterizing the potency (IC50/GI50) of confirmed hits.

  • Secondary Assays: Using orthogonal assays to rule out false positives and further characterize the mechanism of action.

  • Selectivity Profiling: Testing hits against other related targets (e.g., different CA isoforms) to determine their selectivity.

By employing these rigorous and well-validated HTS protocols, researchers can efficiently navigate vast chemical libraries to discover novel this compound-based candidates with the potential to become next-generation therapeutics.

References

  • BenchChem. (n.d.). This compound | Research Use Only.
  • Fox, J. T., & Myung, K. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget, 3(5), 539–551.
  • Kovalskyy, D., et al. (2021). High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. Viruses, 13(10), 1958.
  • Chalupova, M., et al. (2020). Identification of Novel Carbonic Anhydrase IX Inhibitors Using High-Throughput Screening of Pooled Compound Libraries by DNA-Linked Inhibitor Antibody Assay (DIANA). SLAS DISCOVERY: Advancing Life Sciences R&D, 25(9), 1026-1037.
  • Fox, J. T., & Myung, K. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget, 3(5), 539-551.
  • Grzybowski, A. T., et al. (2010). Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. Journal of Biomolecular Screening, 15(4), 403-412.
  • An, F., & Tolliday, N. (2010). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 91(2), 113-118.
  • Assay Genie. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • Chen, Y. (2021). Recent progress in natural product-based inhibitor screening with enzymatic fluorescent probes. Analytical Methods, 13(15), 1778-1787.
  • BMG LABTECH. (n.d.). Microplate Assays for High-Throughput Drug Screening in Cancer Research.
  • Iannotti, F. A., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(14), 7586.
  • Iannotti, F. A., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(14), 7586.
  • B-Bridge International, Inc. (n.d.). Fluorometric Enzyme Assays.
  • BenchChem. (2025). Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay.
  • BenchChem. (n.d.). N-benzylsulfamide | 14101-58-7.
  • BenchChem. (n.d.). This compound | 104-22-3.
  • Mayr, L. M., & Bojanic, D. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821.
  • PubChem. (n.d.). 4-((Phenylmethyl)amino)benzenesulfonamide.
  • Adams, D. J., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Journal of Medicinal Chemistry, 66(15), 10568-10580.
  • Lindskog, S., & Supuran, C. T. (2020). Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. Biochemistry, 59(1), 1-13.
  • Szymański, P., et al. (2011). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. International Journal of Molecular Sciences, 13(1), 4-24.
  • Sharma, A., et al. (2022). An Insight into the Structural Requirements and Pharmacophore Identification of Carbonic Anhydrase Inhibitors to Combat Oxidative Stress at High Altitudes: An In-Silico Approach. Molecules, 27(19), 6529.
  • The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology. (n.d.). High-Throughput Molecular Screening Center.
  • BenchChem. (2025). A Comparative Guide to High-Throughput Screening of Sulfonamide Derivative Libraries.

Sources

A Comprehensive Guide to HPLC Method Development and Validation for the Analysis of Benzylsulfamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, systematic guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Benzylsulfamide. As a member of the sulfonamide class of compounds, accurate and reliable quantification of this compound is critical in pharmaceutical research, development, and quality control.[1] This document outlines the entire workflow, from initial method development based on the physicochemical properties of the analyte to full method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3] Protocols, experimental design rationale, data interpretation, and visualization tools are provided to assist researchers and drug development professionals in establishing a fit-for-purpose analytical method.

Introduction and Preliminary Considerations

This compound (4-(benzylamino)benzenesulfonamide) is an aromatic sulfonamide compound.[4] The sulfonamide functional group is a key feature in a wide range of antibacterial drugs.[1] Therefore, having a validated analytical method is essential for ensuring product quality, stability, and for conducting pharmacokinetic and metabolic studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful, reliable, and widely accessible technique for this purpose.[5]

Physicochemical Properties of this compound

Understanding the analyte's properties is the foundation of logical method development.

  • Structure and Molecular Formula: C₁₃H₁₄N₂O₂S[6]

  • Molecular Weight: 262.33 g/mol [4]

  • Key Structural Features: The molecule possesses two benzene rings, which act as strong chromophores, making it ideal for UV-Vis spectrophotometric detection.[7] It also contains two key ionizable sites: a weakly acidic sulfonamide proton (-SO₂NH₂) and a weakly basic secondary amine proton (-NH-). The ionization state of these groups is pH-dependent and will significantly influence chromatographic retention and peak shape.

Initial Chromatographic Strategy

Based on its structure, this compound is a moderately non-polar molecule, making Reversed-Phase HPLC (RP-HPLC) the most suitable separation mode.[8]

  • Stationary Phase: A C18 or C8 column is a logical starting point, as these are commonly used for the analysis of sulfonamides and provide good hydrophobic retention.[5][9] A C18 column generally offers higher hydrophobic retention and is an excellent first choice.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol is standard for RP-HPLC. Acetonitrile is often preferred due to its lower viscosity and UV cutoff. The pH of the aqueous phase must be carefully controlled to ensure consistent ionization of this compound, which is critical for reproducible retention and symmetrical peak shape.

  • Detection: Given the presence of aromatic rings, UV detection is the most straightforward approach. Literature on similar sulfonamide compounds suggests a maximum absorbance (λmax) in the range of 250-280 nm.[5][9][10] A photodiode array (PDA) detector is highly recommended during development to confirm the λmax and assess peak purity.

Initial Method Development

This section provides a step-by-step protocol for the initial scouting experiments aimed at achieving retention and a reasonable peak shape for this compound.

Materials and Reagents
  • This compound Reference Standard (>98% purity)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • Formic Acid (FA), ~99% purity

  • Ammonium Acetate

  • Ultrapure water (18.2 MΩ·cm)

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (Methanol or DMSO are good starting points[6]). Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

Initial HPLC Protocol
ParameterRecommended Starting ConditionRationale
HPLC System Agilent 1260 Infinity II or equivalent with PDA/DADStandard, reliable instrumentation. PDA allows for spectral analysis.
Column C18, 4.6 x 150 mm, 5 µmGeneral-purpose reversed-phase column with good retention.[9]
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH (~2.7) to suppress silanol activity and protonate the secondary amine, promoting a single ionic form.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic modifier.
Gradient Program 10-90% B over 15 min; 5 min hold at 90% B; 5 min re-equilibrationA broad scouting gradient to determine the approximate elution strength required.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.
Injection Volume 10 µLA typical starting volume.
Detection PDA/DAD at 265 nm, Scan Range: 200-400 nm265 nm is a common wavelength for sulfonamides.[5] The scan confirms λmax and peak purity.

Method Optimization Workflow

Once the initial run provides a peak for this compound, the next step is to optimize the conditions to achieve the desired performance: a sharp, symmetrical peak with a suitable retention time (typically 3-10 minutes).

Optimization Strategy Diagram

The following diagram illustrates the logical workflow for optimizing the key chromatographic parameters.

HPLC_Optimization cluster_0 Phase 1: Initial Scouting cluster_1 Phase 2: Gradient & Retention Time cluster_2 Phase 3: Peak Shape & Selectivity cluster_3 Phase 4: Finalization Start Run Initial Gradient (10-90% ACN) Adjust_Gradient Adjust Gradient Slope (Steeper for early eluters, shallower for late eluters) Start->Adjust_Gradient Peak Found? Isocratic_Test Consider Isocratic Elution (If peak is well-resolved) Adjust_Gradient->Isocratic_Test Retention Time OK? pH_Screen Screen Mobile Phase pH (e.g., pH 2.7, 4.5, 6.8) To improve peak shape Adjust_Gradient->pH_Screen Isocratic_Test->pH_Screen Temp_Screen Optimize Column Temp. (e.g., 25°C, 30°C, 40°C) To improve efficiency pH_Screen->Temp_Screen Peak Shape OK? Finalize Finalize Method & Perform System Suitability Temp_Screen->Finalize Efficiency OK?

Caption: Workflow for HPLC Method Optimization.

Step-by-Step Optimization
  • Adjust Organic Solvent Concentration: Based on the retention time from the scouting run, adjust the gradient. If the peak elutes very late, increase the starting %B. If it elutes too early, decrease the starting %B. The goal is to create a shallower gradient around the elution point of this compound to ensure good resolution from any potential impurities.

  • Optimize Mobile Phase pH: Peak tailing is a common issue and is often pH-related. Prepare alternative mobile phases using different buffers (e.g., 10mM Ammonium Acetate adjusted to pH 4.5) to observe the effect on peak shape. The optimal pH will be where the analyte is in a single, stable ionic state and secondary interactions with the stationary phase are minimized.

  • Optimize Column Temperature: Analyze the sample at different column temperatures (e.g., 25°C, 35°C, 45°C). Higher temperatures decrease mobile phase viscosity, which can lower backpressure and improve peak efficiency (narrower peaks). However, it can also affect selectivity or degrade the sample. A temperature of 30-35°C is often a good compromise.

Finalized and Validated HPLC Method

The following protocol is an example of a finalized method after optimization.

Optimized Chromatographic Conditions
ParameterOptimized Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Ammonium Acetate, pH 4.5 (adjusted with Formic Acid)
Mobile Phase B Acetonitrile
Elution Mode Isocratic
Composition 55% A : 45% B
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Injection Volume 10 µL
Detection PDA at 265 nm
Run Time 10 minutes
System Suitability Testing (SST)

Before any sample analysis, the system's performance must be verified. This is done by injecting the working standard solution five or six times.

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 ≤ T ≤ 1.5
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

Method Validation Protocol (ICH Q2(R2))

Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[8] The following protocols are based on the ICH Q2(R2) guidelines.[2][11]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Inject a blank solution (diluent/mobile phase).

    • Inject the this compound working standard solution.

    • Inject a sample of a placebo (if analyzing a formulation).

    • If available, inject known impurities or stressed (degraded) samples.

  • Acceptance Criteria: The blank and placebo injections should show no significant peaks at the retention time of this compound. The peak for this compound in the standard injection should be spectrally pure, as determined by the PDA detector's purity analysis.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specific range.

  • Protocol:

    • Prepare a series of at least five calibration standards from the stock solution. A typical range for an assay is 80% to 120% of the target concentration (e.g., 80, 90, 100, 110, 120 µg/mL).

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

Accuracy

Accuracy is the closeness of the test results to the true value. It is often determined by spike recovery.

  • Protocol:

    • Prepare samples (or placebo) spiked with this compound at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.

    • Analyze the spiked samples using the developed method.

    • Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol (Repeatability / Intra-assay Precision):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst and instrument.

    • Calculate the % RSD of the results.[12]

  • Protocol (Intermediate Precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both experiments.

  • Acceptance Criteria: The % RSD for repeatability should be ≤ 2.0%. The % RSD for intermediate precision should also be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (Based on Signal-to-Noise Ratio):

    • Determine the signal-to-noise (S/N) ratio by comparing the peak height of low-concentration standards with the noise of the baseline.

    • LOD is the concentration at which the S/N ratio is approximately 3:1.

    • LOQ is the concentration at which the S/N ratio is approximately 10:1.

  • Acceptance Criteria: At the LOQ concentration, the method should demonstrate acceptable accuracy and precision.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Vary the following parameters one at a time:

      • Flow Rate (e.g., ± 0.1 mL/min)

      • Column Temperature (e.g., ± 2 °C)

      • Mobile Phase pH (e.g., ± 0.1 units)

      • Mobile Phase Organic Composition (e.g., ± 2%)

    • Inject a standard solution and assess the impact on system suitability parameters (retention time, tailing factor, etc.).

  • Acceptance Criteria: System suitability criteria must be met under all varied conditions. Retention time may shift, but peak shape and resolution should remain acceptable.[8]

Conclusion

This application note presents a comprehensive and systematic approach to developing and validating a reliable RP-HPLC method for the analysis of this compound. By starting with the physicochemical properties of the molecule and progressing through logical optimization and a full, ICH-compliant validation, a robust method suitable for quality control, stability testing, and research applications can be successfully established. The provided protocols and acceptance criteria serve as a guide for scientists to ensure the generation of accurate and reproducible data.

References

  • G. A. Z. [G. A. Zacharis], P. D. T. [P. D. Tzanavaras], D. G. B. [D. G. Bairaktari], & J. K. [J. Kourti]. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Retrieved from [Link]

  • Goulas, V., Anisimova Andreou, T., Angastinioti Moditi, C., & Tzamaloukas, O. (n.d.). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Retrieved from [Link]

  • Patel, D. B. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 6932. Retrieved from [Link]

  • (n.d.). Development of an Analytical Method for the Confirmation of Sulfonamides in Animal Tissues. National Agricultural Library. Retrieved from [Link]

  • Patyra, E., Kwiatek, K., & Nebot, C. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 488. Retrieved from [Link]

  • (2024). Steps for HPLC Method Validation. Pharmaguideline. Retrieved from [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-((Phenylmethyl)amino)benzenesulfonamide. PubChem. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Benzenesulfonamide and Sulfanilamide. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Ward, M. D., et al. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1441. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Zacharis, C. K., & Tzanavaras, P. D. (2020). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules, 25(21), 5225. Retrieved from [Link]

  • Woźniak, A., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 27(19), 6667. Retrieved from [Link]

  • Al-hayali, R. A. (2022). Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review. Oriental Journal of Chemistry, 38(3). Retrieved from [Link]

  • Dubey, S. K., & Singhvi, I. (2017). Spectrophotometric Determination of pKa and Log P of Risperidone. Journal of Applied Pharmaceutical Science, 7(11), 184-188. Retrieved from [Link]

  • Safavi, A., et al. (2006). Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method. Journal of Chemical & Engineering Data, 51(6), 2070-2074. Retrieved from [Link]

  • Dubey, S. K., & Singhvi, I. (2017). Spectrophotometric Determination of pKa and Log P of Risperidone. ResearchGate. Retrieved from [Link]

Sources

Efficacy Evaluation of Benzylsulfamide in Preclinical Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylsulfamide, a member of the sulfonamide class of compounds, has garnered scientific interest due to its diverse biological activities. As a primary inhibitor of carbonic anhydrases (CAs), particularly the tumor-associated isoform CAIX, it presents a compelling therapeutic hypothesis for intervention in oncology.[1] CAIX is a key regulator of pH in the hypoxic tumor microenvironment, and its inhibition can disrupt tumor cell survival and proliferation.[2] Furthermore, emerging evidence on derivatives of this compound suggests potential anti-fibrotic properties, broadening its therapeutic applicability.

These application notes provide detailed protocols for the in vivo evaluation of this compound's efficacy in two distinct and well-validated animal models: a human tumor xenograft model for oncology and a chemically-induced liver fibrosis model. The methodologies are designed to be robust and reproducible, providing a framework for generating critical preclinical data.

Preliminary Studies: Formulation and Dose Range Finding

Prior to initiating efficacy studies, it is imperative to conduct preliminary investigations to determine the appropriate formulation and dosing regimen for this compound.

1. Formulation Development:

Given that many sulfonamides have poor aqueous solubility, a suitable vehicle must be developed for in vivo administration.[1][3]

  • Solubility Testing: Assess the solubility of this compound in common biocompatible vehicles (e.g., saline, PBS, corn oil, or aqueous solutions containing solubilizing agents like DMSO, PEG300, or Tween 80). The final concentration of any organic solvent should be minimized and tested for toxicity in a small cohort of animals.[4]

  • Preparation of Dosing Solution: A common approach for poorly soluble compounds is to prepare a stock solution in a solvent like DMSO and then dilute it with a vehicle such as corn oil or a saline/PEG mixture for injection. The final dosing solution should be a homogenous suspension or solution.

2. Maximum Tolerated Dose (MTD) Study:

An MTD study is crucial to identify a safe dose range for the efficacy studies.[5][6]

  • Study Design: Use a small number of healthy mice (e.g., the same strain as the efficacy studies) and administer escalating single doses of this compound.

  • Parameters to Monitor: Observe the animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for a period of 7-14 days.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity or more than 10% body weight loss.[5]

Application 1: Oncology - Human Tumor Xenograft Model

This model is designed to assess the anti-tumor efficacy of this compound against cancer cells that overexpress Carbonic Anhydrase IX (CAIX), a primary target of the compound. The human colorectal adenocarcinoma cell line HT-29 is a suitable choice due to its known high expression of CAIX under hypoxic conditions.[7][8]

Rationale for Model Selection

Subcutaneous xenograft models in immunodeficient mice are a standard and robust platform for the initial in vivo testing of anti-cancer agents. They allow for the direct measurement of tumor growth inhibition. Using a cell line with high CAIX expression, such as HT-29, provides a direct link between the drug's mechanism of action and the anticipated therapeutic outcome.

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_implant Phase 2: Tumor Implantation cluster_treatment Phase 3: Treatment & Monitoring cluster_endpoint Phase 4: Endpoint Analysis cell_culture HT-29 Cell Culture cell_harvest Cell Harvest & Viability cell_culture->cell_harvest cell_prep Prepare Cell Suspension (5x10^6 cells in PBS/Matrigel) cell_harvest->cell_prep animal_acclimate Animal Acclimation (Athymic Nude Mice) injection Subcutaneous Injection animal_acclimate->injection cell_prep->injection tumor_growth Tumor Growth to ~100-150 mm³ injection->tumor_growth randomization Randomize into Groups tumor_growth->randomization treatment Administer this compound / Vehicle randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring 2-3 times/week euthanasia Euthanasia & Tumor Excision monitoring->euthanasia Endpoint criteria met ihc IHC for CAIX euthanasia->ihc data_analysis Data Analysis ihc->data_analysis

Caption: Workflow for the HT-29 Xenograft Model.

Detailed Protocol

Materials:

  • HT-29 human colorectal adenocarcinoma cell line

  • Athymic Nude mice (female, 6-8 weeks old)[9]

  • Growth medium (e.g., McCoy's 5A with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Matrigel® Basement Membrane Matrix

  • This compound

  • Vehicle for dosing

  • Calipers for tumor measurement

Step-by-Step Procedure:

  • Cell Culture: Culture HT-29 cells according to standard protocols. Ensure cells are in the exponential growth phase and free of contamination before implantation.[10]

  • Animal Acclimation: Allow mice to acclimate to the facility for at least one week before the start of the experiment.[10]

  • Tumor Cell Implantation:

    • Harvest HT-29 cells using Trypsin-EDTA and wash with sterile PBS.

    • Perform a cell count and assess viability using Trypan Blue. Viability should be >95%.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 107 cells/mL.[8][9]

    • Inject 100 µL of the cell suspension (5 x 106 cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth and Group Assignment:

    • Monitor tumor growth by measuring the length and width with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Width2 x Length) / 2.[10]

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Administration:

    • Based on the MTD study, select 2-3 dose levels of this compound for the efficacy study.

    • Administer this compound or vehicle control via the determined route (e.g., intraperitoneal or oral gavage) at the determined frequency.

  • Monitoring and Endpoints:

    • Continue to monitor tumor volume and body weight 2-3 times per week.

    • The primary endpoint is typically tumor growth inhibition.

    • Euthanize mice when tumors reach the predetermined maximum size as per institutional guidelines, or if there are signs of significant toxicity (e.g., >20% body weight loss).

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Fix a portion of the tumor in 10% neutral buffered formalin for immunohistochemistry (IHC).[2]

    • The remaining tumor tissue can be snap-frozen for other molecular analyses.

Endpoint Analysis: Immunohistochemistry for CAIX

Protocol for CAIX Staining: [2][11][12]

  • Tissue Processing: Paraffin-embed the formalin-fixed tumor tissues and cut 4-5 µm sections.

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).

  • Peroxidase Block: Incubate sections in 3% hydrogen peroxide to block endogenous peroxidase activity.[2]

  • Blocking: Block non-specific binding with a protein block solution (e.g., normal goat serum).

  • Primary Antibody: Incubate with a validated primary antibody against CAIX overnight at 4°C.

  • Secondary Antibody and Detection: Use an HRP-conjugated secondary antibody followed by a DAB substrate kit for visualization.[2]

  • Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.[2]

  • Dehydration and Mounting: Dehydrate the sections and mount with a permanent mounting medium.

Data Quantification:

ParameterScoring MethodDescription
Staining Intensity 0, 1+, 2+, 3+0: No staining; 1+: Weak; 2+: Moderate; 3+: Strong.[2]
Percentage of Positive Cells 0-100%The percentage of tumor cells showing positive membranous staining.[11]
H-Score 0-300Calculated as: (1 x % of 1+ cells) + (2 x % of 2+ cells) + (3 x % of 3+ cells).[2]

Application 2: Hepatic Fibrosis - Carbon Tetrachloride (CCl4) Induced Model

This model is used to evaluate the potential anti-fibrotic efficacy of this compound. Chronic administration of CCl4 to mice induces liver injury, inflammation, and subsequent fibrosis, mimicking key aspects of human fibrotic liver disease.[13][14][15]

Rationale for Model Selection

The CCl4-induced fibrosis model is widely used due to its reproducibility and the relatively short time frame in which significant fibrosis develops (4-8 weeks).[13][15] The model recapitulates key features of human liver fibrosis, including the activation of hepatic stellate cells and the excessive deposition of extracellular matrix proteins like collagen.[13]

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_induction Phase 2: Fibrosis Induction cluster_treatment Phase 3: Therapeutic Intervention cluster_endpoint Phase 4: Endpoint Analysis animal_acclimate Animal Acclimation (C57BL/6 Mice) group_assign Randomize into Groups animal_acclimate->group_assign ccl4_admin Administer CCl4 (i.p.) (Twice weekly for 4-8 weeks) group_assign->ccl4_admin ccl4_prep Prepare CCl4 in Corn Oil ccl4_prep->ccl4_admin treatment_start Start this compound Treatment (Prophylactic or Therapeutic) ccl4_admin->treatment_start monitoring Monitor Body Weight & Clinical Signs treatment_start->monitoring euthanasia Euthanasia & Sample Collection (Blood & Liver) monitoring->euthanasia End of study biochemistry Serum ALT/AST Analysis euthanasia->biochemistry histology Sirius Red Staining euthanasia->histology collagen_assay Hydroxyproline Assay euthanasia->collagen_assay

Caption: Workflow for the CCl4-Induced Liver Fibrosis Model.

Detailed Protocol

Materials:

  • C57BL/6 mice (male, 8-10 weeks old)

  • Carbon tetrachloride (CCl4)

  • Corn oil (or olive oil)

  • This compound

  • Vehicle for dosing

  • Reagents for serum ALT/AST analysis

  • Reagents for Sirius Red staining

  • Reagents for Hydroxyproline assay

Step-by-Step Procedure:

  • Animal Acclimation and Group Assignment:

    • Acclimate mice for at least one week.

    • Randomize mice into the following groups (n=8-10 per group):

      • Vehicle Control (receives corn oil and drug vehicle)

      • CCl4 Control (receives CCl4 and drug vehicle)

      • CCl4 + this compound (low dose)

      • CCl4 + this compound (high dose)

  • Fibrosis Induction:

    • Prepare a solution of CCl4 in corn oil (e.g., 10% v/v).

    • Administer CCl4 via intraperitoneal (i.p.) injection at a dose of 0.5-1.0 mL/kg body weight, twice a week for 4 to 8 weeks.[13][16]

    • The vehicle control group receives an equivalent volume of corn oil.

  • Drug Administration:

    • This compound treatment can be administered in two regimens:

      • Prophylactic: Start treatment concurrently with the first CCl4 injection.

      • Therapeutic: Start treatment after a period of CCl4 induction (e.g., after 2-4 weeks) when fibrosis is already established.

    • Administer this compound or vehicle daily (or as determined by pharmacokinetic studies) via the chosen route.

  • Monitoring and Sample Collection:

    • Monitor body weight and clinical signs of the animals throughout the study.

    • At the end of the study period, euthanize the mice.

    • Collect blood via cardiac puncture for serum analysis.

    • Perfuse the liver with PBS and excise it. Weigh the liver and take sections for histology and collagen quantification.

Endpoint Analysis

1. Serum Biochemistry:

  • Measure serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) as markers of liver injury.

2. Histological Assessment of Fibrosis (Sirius Red Staining): [17][18]

  • Principle: Sirius Red is an anionic dye that specifically binds to collagen fibers, staining them red against a pale yellow background.[17][18]

  • Protocol:

    • Fix liver tissue in 10% neutral buffered formalin and embed in paraffin.

    • Cut 5 µm sections, deparaffinize, and rehydrate.

    • Stain with Picro-Sirius Red solution for 60 minutes.

    • Rinse with acidified water, dehydrate, and mount.

  • Quantification:

    • Capture images of the stained sections.

    • Use image analysis software (e.g., ImageJ) to quantify the percentage of the red-stained area (collagen) relative to the total liver area.[19]

3. Biochemical Quantification of Collagen (Hydroxyproline Assay): [20][21][22]

  • Principle: Hydroxyproline is an amino acid that is almost exclusively found in collagen. Measuring the hydroxyproline content in liver tissue provides a quantitative measure of total collagen deposition.[20][22]

  • Protocol Summary:

    • Weigh a portion of the liver tissue (~30-50 mg).

    • Hydrolyze the tissue in strong acid (e.g., 6N HCl) at high temperature (~120°C) for several hours to break down proteins into amino acids.[23]

    • Neutralize the hydrolysate.

    • Perform a colorimetric reaction where hydroxyproline is oxidized, and the resulting product reacts with Ehrlich's reagent to produce a colored compound.[21]

    • Measure the absorbance at ~560 nm and determine the hydroxyproline concentration against a standard curve.

  • Calculation:

    • Convert the amount of hydroxyproline to the amount of collagen (collagen contains approximately 13.5% hydroxyproline by weight).[22]

    • Normalize the collagen content to the initial weight of the liver tissue (µg collagen / mg tissue).

Efficacy EndpointMethodExpected Outcome with Effective Treatment
Liver Injury Serum ALT/AST LevelsReduction in elevated ALT and AST levels.
Fibrosis (Histology) Sirius Red StainingDecreased percentage of collagen-positive area.
Total Collagen Content Hydroxyproline AssayReduced µg of collagen per mg of liver tissue.

Data Analysis and Interpretation

For both models, statistical analysis should be performed to compare the treatment groups with the control groups. An unpaired t-test or one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) is appropriate for comparing multiple groups. A p-value of <0.05 is typically considered statistically significant. The results should be interpreted in the context of the drug's mechanism of action, with a reduction in tumor growth or fibrosis indicating potential efficacy of this compound.

References

  • Sirius Red Staining for Fibrosis Assessment: Principle, Protocol, and Analysis. (2025). LabNexus. Retrieved from [Link]

  • CCl4-induced liver fibrosis model. (n.d.). SMC Laboratories, Inc. Retrieved from [Link]

  • A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content. (2019). National Institutes of Health. Retrieved from [Link]

  • Immunohistochemical expression of carbonic anhydrase IX in renal cell carcinoma subtypes. (2024). International Journal of Clinical and Diagnostic Pathology. Retrieved from [Link]

  • Sirius Red Staining in Research: A Powerful Tool for Studying Fibrosis and Collagen. (2026). LabNexus. Retrieved from [Link]

  • Has anybody tried estimating hydroxyproline from liver tissues in mice or rat? (2013). ResearchGate. Retrieved from [Link]

  • Digital Image Analysis of Picrosirius Red Staining: A Robust Method for Multi-Organ Fibrosis Quantification and Characterization. (2020). PubMed Central. Retrieved from [Link]

  • Sirius Red staining of murine tissues. (2018). Protocols.io. Retrieved from [Link]

  • Hydroxyproline Assay Protocol: The Gold Standard for Fibrosis Quantification. (2025). LabNexus. Retrieved from [Link]

  • Xenograft Tumor Model Protocol. (2005). Protocol Online. Retrieved from [Link]

  • HT29 Xenograft Model. (n.d.). Altogen Labs. Retrieved from [Link]

  • Colorectal cancer: HT-29 Xenograft Mouse Model. (2025). Bioemtech. Retrieved from [Link]

  • The DEN and CCl4-Induced Mouse Model of Fibrosis and Inflammation-Associated Hepatocellular Carcinoma. (2014). PubMed Central. Retrieved from [Link]

  • Hydroxyproline Assay Kit (Colorimetric) NBP3-24504 Manual. (n.d.). Bio-Techne. Retrieved from [Link]

  • Carbonic Anhydrase IX Expression in Renal Neoplasms: Correlation With Tumor Type and Grade. (2006). Oxford Academic. Retrieved from [Link]

  • Sulfonamides and Potentiated Sulfonamides. (2018). Veterian Key. Retrieved from [Link]

  • CCl4-induced liver fibrosis mouse model. (n.d.). Scantox. Retrieved from [Link]

  • Establishment of a standardized mouse model of hepatic fibrosis for biomedical research. (2014). Biomedical Research and Therapy. Retrieved from [Link]

  • CCL4 Model of Liver Fibrosis. (n.d.). Melior Discovery. Retrieved from [Link]

  • Sulfonamides and Sulfonamide Combinations Use in Animals. (n.d.). MSD Veterinary Manual. Retrieved from [Link]

  • Colorectal Adenocarcinoma Xenograft Tumor Model. (n.d.). Covance. Retrieved from [Link]

  • Immunohistochemical stains of renal cancer tissue using the MN-75 anti-CAIX antibody. (n.d.). ResearchGate. Retrieved from [Link]

  • Orthotopic Tumor Model: Colorectal Cancer (HT-29-Luc). (n.d.). GenScript. Retrieved from [Link]

  • Carbonic anhydrase IX by IHC. (n.d.). Allina Health Laboratory. Retrieved from [Link]

  • SULFONAMIDES (Veterinary—Systemic). (n.d.). Drugs.com. Retrieved from [Link]

  • Sulfonamides and Sulfonamide Combinations Use in Animals. (n.d.). Merck Veterinary Manual. Retrieved from [Link]

  • Preparation of quality control materials for the determination of sulfonamides in animal feed. (2002). Analytica Chimica Acta. Retrieved from [Link]

  • Pharmacokinetics and Tissue Distribution of Benznidazole after Oral Administration in Mice. (2017). ResearchGate. Retrieved from [Link]

  • Determination of maximum tolerated dose and toxicity of Inauhzin in mice. (2015). PubMed Central. Retrieved from [Link]

  • Pharmacokinetics of Sustained-Release Analgesics in Mice. (2014). PubMed Central. Retrieved from [Link]

  • Pharmacokinetic and In Vivo Efficacy Studies of the Mycobactin Biosynthesis Inhibitor Salicyl-AMS in Mice. (2015). PubMed Central. Retrieved from [Link]

  • The Antitussive Benzonatate Is Not Tumorigenic in Rodent Carcinogenicity Studies. (2018). PubMed. Retrieved from [Link]

  • Pharmacokinetics and Tissue Distribution of Benznidazole after Oral Administration in Mice. (2017). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Pharmacokinetics of compounds 1 and 2 in mice. (n.d.). ResearchGate. Retrieved from [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2021). PubMed Central. Retrieved from [Link]

  • The Maximum-Tolerated Dose and Pharmacokinetics of a Novel Chemically Modified Curcumin in Rats. (2022). PubMed Central. Retrieved from [Link]

  • What is the max tolerated dose of DMSO that can be used in in-vivo trials on adult mice? (2014). ResearchGate. Retrieved from [Link]

  • The Maximum-Tolerated Dose and Pharmacokinetics of a Novel Chemically Modified Curcumin in Rats. (2022). PubMed. Retrieved from [Link]

Sources

A Step-by-Step Guide to Benzylsulfamide Crystallization: Protocols and Principles for High-Purity Material

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract This application note provides a comprehensive, step-by-step guide to the crystallization of Benzylsulfamide (4-(benzylamino)benzenesulfonamide), a sulfonamide compound of interest in research and pharmaceutical development. Crystallization is a critical purification technique that dictates the purity, stability, and handling characteristics of an active compound. This guide moves beyond a simple recitation of steps to explain the underlying scientific principles, from solvent selection to troubleshooting common issues like "oiling out" and poor yield. We present two primary protocols—single-solvent recrystallization and the solvent/anti-solvent method—complemented by visual workflows and data tables to ensure clarity and reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking to master the crystallization of this compound and related sulfonamide compounds, ensuring the production of high-purity material suitable for downstream applications.

Introduction

This compound, known systematically as 4-(benzylamino)benzenesulfonamide, is an aromatic sulfonamide that has been explored for its antimicrobial properties.[1][2][3] As with all active pharmaceutical ingredients and research compounds, achieving high purity is paramount. Crystallization is the gold standard for purifying solid organic compounds, capable of removing impurities and yielding a product with consistent physical properties.

The crystalline form of a compound is defined by its highly ordered three-dimensional lattice structure. In the case of this compound, this structure is an orthorhombic framework stabilized by a network of intermolecular hydrogen bonds.[4][5] Specifically, N—H···O bonds between the amine and sulfonyl groups of adjacent molecules create a robust, ladder-like structure.[4][5] Understanding this molecular architecture is key to controlling the crystallization process, as the choice of solvent and cooling conditions directly influences the kinetics and thermodynamics of crystal lattice formation.

This guide provides detailed, field-proven protocols for crystallizing this compound, grounded in the principles of solubility and physical chemistry.

Physicochemical Properties and Safety Data

Before commencing any experimental work, it is crucial to be familiar with the properties and safety requirements of the material.

PropertyValueSource
Systematic Name 4-(benzylamino)benzenesulfonamidePubChem[1]
CAS Number 104-22-3MedKoo Biosciences[6]
Molecular Formula C₁₃H₁₄N₂O₂SPubChem[1][7]
Molecular Weight 262.33 g/mol MedKoo Biosciences[6]
Appearance Solid, off-white powderThermo Fisher Scientific[8]
Melting Point 125 - 128 °C (257 - 262 °F)Sigma-Aldrich[9]
Solubility Soluble in DMSOMedKoo Biosciences[6]
Safety Precautions

This compound and related sulfonamides are considered hazardous materials. Adherence to safety protocols is mandatory.

  • Hazard Identification : Harmful if swallowed.[8][9] May cause skin and eye irritation.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, nitrile gloves, and tightly fitting safety goggles.[10]

  • Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Wash hands thoroughly after handling.[8][11] Do not eat, drink, or smoke in the laboratory.[8]

  • Storage : Store in a cool, dry, dark place.[6] It is stable under normal conditions but should be kept away from strong oxidizing agents and strong bases.[11]

  • Disposal : Dispose of chemical waste in accordance with local, state, and federal regulations.[8]

Core Principles of Crystallization

Crystallization exploits differences in solubility to separate a compound from its impurities. The ideal solvent will dissolve the target compound readily at an elevated temperature but poorly at a lower temperature. Impurities should either be insoluble in the hot solvent (to be removed by hot filtration) or remain soluble in the cold solvent (to be removed during crystal isolation).

Solvent Selection

The choice of solvent is the most critical parameter in developing a successful crystallization protocol. For sulfonamides, alcohol-water mixtures are often effective.[12] The ideal solvent system should meet the following criteria:

CriterionRationale
High Solute Solubility at High Temp Allows for complete dissolution of the crude material.
Low Solute Solubility at Low Temp Maximizes the recovery (yield) of the pure compound upon cooling.
Does Not React with Solute The solvent must be chemically inert to avoid product degradation.
Boiling Point Considerations The solvent's boiling point should be lower than the solute's melting point to prevent "oiling out".[12][13]
Volatility The solvent should be sufficiently volatile to be easily removed from the final crystals during drying.
Safety Prefer less toxic and less flammable solvents where possible.

For this compound, an isopropanol-water mixture (e.g., 70% v/v) is a good starting point, as this system has proven effective for other sulfonamides like sulfathiazole.[12][14]

Equipment and Materials

  • Crude this compound powder

  • Erlenmeyer flasks (at least two)

  • Graduated cylinders

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Stemless or short-stemmed funnel

  • Fluted filter paper

  • Watch glass (to cover the flask)

  • Büchner funnel and flask

  • Vacuum source (aspirator or pump)

  • Glass rod

  • Spatula

  • Solvents : Isopropanol, Ethanol (95%), Deionized Water

  • Other Reagents : Activated Charcoal (optional, for decolorization)

Protocol 1: Single-Solvent Recrystallization

This protocol is the most common method and is highly effective for purifying this compound when a suitable single or mixed solvent system is identified.

Crystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution & Purification cluster_crystallization Crystallization & Isolation A 1. Place Crude this compound in Erlenmeyer Flask C 3. Add Minimum Amount of Hot Solvent to Dissolve A->C B 2. Prepare Hot Solvent (e.g., 70% Isopropanol) B->C D 4. Add Activated Charcoal (Optional, for color) C->D If solution is colored E 5. Perform Hot Filtration (Optional, for insolubles) C->E If insolubles present D->E F 6. Cool Solution Slowly to Room Temperature E->F Purified Filtrate G 7. Cool in Ice Bath (To Maximize Yield) F->G H 8. Isolate Crystals via Vacuum Filtration G->H I 9. Wash with Cold Solvent H->I J 10. Dry Crystals I->J

Caption: Single-Solvent Crystallization Workflow.

Detailed Steps:
  • Dissolution :

    • Place the crude this compound powder into an Erlenmeyer flask with a magnetic stir bar.

    • In a separate flask, heat the chosen solvent (e.g., 70% isopropanol in water) to its boiling point.

    • Add the hot solvent to the flask containing the crude solid in small portions, with continuous stirring and heating, until the this compound just dissolves completely.[13] Causality : Using the minimum amount of hot solvent is crucial for creating a saturated solution, which is necessary for crystallization to occur upon cooling. Excess solvent will reduce the final yield.[12]

  • Decolorization (Optional) :

    • If the resulting solution has a colored tint from impurities, remove it from the heat source.

    • Add a very small amount (tip of a spatula) of activated charcoal to the solution.

    • Bring the solution back to a boil for a few minutes.[12] Causality : Activated charcoal has a high surface area that adsorbs colored, high-molecular-weight impurities.

  • Hot Filtration (Optional) :

    • This step is necessary if activated charcoal was used or if there are insoluble impurities.

    • Pre-heat a stemless funnel and a clean receiving Erlenmeyer flask by placing them on the hot plate or rinsing with hot solvent.

    • Place a piece of fluted filter paper in the funnel and pour the hot solution through it quickly.[13] Causality : Using pre-heated glassware prevents the solution from cooling during filtration, which would cause premature crystallization and loss of product on the filter paper.

  • Crystallization (Cooling) :

    • Cover the flask containing the hot, clear filtrate with a watch glass.

    • Allow the solution to cool slowly and undisturbed to room temperature.[12] Crystal formation should be observed. Causality : Slow cooling promotes the formation of larger, more perfect crystals by allowing molecules to deposit onto the growing crystal lattice in an orderly fashion. Rapid cooling traps impurities and leads to smaller, less pure crystals.

    • Once the flask has reached room temperature, it can be placed in an ice-water bath for 15-30 minutes to maximize the yield of crystals.[12][13]

  • Isolation and Washing :

    • Set up a Büchner funnel with filter paper for vacuum filtration. Wet the filter paper with a small amount of the cold crystallization solvent to ensure it seals.

    • Turn on the vacuum and pour the crystalline mixture (slurry) into the funnel.

    • Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities. Causality : The wash solvent must be cold to avoid dissolving the desired crystals.

  • Drying :

    • Allow air to be pulled through the crystals on the Büchner funnel for several minutes to help them dry.

    • Transfer the crystals to a pre-weighed watch glass and allow them to air-dry completely. For faster drying, a vacuum oven at a low temperature can be used.

Protocol 2: Solvent/Anti-Solvent Crystallization

This method is useful when a single solvent with a steep solubility-temperature curve cannot be found. It involves dissolving the compound in a "good" solvent at room temperature and then adding a miscible "anti-solvent" in which the compound is insoluble.

  • Dissolution : Dissolve the crude this compound in the minimum amount of a "good" solvent (e.g., DMSO, ethanol) at room temperature.

  • Addition of Anti-Solvent : While swirling the flask, slowly add the "anti-solvent" (e.g., water) dropwise until the solution becomes persistently cloudy (turbid).[13]

  • Crystal Growth : If crystals do not form immediately, add a few more drops of the anti-solvent or scratch the inside of the flask with a glass rod. Set the flask aside to allow crystals to form.

  • Isolation : Collect the crystals by vacuum filtration as described in Protocol 1.

Troubleshooting Common Crystallization Issues

Troubleshooting_Workflow start Problem Occurs During Crystallization q1 No Crystals Form After Cooling? start->q1 q2 Oily Liquid Forms Instead of Crystals? start->q2 q3 Crystal Yield Is Very Low? start->q3 sol1a Solution: Induce Crystallization - Scratch inner wall of flask - Add a seed crystal q1->sol1a Yes sol1b Solution: Too Much Solvent Used - Boil off some solvent - Re-cool the solution q1->sol1b If induction fails sol2 Solution: 'Oiling Out' - Re-heat to dissolve oil - Add more solvent - Cool down much slower q2->sol2 Yes sol3 Solution: Check Procedure - Was too much solvent used? - Was solution not cooled enough? - Re-concentrate and re-cool q3->sol3 Yes

Caption: Troubleshooting Crystallization Problems.

  • Problem: No Crystals Form.

    • Cause : The solution may be supersaturated but requires nucleation, or too much solvent was used.[12]

    • Solution : Induce crystallization by scratching the inner surface of the flask at the liquid's surface with a glass rod. Alternatively, add a "seed crystal" from a previous successful batch. If these fail, too much solvent was likely used; boil off some solvent to re-concentrate the solution and cool again.[12][13]

  • Problem: "Oiling Out" Occurs.

    • Cause : The compound separates from the solution as a liquid instead of a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when impurity levels are very high.[12]

    • Solution : Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent and allow the solution to cool much more slowly (e.g., by insulating the flask).[12] If the problem persists, a different solvent system may be required.

  • Problem: Low Crystal Yield.

    • Cause : Too much solvent was used, the solution was not cooled to a low enough temperature, or crystals were lost during filtration or transfer.

    • Solution : Re-evaluate the amount of solvent used in the dissolution step. Ensure the solution is thoroughly cooled in an ice bath after initial room-temperature cooling. Be meticulous during the filtration and washing steps, using only a minimal amount of ice-cold solvent for washing.

Conclusion

The successful crystallization of this compound is a straightforward yet precise process that relies on the careful selection of a solvent system and controlled cooling conditions. By following the detailed protocols and understanding the rationale behind each step, researchers can consistently produce high-purity crystalline material. The troubleshooting guide provides a logical framework for overcoming common challenges, ensuring that this essential purification technique can be applied effectively in both academic research and industrial drug development settings.

References

  • Gelbrich, T., Haddow, M. F., & Griesser, U. J. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1551–o1552. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2755709, 4-((Phenylmethyl)amino)benzenesulfonamide. [Link]

  • ResearchGate. (2011). (PDF) this compound. [Link]

  • MDPI. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. [Link]

  • Google Patents. (1957).
  • Global Substance Registration System. (n.d.). This compound. [Link]

Sources

Application Notes and Protocols for Employing Benzylsulfamide in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The benzylsulfamide scaffold represents a cornerstone in contemporary medicinal chemistry, serving as a versatile template for the design of potent and selective enzyme inhibitors. This document provides an in-depth technical guide for researchers leveraging this privileged structure in drug discovery campaigns. We will elucidate the fundamental principles governing the interaction of this compound derivatives with their enzymatic targets, with a particular focus on metalloenzymes such as carbonic anhydrases. Detailed, field-proven protocols for inhibitor synthesis, enzyme kinetic assays, and screening cascades are provided to empower researchers to accelerate their discovery efforts. Furthermore, we will explore the nuances of establishing robust structure-activity relationships (SAR) to guide lead optimization.

The this compound Scaffold: A Privileged Structure in Enzyme Inhibition

The this compound moiety is a prominent structural motif in a multitude of biologically active compounds.[1][2] Its utility in enzyme inhibitor design stems from the unique physicochemical properties of the sulfonamide functional group (-SO₂NH₂). This group can act as a potent zinc-binding group (ZBG) in its deprotonated, anionic form, enabling strong coordination with the zinc ion often found in the active sites of metalloenzymes.[3] This interaction is a critical anchor for inhibitor binding and is a foundational principle in the design of inhibitors for enzymes like carbonic anhydrases (CAs).[1][4][5] Beyond its role as a ZBG, the this compound scaffold offers multiple points for chemical modification, allowing for the systematic exploration of chemical space to enhance potency, selectivity, and pharmacokinetic properties.[6] This "tail approach" to drug design, where the this compound acts as the "head" that anchors to the active site, allows for the introduction of various substituents on the phenyl ring and the sulfamoyl nitrogen to achieve desired interactions with the enzyme's active site cavity.[3]

Mechanism of Action: A Focus on Carbonic Anhydrases

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] They are implicated in a wide range of physiological and pathological processes, making them attractive therapeutic targets for various diseases, including glaucoma, epilepsy, and cancer.[1][3] this compound-based inhibitors primarily function as competitive inhibitors of CAs.[1] The deprotonated sulfonamide nitrogen directly coordinates to the zinc ion in the enzyme's active site, displacing the zinc-bound water molecule or hydroxide ion that is essential for catalysis.[7] This coordination prevents the substrate from accessing the catalytic center, thereby inhibiting the enzyme's activity. The affinity and selectivity of these inhibitors are further modulated by interactions between the benzyl "tail" and the amino acid residues lining the active site.[3]

Experimental Protocols: A Step-by-Step Guide

General Synthesis of this compound Derivatives

The synthesis of novel this compound derivatives is a critical first step in an inhibitor development program. A common and versatile method involves the reaction of a substituted benzylamine with a sulfamoyl chloride. The following is a general procedure that can be adapted for a wide range of derivatives.[6]

Protocol 2.1: Synthesis of a Novel this compound Derivative

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired substituted benzylamine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents), to the reaction mixture. The base acts as a scavenger for the hydrochloric acid generated during the reaction.

  • Sulfamoyl Chloride Addition: Slowly add a solution of the appropriate sulfamoyl chloride (1.1 equivalents) in the same solvent to the reaction mixture at 0 °C (ice bath). The slow addition helps to control the reaction temperature, as the reaction is often exothermic.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound derivative.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Enzyme Inhibition Assay: A Colorimetric Approach for Carbonic Anhydrase

A robust and reproducible enzyme inhibition assay is essential for determining the potency of newly synthesized compounds. The following colorimetric assay is a standard method for assessing the inhibition of carbonic anhydrase activity.[8][9]

Protocol 2.2: Carbonic Anhydrase Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: Prepare a 10 mM Tris-HCl buffer, pH 7.4.

    • Enzyme Solution: Prepare a stock solution of purified human carbonic anhydrase isoform (e.g., hCA I or hCA II) in the assay buffer. The final concentration in the assay will need to be optimized.

    • Substrate Solution: Prepare a stock solution of p-nitrophenyl acetate (p-NPA) in a solvent like acetonitrile.

    • Inhibitor Solutions: Prepare a stock solution of the this compound test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in the assay buffer to obtain a range of inhibitor concentrations.

  • Assay Procedure (96-well plate format):

    • To each well of a 96-well microplate, add the assay buffer.

    • Add the CA enzyme solution to all wells except the blank control.

    • Add the sulfonamide inhibitor at various concentrations to the test wells. Include an enzyme control well with no inhibitor.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[9]

    • Initiate the reaction by adding the substrate, p-NPA, to all wells.[9]

    • Immediately measure the change in absorbance at 400 nm over time using a microplate reader. The product, p-nitrophenol, absorbs at this wavelength.[8][9]

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance curves.

    • Determine the percentage of enzyme inhibition for each inhibitor concentration relative to the enzyme control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a nonlinear regression model (e.g., sigmoidal dose-response) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[9]

Structure-Activity Relationship (SAR) and Lead Optimization

A systematic SAR study is crucial for transforming a preliminary hit into a potent and selective lead compound.[10] This involves synthesizing and testing a series of analogs with modifications at different positions of the this compound scaffold.

Key Considerations for SAR Studies:
  • Substitution on the Phenyl Ring: The nature, position, and size of substituents on the phenyl ring can significantly impact inhibitor potency and selectivity.[11][12] For instance, introducing electron-withdrawing or electron-donating groups can alter the electronic properties of the ring and influence its interaction with the enzyme's active site.

  • Modifications of the Sulfamoyl Nitrogen: Substitution on the sulfamoyl nitrogen can also lead to improved activity. However, it is important to consider that a free NH₂ group is often crucial for potent zinc binding in many metalloenzymes.[3]

  • Stereochemistry: If the this compound derivative contains a chiral center, it is essential to separate and test the individual enantiomers, as they may exhibit different biological activities.

The insights gained from SAR studies guide the rational design of the next generation of inhibitors with improved properties.[13]

Data Presentation and Visualization

Quantitative Data Summary

The following table provides a hypothetical example of how to present IC₅₀ data for a series of this compound inhibitors against different carbonic anhydrase isoforms.

Compound IDR1-substitutionR2-substitutionhCA I IC₅₀ (nM)hCA II IC₅₀ (nM)hCA IX IC₅₀ (nM)
BS-1 HH2505015
BS-2 4-FH180358
BS-3 4-ClH150285
BS-4 4-CH₃H3006525
BS-5 HCH₃50012040
Experimental Workflow and Pathway Diagrams

Visual representations are invaluable for understanding complex biological processes and experimental designs.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_optimization Lead Optimization Compound This compound Derivative Synthesis & Purification Assay Enzyme Inhibition Assay (e.g., Colorimetric) Compound->Assay Enzyme Enzyme Preparation & Characterization Enzyme->Assay Reagents Assay Reagent Preparation Reagents->Assay Data IC50 Determination Assay->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Optimization Design of Next-Generation Inhibitors SAR->Optimization Optimization->Compound Iterative Cycle

Caption: Workflow for this compound-based Enzyme Inhibitor Development.

Carbonic_Anhydrase_Inhibition Enzyme Carbonic Anhydrase (with Zn2+) Product H+ + HCO3- Enzyme->Product Catalysis Inhibited_Complex Enzyme-Inhibitor Complex Substrate CO2 + H2O Substrate->Enzyme Binds to Active Site Inhibitor This compound Inhibitor (-SO2NH-) Inhibitor->Enzyme Binds to Zn2+ in Active Site Inhibited_Complex->Substrate Binding Blocked

Caption: Mechanism of Carbonic Anhydrase Inhibition by this compound.

Conclusion

The this compound scaffold is a powerful tool in the arsenal of medicinal chemists for the development of novel enzyme inhibitors. Its ability to effectively chelate metal ions in enzyme active sites, coupled with its synthetic tractability, makes it an ideal starting point for inhibitor design. By following the detailed protocols and strategic considerations outlined in this guide, researchers can efficiently synthesize, evaluate, and optimize this compound-based inhibitors, thereby accelerating the discovery of new therapeutic agents.

References

  • Akocak, S., et al. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. PubMed, 36(12), 1016-1027. Retrieved from [Link]

  • Bua, S., et al. (2019). Synthesis of novel benzenesulfamide derivatives with inhibitory activity against human cytosolic carbonic anhydrase I and II and Vibrio cholerae α- and β-class enzymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 138-149. Retrieved from [Link]

  • Secci, D., et al. (2024). Privileged Scaffold Hybridization in the Design of Carbonic Anhydrase Inhibitors. Molecules, 29(18), 4321. Retrieved from [Link]

  • Angeli, A., et al. (2018). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 23(11), 2843. Retrieved from [Link]

  • Abdoli, M., et al. (2020). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules, 25(18), 4220. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure‐activity relationship (SAR) study for the chalcone‐based benzenesulfonamides 3a–m. Retrieved from [Link]

  • De, A. U., et al. (1986). Quantitative structure-activity relationship study of benzylsulfanyl imidazoles as cytokine release inhibitors. Journal of Pharmaceutical Sciences, 75(9), 851-855. Retrieved from [Link]

  • Bentham Science. (n.d.). 3D-QSAR CoMFA Studies on Benzenesulfonamides with Benzimidazole Moieties as Inhibitors of Carbonic Anhydrases XII as Antitumor Agents. Retrieved from [Link]

  • ACS Publications. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry, 62(13), 2005-2016. Retrieved from [Link]

  • Angeli, A., et al. (2019). Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1149-1159. Retrieved from [Link]

  • El-Subbagh, H. I., et al. (1993). Structure-activity studies on antihyperlipidemic N-benzoylsulfamates, N-benzylsulfamates, and benzylsulfonamides. Journal of Pharmaceutical Sciences, 82(1), 53-58. Retrieved from [Link]

  • Mahajan, S. S., et al. (2011). Development of sulfonamide AKT PH domain inhibitors. Bioorganic & Medicinal Chemistry, 19(6), 1953-1964. Retrieved from [Link]

  • ResearchGate. (2024). Structure–Activity Relationships and Target Selectivity of Phenylsulfonylamino-Benzanilide Inhibitors Based on S1647 at the SLC10 Carriers ASBT, NTCP, and SOAT. Retrieved from [Link]

  • Gorobets, E., et al. (2021). Structure‐Activity Relationships of Benzamides and Isoindolines Designed as SARS‐CoV Protease Inhibitors Effective against SARS‐CoV‐2. ChemMedChem, 16(11), 1784-1794. Retrieved from [Link]

  • Yasmeen, F., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Advances, 14(48), 35057-35073. Retrieved from [Link]

  • Drug Design.org. (n.d.). Structure Activity Relationships (SAR). Retrieved from [Link]

  • Rotondi, G., et al. (2019). Design, synthesis and biological activity of selective hCAs inhibitors based on 2-(benzylsulfinyl)benzoic acid scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1400-1413. Retrieved from [Link]

  • Chen, A. Y., et al. (2019). Targeting Metalloenzymes for Therapeutic Intervention. Chemical Reviews, 119(2), 1323-1455. Retrieved from [Link]

  • Olsson, A., et al. (2002). Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer, 86(6), 993-999. Retrieved from [Link]

  • ResearchGate. (2024). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]

  • Maresca, A., et al. (2009). Therapeutic potential of sulfamides as enzyme inhibitors. Expert Opinion on Therapeutic Patents, 19(5), 629-644. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Targeting Metalloenzymes for Therapeutic Intervention. Retrieved from [Link]

  • Wiley. (n.d.). Drug Discovery Targeting Metalloenzymes: Strategies and Applications. Retrieved from [Link]

  • Al-Harthi, S., et al. (2023). Targeting Metalloenzymes: The “Achilles' Heel” of Viruses and Parasites. Molecules, 28(13), 5005. Retrieved from [Link]

  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • ACS Publications. (2025). Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Supuran, C. T. (2017). Special Issue: Sulfonamides. Molecules, 22(9), 1483. Retrieved from [Link]

  • ResearchGate. (2023). Novel Benzimidazole Derivatives as Effective Inhibitors of Prolyl Oligopeptidase: Synthesis, in Vitro and in Silico Analysis. Retrieved from [Link]

  • eScholarship.org. (n.d.). Targeting Metalloenzymes for Therapeutic Intervention. Retrieved from [Link]

  • Stürzebecher, J., et al. (1986). Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine. Toxicon, 24(6), 585-595. Retrieved from [Link]

  • Segre, G., & Hammarström, S. (1985). Aspects of the mechanisms of action of benzydamine. International Journal of Tissue Reactions, 7(3), 187-193. Retrieved from [Link]

  • Alexander, J. P., & Cravatt, B. F. (2006). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. Chemistry & Biology, 13(8), 849-857. Retrieved from [Link]

  • Khan, I., et al. (2024). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. PLoS One, 19(1), e0295874. Retrieved from [Link]

  • Gislason, S., et al. (2024). Novel Benzimidazole Derivatives as Potent Inhibitors of Microsomal Prostaglandin E2 Synthase 1 for the Potential Treatment of Inflammation, Pain, and Fever. Journal of Medicinal Chemistry, 67(23), 21143-21162. Retrieved from [Link]

Sources

Application Notes and Protocols for Radiolabeling Benzylsulfamide for Imaging Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Radiolabeled Benzylsulfamides in Molecular Imaging

Benzylsulfamide and its derivatives represent a versatile class of molecules with significant potential in diagnostic and therapeutic applications. Their ability to target specific biological entities, such as carbonic anhydrases which are overexpressed in various cancers, makes them prime candidates for the development of targeted radiopharmaceuticals.[1][2][3] The covalent attachment of a radionuclide to a this compound-based vector enables non-invasive in vivo imaging through techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). This allows for the visualization, characterization, and quantification of physiological and pathological processes at the molecular level, aiding in early disease detection, patient stratification, and monitoring therapeutic response.

This comprehensive guide provides detailed application notes and step-by-step protocols for the radiolabeling of this compound derivatives with a range of clinically relevant radionuclides. The methodologies described herein are designed to be adaptable and are accompanied by expert insights into the rationale behind experimental choices, ensuring both scientific rigor and practical applicability for researchers, scientists, and drug development professionals.

Choosing the Right Radionuclide: A Strategic Decision

The selection of a radionuclide is a critical first step in the design of a radiopharmaceutical and is dictated by the intended application, the biological half-life of the targeting molecule, and the imaging modality to be used.

Radionuclide Imaging Modality Half-life Key Considerations for this compound Labeling
Fluorine-18 (¹⁸F) PET109.7 minLonger half-life allows for multi-step syntheses and distribution to sites without a cyclotron. Direct labeling can be challenging; often requires a prosthetic group approach.
Carbon-11 (¹¹C) PET20.4 minAllows for multiple PET scans in a single day. Short half-life necessitates a rapid synthesis and purification, and an on-site cyclotron. Minimal perturbation to the molecule's structure.
Gallium-68 (⁶⁸Ga) PET68 minGenerator-produced, making it readily accessible without a cyclotron. Labeling is typically straightforward via chelation with DOTA and its analogues.
Technetium-99m (⁹⁹mTc) SPECT6.01 hoursWidely available through a ⁹⁹Mo/⁹⁹mTc generator. Cost-effective and well-established chemistry for labeling via chelators like HYNIC.
Copper-64 (⁶⁴Cu) PET12.7 hoursIntermediate half-life is suitable for tracking slower biological processes. Can be used for both imaging and therapy.
Iodine-123 (¹²³I) SPECT13.22 hoursGood for SPECT imaging. Direct iodination of activated aromatic rings is a common strategy.
Iodine-125 (¹²⁵I) Preclinical/In Vitro59.4 daysLong half-life makes it suitable for autoradiography and in vitro assays, but not for in vivo imaging in humans.

Precursor Synthesis: The Foundation of Successful Radiolabeling

The success of any radiolabeling procedure is heavily reliant on the purity and design of the precursor molecule. For this compound, this involves strategic modification of the core structure to introduce a site for radioisotope incorporation.

Diagram: General Strategies for this compound Precursor Synthesis

G cluster_direct Direct Labeling Precursors cluster_indirect Indirect Labeling Precursors Leaving_Group Introduction of a Leaving Group (e.g., -Cl, -NO2, -OTs) for Nucleophilic Substitution Stannyl_Boronyl Stannyl or Boronyl Ester Derivatization for Electrophilic Substitution Chelator_Conjugation Conjugation with a Bifunctional Chelator (e.g., DOTA, HYNIC) Prosthetic_Group_Attachment Attachment of a Prosthetic Group Precursor (e.g., for click chemistry) Benzylsulfamide_Core This compound Core Structure Benzylsulfamide_Core->Leaving_Group ¹⁸F, ¹¹C Benzylsulfamide_Core->Stannyl_Boronyl ¹²³I, ¹²⁵I Benzylsulfamide_Core->Chelator_Conjugation ⁶⁸Ga, ⁹⁹mTc, ⁶⁴Cu Benzylsulfamide_Core->Prosthetic_Group_Attachment ¹⁸F

Caption: Strategies for modifying the this compound core for radiolabeling.

Radiolabeling Protocols

The following sections provide detailed, step-by-step protocols for radiolabeling this compound derivatives with commonly used radionuclides.

Protocol 1: ¹⁸F-Labeling of this compound via Nucleophilic Substitution

Rationale: This protocol describes a direct labeling approach where [¹⁸F]fluoride displaces a leaving group on an activated aromatic ring of the this compound precursor. The choice of a nitro or chloro group as the leaving group and the reaction conditions are critical for achieving high radiochemical yields. Optimization of temperature, base, and solvent is crucial.[4]

Diagram: Workflow for ¹⁸F-Labeling of this compound

G Start Start: [¹⁸F]Fluoride in [¹⁸O]H₂O Trap Trap [¹⁸F]F⁻ on Anion Exchange Cartridge Start->Trap Elute Elute with K₂CO₃/Kryptofix 2.2.2 in Acetonitrile/Water Trap->Elute Dry Azeotropic Drying with Acetonitrile Elute->Dry React React with this compound Precursor (e.g., nitro- or chloro-derivative) in DMSO at 120-160°C Dry->React Quench Quench Reaction with Water React->Quench Purify Purification by Semi-preparative HPLC Quench->Purify Formulate Formulation in Saline/Ethanol for Injection Purify->Formulate QC Quality Control: - Radio-TLC/HPLC - pH - Residual Solvents Formulate->QC Final_Product Final Product: [¹⁸F]Fluorothis compound QC->Final_Product

Caption: Step-by-step workflow for the synthesis of [¹⁸F]fluorothis compound.

Materials:

  • [¹⁸F]Fluoride in [¹⁸O]H₂O

  • This compound precursor (e.g., 4-nitro-benzylsulfamide or 4-chloro-benzylsulfamide)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (MeCN)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Water for injection

  • Sep-Pak QMA Carbonate and C18 cartridges

  • Semi-preparative HPLC system with a radioactivity detector

Procedure:

  • [¹⁸F]Fluoride Trapping and Elution:

    • Load the aqueous [¹⁸F]fluoride solution onto a pre-conditioned QMA carbonate cartridge.

    • Wash the cartridge with water for injection to remove [¹⁸O]H₂O.

    • Elute the [¹⁸F]fluoride from the cartridge with a solution of K₂₂₂ and K₂CO₃ in a mixture of acetonitrile and water into a reaction vial.

  • Azeotropic Drying:

    • Evaporate the solvent to dryness under a stream of nitrogen at 110°C.

    • Add anhydrous acetonitrile and repeat the evaporation process two more times to ensure the [¹⁸F]fluoride is anhydrous.

  • Radiolabeling Reaction:

    • Dissolve the this compound precursor (1-5 mg) in anhydrous DMSO (0.5 mL) and add it to the dried [¹⁸F]fluoride/K₂₂₂ complex.

    • Seal the reaction vial and heat at 120-160°C for 10-20 minutes. The optimal temperature and time should be determined for the specific precursor.[4]

  • Purification:

    • After cooling, quench the reaction by adding water (1-2 mL).

    • Load the crude reaction mixture onto a semi-preparative HPLC column (e.g., C18).

    • Elute with a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% TFA) to separate the [¹⁸F]fluorothis compound from unreacted [¹⁸F]fluoride and other impurities.

    • Collect the radioactive peak corresponding to the product.

  • Formulation:

    • Remove the HPLC solvent from the collected fraction via rotary evaporation or by trapping the product on a C18 Sep-Pak cartridge, washing with water, and eluting with ethanol.

    • Formulate the final product in a sterile solution of saline containing a small percentage of ethanol for injection.

Protocol 2: ⁶⁸Ga-Labeling of a DOTA-conjugated this compound

Rationale: This protocol utilizes the robust and efficient chelation of Gallium-68 by the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). A DOTA-benzylsulfamide conjugate is first synthesized and then radiolabeled with ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator. The reaction is typically fast and proceeds under mild conditions.[5]

Diagram: Workflow for ⁶⁸Ga-Labeling of DOTA-Benzylsulfamide

G Start Start: ⁶⁸Ge/⁶⁸Ga Generator Elute Elute ⁶⁸GaCl₃ with 0.1 M HCl Start->Elute Purify_Ga Purify and Concentrate ⁶⁸Ga³⁺ (e.g., Cation Exchange Cartridge) Elute->Purify_Ga React React with DOTA-Benzylsulfamide Precursor in Acetate Buffer (pH 4-5) at 95°C for 5-10 min Purify_Ga->React Cool Cool Reaction Mixture React->Cool Purify_Product Purification using C18 Sep-Pak Cartridge Cool->Purify_Product Formulate Formulate in Saline for Injection Purify_Product->Formulate QC Quality Control: - Radio-TLC/HPLC - pH - Sterility and Endotoxin Formulate->QC Final_Product Final Product: [⁶⁸Ga]Ga-DOTA-Benzylsulfamide QC->Final_Product

Caption: Step-by-step workflow for the synthesis of [⁶⁸Ga]Ga-DOTA-benzylsulfamide.

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • DOTA-conjugated this compound precursor

  • 0.1 M Hydrochloric Acid (HCl), metal-free

  • Sodium Acetate buffer (pH 4.0-5.0), metal-free

  • Cation exchange and C18 Sep-Pak cartridges

  • Sterile reaction vials

  • Heating block

Procedure:

  • ⁶⁸Ga Elution and Purification:

    • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.

    • For higher purity, the ⁶⁸Ga eluate can be purified and concentrated using a cation exchange cartridge.

  • Radiolabeling Reaction:

    • In a sterile reaction vial, dissolve the DOTA-benzylsulfamide precursor (10-50 µg) in sodium acetate buffer.

    • Add the purified ⁶⁸GaCl₃ solution to the precursor solution.

    • Heat the reaction mixture at 95°C for 5-10 minutes.

  • Purification and Formulation:

    • After cooling to room temperature, the reaction mixture can be purified using a C18 Sep-Pak cartridge.

    • Load the reaction mixture onto a pre-conditioned C18 cartridge.

    • Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga and hydrophilic impurities.

    • Elute the [⁶⁸Ga]Ga-DOTA-benzylsulfamide with a small volume of ethanol.

    • Dilute the ethanolic solution with sterile saline for injection to the desired final concentration and ethanol content.

Protocol 3: ⁹⁹mTc-Labeling of a HYNIC-conjugated this compound

Rationale: Technetium-99m is a versatile SPECT isotope that can be complexed by various chelators. Hydrazinonicotinamide (HYNIC) is a commonly used bifunctional chelator that allows for stable ⁹⁹mTc labeling.[1][6][7] The labeling process involves the reduction of [⁹⁹mTc]pertechnetate and its coordination with the HYNIC-benzylsulfamide conjugate and a co-ligand.

Diagram: Workflow for ⁹⁹mTc-Labeling of HYNIC-Benzylsulfamide

G Start Start: ⁹⁹mTcO₄⁻ from Generator Mix Mix HYNIC-Benzylsulfamide Precursor, Co-ligand (e.g., Tricine), and Reducing Agent (e.g., SnCl₂) Start->Mix Add_Tc Add [⁹⁹mTc]NaTcO₄⁻ Mix->Add_Tc Incubate Incubate at Room Temperature or Heat (e.g., 100°C for 15 min) Add_Tc->Incubate Cool Cool to Room Temperature Incubate->Cool QC Quality Control: - Radio-TLC/HPLC - Radiochemical Purity Cool->QC Final_Product Final Product: [⁹⁹mTc]Tc-HYNIC-Benzylsulfamide QC->Final_Product

Caption: Step-by-step workflow for the synthesis of [⁹⁹mTc]Tc-HYNIC-benzylsulfamide.

Materials:

  • [⁹⁹mTc]Sodium Pertechnetate eluate from a ⁹⁹Mo/⁹⁹mTc generator

  • HYNIC-conjugated this compound precursor

  • Co-ligand (e.g., Tricine, EDDA)

  • Stannous Chloride (SnCl₂) solution (freshly prepared)

  • Nitrogen gas

  • Sterile reaction vials

Procedure:

  • Preparation of the Labeling Kit:

    • In a sterile, nitrogen-purged vial, combine the HYNIC-benzylsulfamide precursor (20-100 µg) and the co-ligand (e.g., 10-20 mg of Tricine).

    • Add a freshly prepared solution of stannous chloride (10-50 µg in 0.01 M HCl).

    • Lyophilize the mixture to create a ready-to-use kit.

  • Radiolabeling:

    • Reconstitute the lyophilized kit with a sterile solution of [⁹⁹mTc]sodium pertechnetate (up to the desired radioactivity).

    • Incubate the reaction vial at room temperature for 20-30 minutes or heat at 100°C for 15 minutes, depending on the specific precursor and co-ligand system.

  • Quality Control:

    • Determine the radiochemical purity using instant thin-layer chromatography (ITLC) or radio-HPLC.

    • The final product is typically used without further purification if the radiochemical purity is high (>95%).

Quality Control: Ensuring Safety and Efficacy

Rigorous quality control (QC) is mandatory for all radiopharmaceuticals prior to administration. The goal of QC is to ensure the identity, purity, and safety of the final product.

QC Test Method Acceptance Criteria
Radionuclidic Purity Gamma-ray spectroscopyPresence of characteristic gamma-ray energies of the intended radionuclide.
Radiochemical Purity Radio-TLC, Radio-HPLC>95% of the total radioactivity corresponds to the desired radiolabeled product.
Chemical Purity HPLC-UVAbsence of significant levels of non-radioactive impurities.
pH pH meter or pH stripsWithin a physiologically acceptable range (typically 4.5-7.5).
Sterility Incubation in culture mediaNo microbial growth.
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) testBelow the established limit.
Residual Solvents Gas Chromatography (GC)Below the limits specified in pharmacopeias.

In Vitro and In Vivo Stability

The stability of the radiolabeled this compound is crucial for its performance as an imaging agent. Stability studies should be conducted to ensure that the radionuclide remains attached to the molecule under physiological conditions.

  • In Vitro Stability: The radiolabeled compound is incubated in human or animal serum at 37°C for various time points (e.g., 1, 2, 4, 24 hours). The radiochemical purity is then assessed by radio-TLC or radio-HPLC to determine the extent of degradation or release of the radionuclide.

  • In Vivo Stability: Following administration to an animal model, blood samples are collected at different time points. The plasma is analyzed by radio-HPLC to identify the parent radiotracer and any radioactive metabolites.

Conclusion

The protocols and application notes presented in this guide offer a comprehensive framework for the successful radiolabeling of this compound derivatives for molecular imaging studies. By understanding the principles behind the choice of radionuclide, precursor design, and labeling conditions, researchers can develop novel and effective radiopharmaceuticals for a wide range of applications in biomedical research and clinical practice. The importance of rigorous quality control and stability testing cannot be overstated in ensuring the safety and efficacy of these imaging agents.

References

  • Radiochemistry development and optimisation for the synthesis of [18F]-pyridin-3-yl)sulfonamides as synthons for 18F-radiolabelling of PET radiopharmaceuticals. (URL not available)
  • Synthesis and Preclinical Evaluation of 99mTc-Labeled Benzenesulfonamides for SPECT Imaging of Carbonic Anhydrase IX Expression. [Link]

  • Synthesis and evaluation of a novel 68Ga-labeled DOTA-benzamide derivative for malignant melanoma imaging. [Link]

  • Reported synthetic methods for labeling primary sulfonamides with stable isotopes. (URL not available)
  • Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F. [Link]

  • Preparation, 99mTc-labeling, and in vitro characterization of HYNIC and N3S modified RC-160 and [Tyr3]octreotide. [Link]

  • Modulation of the Pharmacokinetics of a Radioligand Targeting Carbonic Anhydrase-IX with Albumin-Binding Moieties. [Link]

  • Synthesis and Preliminary Study of 99mTc-Labeled HYNIC-FAPi for Imaging of Fibroblast Activation Proteins in Tumors. [Link]

  • Simple and Efficient Synthesis of N-Succinimidyl-4-[18F]fluorobenzoate ([18F]SFB)—An Important Intermediate for the Introduction of Fluorine-18 into Complex Bioactive Compounds. [Link]

  • Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method. [Link]

  • A Practical, Automated Synthesis of meta-[18F]Fluorobenzylguanidine for Clinical Use. [Link]

  • Automated Synthesis of 68Ga-Labeled DOTA-MGS8 and Preclinical Characterization of Cholecystokinin-2 Receptor Targeting. [Link]

  • (PDF) Radiolabelling DOTA-peptide with 68Ga. [Link]

  • Microwave-Assisted Synthesis of HYNIC Protected Analogue for99mTc Labeled Antibody. (URL not available)
  • Sulfonimidamides as sulfonamides bioisosteres: rational evaluation through synthetic, in vitro, and in vivo studies with γ-secretase inhibitors. [Link]

  • Exploration of 68Ga-DOTA-MAL as a Versatile Vehicle for Facile Labeling of a Variety of Thiol-Containing Bioactive Molecules. [Link]

  • Evaluating N‐difluoromethyltriazolium triflate as a precursor for the synthesis of high molar activity [18F]fluoroform. [Link]

  • A Comparative Guide to the Synthesis and In Vitro Evaluation of Bioactive Sulfonamides. (URL not available)
  • in vivo and in vitro studies of the effect of sulfonamide-antibiotic combinations on the emergence of drug resistance. [Link]

  • Preparation and Bioevaluation of Novel 99mTc-Labeled Complexes with a 2-Nitroimidazole HYNIC Derivative for Imaging Tumor Hypoxia. [Link]

  • Synthesis, in vitro and in vivo evaluation of radiolabeled nanoparticles. [Link]

  • Synthesis and 18F-radiolabeling of thymidine AMBF3 conjugates. [Link]

  • Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA. [Link]

  • THE IN VITRO AND IN VIVO EFFECT OF SULFONAMIDES UPON THE STREPTOCOCCAL ANTIFIBRINOLYSIN TEST. [Link]

  • Synthesis of 4-[18F]Fluorobenzaldehyde using Diaryliodonium Salt Precursors in a Microreactor. (URL not available)
  • Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. [Link]

  • Carbonic anhydrase inhibitor - Wikipedia. [Link]

  • Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf. [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. [Link]

  • Carbonic anhydrase inhibitors – Knowledge and References. (URL not available)
  • Optimizing the Safety and Efficacy of Bio-Radiopharmaceuticals for Cancer Therapy. [Link]

  • Carbonic anhydrase inhibitors: SAR and X-ray crystallographic study for the interaction of sugar sulfamates/sulfamides with isozymes I, II and IV. [Link]

  • Synthesis and radiolabeling of new N-[(4-[ 18 F]Fluorobenzylidene) aminooxy) alkyl]-2-nitroimidazoles as possible hypoxia imaging pharmaceuticals. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (URL not available)

Sources

Troubleshooting & Optimization

Improving the yield of Benzylsulfamide synthesis reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Benzylsulfamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this compound. We will address specific experimental issues in a practical question-and-answer format, grounded in established chemical principles and field-proven methodologies.

Section 1: Troubleshooting Low Reaction Yield

Low yield is one of the most frequently encountered issues in the synthesis of sulfonamides, including this compound. The primary cause often relates to the reactivity of the sulfonylating agent and the stability of the reactants under the chosen conditions.

Frequently Asked Questions (FAQs)
Q1: My this compound yield is consistently low. What are the most common causes?

A1: Persistently low yields in this compound synthesis can typically be traced back to a few critical factors[1].

  • Hydrolysis of the Sulfonylating Agent: Reagents like sulfamoyl chloride and sulfuryl chloride are highly reactive and extremely sensitive to moisture. Any residual water in the solvent, on the glassware, or in the starting amine will rapidly convert the sulfonylating agent into the corresponding sulfonic acid, which is unreactive towards the amine[1][2].

  • Inappropriate Base or Solvent: The choice of base is crucial for neutralizing the HCl generated during the reaction. If the base is not strong enough or is sterically hindered, the HCl will protonate the benzylamine starting material, rendering it non-nucleophilic and effectively stopping the reaction[1][3]. The solvent must be able to dissolve the reactants while remaining inert to the highly electrophilic sulfonylating agent[1].

  • Side Reactions: The most common side reaction with primary amines like benzylamine is the formation of a bis-sulfonated product, where two sulfonyl groups attach to the single nitrogen atom. This consumes both the starting material and the reagent, drastically reducing the yield of the desired monosulfonated product[1].

  • Suboptimal Stoichiometry and Temperature: Incorrect molar ratios of reactants can lead to incomplete conversion or the promotion of side reactions. Similarly, temperature affects reaction rates; temperatures that are too low may lead to an incomplete reaction, while high temperatures can cause degradation of reactants or products[4][5].

Q2: I suspect my sulfonyl chloride is hydrolyzing. How can I prevent this?

A2: Ensuring anhydrous (water-free) conditions is the single most important step to prevent the hydrolysis of your sulfonylating agent[1].

  • Glassware: All glassware must be thoroughly dried in an oven (e.g., at 120°C for several hours) and cooled in a desiccator over a drying agent just before use.

  • Solvents: Use only high-purity, anhydrous solvents. Solvents can be dried using molecular sieves or by distillation from an appropriate drying agent.

  • Reagents: Ensure your benzylamine is free of moisture. If necessary, it can be distilled from a drying agent like potassium hydroxide.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel[1].

Q3: What are the best choices for a base and solvent in this synthesis?

A3: The ideal combination facilitates the reaction without participating in it.

  • Solvents: Aprotic solvents are strongly preferred because they do not have acidic protons that can react with the reagents. Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (ACN) are excellent choices as they are inert and effectively dissolve the common reactants[1][3].

  • Base: A non-nucleophilic organic base is optimal. Pyridine and triethylamine (TEA) are commonly used because they are effective at scavenging the HCl byproduct without competing with the benzylamine nucleophile[1][3][6]. Pyridine can also act as a catalyst in some cases.

Troubleshooting Workflow for Low Yield

If you are experiencing low yields, follow this diagnostic workflow to identify and resolve the issue.

LowYieldTroubleshooting start Low this compound Yield check_reagents Are starting materials pure and anhydrous? start->check_reagents check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes purify_reagents Purify/dry reagents. Use anhydrous solvents. Run under inert atmosphere. check_reagents->purify_reagents No check_workup Is product lost during workup/purification? check_conditions->check_workup Yes optimize_conditions Adjust stoichiometry (slight excess of amine). Optimize temperature and reaction time. Choose appropriate base/solvent. check_conditions->optimize_conditions No optimize_workup Optimize extraction pH. Choose appropriate recrystallization solvent to minimize solubility of product. check_workup->optimize_workup Yes analyze_byproducts Analyze byproducts (TLC, LC-MS, NMR) to identify side reactions. check_workup->analyze_byproducts No reagent_yes Yes reagent_no No conditions_yes Yes conditions_no No workup_yes Yes workup_no No purify_reagents->check_conditions optimize_conditions->check_workup end Improved Yield optimize_workup->end analyze_byproducts->end

Caption: A troubleshooting flowchart to diagnose and solve issues of low this compound yield.

Section 2: Synthesis Protocols and Side Reaction Management

The most direct synthesis of this compound involves the reaction of benzylamine with a suitable sulfonylating agent. Below are protocols for common methods and guidance on managing potential side reactions.

Core Synthesis Pathway

The fundamental reaction is a nucleophilic attack of the benzylamine nitrogen on the electrophilic sulfur atom of a sulfonylating agent, leading to the displacement of a leaving group (typically chloride).

SynthesisPathway cluster_reactants Reactants benzylamine Benzylamine (Nucleophile) reaction Nucleophilic Substitution benzylamine->reaction sulfonyl_agent Sulfonylating Agent (e.g., Sulfamoyl Chloride) (Electrophile) sulfonyl_agent->reaction product This compound reaction->product byproduct HCl (Neutralized by Base) reaction->byproduct

Caption: General reaction scheme for the synthesis of this compound.

Protocol 1: Synthesis via Sulfamoyl Chloride

This method is direct but requires careful handling of the moisture-sensitive sulfamoyl chloride.

Materials:

  • Benzylamine

  • Sulfamoyl chloride

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 0.1 M HCl (for workup)

  • Saturated NaHCO₃ solution (for workup)

  • Brine (for workup)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add benzylamine (1.0 eq.) and anhydrous DCM.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Base Addition: Add triethylamine (1.1 eq.) to the stirred solution.

  • Reagent Addition: Dissolve sulfamoyl chloride (1.05 eq.) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the sulfamoyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours[7]. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with water, 0.1 M HCl, saturated NaHCO₃ solution, and finally brine[7].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by recrystallization or flash column chromatography.

Managing Impurities and Side Reactions
Symptom / Observation Potential Cause Recommended Solution
TLC shows a second, less polar spot.Formation of the bis-sulfonated byproduct (N,N-bis(sulfamoyl)benzylamine).Use a slight excess of benzylamine (1.1-1.2 equivalents) to ensure the sulfamoyl chloride is consumed before it can react a second time. Add the sulfamoyl chloride slowly to the amine solution to avoid high local concentrations[1][8].
Oily product that won't crystallize.Presence of unreacted starting materials or solvent residue.Ensure the reaction has gone to completion via TLC. During workup, ensure all solvent is removed under high vacuum. If impurities persist, purify via column chromatography.
Final product has a low melting point and broad NMR peaks.Contamination with benzenesulfonic acid due to hydrolysis.Strictly adhere to anhydrous conditions during the reaction setup and execution. Use freshly opened or purified reagents[1][2].

Section 3: Product Purification and Characterization

Proper purification is essential to obtain high-purity this compound suitable for downstream applications.

Protocol 2: Recrystallization of Crude this compound

Recrystallization is an effective method for purifying solid organic compounds.

Procedure:

  • Solvent Selection: Choose a solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A common choice is an ethanol/water or isopropanol/water mixture.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask to encourage the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals[1].

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature to obtain the final, purified this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

Analytical Method Purpose Expected Observations for this compound
¹H NMR Structural confirmation and purity assessment.Provides chemical shifts and integration values corresponding to the protons on the benzyl and sulfamide groups.[9][10]
¹³C NMR Confirms the carbon skeleton of the molecule.Shows distinct peaks for each unique carbon atom in the structure.[9]
Mass Spectrometry (MS) Determines the molecular weight.The molecular ion peak should correspond to the exact mass of this compound (C₇H₁₀N₂O₂S), which is 186.0463 g/mol .[9][10]
HPLC Quantifies purity by separating the main compound from impurities.A single major peak should be observed, with purity typically calculated by the area percentage of this peak.[9][11]
FT-IR Spectroscopy Identifies key functional groups.Characteristic stretches for S=O (around 1150–1300 cm⁻¹) and N-H bonds should be visible.[9]
References
  • National Institutes of Health (NIH). (n.d.). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Retrieved from [Link]

  • PubMed. (n.d.). Solid Phase Synthesis of Benzylamine-Derived Sulfonamide Library. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthetic methodology for the preparation of N-hydroxysulfamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions of amide synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the production of benzenesulfonamides.
  • ResearchGate. (n.d.). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of benzylamine.
  • ResearchGate. (n.d.). The Gabriel Synthesis of Benzylamine. Retrieved from [Link]

Sources

Overcoming solubility issues of Benzylsulfamide in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Benzylsulfamide Solubility

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous solutions. As a scientist with extensive experience in compound management and assay development, I have designed this guide to provide not just protocols, but the underlying principles to empower you to make informed decisions in your experimental design.

Section 1: Understanding the Challenge

Q1: What is this compound and why is its aqueous solubility a frequent experimental hurdle?

This compound (C₁₃H₁₄N₂O₂S) is an organic compound belonging to the sulfonamide class, characterized by a sulfamoyl group (-S(=O)₂NH₂) and a benzylamino group attached to a benzene ring.[1][2][3] Its structure, containing two aromatic rings, contributes significantly to its hydrophobic nature and relatively high molecular weight (262.33 g/mol ), which inherently limits its ability to dissolve in water.[1][3][4]

The core issue lies in the molecule's solid-state energetics and the energy required to break its crystal lattice structure versus the energy gained from solvation in water. The nonpolar benzyl and phenyl groups dominate, leading to poor interaction with polar water molecules. Predicted ADMET properties suggest a water solubility of approximately 0.12 mg/mL, classifying it as a poorly soluble compound.[4] This poor aqueous solubility is a critical bottleneck for a wide range of biological assays, formulation studies, and preclinical development, as achieving a desired concentration without precipitation is often difficult.[5]

Q2: What are the key physicochemical properties of this compound I should be aware of?

Understanding the fundamental properties of this compound is the first step in troubleshooting. Here is a summary of its key characteristics:

PropertyValue / DescriptionImplication for Solubility
Molecular Formula C₁₃H₁₄N₂O₂S-
Molecular Weight 262.33 g/mol [1][3][4]Higher molecular weight often correlates with lower aqueous solubility.
Structure Aromatic amine with sulfonamide and benzyl groups[1][2]The presence of two aromatic rings makes the molecule largely hydrophobic.
Predicted logP 2.1[4]A positive logP value indicates higher lipophilicity and preference for nonpolar environments over water.
Predicted Solubility 0.12 mg/mL[4]Confirms its classification as a poorly water-soluble compound.
Functional Groups Sulfonamide (-SO₂NH₂), Secondary Amine (-NH-)These groups offer sites for pH modification and hydrogen bonding, which can be exploited to enhance solubility. The sulfonamide group is weakly acidic.[6]

Section 2: Initial Troubleshooting & Foundational Strategies

Q3: I'm struggling to dissolve this compound for my in vitro assay. What are the immediate first steps?

When facing initial dissolution failure, a systematic approach is crucial. Before moving to complex methods, ensure the fundamentals are covered.

Fig 1. Initial workflow for dissolving this compound.

Causality Explained: Many researchers directly add aqueous buffer to a hydrophobic powder, which is kinetically and thermodynamically unfavorable. The initial dissolution in a small volume of a water-miscible organic solvent (like DMSO) overcomes the crystal lattice energy.[7] The subsequent dilution into the aqueous phase must be done gradually to prevent the compound from immediately crashing out as it crosses its solubility limit in the mixed-solvent system. Sonication or gentle warming can provide the energy needed to break particle agglomerates and accelerate dissolution.

Q4: Can adjusting the pH of my buffer improve this compound solubility?

Yes, pH adjustment is a powerful and often overlooked first-line strategy for compounds with ionizable functional groups.[8][9]

The Underlying Mechanism: this compound possesses a weakly acidic sulfonamide group (-SO₂NH₂).[6] In an alkaline (high pH) environment, this group can be deprotonated to form a negatively charged sulfamoyl anion (-SO₂NH⁻). This ionization dramatically increases the molecule's polarity and its ability to interact with water molecules through ion-dipole forces, thereby increasing its aqueous solubility.[6][10] The solubility of sulfonamides is significantly higher in alkaline solutions where they exist as soluble salts.[6]

Experimental Protocol: pH-Dependent Solubility Assessment

  • Preparation: Prepare a series of buffers (e.g., phosphate, borate) across a relevant pH range (e.g., pH 6.0 to pH 9.0).

  • Equilibration: Add an excess amount of this compound powder to a fixed volume of each buffer in separate vials.

  • Saturation: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed (e.g., >10,000 x g) to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Analysis: Plot solubility (mg/mL or µM) against pH. You should observe a significant increase in solubility as the pH rises, particularly above the compound's pKa.

Consideration: While effective, ensure the final pH is compatible with your experimental system (e.g., cell viability, enzyme activity). The combined effect of pH adjustment and the use of cosolvents can often be synergistic.[11]

Section 3: Advanced Solubilization Techniques

If basic strategies are insufficient, more advanced methods targeting the compound's hydrophobicity are required.

Q5: When should I use cosolvents, and which are most effective?

Cosolvents should be your next consideration when pH adjustment alone is not enough or is incompatible with your assay. They work by reducing the polarity of the aqueous solvent system.

The Underlying Mechanism: Water is a highly polar solvent with a strong hydrogen-bonding network. Hydrophobic molecules like this compound disrupt this network, which is energetically unfavorable. Water-miscible organic cosolvents (e.g., DMSO, ethanol, PEG 400) integrate into this network, reducing the overall polarity and dielectric constant of the solvent. This creates a more "hospitable" environment for the hydrophobic compound, effectively increasing its solubility.[8] For sulfonamides specifically, cosolvents like polyethylene glycol (PEG) 400 have been shown to dramatically increase solubility.[12][13]

Comparative Effectiveness of Common Cosolvents for Sulfonamides:

CosolventTypical Starting % (v/v)Key Characteristics & Considerations
DMSO 0.1 - 5%Excellent solubilizing power for many organics. Can be toxic to cells at >0.5-1%.
Ethanol 1 - 10%Good solubilizer, less toxic than DMSO but can still affect protein function.[7]
PEG 400 1 - 20%Low toxicity, highly effective for sulfonamides.[12][13] Can increase solution viscosity.
Propylene Glycol 1 - 20%Common in pharmaceutical formulations, good safety profile.

Self-Validating Protocol: Always run a vehicle control (buffer + cosolvent) in your experiment to ensure the cosolvent itself does not interfere with the biological outcome.

Q6: How can cyclodextrins enhance the solubility of this compound?

Cyclodextrins are an excellent choice when you need to increase aqueous concentration while minimizing the use of organic cosolvents. They are particularly useful for in vivo applications due to their favorable safety profile.

The Underlying Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone. Their exterior is hydrophilic, making them water-soluble, while their interior cavity is hydrophobic.[14] A poorly soluble "guest" molecule like this compound can be encapsulated within this hydrophobic cavity, forming a water-soluble "host-guest" inclusion complex.[5][14][15] This complex effectively shields the hydrophobic part of the drug from the aqueous environment, dramatically increasing its apparent solubility.[16] Studies have shown that β-cyclodextrin and its derivatives can form 1:1 inclusion complexes with various sulfonamides, driven by hydrophobic interactions.[14][17][18]

Fig 2. Mechanism of this compound encapsulation by a cyclodextrin.

Protocol: Phase Solubility Study with β-Cyclodextrin

  • Prepare CD Solutions: Create a series of β-cyclodextrin (or a more soluble derivative like HP-β-CD) solutions in your desired aqueous buffer (e.g., 0, 2, 4, 6, 8, 10 mM).

  • Add Excess Drug: Add an excess amount of this compound to each CD solution.

  • Equilibrate: Shake the vials at a constant temperature for 48-72 hours to reach equilibrium.

  • Separate & Quantify: Centrifuge to pellet undissolved drug and quantify the supernatant concentration via HPLC, as described previously.

  • Analyze: Plot the concentration of dissolved this compound against the concentration of cyclodextrin. A linear relationship (AL-type diagram) indicates the formation of a 1:1 soluble complex. The slope can be used to calculate the stability constant of the complex.

Q7: Are surfactants a viable option for solubilizing this compound?

Yes, surfactants can be very effective, particularly for creating formulations or for assays where micelles will not interfere.

The Underlying Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble in water to form micelles. These micelles have a hydrophobic core and a hydrophilic shell.[19] Hydrophobic compounds like this compound can partition into the hydrophobic core, effectively being solubilized within the aqueous phase.[9][19] Non-ionic surfactants like Tween® 80 or Triton™ X-100 are commonly used in biological research due to their relatively low toxicity and denaturing potential compared to ionic surfactants.[20]

Caution: Surfactants can interfere with certain assays by denaturing proteins or disrupting cell membranes. It is critical to determine the tolerance of your specific experimental system to the chosen surfactant and its concentration.

Section 4: Frequently Asked Questions (FAQs)

Q8: My this compound dissolves initially but precipitates over time. How can I improve the stability of my stock solution? This indicates you are creating a supersaturated, kinetically trapped solution that is not thermodynamically stable.

  • Solution 1 (Lower Concentration): The simplest solution is to work at a lower, stable concentration.

  • Solution 2 (Formulation): The advanced methods described above (cosolvents, cyclodextrins) do not just increase the maximum solubility; they create a more stable solution. A formulation containing PEG 400 or HP-β-CD will be significantly more resistant to precipitation.

  • Storage: Store stock solutions at the appropriate temperature. For DMSO stocks, storage at -20°C is common, but be aware that some compounds can precipitate upon freezing and may need to be warmed and vortexed before use.[3]

Q9: Will these solubilization methods affect the biological activity of this compound? It is a critical consideration.

  • Cosolvents: High concentrations of organic solvents like DMSO or ethanol can alter protein conformation or affect cell membrane integrity, potentially leading to off-target effects or artifacts. Always include a vehicle control.

  • pH: Changing the pH will alter the ionization state of your compound and potentially your biological target (e.g., enzyme active site). This can directly impact binding and activity. The effect must be empirically determined.

  • Cyclodextrins: By encapsulating the molecule, cyclodextrins can alter its free concentration available for binding. The dissociation of the host-guest complex becomes a key factor. For most complexes, this is a rapid equilibrium, but it can influence pharmacokinetics and dynamics.

Q10: How do I choose the best solubilization strategy for my experiment? The optimal strategy depends on the experimental context. Use the following decision tree as a guide.

G A Goal: Solubilize this compound B What is the experimental system? A->B C In Vitro Assay (e.g., enzyme, cell-free) B->C Biochemical D Cell-Based Assay B->D Cellular E In Vivo / Animal Study B->E Animal F Is the system pH sensitive? C->F K Check solvent tolerance of cells. Is final DMSO <0.5%? D->K P Use Cyclodextrins (HP-β-CD, SBE-β-CD) or PEG 400-based vehicle E->P G No F->G H Yes F->H I Try pH Adjustment first (increase pH) G->I J Use Cosolvents (e.g., DMSO, Ethanol) H->J L Yes K->L M No K->M N Use Cosolvent (e.g., DMSO) L->N O Use Cyclodextrins (HP-β-CD) or low % PEG 400 M->O

Fig 3. Decision tree for selecting a solubilization strategy.

References

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]

  • Parmar, K., et al. (2011). Drug Solubility: Importance and Enhancement Techniques. International Scholarly Research Notices, 2011, 1-9. Available from: [Link]

  • Savjani, K. T., et al. (2012). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 3(9), 2681-2696. Available from: [Link]

  • Patel, J. N., et al. (2011). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available from: [Link]

  • Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(5), 1687-1696. Available from: [Link]

  • You, H., et al. (2002). pH-induced Solubility Transition of Sulfonamide-Based Polymers. Journal of Controlled Release, 80(1-3), 145-155. Available from: [Link]

  • Edwards, D. A., et al. (1991). Surfactant Solubilization of Polycyclic Aromatic Hydrocarbon Compounds in Soil-Water Suspensions. Water Science and Technology, 23(1-3), 475-485. Available from: [Link]

  • de la Varga, D., et al. (2013). Complexation of sulfonamides with beta-cyclodextrin studied by experimental and theoretical methods. Journal of Pharmaceutical and Biomedical Analysis, 77, 166-173. Available from: [Link]

  • de la Varga, D., et al. (2013). Complexation of sulfonamides with beta-cyclodextrin studied by experimental and theoretical methods. Semantic Scholar. Available from: [Link]

  • Wang, C. C., & Chen, S. H. (2006). Solubilization of Selected Polycyclic Aromatic Compounds by Nonionic Surfactants. Journal of Surfactants and Detergents, 9(3), 237-244. Available from: [Link]

  • Shayanfar, A., et al. (2022). The effect of cosolvents and surfactants on the solubility of sulfasalazine. Physics and Chemistry of Liquids, 60(6), 768-780. Available from: [Link]

  • The British Medical Journal. (1945). SOLUBILITY OF SULPHONAMIDES. The BMJ, 1(4390), 296. Available from: [Link]

  • Krebs, H. A., & Speakman, J. C. (1945). The effect of pH on the solubility of sulphonamides. Biochemical Journal, 39(3), xlii. Available from: [Link]

  • Büttner, H., & Büttner, C. (1974). pH Dependency in Uptake of Sulfonamides by Bacteria. Chemotherapy, 20(3), 129-140. Available from: [Link]

  • You, H., et al. (2002). pH-Induced solubility transition of sulfonamide-based polymers. ResearchGate. Available from: [Link]

  • de la Varga, D., et al. (2013). Binding of Sulfamethazine to β-cyclodextrin and Methyl-β-cyclodextrin. AAPS PharmSciTech, 14(1), 324-332. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2755709, 4-((Phenylmethyl)amino)benzenesulfonamide. PubChem. Available from: [Link]

  • de Matos, J. K. S., et al. (2019). Inclusion complexes of sulphanilamide drugs and β-cyclodextrin: A theoretical approach. ResearchGate. Available from: [Link]

  • Shayanfar, A., et al. (2022). The effect of cosolvents and surfactants on the solubility of sulfasalazine. Taylor & Francis Online. Available from: [Link]

  • Mohanty, S., et al. (2010). Selective Solubilization of Polycyclic Aromatic Hydrocarbons from Multicomponent Nonaqueous-Phase Liquids into Nonionic Surfactant Micelles. Environmental Science & Technology, 44(12), 4641-4646. Available from: [Link]

  • Ruidiaz, M. A., et al. (2023). Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling. Molecules, 28(14), 5485. Available from: [Link]

  • Delgado, D. R., et al. (2010). Study of the Solubility of Some Sodium Sulfonamides in Ethanol + Water Cosolvent Mixtures and Correlation with the Jouyban-Acree Model. ResearchGate. Available from: [Link]

  • Jain, P., & Goel, A. (2003). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 58(8), 566-568. Available from: [Link]

  • Edris, A. E., et al. (2010). Solubilization of some flavor and fragrance oils in surfactant/water system. ResearchGate. Available from: [Link]

  • Leonardi, D., & Lamas, M. C. (2022). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Pharmaceutics, 14(7), 1491. Available from: [Link]

  • The Royal Society of Chemistry. This compound | The Merck Index Online. Available from: [Link]

Sources

Troubleshooting Benzylsulfamide purification by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Benzylsulfamide. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the purification of this compound and related N-substituted sulfonamides by column chromatography. Drawing from established chromatographic principles and field-tested experience, this document provides in-depth, practical solutions to common purification issues in a direct question-and-answer format.

Introduction: The Challenges of Purifying this compound

This compound is a moderately polar compound containing a sulfonamide functional group. While seemingly straightforward, its purification via silica gel column chromatography can be fraught with difficulties. Key challenges include:

  • Co-elution with Starting Materials: Unreacted starting materials, such as benzylamine, can be difficult to separate.

  • Product Degradation: The acidic nature of standard silica gel can lead to the degradation of the target compound, reducing yield and complicating purification.

  • Poor Resolution: Achieving baseline separation from structurally similar impurities or byproducts, like N-benzylurea, requires careful optimization of the mobile phase.[1]

  • Tailing and Band Broadening: The polar sulfonamide group can interact strongly with active sites on the silica surface, leading to poor peak shape and reduced separation efficiency.

This guide will address these issues systematically, providing both diagnostic procedures and robust solutions.

Section 1: Troubleshooting Common Purification Problems

This section is structured as a series of frequently asked questions (FAQs) that address specific problems encountered during the column chromatography of this compound.

FAQ 1: My this compound is not separating from a more polar impurity that streaks on the TLC plate. What is the likely cause and solution?

Answer:

This is a classic sign of contamination with unreacted benzylamine. Benzylamine is a basic compound that interacts very strongly with the acidic silanol groups on the surface of the silica gel, causing it to streak up the TLC plate and elute unpredictably from the column.

Causality: The free amine group of benzylamine is protonated by the acidic silica, leading to a cationic species that binds tightly to the stationary phase. This strong, often irreversible binding results in significant tailing or streaking.

Troubleshooting Protocol:

  • Confirmation: Co-spot your crude sample with a pure standard of benzylamine on a TLC plate and develop it with your chosen solvent system. If one of the spots in your crude mixture matches the Rf and streaking behavior of benzylamine, you have confirmed its presence.

  • Solution 1: Acid-Base Extraction (Pre-Column): Before attempting chromatography, perform a liquid-liquid extraction.

    • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic benzylamine will react to form a water-soluble ammonium salt, which will partition into the aqueous layer.

    • Separate the layers and wash the organic layer with water and then brine to remove any residual acid.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Analyze the resulting solid/oil by TLC to confirm the removal of the streaking impurity before proceeding to column chromatography.

  • Solution 2: Neutralize the Stationary Phase (During Column): If an extractive workup is not feasible or is incomplete, you can neutralize the silica gel.

    • Add a small amount of a volatile tertiary amine, such as triethylamine (Et₃N), to your mobile phase (typically 0.5-1% v/v).[2][3]

    • The triethylamine will compete with your basic impurity for the acidic sites on the silica, effectively "capping" them and allowing the benzylamine to elute more cleanly with a defined Rf value.

    • Caution: Triethylamine will alter the Rf of your this compound as well, so you must re-optimize your solvent system using TLC with the added Et₃N before running the column.

FAQ 2: My yield after column chromatography is very low, and I see a new, more polar spot on the TLC of my collected fractions that wasn't prominent in the crude mixture. What is happening?

Answer:

This strongly suggests that your this compound is degrading on the silica gel column. The acidic surface of silica gel can catalyze the hydrolysis or decomposition of sensitive functional groups. While the sulfonamide bond itself is generally robust, other functionalities or the overall molecular structure could be susceptible.

Causality: The surface of silica gel is covered with silanol groups (Si-OH), which are acidic. These sites can act as a solid-phase acid catalyst, promoting decomposition reactions over the extended period the compound is on the column.[4]

Troubleshooting Workflow:

The logical flow to diagnose and solve this issue is outlined below.

cluster_diagnosis Diagnosis cluster_results Interpretation cluster_solutions Solutions for Degradation A Low Yield & New Polar Spot Post-Column B Perform Silica Stability Test (2D TLC) A->B C Spot crude on TLC plate. Run in Dimension 1. B->C D Dry plate, rotate 90°. Run in Dimension 2 (same solvent). C->D E Analyze 2D TLC Plate D->E F Single spot on diagonal? E->F G Compound is STABLE on silica. Issue is likely mechanical (e.g., poor packing, wrong solvent). F->G Yes H Off-diagonal spots appear? F->H No I Compound is DEGRADING on silica. H->I Yes J Option 1: Neutralize Silica (Add 0.5-1% Et3N to eluent) I->J K Option 2: Use Alternative Stationary Phase I->K L Neutral Alumina (for acid-sensitive compounds) K->L M Reversed-Phase Silica (C18) K->M

Caption: Troubleshooting workflow for suspected on-column degradation.

Experimental Protocol: 2D TLC for Stability Check

  • Obtain a square TLC plate.

  • Spot your crude material in one corner, about 1 cm from the edges.

  • Develop the plate using your chosen eluent.

  • Remove the plate and mark the solvent front. Dry the plate completely.

  • Rotate the plate 90 degrees so that the line of separated spots is now the baseline.

  • Develop the plate again in the same solvent system.

  • Analysis: If the compound is stable, all spots will lie on the diagonal. If new spots appear off the diagonal, it indicates decomposition on the silica plate, which will be amplified on a column.

FAQ 3: I can't achieve good separation between my product and an impurity with a very similar Rf value. How do I improve my resolution?

Answer:

This is a common challenge that requires systematic optimization of the mobile phase. The goal is to find a solvent system that maximizes the difference in affinity between your product and the impurity for the stationary phase.

Causality: Resolution in chromatography depends on the selectivity of the system. If two compounds have similar polarities, a standard solvent system like ethyl acetate/hexanes may not be selective enough to differentiate between them.

Method Development Strategy:

  • Target Rf: First, ensure your solvent system places the this compound at an optimal Rf value, ideally between 0.25 and 0.35 on a TLC plate.[5] This range provides the best balance for separation on a flash column.

  • Solvent Optimization Table: Test different solvent systems systematically. The key is to change the nature of the polar and non-polar components to exploit different intermolecular interactions.

Solvent System ClassNon-Polar ComponentPolar ComponentComments & Rationale
Standard Hexanes or HeptaneEthyl Acetate (EtOAc)Baseline. Good starting point for moderately polar compounds. Varies H-bond accepting/donating character.[3]
Alternative H-bond Acceptor Hexanes or HeptaneDiethyl Ether (Et₂O) or AcetoneChanges the hydrogen bonding characteristics. Ether is a weaker H-bond acceptor than EtOAc.
Chlorinated Dichloromethane (DCM)Ethyl Acetate (EtOAc) or Methanol (MeOH)DCM is more polar than hexanes and can improve solubility. A DCM/MeOH gradient is effective for very polar compounds.[3]
Aromatic TolueneEthyl Acetate (EtOAc)Toluene can offer different selectivity (π-π interactions) compared to aliphatic hexanes.

Step-by-Step Protocol:

  • Prepare several TLC developing chambers, each with a different solvent system from the table above.

  • Start with a ratio that you expect might give an Rf of ~0.3 (e.g., 30% EtOAc in Hexanes, 50% Et₂O in Hexanes, 5% MeOH in DCM).

  • Spot your crude mixture on each plate and develop.

  • Compare the separation (ΔRf) between your product and the persistent impurity across all solvent systems.

  • Choose the system that shows the largest ΔRf and fine-tune the solvent ratio to bring the product Rf into the 0.25-0.35 range for the column.

FAQ 4: My compound is eluting as a broad, tailing band, leading to mixed fractions and low purity. What can I do?

Answer:

Band broadening and tailing are often caused by secondary, undesirable interactions with the stationary phase, poor column packing, or sample loading issues.

Troubleshooting Checklist & Solutions:

cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions A Broad, Tailing Peak B Secondary Interactions (Acidic Silanols) A->B C Poor Column Packing (Channels, Air Bubbles) A->C D Improper Sample Loading A->D E Add 0.5% Et3N to eluent to mask active sites. B->E F Repack column carefully. Ensure a level, compact bed. C->F G Use 'Dry Loading' method. Adsorb sample onto silica first. D->G

Caption: Logic diagram for troubleshooting peak tailing.

Protocol: Dry Loading a Sample

If your sample is not highly soluble in the mobile phase or if you need to load a larger quantity, dry loading is superior to liquid loading.

  • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM or acetone) in a round-bottom flask.

  • Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to the flask.

  • Swirl the flask to create a slurry.

  • Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

  • Carefully add this powder to the top of your packed column.

  • Gently tap the column to settle the powder and cover with a thin layer of sand before adding the eluent.[2] This method ensures the sample is introduced as a very narrow, concentrated band, minimizing broadening.

Section 2: Proactive Method Development

A robust purification method starts with proper planning.

TLC Method Development

The foundation of a successful column separation is thin-layer chromatography (TLC).

  • Goal: Find a solvent system where the this compound has an Rf value of 0.25 - 0.35 .

  • Procedure:

    • Dissolve a small amount of your crude material in a volatile solvent.

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in a chamber saturated with your test solvent system (e.g., start with 20% Ethyl Acetate in Hexanes).

    • Visualize the spots under a UV lamp (254 nm).

    • Adjust the polarity of the solvent system until the desired Rf is achieved.[6][7]

      • Rf too low (<0.25): Increase the polarity (e.g., increase the percentage of ethyl acetate).

      • Rf too high (>0.35): Decrease the polarity (e.g., decrease the percentage of ethyl acetate).

Recommended Starting Solvent Systems

Based on the polarity of this compound and related sulfonamides, here are reliable starting points for your TLC analysis:

System NameComposition (v/v)PolarityApplication Notes
EtOAc/Hexane 10% to 50% EtOAc in HexaneLow to MediumThe most common and versatile system. Start with 30% EtOAc and adjust.
DCM/MeOH 1% to 10% MeOH in DCMMedium to HighFor more polar impurities or if solubility is an issue in hexanes. Use sparingly as >10% MeOH can start to dissolve silica.[3]
EtOAc/Pentane (1:4) 20% EtOAc in PentaneLow to MediumA specific system reported for the purification of the parent benzenesulfonamide, a good starting point.[3]

References

  • University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 16). How To Choose Solvent System For Column Chromatography? [Video]. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Benzenesulfonamide. Retrieved from [Link]

  • Columbia University. (2007). Column chromatography. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Benzylsulfamide Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the derivatization of benzylsulfamides. As Senior Application Scientists, our goal is to synthesize technical accuracy with field-proven insights to ensure your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Foundational Concerns & Initial Reaction Setup

Question 1: My Benzylsulfamide derivatization reaction is resulting in a low yield. What are the primary factors I should investigate?

Answer: Low yields in this compound derivatization often stem from a few fundamental issues. The primary culprits are typically the quality of your reagents and the reaction environment. Sulfonyl chlorides, a common starting material, are highly susceptible to moisture and can hydrolyze into the unreactive sulfonic acid, thereby reducing your yield.[1][2]

Here is a checklist for your initial investigation:

  • Reagent Purity:

    • Benzylamine/Substituted Benzylamine: Ensure it is pure and dry. Amines can absorb atmospheric CO₂ to form carbamates, which can interfere with the reaction.[1]

    • Benzenesulfonyl Chloride/Substituted Benzenesulfonyl Chloride: Use a freshly opened bottle or purify it before use. Its sensitivity to moisture is a critical factor.[1][2]

  • Anhydrous Conditions: All glassware must be thoroughly dried, and the use of anhydrous solvents is crucial to prevent the hydrolysis of the sulfonyl chloride.[2] It is highly recommended to conduct the reaction under an inert atmosphere, such as nitrogen or argon.[1][2]

  • Appropriate Base: A non-nucleophilic organic base like pyridine or triethylamine is often employed to neutralize the HCl byproduct without competing with the amine nucleophile.[2][3]

  • Stoichiometry: Carefully check the molar ratios of your reactants. A common starting point is a 1:1 ratio of the amine to the sulfonyl chloride, with a slight excess of the base (1.1-1.5 equivalents).[1]

Question 2: I am observing an unexpected side product in my reaction. What is the likely identity of this impurity?

Answer: The formation of side products is a common challenge. With primary benzylamines, a frequent side product is the bis-sulfonated species, where two sulfonyl groups have reacted with the amine.[2] This occurs when the initially formed benzylsulfonamide is deprotonated by the base, and this newly formed nucleophile reacts with another molecule of the sulfonyl chloride.

To mitigate this, you can try the following:

  • Slow Addition: Add the sulfonyl chloride slowly to the reaction mixture containing the benzylamine. This ensures that the sulfonyl chloride is more likely to react with the more nucleophilic primary amine rather than the less nucleophilic sulfonamide anion.

  • Excess Amine: Using a slight excess of the benzylamine (1.1-1.2 equivalents) can help to ensure the complete consumption of the sulfonyl chloride.[2]

Another potential side product is the sulfonic acid, resulting from the hydrolysis of the sulfonyl chloride, as mentioned previously.[2] Maintaining anhydrous conditions is the best way to prevent this.[2]

Section 2: Advanced Optimization & Mechanistic Considerations

Question 3: I am attempting an N-alkylation of a pre-formed benzylsulfonamide with an alcohol, but the reaction is not proceeding. What catalytic systems are recommended?

Answer: The N-alkylation of sulfonamides with alcohols is a more environmentally friendly approach than using alkyl halides, as it generates water as the primary byproduct.[4] However, this transformation typically requires a catalyst. Several effective catalytic systems have been developed:

  • Iron-Based Catalysts: A system of FeCl₂/K₂CO₃ has been shown to be effective for the N-alkylation of sulfonamides with benzylic alcohols. This method operates via a "borrowing hydrogen" mechanism and generally provides high yields (>90%).[4]

  • Iridium-Based Catalysts: Cp*Ir complexes, in the presence of a strong base like t-BuOK, are also highly efficient for the N-alkylation of sulfonamides with a variety of alcohols, including benzylic, allylic, and aliphatic ones.[5][6]

  • Manganese-Based Catalysts: As a more earth-abundant alternative to precious metals, well-defined Mn(I) PNP pincer complexes have been successfully employed for the N-alkylation of a diverse range of sulfonamides with both benzylic and primary aliphatic alcohols.[7]

Table 1: Comparison of Catalytic Systems for N-Alkylation of Benzylsulfamides with Alcohols

Catalyst SystemBaseTypical Alcohol SubstratesKey AdvantagesReference
FeCl₂/K₂CO₃K₂CO₃Benzylic alcoholsEnvironmentally benign, high yields[4]
[Cp*IrCl₂]₂/t-BuOKt-BuOKBenzylic, allylic, aliphatic alcoholsHigh versatility, low catalyst loading[5][6]
Mn(I) PNP pincer complext-BuOKBenzylic, primary aliphatic alcoholsUtilizes earth-abundant metal, excellent yields[7]

Question 4: How does the choice of solvent impact my this compound derivatization reaction?

Answer: The solvent plays a critical role in the success of your reaction. The ideal solvent should:

  • Dissolve Reactants: Ensure that both the benzylamine and the sulfonyl chloride are soluble to allow for an efficient reaction.

  • Be Inert: The solvent should not react with any of the starting materials, intermediates, or products.

  • Be Aprotic: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) are commonly used to avoid reacting with the electrophilic sulfonyl chloride.[3]

  • Influence Regioselectivity: In some complex reactions, solvent polarity can even control the regioselectivity of the outcome.[8]

The choice of solvent can also affect the pKa of the sulfonamide, which can influence its reactivity in subsequent deprotonation and alkylation steps.[9]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Benzyl-p-toluenesulfonamide

This protocol outlines a standard procedure for the synthesis of a benzylsulfonamide derivative.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add benzylamine (1.0 eq) to anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.2 eq) to the solution.

  • Sulfonyl Chloride Addition: Dissolve p-toluenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[2]

Visualizing the Workflow

Diagram 1: General Workflow for this compound Synthesis and Derivatization

cluster_synthesis Synthesis cluster_derivatization N-Alkylation Derivatization Benzylamine Benzylamine Reaction_Vessel Reaction: Base, Anhydrous Solvent Benzylamine->Reaction_Vessel Benzenesulfonyl_Chloride Benzenesulfonyl_Chloride Benzenesulfonyl_Chloride->Reaction_Vessel Benzylsulfonamide_Crude Crude Benzylsulfonamide Reaction_Vessel->Benzylsulfonamide_Crude Purification Purification: Recrystallization or Chromatography Benzylsulfonamide_Crude->Purification Pure_Benzylsulfonamide Pure Benzylsulfonamide Purification->Pure_Benzylsulfonamide Catalytic_Reaction Catalytic Reaction: (e.g., Fe, Ir, Mn based) Pure_Benzylsulfonamide->Catalytic_Reaction Alcohol Alcohol Alcohol->Catalytic_Reaction N_Alkyl_Benzylsulfonamide N-Alkyl Benzylsulfonamide Catalytic_Reaction->N_Alkyl_Benzylsulfonamide

Caption: Workflow for this compound Synthesis and N-Alkylation.

Diagram 2: Troubleshooting Logic for Low Yield

Start Low Yield Observed Check_Reagents Check Reagents - Purity of Amine and Sulfonyl Chloride - Freshness of Sulfonyl Chloride Start->Check_Reagents Check_Conditions Check Conditions - Anhydrous Solvent and Glassware - Inert Atmosphere - Appropriate Base Start->Check_Conditions Check_Stoichiometry Check Stoichiometry - Molar Ratios of Reactants - Excess Base Start->Check_Stoichiometry Optimize_Reaction Optimize Reaction - Temperature Control - Slow Addition of Sulfonyl Chloride Check_Reagents->Optimize_Reaction Check_Conditions->Optimize_Reaction Check_Stoichiometry->Optimize_Reaction Resolution Improved Yield Optimize_Reaction->Resolution

Caption: Troubleshooting flowchart for low reaction yields.

References

  • Shi, F., & Deng, Y. (2010). Catalyzed N-alkylation of sulfonamides with benzylic alcohols. Tetrahedron Letters, 51(35), 4655-4658. [Link]

  • Fujita, K., & Yamaguchi, R. (2010). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Letters, 12(6), 1336–1339. [Link]

  • Li, F., Wang, C., & Chen, J. (2014). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2. New Journal of Chemistry, 38(10), 4789-4792. [Link]

  • Organic Chemistry Portal. (n.d.). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Retrieved from [Link]

  • Kallmeier, F., Irrgang, T., & Kempe, R. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Organic Letters, 21(6), 1918–1922. [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Evans, M. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube. [Link]

  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
  • ResearchGate. (n.d.). Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. Retrieved from [Link]

  • Google Patents. (n.d.). JPS60210519A - Method for purifying and obtaining sulfamide.
  • Chocholoušková, M., Jirásko, R., Holčapek, M., & Cífková, E. (2021). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry, 93(4), 2296–2304. [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Das, S., & Chakraborty, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1244, 130925. [Link]

  • Bull, J. A., & Croft, R. A. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9333–9338. [Link]

  • Gale, P. A., & Smith, B. D. (2007). Anion binding vs. sulfonamide deprotonation in functionalised ureas. Chemical Communications, (38), 3957-3959. [Link]

  • NHS. (2024, October 2). Managing medicines for people with sulfonamide allergy. [Link]

  • Patyra, E., Kwiatek, K., & Nebot, C. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 26(16), 4945. [Link]

  • Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]

  • Cleveland Clinic. (2023, July 14). Sulfa Allergy: Symptoms & Drugs To Avoid. [Link]

  • MSD Manual Professional Edition. (n.d.). Sulfonamides. Retrieved from [Link]

  • van der Stelt, I., van der Werf, M. J., & Hankemeier, T. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 868. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(40), 24964-24983. [Link]

  • ResearchGate. (n.d.). The basicity of sulfonamides and carboxamides. Theoretical and experimental analysis and effect of fluorinated substituent. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method. Retrieved from [Link]

  • C. Servajean, et al. (2017). Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. Journal of Chromatography A, 1493, 96-105. [Link]

  • Journal of the Association of Official Analytical Chemists. (1980). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. 63(3), 427-447. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions.a. Retrieved from [Link]

  • Journal of Chromatographic Science. (2013). Matrix Solid-Phase Dispersion Extraction of Sulfonamides from Blood. 51(8), 735-740. [Link]

  • Wismeth, C., et al. (2018). Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. Analytical and Bioanalytical Chemistry, 410(22), 5475-5484. [Link]

  • ResearchGate. (n.d.). The optimization of the derivatization conditions is illustrated by (a).... Retrieved from [Link]

  • Li, G., et al. (2021). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical and Biomedical Analysis, 198, 113993. [Link]

  • James, T. D., & Fossey, J. S. (2020). A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy. The Journal of Organic Chemistry, 85(2), 1208–1215. [Link]

  • Wang, Y., et al. (2026). Solvent-Controlled Regioselective [3 + 2] Reactions from Benzofuran-Derived Azadienes and N,N'-Cyclic Azomethine Imines. The Journal of Organic Chemistry. [Link]

  • Bracher, F., & Krauss, D. (2019). Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. Molecules, 24(13), 2353. [Link]

  • Bibel, M. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]

Sources

Benzylsulfamide Stability: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Benzylsulfamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this compound during storage. By understanding the chemical causality behind its stability profile, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound (4-(benzylamino)benzenesulfonamide) is a sulfonamide compound. The stability of this compound is critical for its use in research and development as degradation can lead to the formation of impurities. These impurities can result in inaccurate experimental data, loss of biological activity, and potentially introduce confounding variables in your studies.

Q2: What are the primary factors that can cause this compound to degrade during storage?

The main environmental factors that can compromise the stability of this compound are:

  • Moisture: Sulfonamides can be sensitive to moisture, which may lead to hydrolysis.[1][2][3]

  • Light: Aromatic sulfonamides can be susceptible to photodegradation.[4]

  • Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.

  • pH: Extreme acidic or basic conditions can catalyze the hydrolysis of the sulfonamide bond.[5]

  • Oxidizing Agents: Contact with strong oxidizing agents can lead to the chemical modification of the molecule.[2][3]

Troubleshooting Guide: Common Storage Issues and Solutions

Issue 1: I observe unexpected peaks in my HPLC analysis of a stored this compound sample.

Possible Cause: This is a classic sign of degradation. The new peaks likely correspond to degradation products.

Troubleshooting Steps:

  • Review Your Storage Conditions: Compare your current storage protocol against the recommended conditions outlined in the table below. Any deviation, especially concerning temperature, light, and humidity, could be the root cause.

  • Perform a Forced Degradation Study: To identify the potential degradation products, a forced degradation study is recommended. This involves intentionally exposing this compound to various stress conditions (acid, base, oxidation, heat, light) to generate the likely degradants.[6][1][4][7] This will help in confirming if the unexpected peaks in your stored sample correspond to these degradation products.

  • Optimize Your Analytical Method: Ensure your HPLC method is "stability-indicating," meaning it can separate the intact this compound from all potential degradation products.

Issue 2: My this compound sample appears discolored or has changed in physical appearance.

Possible Cause: Physical changes such as discoloration are often indicative of chemical degradation, particularly photolytic or oxidative degradation.

Troubleshooting Steps:

  • Assess Light Exposure: Was the sample stored in a clear container or exposed to direct sunlight or harsh laboratory lighting? If so, photodegradation is a likely culprit.

  • Check for Oxidizer Contamination: Ensure the storage container and any handling equipment (spatulas, etc.) were free from oxidizing contaminants.

  • Re-test the Sample: Use a validated analytical method, such as HPLC, to determine the purity of the sample and identify any degradation products.

Recommended Storage and Handling Protocols

To maintain the integrity of this compound, adhere to the following storage and handling procedures.

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature Store at controlled room temperature (20-25°C) or refrigerated (2-8°C) for long-term storage.Lower temperatures slow down the rate of chemical degradation.
Humidity Store in a desiccated environment with a relative humidity below 65%.[8]Minimizes the risk of hydrolytic degradation. Sulfonamides are known to be moisture-sensitive.[2][3]
Light Store in an amber or opaque container, protected from light.[4][8]Prevents photodegradation, a common pathway for aromatic sulfonamides.
Atmosphere For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).Protects against oxidative degradation.
Container Use a well-sealed, non-reactive container (e.g., amber glass vial with a PTFE-lined cap).Prevents contamination and exposure to environmental factors.
Handling Procedures
  • Dispensing: Handle the compound in a controlled environment with low humidity.

  • Avoid Contamination: Use clean, dry spatulas and equipment. Avoid introducing any impurities, especially strong acids, bases, or oxidizing agents.

  • Container Sealing: After dispensing, tightly reseal the container to prevent exposure to moisture and air.

Understanding the Degradation of this compound

To effectively prevent degradation, it is crucial to understand the potential chemical reactions that can occur.

Potential Degradation Pathways

The primary degradation pathways for this compound are likely to be hydrolysis, oxidation, and photolysis.

cluster_0 This compound Degradation This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis  Acid/Base, Moisture Oxidation Oxidation This compound->Oxidation  Oxidizing Agents, Air Photolysis Photolysis This compound->Photolysis  UV/Visible Light Degradation_Products Degradation Products (e.g., 4-Aminobenzenesulfonic acid, Benzylamine, Benzaldehyde) Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photolysis->Degradation_Products

Caption: Primary degradation pathways for this compound.

  • Hydrolysis: Under strongly acidic or basic conditions, the sulfonamide bond (S-N) can be cleaved. This would likely yield 4-aminobenzenesulfonic acid and benzylamine.[5]

  • Oxidation: The benzylamino group is a potential site for oxidation, which could lead to the formation of N-oxide derivatives or even cleavage to form benzaldehyde.[9]

  • Photolysis: Exposure to UV or visible light can provide the energy to break chemical bonds. For sulfonamides, common photodegradation pathways include the cleavage of the S-N bond and hydroxylation of the aromatic rings.

Analytical Methodology: A Stability-Indicating HPLC Method

A stability-indicating analytical method is essential for monitoring the purity of this compound and detecting any degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is well-suited for this purpose.

Suggested Starting HPLC Method Parameters
ParameterSuggested Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Start with a higher percentage of A and gradually increase B.
Flow Rate 1.0 mL/min
Detection UV at 254 nm or 280 nm
Column Temperature 30°C
Injection Volume 10 µL

Note: This is a starting point and the method should be fully validated according to ICH guidelines to ensure it is stability-indicating for your specific application.

Forced Degradation Experimental Protocol

To validate your HPLC method and identify potential degradation products, a forced degradation study should be performed.[6][1][4][7]

cluster_1 Forced Degradation Workflow Start Prepare this compound Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Start->Oxidation Thermal Thermal Degradation (Solid, 80°C) Start->Thermal Photo Photolytic Degradation (Solution, UV/Vis light) Start->Photo Analysis Analyze by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis End Identify Degradation Products Analysis->End

Caption: Workflow for a forced degradation study.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for rigorous experimental validation. Always consult the material safety data sheet (MSDS) and relevant regulatory guidelines before handling any chemical.

References

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • PharmaGuideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • IJSDR. (2023). Stability indicating study by using different analytical techniques. Retrieved from [Link]

  • YouTube. (2022). How to Conduct Forced Degradation Study for Drug Product as per ANVISA? Retrieved from [Link]

  • PSS-Globe. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk and pharmaceutical dosage forms. Retrieved from [Link]

  • PubMed. (2021). Stability-Indicating Method Development and Validation for Busulfan Drug Substance by Gas Chromatography-Flame Ionization Detector. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2009). Stability indicating HPLC method for the determination of chiral purity of r-(-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide. Retrieved from [Link]

  • SAS Publishers. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. Retrieved from [Link]

  • PubMed. (2019). Effect of electrolytes on the simultaneous electrochemical oxidation of sulfamethoxazole, propranolol and carbamazepine: behaviors, by-products and acute toxicity. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of sulphonamides in aqueous solutions. Retrieved from [Link]

  • PubMed. (2024). Degradation products and transformation pathways of sulfamethoxazole chlorination disinfection by-products in constructed wetlands. Retrieved from [Link]

  • MDPI. (2023). Formation of Oxidative Compounds during Enzymatic Hydrolysis of Byproducts of the Seafood Industry. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2013). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. Retrieved from [Link]

  • ResearchGate. (n.d.). EFFECT OF VARIOUS AGENTS ON STABILITY OF 2-PHENYLBENZIMIDAZOLE-5-SULFONIC ACID. Retrieved from [Link]

  • MSF Medical Guidelines. (n.d.). Drug quality and storage. Retrieved from [Link]

  • MDPI. (2024). Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. Retrieved from [Link]

Sources

Addressing off-target effects of Benzylsulfamide in cellular assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complexities of Benzylsulfamide Activity

This compound and its analogs are a promising class of small molecules, often investigated for their potent inhibitory effects on specific cellular kinases. However, a common challenge in drug development is the potential for off-target activity, where a compound interacts with unintended proteins.[1][2][3] This can lead to unexpected phenotypes, confounding data interpretation and potentially causing adverse effects.[2][4]

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing this compound in cellular assays. It provides a structured approach to identifying, understanding, and mitigating off-target effects to ensure the scientific integrity of your findings.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cellular phenotypes after treatment with this compound. Could these be due to off-target effects?

A1: Yes, unexpected cellular phenotypes are often a key indicator of a compound's off-target activities.[5] Kinases, a common target for drugs like this compound, share structural similarities in their ATP-binding pockets.[6][7] This homology can lead to the inhibitor binding to and modulating the activity of kinases other than the intended primary target, resulting in unforeseen biological outcomes.[1][8] To investigate this, a comprehensive kinase selectivity profile is a crucial first step.[5][9]

Q2: How can we determine the kinase selectivity profile of our this compound compound?

A2: There are several robust methods to determine a kinase selectivity profile. A widely used approach is to screen the compound against a large panel of purified kinases in either a competitive binding assay or an enzymatic activity assay.[7][10] Numerous commercial services are available that offer screening against hundreds of kinases, providing a broad overview of potential off-target interactions. For a more physiologically relevant assessment, chemoproteomic approaches in cell lysates or intact cells can offer valuable insights into target engagement and selectivity within a cellular context.[5]

Q3: My this compound compound is potent in biochemical assays but much less effective in cell-based assays. What could be the reason?

A3: This discrepancy between biochemical and cellular potency is a common observation in drug discovery and can stem from several factors:[11][12]

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.[11]

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps, such as P-glycoprotein, which actively remove it from the cell.[11]

  • High Intracellular ATP: The millimolar concentrations of ATP within cells can outcompete ATP-competitive inhibitors, leading to a decrease in apparent potency compared to biochemical assays where ATP concentrations can be controlled.[6][11]

  • Compound Degradation: The molecule may be unstable in the cellular environment and subject to metabolic degradation.[11]

Q4: What are the essential positive and negative controls for a western blot experiment assessing the effect of this compound?

A4: Well-designed controls are critical for the accurate interpretation of western blot data.[11] Essential controls include:

  • Vehicle Control: Cells treated with the same concentration of the inhibitor's solvent (e.g., DMSO) to control for any effects of the vehicle itself.[11]

  • Positive Control: A known activator of the signaling pathway of interest to ensure the detection system is working correctly.

  • Negative Control: A condition where the target protein or its phosphorylation is known to be low or absent.[11]

  • Loading Control: An antibody against a ubiquitously expressed housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.[11]

Troubleshooting Guide: Addressing Ambiguous Results

This section provides a structured approach to dissecting on-target versus off-target effects of this compound in your cellular assays.

Problem 1: Observed Phenotype is Inconsistent with Known On-Target Biology

Your this compound compound, designed to inhibit Kinase X, is causing a cellular effect (e.g., decreased viability) that is not readily explained by the known function of Kinase X.

A Unexpected Phenotype Observed B Step 1: Confirm Target Engagement in Cells A->B C Step 2: Use a Structurally Unrelated Inhibitor B->C Target Engaged G Off-Target Effect Likely B->G No Target Engagement D Step 3: Perform a Washout Experiment C->D Same Phenotype Observed C->G Different Phenotype E Step 4: Consider an Inactive Analog Control D->E Phenotype Reverses F On-Target Effect Confirmed D->F Phenotype Persists (if covalent) E->F Inactive Analog Shows No Effect E->G Inactive Analog Shows Similar Effect cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Signal_In_A Upstream Signal A Kinase_X Kinase X (Target) Signal_In_A->Kinase_X Substrate_A Substrate A Kinase_X->Substrate_A Phenotype_A Expected Phenotype Substrate_A->Phenotype_A Signal_In_B Upstream Signal B Kinase_Y Kinase Y (Off-Target) Signal_In_B->Kinase_Y Substrate_B Substrate B Kinase_Y->Substrate_B Phenotype_B Unexpected Phenotype Substrate_B->Phenotype_B This compound This compound This compound->Kinase_X Inhibition This compound->Kinase_Y Inhibition

Sources

Technical Support Center: Refining Benzylsulfamide Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing Benzylsulfamide in in vivo experimental models. This guide is designed to provide you with the foundational knowledge, practical troubleshooting advice, and detailed protocols necessary to scientifically determine and refine the optimal dosage of this compound for your specific research applications. Given that specific in vivo dosage data for this compound is not extensively published, this guide will focus on the principles and methodologies for establishing a robust dosing regimen for a novel compound within this class.

Our approach is grounded in the core principles of pharmacology and toxicology, ensuring that your experimental design is both scientifically sound and ethically responsible. We will explore the critical interplay between pharmacokinetics (PK), pharmacodynamics (PD), and toxicity to build a comprehensive understanding of how to achieve desired therapeutic effects while minimizing adverse events.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers have when beginning in vivo work with a compound like this compound.

Q1: What is a suitable starting dose for this compound in a mouse model?

A1: For a novel compound without established in vivo data, a direct starting dose cannot be provided. The recommended approach is to conduct a Dose Range Finding (DRF) study.[1][2][3] Information from in vitro studies, such as the IC50 (half-maximal inhibitory concentration) on relevant cell lines, can provide a preliminary, albeit indirect, guide. As a general reference for related sulfonamide or benzimidazole derivatives, initial doses in mice have ranged from 25-75 mg/kg, but this should be treated with extreme caution and is not a direct recommendation for this compound.[4] The primary and most critical step is to perform a well-designed tolerability study in a small cohort of animals.[1][5]

Q2: What is the primary mechanism of action for this compound that I should be trying to modulate?

A2: this compound belongs to the sulfonamide class of compounds.[6] Its primary mechanism of action is the inhibition of carbonic anhydrases (CAs), enzymes crucial for pH regulation in cells.[6] Some derivatives have also been noted to interfere with bacterial folic acid synthesis or act as calcium channel blockers.[6][7] Your experimental design should be based on which of these targets is relevant to your disease model.

Q3: My animals are showing signs of distress. How do I identify and interpret signs of toxicity?

A3: Toxicity can manifest in various ways, including significant body weight loss (a common metric is >20%), lethargy, ruffled fur, abnormal posture, or changes in breathing.[5] For some sulfonamide derivatives, hepatotoxicity (liver damage) has been observed.[8] It is crucial to establish clear ethical endpoints for your study and to monitor animals daily. If severe toxicity is observed, the dose should be reduced, or an intermediate dose should be tested to fine-tune the Maximum Tolerated Dose (MTD).[1]

Q4: I am not observing any therapeutic effect with this compound. What are the potential reasons?

A4: A lack of efficacy can stem from several factors:

  • Insufficient Dosage: The administered dose may be too low to achieve a therapeutic concentration at the target site.

  • Poor Bioavailability: The compound may not be well absorbed or may be rapidly metabolized and cleared from the body.[9] This is a known characteristic of some benzimidazole derivatives.[9]

  • Inappropriate Route of Administration: The chosen route (e.g., oral gavage vs. intraperitoneal injection) may not be optimal for this specific compound.[4]

  • Compound Stability: The formulation used to dissolve and administer this compound may not be suitable, leading to precipitation or degradation.

A systematic approach involving dose escalation and basic pharmacokinetic analysis is necessary to troubleshoot this issue.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section provides a more in-depth, cause-and-effect analysis of common problems encountered during dosage refinement.

Issue 1: High Variability in Animal Response
  • Underlying Cause: Significant inter-animal variability can obscure true dose-response relationships. This can be due to inconsistencies in animal handling, dosing technique, or the inherent metabolic differences within an outbred animal population.[10]

  • Troubleshooting Strategy:

    • Refine Dosing Technique: Ensure precise and consistent administration for every animal. For oral gavage, confirm proper placement to avoid accidental administration into the lungs.

    • Consider a Cross-Over Study Design: For pharmacokinetic studies, a cross-over design where each animal receives different treatments over time can help minimize the impact of inter-individual variability.[10]

    • Increase Group Size: While using the minimum number of animals is ethically important, group sizes that are too small may not have sufficient statistical power to overcome natural biological variation.

Issue 2: Discrepancy Between In Vitro Potency and In Vivo Efficacy
  • Underlying Cause: A potent compound in a petri dish may not be effective in vivo due to poor ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[11] The compound may not reach its target in sufficient concentrations or for a long enough duration.

  • Troubleshooting Strategy:

    • Conduct a Pilot Pharmacokinetic (PK) Study: This is essential. A pilot PK study will provide critical data on key parameters like peak plasma concentration (Cmax), time to reach Cmax (Tmax), and the drug's half-life (t½).[11][12]

    • Analyze Compound Distribution: If possible, measure the concentration of this compound in the target tissue in addition to plasma.[12] This will help determine if the drug is reaching its intended site of action.

Workflow for Dose Refinement

The following diagram illustrates a logical workflow for systematically refining the dosage of this compound.

DoseRefinementWorkflow A Start: In Vitro Data (IC50) B Dose Range Finding (DRF) Study (Single Dose Escalation) A->B Inform starting dose range C Determine Maximum Tolerated Dose (MTD) & No Observed Adverse Effect Level (NOAEL) B->C Observe for toxicity D Pilot Pharmacokinetic (PK) Study (at a tolerated dose) C->D Select safe dose for PK F Efficacy Study Design (Multiple Dose Groups below MTD) C->F Set upper dose limit E Analyze PK Parameters (Cmax, Tmax, AUC, t½) D->E Generate concentration-time data E->F Inform dose selection & frequency G Evaluate Pharmacodynamics (PD) (Target Engagement/Biomarker Modulation) F->G Measure biological effect H Refine Dosing Regimen (Dose & Schedule) G->H Correlate exposure with effect

Caption: Logical workflow for in vivo dosage refinement.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments required to establish a dosage for this compound.

Protocol 1: Dose Range Finding (DRF) Study

This study aims to determine the Maximum Tolerated Dose (MTD), which is the highest dose that can be administered without causing unacceptable adverse effects.[1][2]

  • Animal Acclimatization: Allow animals (e.g., mice or rats) to acclimate to the facility for a minimum of one week prior to the study.

  • Group Allocation: Randomly assign animals to several dose groups and a vehicle control group (n=3-5 per group is typical for an initial DRF).

  • Dose Selection: Based on any available data (e.g., from related compounds), select a range of doses. A logarithmic dose escalation (e.g., 10, 30, 100 mg/kg) is a common strategy.

  • Compound Formulation: Prepare a stable and homogenous formulation of this compound. A common vehicle for compounds with low aqueous solubility is a solution of DMSO, Tween-80, and saline.[4] Always test the vehicle alone as a control.

  • Administration: Administer a single dose of the compound or vehicle via the intended experimental route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Observe animals closely for the first few hours post-dosing and then daily for 7-14 days.[2] Record clinical signs of toxicity, body weight, and any instances of morbidity or mortality.

  • Data Analysis: Determine the MTD, which is often defined as the dose causing no more than a 10-20% reduction in body weight and no mortality.[5]

Sample DRF Data Table:

Dose Group (mg/kg)nMortalityMean Body Weight Change (%)Clinical Signs of Toxicity
Vehicle Control50/5+5%None Observed
1050/5+4%None Observed
3050/5-2%None Observed
10051/5-15%Lethargy, ruffled fur in 3/5
30054/5-25% (in survivor)Severe lethargy, ataxia

From this hypothetical data, the MTD would be estimated to be between 30 and 100 mg/kg, warranting further investigation in that range.

Protocol 2: Pilot Pharmacokinetic (PK) Study

This study assesses the ADME properties of this compound to understand its concentration profile over time in the body.[11][12]

  • Animal Preparation: Use a sufficient number of animals (e.g., rats or mice) to cover all time points. For mice, a composite design (where each group of animals contributes to one or two time points) is common. For larger animals like rats, serial sampling from a single animal is possible.[12]

  • Dose Selection: Choose a dose that is well-tolerated, typically at or below the MTD, determined from the DRF study.

  • Administration: Administer this compound via two routes if possible: intravenously (IV) and the intended therapeutic route (e.g., oral, PO). The IV route provides data on clearance and volume of distribution and allows for the calculation of absolute bioavailability.[12]

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours). Plasma is then separated and stored frozen.

  • Bioanalysis: Develop and validate a sensitive analytical method (typically LC-MS/MS) to quantify the concentration of this compound in the plasma samples.

  • Data Analysis: Use pharmacokinetic software to perform a non-compartmental analysis (NCA) of the plasma concentration-time data.[12]

Key PK Parameters to Determine:

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the peak exposure after a dose.
Tmax Time at which Cmax is observedProvides information on the rate of absorption.
AUC Area Under the Curve (concentration vs. time)Represents the total drug exposure over time.[11]
Half-lifeThe time it takes for the plasma concentration to decrease by half; informs dosing frequency.[11]
CL ClearanceThe rate at which the drug is removed from the body.
F (%) Bioavailability (for non-IV routes)The fraction of the administered dose that reaches systemic circulation.

References

  • Pharmacokinetic Studies in Drug Development: Essential Guide. (URL: [Link])

  • Dose Selection for Toxicity Studies: A Protocol for Determining the Maximum Repeatable Dose - ResearchGate. (URL: [Link])

  • Best Practices for Preclinical Dose Range Finding Studies | Altasciences. (URL: [Link])

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. (URL: [Link])

  • Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals - NC3Rs. (URL: [Link])

  • In Vivo Toxicity Study - Creative Bioarray. (URL: [Link])

  • This compound - PMC - NIH. (URL: [Link])

  • Pharmacokinetic & Biodistribution - genOway. (URL: [Link])

  • A typical workflow in a preclinical pharmacokinetic experiment - Admescope. (URL: [Link])

  • Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models | Request PDF - ResearchGate. (URL: [Link])

  • Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - NIH. (URL: [Link])

  • Mechanism of action for N-substituted benzamide-induced apoptosis - PubMed. (URL: [Link])

  • Factors affecting pharmacokinetics of benzimidazole anthelmintics in food-producing animals: the consequences and potential risks - PubMed. (URL: [Link])

  • Effect of dose, schedule, and route of administration on the in vivo toxicity and antitumor activity of two activated sulfhydryl derivatives of cyclophosphamide - PubMed. (URL: [Link])

  • Toxicity studies on dichlorophenyl benzenesulfonate. (URL: [Link])

  • Acute and subacute inhalation toxicity assessment of WS-23 in Sprague-Dawley rats - PubMed. (URL: [Link])

  • [Pharmacokinetics of benzimidazole derivatives] - PubMed. (URL: [Link])

  • Dermal toxicity studies of 1,2-benzisothiazolin-3-one (CAS number: 2634-33-5) in Sprague-Dawley rats - PubMed. (URL: [Link])

  • Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases - PubMed. (URL: [Link])

  • Pharmacokinetics/Pharmacodynamics models of veterinary antimicrobial agents - PMC. (URL: [Link])

  • Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual. (URL: [Link])

Sources

Minimizing side product formation in Benzylsulfamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzylsulfamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you minimize side product formation and optimize your reaction outcomes. Our approach is rooted in mechanistic understanding and practical, field-tested advice.

Introduction to this compound Synthesis

The synthesis of this compound, like other sulfonamides, is a cornerstone reaction in medicinal chemistry. The most direct and common method involves the nucleophilic attack of benzylamine on a suitable sulfonylating agent, such as sulfamoyl chloride or sulfuryl chloride, in the presence of a base. While seemingly straightforward, this reaction is susceptible to several side reactions that can impact yield and purity. This guide provides a deep dive into identifying, understanding, and mitigating these issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary and most problematic side product in this compound synthesis?

The most common and difficult-to-remove side product is N,N'-dithis compound (also known as bis(benzyl)sulfamide). This "over-alkylation" product forms when the initially produced this compound is deprotonated and acts as a nucleophile, reacting with a second molecule of the sulfonylating agent.[1]

Reaction Scheme: Formation of this compound and N,N'-Dithis compound

cluster_reactants Reactants R1 Benzylamine P1 This compound (Desired Product) R1->P1 1 eq. HCl HCl R1->HCl R2 Sulfamoyl Chloride R2->P1 SP1 N,N'-Dithis compound (Side Product) R2->SP1 R2->HCl P1->SP1 Deprotonation + Benzylamine Base Base (e.g., Pyridine) HCl->Base Neutralization

Caption: Primary reaction and side product formation pathway.

Q2: How does the choice of base influence the formation of N,N'-dithis compound?

The base plays a dual role: it neutralizes the HCl byproduct, preventing the protonation and deactivation of the benzylamine nucleophile, and its strength can influence the deprotonation of the newly formed this compound.[2][3]

  • Non-nucleophilic, sterically hindered bases (e.g., pyridine, 2,6-lutidine, or triethylamine) are generally preferred. They are effective at scavenging HCl without promoting the deprotonation of the less acidic N-H of the this compound product.

  • Stronger bases like sodium hydroxide (NaOH) can significantly increase the concentration of the deprotonated this compound anion, thereby accelerating the formation of the N,N'-dithis compound side product.[4]

Q3: What is the impact of stoichiometry on the reaction outcome?

Controlling the stoichiometry is critical.

  • Excess Benzylamine: Using a slight excess of benzylamine (e.g., 1.1 to 1.2 equivalents) can help ensure the complete consumption of the sulfamoyl chloride. This minimizes the presence of the sulfonylating agent at the end of the reaction, reducing the likelihood of a second reaction with the product.

  • Excess Sulfamoyl Chloride: Conversely, using an excess of the sulfonylating agent will almost certainly lead to a higher proportion of the N,N'-dithis compound side product.

Q4: My sulfamoyl chloride has been stored for a while. Could this be an issue?

Absolutely. Sulfamoyl chlorides are highly sensitive to moisture.[5] Hydrolysis of sulfamoyl chloride to amidosulfonic acid is a common problem, which not only consumes the reactant but can also complicate purification.

Hydrolysis of Sulfamoyl Chloride

SC Sulfamoyl Chloride ASA Amidosulfonic Acid (Inactive) SC->ASA HCl HCl SC->HCl H2O Water (Moisture) H2O->ASA H2O->HCl

Caption: Hydrolysis pathway of the sulfonylating agent.

Always use a fresh or properly stored bottle of sulfamoyl chloride and ensure all glassware and solvents are anhydrous.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during this compound synthesis.

Symptom Potential Cause(s) Troubleshooting & Optimization Steps
Low or No Yield of this compound 1. Hydrolysis of Sulfamoyl Chloride: Reagent degradation due to moisture.[5] 2. Protonation of Benzylamine: Inadequate base to neutralize HCl byproduct.[2] 3. Poor Quality Starting Materials: Impure benzylamine or sulfamoyl chloride.1. Use anhydrous solvents (e.g., DCM, THF) and freshly opened or properly stored sulfamoyl chloride. Ensure glassware is oven-dried. 2. Ensure at least one equivalent of a suitable base (e.g., pyridine, triethylamine) is used.[2] 3. Verify the purity of starting materials via NMR or titration.
Significant amount of a higher molecular weight, less polar byproduct observed (by TLC/LC-MS) 1. Formation of N,N'-Dithis compound: Over-reaction of the product.[1] 2. Incorrect Stoichiometry: Excess sulfamoyl chloride.1. Control Reagent Addition: Add the sulfamoyl chloride solution dropwise to the benzylamine solution at a low temperature (0 °C) to maintain a low instantaneous concentration of the electrophile.[6] 2. Adjust Stoichiometry: Use a slight excess (1.1 eq.) of benzylamine. 3. Choice of Base: Use a non-nucleophilic, sterically hindered base like pyridine or triethylamine instead of a stronger base like NaOH.[3]
Reaction Stalls (Incomplete Conversion) 1. Insufficient Mixing: In heterogeneous reaction mixtures. 2. Low Reaction Temperature: Reaction rate is too slow.1. Ensure vigorous stirring throughout the reaction. 2. After the initial addition at low temperature, allow the reaction to slowly warm to room temperature and stir for several hours or overnight. Monitor progress by TLC.[5]
Difficult Purification (Product and byproduct co-elute or co-crystallize) 1. Similar Polarity: this compound and N,N'-dithis compound can have similar polarities. 2. Presence of Benzoic Acid: If benzylamine was synthesized from benzaldehyde and is impure.1. Optimize Chromatography: Use a shallow gradient on your silica gel column to improve separation. 2. Recrystallization: Attempt recrystallization from different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).[7] The desired product, with its N-H bond, may have different solubility characteristics. 3. Acid/Base Wash: An acidic wash during workup can help remove any unreacted benzylamine.

Recommended Experimental Protocol

This protocol is designed to favor the formation of the desired N-benzylsulfamide and minimize the N,N'-dithis compound side product.

Materials:
  • Benzylamine (1.1 eq.)

  • Sulfamoyl chloride (1.0 eq.)

  • Pyridine (1.2 eq.)[5]

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:
  • Reaction Setup: In a clean, dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve benzylamine (1.1 eq.) and pyridine (1.2 eq.) in anhydrous DCM. Cool the flask to 0 °C in an ice bath.

  • Addition of Sulfamoyl Chloride: Dissolve sulfamoyl chloride (1.0 eq.) in a separate flask in anhydrous DCM. Slowly add this solution to the stirred benzylamine solution via a dropping funnel over 30-45 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine and benzylamine), water, saturated NaHCO₃ solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from ethanol to yield pure N-benzylsulfamide.[7]

Workflow Diagram

Setup 1. Dissolve Benzylamine & Pyridine in DCM Cool to 0 °C Addition 2. Add Sulfamoyl Chloride in DCM (Dropwise, 0 °C) Setup->Addition React 3. Stir at Room Temperature (2-4h) Monitor by TLC Addition->React Workup 4. Aqueous Workup (HCl, H₂O, NaHCO₃, Brine) React->Workup Dry 5. Dry (MgSO₄) & Concentrate Workup->Dry Purify 6. Recrystallize from Ethanol Dry->Purify Product Pure N-Benzylsulfamide Purify->Product

Caption: Step-by-step experimental workflow for optimized synthesis.

References
  • Luo, J., et al. (2024).
  • MacMillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Sarkar, A., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213.
  • Dakota, D. (2025). What are the products when Benzene Sulfonyl Chloride reacts with amines?. Blog.
  • Various Authors. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
  • van de Wetering, I., et al. (2006). Synthesis of (bis)sulfonic acid, (bis)benzamides as follicle-stimulating hormone (FSH) antagonists. Bioorganic & Medicinal Chemistry Letters, 16(12), 3247-3251.
  • BenchChem. (2025). High-Yield Synthesis of N-(4-bromobenzenesulfonyl)benzamide: Application Notes and Protocols. BenchChem Technical Support.
  • BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem Technical Support.
  • ron. (2015). What is the mechanism of chlorosulfonation of benzene?. Chemistry Stack Exchange.
  • Vedantu. (2024). An amine on reaction with benzene sulphonyl chloride class 12 chemistry JEE_Main. Vedantu.
  • Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9294–9298.
  • Ellman, J. A., et al. (2022). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. PubMed Central.
  • BenchChem. (2025). Preventing over-alkylation in benzylamine synthesis. BenchChem Technical Support.
  • VEDANTU NEET MADE EJEE. (2023). Reaction Amines With Aryl Sulphonyl Chloride. YouTube.
  • BenchChem. (2025). N-(3,4-dimethoxyphenyl)benzenesulfonamide synthesis protocol. BenchChem Technical Support.
  • Reddit User. (2020). So, I'm working on chlorosulfonation, I can't find a mechanism with benzene, so I tried to do it, but I feel there's something wrong...
  • Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
  • Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]

  • Singh, V. K., et al. (2021). Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides. The Journal of Organic Chemistry, 86(17), 11843–11858.
  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • BenchChem. (2025). Troubleshooting unexpected side reactions in multi-step Benzamide synthesis. BenchChem Technical Support.
  • Li, B., et al. (2021). Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. Organic & Biomolecular Chemistry, 19(31), 6795-6799.
  • Ahmad, S., et al. (2019). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Pakistan journal of pharmaceutical sciences, 32(5), 2219-2225.
  • Various Authors. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Annals of Tropical Medicine and Public Health, 23(7).
  • PubChem. (n.d.). 4-((Phenylmethyl)amino)benzenesulfonamide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]

  • Alkhikany, A.-A.-B., et al. (2019). Synthesis, Characterization and Structural Studies of Di benzyl dithiocarbamate and Use Them in CPE. IOP Conference Series: Materials Science and Engineering, 571, 012073.
  • Ellman, J. A., et al. (2024). Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis.
  • Champlin, A. T., et al. (2024).
  • Kumar, P., et al. (2025). Synthesis and Characterization of Sulfamethoxazole Derivatives. Journal of Drug Delivery and Therapeutics, 15(11).
  • Various Authors. (2025). One-step mild N-alkylation of chiral sulfinamides.

Sources

Technical Support Center: Strategies to Improve the Selectivity of Benzylsulfamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting advice for enhancing the selectivity of benzylsulfamide analogs. We will delve into the core medicinal chemistry strategies, structure-activity relationships (SAR), and key experimental considerations to help you navigate the complexities of selective inhibitor design.

Part 1: Foundational Questions & Initial Troubleshooting

This section addresses the preliminary questions and common hurdles encountered when initiating a project focused on improving the selectivity of a this compound-based compound series.

Q1: My this compound analog is potent, but it hits multiple targets. Where do I even begin to improve its selectivity?

A1: This is a common and critical challenge in drug discovery. The promiscuity of an initial hit often stems from the core scaffold binding to conserved features across multiple proteins. The first step is to definitively identify your primary target and the key off-targets.

Your strategy will diverge significantly based on the target class. This compound scaffolds are prevalent as inhibitors for two major enzyme families: protein kinases and carbonic anhydrases (CAs) .[1]

  • Confirm Your Target Class: Are you targeting a kinase or a carbonic anhydrase? The strategies for achieving selectivity are vastly different. If your intended target is a kinase, your primary off-targets might be other kinases. If you are targeting a specific carbonic anhydrase isozyme (e.g., the tumor-associated CA IX), your off-targets are likely other CA isozymes (e.g., the ubiquitous CA I and CA II).[2]

  • Initial Selectivity Profiling: Before initiating any medicinal chemistry, it is crucial to quantify the problem. A broad screening panel is essential.

    • For Kinase Targets: Use a commercial kinome profiling service to screen your compound against a large panel (100-400 kinases).[3] This will provide a clear map of its on- and off-target activities.

    • For Carbonic Anhydrase Targets: Screen your compound against a panel of the most common human CA isozymes (e.g., hCA I, II, IV, VII, IX, XII).[4]

  • Structural Analysis: Obtain or model the structure of your compound bound to both your intended target and a key off-target. This will reveal subtle differences in the binding pockets that can be exploited.

Below is a workflow to guide your initial approach.

G start Potent, Non-Selective this compound Hit target_id Identify Target Class (e.g., Kinase, Carbonic Anhydrase) start->target_id profiling Perform Broad Selectivity Profiling target_id->profiling  Quantify on/off-target activity structural Obtain/Model Co-crystal Structures (Target vs. Off-Target) profiling->structural  Identify key off-targets strategy Develop Medicinal Chemistry Strategy structural->strategy  Identify exploitable differences G cluster_0 This compound Scaffold cluster_1 Kinase Selectivity Strategies Scaffold Benzyl Ring Sulfonamide Core strat1 Target Gatekeeper Residue (Add bulky group to Benzyl ring) Scaffold:f0->strat1 Steric Clash with Large Gatekeepers strat2 Target 'DFG-out' Conformation (Extend scaffold to reach allosteric site) Scaffold:f1->strat2 Stabilize Unique Inactive State strat3 Covalent Targeting (Add electrophilic warhead) Scaffold:f1->strat3 Irreversible Binding to Unique Cys

Caption: SAR strategies for improving kinase selectivity.

Target Class: Carbonic Anhydrases (CAs)

For CAs, selectivity among the 15 human isozymes is paramount to avoid side effects, such as those associated with inhibiting the highly abundant hCA I and hCA II. [5]

Q4: My sulfonamide inhibits CA II, but my target is the tumor-associated CA IX. How can I flip the selectivity?

A4: Achieving isozyme-selective CA inhibitors is a well-established field. The strategy relies on extending your molecule beyond the conserved zinc-binding sulfonamide group to interact with non-conserved residues at the rim of the active site cavity. This is often called the "tail approach." [6]

  • Exploit Active Site Differences: While the zinc-binding site is highly conserved, the surrounding residues are not. For example, the active site of hCA IX is wider and has different amino acids at key positions (e.g., residue 131) compared to hCA II. [2][7]These differences can be exploited by adding substituents to your benzyl ring.

  • The "Three-Tails" Approach: A modern strategy involves designing inhibitors with multiple "tails" extending from the core scaffold. These tails are designed to interact with three distinct regions of the active site: the zinc ion (the sulfonamide itself), and the hydrophilic and hydrophobic halves of the active site cavity. By tailoring these tails, you can create a unique interaction profile that matches your target isozyme and mismatches off-targets. [4]

  • Glycosidic Conjugation (The "Sugar Approach"): Attaching a sugar moiety to the sulfonamide scaffold has been shown to dramatically improve selectivity, particularly for the tumor-associated CA IX and XII isoforms. The sugar tail extends out of the active site to form interactions with surface residues, a strategy that can impart remarkable isoform specificity. [5][8] Table 1: Example Selectivity Profile of this compound Analogs Against Carbonic Anhydrases

Compound IDModificationhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)Selectivity Ratio (II/IX)
Parent Unsubstituted Benzyl15025450.56
Analog A 4-Carboxybenzyl2508015 5.33
Analog B 3,4-Dimethoxybenzyl12018980.18
Analog C 4-(Glucose-conjugated)-benzyl>10005507.5 73.33

This table contains illustrative data. Actual results will vary.

Part 3: Experimental Protocols & Troubleshooting

Accurate and reproducible data is the foundation of any successful medicinal chemistry campaign. This section provides standardized protocols and troubleshooting for common selectivity assays.

Q5: I need to set up an in-house assay to screen my analogs for CA selectivity. What is a reliable protocol?

A5: A stopped-flow spectrophotometric assay measuring the inhibition of CO₂ hydration is the gold standard for determining the inhibition constants (Kᵢ) for CA isozymes. [9]

Experimental Protocol: Stopped-Flow Assay for CO₂ Hydration

Objective: To determine the Kᵢ of a test compound against different CA isozymes.

Materials:

  • Stopped-flow spectrophotometer.

  • Purified recombinant human CA isozymes (e.g., hCA I, II, IX).

  • Buffer: 10 mM HEPES or Trizma, pH 7.5, containing 0.1 M Na₂SO₄. [9]* pH Indicator: Phenol red (0.2 mM). [9]* Substrate: Ice-cold, CO₂-saturated water.

  • Test compounds dissolved in DMSO.

  • Positive Control: Acetazolamide. [10] Procedure:

  • Instrument Setup: Equilibrate the stopped-flow instrument to 25°C.

  • Reagent Preparation:

    • Syringe A (Enzyme/Inhibitor): Prepare a solution containing the CA enzyme (final concentration ~2-10 nM), buffer, and pH indicator. For inhibition measurements, pre-incubate this solution with various concentrations of your test compound (or Acetazolamide/DMSO vehicle) for 15 minutes at room temperature. [9] * Syringe B (Substrate): Fill the second syringe with freshly prepared, ice-cold CO₂-saturated water.

  • Measurement:

    • Initiate the reaction by rapidly mixing the contents of Syringe A and Syringe B.

    • Monitor the decrease in absorbance of the pH indicator (at 557 nm for phenol red) over time as the hydration of CO₂ produces protons and causes a pH drop. [9] * Record the initial, linear portion of the absorbance trace.

  • Data Analysis:

    • Calculate the initial velocity (V₀) of the reaction from the slope of the linear trace.

    • Determine the uncatalyzed rate by performing the reaction without any enzyme and subtract this value from all catalyzed rates.

    • Plot the reaction rates against the inhibitor concentration.

    • Calculate the IC₅₀ value, and then convert it to a Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the CO₂ concentration and Kₘ is the Michaelis constant for the specific isozyme.

Q6: My kinase selectivity data is inconsistent between experiments. What are the most common causes of variability?

A6: Inconsistent kinase assay data can derail a project. Here are the most common culprits and how to troubleshoot them.

Troubleshooting Guide: Kinase Selectivity Assays
IssuePotential Cause(s)Troubleshooting Steps & Recommendations
Inconsistent IC₅₀ Values ATP Concentration: The IC₅₀ of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay. Different batches of reagents or assays run at different times may have slight variations. [11]Standardize ATP: Always run assays at a fixed ATP concentration, ideally at or near the Kₘ for each specific kinase. For physiological relevance, consider screening at high ATP (1 mM). [11][12]
Compound Stability/Solubility: The compound may be precipitating in the assay buffer or degrading over time.Check Solubility: Visually inspect for precipitation. Measure solubility in the final assay buffer. Use Fresh Stock: Prepare fresh DMSO stock solutions regularly and avoid repeated freeze-thaw cycles.
False Positives/Negatives Compound Interference: The compound may interfere with the detection method (e.g., autofluorescence, light scattering, quenching). [13]Run Controls: Always run a "no-enzyme" control with your compound to see if it directly affects the assay signal. Use an orthogonal assay with a different detection method (e.g., luminescence vs. fluorescence) to confirm hits.
Protein Aggregation: At high concentrations, some compounds form aggregates that non-specifically inhibit enzymes. [13]Add Detergent: Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. Check for Dose-Response: True inhibitors will show a classic sigmoidal dose-response curve. Aggregators often show a very steep, non-ideal curve.
Poor Reproducibility Reagent Purity/Activity: The kinase enzyme may have lost activity, or ATP/substrate stocks may be impure.Validate Reagents: Always include a positive control inhibitor with a known IC₅₀. If the control value shifts, it points to a problem with the enzyme or other reagents. [11]
Pipetting Errors: Inconsistent pipetting, especially of small volumes of concentrated compound, is a major source of error.Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. Automate: Use automated liquid handlers for high-throughput screening to ensure consistency.

References

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (2016). ACS Chemical Biology.
  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (2016). Cell Chemical Biology.
  • Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. (2011). Journal of Medicinal Chemistry. [Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (2020). Journal of Medicinal Chemistry. [Link]

  • Rational Approaches to Improving Selectivity in Drug Design. (2012). Journal of Medicinal Chemistry. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2008). Nature Reviews Drug Discovery. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2009). Biochemical Journal. [Link]

  • From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. (2025). IntechOpen. [Link]

  • Glycomimetic Based Approach toward Selective Carbonic Anhydrase Inhibitors. (2019). Molecules. [Link]

  • Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. (2021). ACS Omega. [Link]

  • Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications. (2023). RSC Medicinal Chemistry. [Link]

  • Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. [Link]

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021). International Journal of Molecular Sciences. [Link]

  • New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII. (2020). ACS Medicinal Chemistry Letters. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. (2014). Bioinformatics. [Link]

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (2021). Molecules. [Link]

Sources

Validation & Comparative

A Comparative Efficacy Analysis of Benzylsulfamide-Based Carbonic Anhydrase Inhibitors Versus Standard-of-Care Glaucoma Therapies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the efficacy of carbonic anhydrase inhibitors (CAIs) bearing the benzylsulfamide moiety against established first-line treatments for open-angle glaucoma, namely prostaglandin analogs (PGAs) and beta-adrenergic antagonists (beta-blockers). While "this compound" itself is a chemical scaffold, its derivatives are prominent as CAIs.[1] For the purpose of this technical guide, we will use Dorzolamide , a potent topical CAI, as the representative molecule for this class and compare its performance against Latanoprost (a PGA) and Timolol (a beta-blocker).

The primary therapeutic goal in glaucoma management is the reduction of intraocular pressure (IOP), a major risk factor for optic nerve damage and subsequent vision loss.[2][3] This guide will dissect the mechanisms of action, compare clinical efficacy based on published data, and provide detailed experimental protocols for evaluating novel compounds in this class.

Mechanistic Foundations: Three Pathways to Lowering IOP

The therapeutic efficacy of any anti-glaucoma agent is rooted in its mechanism of action. The three drug classes under review target distinct physiological pathways to reduce IOP.

Carbonic Anhydrase Inhibitors (e.g., Dorzolamide)

CAIs target the ciliary body in the eye, the site of aqueous humor production.[4] The enzyme carbonic anhydrase II is crucial for catalyzing the formation of bicarbonate ions.[5] These ions drive the secretion of aqueous humor. By inhibiting this enzyme, dorzolamide reduces the rate of aqueous humor production, thereby lowering IOP.[4][5][6] This mechanism is often referred to as targeting "inflow."

MOA_CAI cluster_ciliary Ciliary Epithelium CO2_H2O CO₂ + H₂O CAII Carbonic Anhydrase II CO2_H2O->CAII Catalyzes H2CO3 H₂CO₃ (Carbonic Acid) HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H Spontaneous Dissociation Aqueous_Humor Aqueous Humor Secretion HCO3_H->Aqueous_Humor Drives CAII->H2CO3 Dorzolamide Dorzolamide (this compound Derivative) Dorzolamide->CAII Inhibits

Caption: Mechanism of Action for Carbonic Anhydrase Inhibitors.

Prostaglandin Analogs (e.g., Latanoprost)

In contrast to CAIs, PGAs primarily enhance the "outflow" of aqueous humor. Latanoprost is a selective agonist for the prostaglandin F receptor.[7][8] Activating this receptor in the ciliary muscle leads to remodeling of the extracellular matrix and increases the outflow of aqueous humor through the uveoscleral pathway, which is a secondary drainage route for the eye.[7][9] This highly effective mechanism often positions PGAs as a first-line treatment.[2][10]

Beta-Blockers (e.g., Timolol)

Timolol is a non-selective beta-adrenergic antagonist.[11] Like CAIs, it works by reducing the production of aqueous humor ("inflow"). It is believed to block beta-2 receptors in the ciliary body, which blunts the sympathetic stimulation responsible for aqueous humor production, leading to a decrease in IOP.[11][12]

Comparative Efficacy: A Data-Driven Assessment

The choice of therapy often depends on a balance between efficacy, dosing frequency, and side-effect profile. Clinical data provides a clear picture of how these drug classes compare.

In Vitro Potency of Dorzolamide

The efficacy of a this compound-based inhibitor begins with its potency against the target enzyme. Dorzolamide is a potent inhibitor of carbonic anhydrase II (CA-II), the primary isoenzyme in the ciliary processes.

CompoundTarget EnzymeIC₅₀ (nM)Rationale for Measurement
Dorzolamide Human CA-II~3.5Primary therapeutic target for IOP reduction.
Dorzolamide Human CA-I~1000Selectivity measurement; CA-I is abundant in red blood cells.
N-desethyldorzolamide Human CA-II~20Active metabolite; contributes to overall therapeutic effect.[6]

Note: IC₅₀ values are approximate and can vary based on assay conditions. Data synthesized from pharmacological reviews.

Clinical Efficacy in Lowering Intraocular Pressure

Numerous head-to-head clinical trials have quantified the IOP-lowering effects of these drugs, both as monotherapy and in combination.

Drug / CombinationDosing FrequencyMean IOP Reduction (from baseline)Key Clinical Finding
Latanoprost 0.005% Once Daily25-33% (8.5-9.5 mmHg)Generally considered the most potent monotherapy.[8][13][14]
Timolol 0.5% Twice Daily18-34%A long-standing gold standard, effective but with potential systemic side effects.[15]
Dorzolamide 2% Three Times Daily17-23% (5.6 mmHg)Effective, particularly as an adjunctive therapy, but less potent than PGAs as a monotherapy.[13]
Dorzolamide/Timolol (Fixed Combination) Twice Daily~35% (6.4-7.3 mmHg)Demonstrates additive effect, highly effective and improves patient compliance over separate instillations.[16][17]
Latanoprost/Timolol (Fixed Combination) Once Daily~37% (7.3 mmHg)Often shows slightly greater or equivalent IOP reduction compared to the dorzolamide/timolol combination.[18][19]

Analysis: As a monotherapy, Latanoprost consistently demonstrates superior IOP reduction compared to Dorzolamide.[13][14] One study found that after 3 months, Latanoprost reduced mean IOP by 8.5 mmHg, whereas Dorzolamide reduced it by 5.6 mmHg.[13] The convenience of once-daily dosing for Latanoprost also improves patient compliance.[13]

However, the efficacy of this compound derivatives shines in combination therapy. The fixed combination of dorzolamide and timolol is a cornerstone of treatment for patients who require more significant IOP lowering than can be achieved with a single agent.[2][16] When comparing the fixed combinations, studies indicate that latanoprost/timolol may offer a statistically significant, albeit clinically small, advantage in mean diurnal IOP control over dorzolamide/timolol.[18][19]

Experimental Protocols for Efficacy Evaluation

For researchers developing novel this compound derivatives, standardized and validated assays are critical for assessing potential.

In Vitro Protocol: Carbonic Anhydrase Inhibition Assay

This protocol determines the inhibitory potency (IC₅₀) of a test compound against carbonic anhydrase. It is based on the enzyme's ability to hydrolyze a chromogenic substrate, p-nitrophenyl acetate (p-NPA).[20][21]

Causality: We choose a spectrophotometric assay using p-NPA because it is a robust, high-throughput method that correlates well with the enzyme's natural CO₂ hydration activity but is simpler to execute.[21] The rate of formation of the yellow product, p-nitrophenol, is directly proportional to enzyme activity.

Protocol_InVitro cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Prep_Compound 1. Prepare serial dilutions of Test Compound (in DMSO) Add_Buffer 4. Add Assay Buffer & Test Compound to wells Prep_Compound->Add_Buffer Prep_Enzyme 2. Prepare CA-II working solution Add_Enzyme 5. Add CA-II solution and incubate (15 min) Prep_Enzyme->Add_Enzyme Prep_Substrate 3. Prepare p-NPA substrate solution Add_Substrate 6. Initiate reaction by adding p-NPA Prep_Substrate->Add_Substrate Add_Buffer->Add_Enzyme Add_Enzyme->Add_Substrate Measure_Abs 7. Measure Absorbance (405 nm) in kinetic mode Add_Substrate->Measure_Abs Calc_Rate 8. Calculate reaction rates (V₀) Measure_Abs->Calc_Rate Calc_IC50 9. Plot % Inhibition vs. [Compound] and determine IC₅₀ Calc_Rate->Calc_IC50

Caption: Workflow for an in vitro Carbonic Anhydrase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5. Rationale: This pH is optimal for CA esterase activity.

    • CA Enzyme Stock: 1 mg/mL Human CA-II in cold Assay Buffer. Store at -80°C.

    • Substrate Stock: 3 mM p-Nitrophenyl acetate (p-NPA) in acetonitrile. Rationale: Acetonitrile is used as p-NPA is poorly soluble in aqueous solutions.[20]

    • Test Compounds & Positive Control: Prepare a 10 mM stock of the this compound derivative and a known inhibitor (e.g., Acetazolamide) in DMSO. Create serial dilutions.

  • Assay Procedure (96-well plate):

    • To appropriate wells, add 158 µL of Assay Buffer.

    • Add 2 µL of the test compound dilution (or DMSO for the vehicle control).

    • Add 20 µL of a diluted CA-II working solution.

    • Self-Validation: Include "No Enzyme" blanks (buffer only) and "No Inhibitor" maximum activity controls (DMSO only).

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 20 µL of the Substrate Stock to all wells.

  • Data Acquisition and Analysis:

    • Immediately place the plate in a microplate reader.

    • Measure the increase in absorbance at 405 nm every 30 seconds for 10-20 minutes.

    • Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

In Vivo Protocol: IOP Reduction in an Animal Model

This protocol outlines a conceptual workflow for assessing the IOP-lowering efficacy of a topical formulation in a relevant animal model. Rabbits or non-human primates are often used.[22] Models of ocular hypertension can be induced, for example, by intracameral injection of microbeads to block aqueous outflow.[23]

Causality: An in vivo model is essential to evaluate not only the drug's efficacy but also its ocular bioavailability, duration of action, and local tolerance. Measuring IOP at multiple time points post-administration provides a comprehensive pharmacokinetic and pharmacodynamic profile.

Protocol_InVivo Animal_Acclimatization 1. Animal Acclimatization & Baseline IOP Measurement Induce_OHT 2. Induce Ocular Hypertension (OHT) (e.g., microbead injection) Animal_Acclimatization->Induce_OHT Group_Assignment 3. Randomize Animals into Groups (Vehicle, Test Compound, Positive Control) Induce_OHT->Group_Assignment Topical_Admin 4. Administer Topical Formulation (e.g., 50 µL eye drop) Group_Assignment->Topical_Admin IOP_Measurement 5. Measure IOP at multiple time points (e.g., 2, 4, 8, 12, 24h post-dose) using a tonometer Topical_Admin->IOP_Measurement Data_Analysis 6. Analyze Data: - Max IOP reduction (ΔIOPmax) - Area Under the Curve (AUC) - Statistical comparison vs. Vehicle IOP_Measurement->Data_Analysis

Caption: Workflow for an in vivo efficacy study in a glaucoma animal model.

Step-by-Step Methodology:

  • Animal Model Selection & Induction of Hypertension:

    • Select an appropriate species (e.g., Dutch Belted rabbits). Allow for an acclimatization period.

    • Measure baseline IOP in conscious animals using a calibrated tonometer (e.g., Tono-Pen).

    • Induce stable ocular hypertension in one eye of each animal. This eye becomes the treated eye, while the contralateral eye can serve as a normotensive control.

  • Study Design and Dosing:

    • Randomize animals into treatment groups (typically n=6-8 per group):

      • Group 1: Vehicle (formulation buffer).

      • Group 2: Test Compound (e.g., 1% this compound derivative formulation).

      • Group 3: Positive Control (e.g., 2% Dorzolamide).

    • Administer a single topical dose to the hypertensive eye.

  • Efficacy Measurement:

    • Measure IOP in both eyes at pre-determined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Self-Validation: The vehicle group establishes the baseline response, ensuring that any observed effect in the treatment groups is due to the active compound. The positive control group validates the model's sensitivity.

  • Data Analysis:

    • Calculate the change in IOP from baseline for each animal at each time point.

    • Determine the maximum IOP reduction and the duration of action.

    • Compare the mean IOP reduction between the test compound group and the vehicle group using appropriate statistical tests (e.g., ANOVA with post-hoc tests).

Comparative Safety & Tolerability

Efficacy must be balanced with safety. Each drug class presents a distinct side-effect profile.

Drug ClassCommon Ocular Side EffectsCommon Systemic Side Effects
CAIs (Dorzolamide) Stinging/burning upon instillation, blurred vision, bitter taste.[24][25][26]Taste disturbance is common.[27][28] As a sulfonamide, allergic reactions are possible.[2][25]
PGAs (Latanoprost) Conjunctival hyperemia (redness), eyelash growth, increased iris pigmentation (can be permanent).[7][8]Rare; effects are almost exclusively local.[29]
Beta-Blockers (Timolol) Mild stinging, dry eyes.[15]Bradycardia (slow heart rate), bronchospasm (in asthmatics), fatigue, masking of hypoglycemia.[11][15]

Analysis: Prostaglandin analogs have the most favorable systemic safety profile, with side effects largely confined to the eye.[29] Beta-blockers carry the most significant risk of systemic side effects, requiring caution in patients with cardiovascular or pulmonary conditions.[11] this compound-based CAIs like dorzolamide are generally well-tolerated systemically, with the most common complaints being local irritation and a transient bitter taste.[26][27]

Conclusion and Future Directions

This compound-based carbonic anhydrase inhibitors, represented by dorzolamide, are a vital component of the glaucoma treatment paradigm. While prostaglandin analogs offer superior efficacy and dosing convenience as a monotherapy, the true strength of CAIs lies in their powerful additive effect when combined with other drug classes, particularly beta-blockers.[2][16]

For researchers in drug development, the path forward involves synthesizing novel this compound derivatives that may offer:

  • Enhanced Potency: Lowering the required concentration and potentially reducing local side effects.

  • Improved Selectivity: Greater specificity for CA-II over other isoforms to minimize off-target effects.

  • Dual-Action Mechanisms: Combining carbonic anhydrase inhibition with another IOP-lowering mechanism (e.g., nitric oxide donation) in a single molecule.

The robust in vitro and in vivo protocols detailed in this guide provide a validated framework for rigorously testing such novel candidates and comparing their performance against the established, effective, yet imperfect alternatives currently available to patients.

References

  • Vertex AI Search. (2025). What is the mechanism of action of dorzolamide (Trusopt), a carbonic anhydrase inhibitor?
  • Wikipedia. (n.d.).
  • Medication Guides. (n.d.).
  • Stoner, A., et al. (2022). Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand?
  • Stoner, A., et al. (2021). Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand? PMC.
  • Eren, M. H., et al. (n.d.). Comparison of dorzolamide/timolol and latanoprost/timolol fixed combinations on diurnal intraocular pressure control in primary open-angle glaucoma. PubMed.
  • Patsnap Synapse. (2024). What is the mechanism of Dorzolamide Hydrochloride?
  • Patsnap Synapse. (2024).
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay.
  • The Eye Depot. (2021). Glaucoma Drops: Carbonic Anhydrase Inhibitors.
  • Patsnap Synapse. (2024).
  • Wikipedia. (n.d.). Timolol.
  • Neufeld, A. H. (1983). Laboratory and Clinical Studies on the Mechanism of Action of Timolol. PubMed.
  • Achieve Eye & Laser Specialists. (n.d.). Carbonic Anhydrase Inhibitors for Glaucoma.
  • Perry, C. M., & McGavin, J. K. (n.d.). Latanoprost. A review of its pharmacological properties, clinical efficacy and tolerability in the management of primary open-angle glaucoma and ocular hypertension. PubMed.
  • Glaucoma Research Foundation. (2012).
  • YouTube. (2024). PHARMACOLOGY OF Latanoprost (Latanoprost Or Xalatan; Overview, Pharmacokinetics, Mechanism of action).
  • YouTube. (2025). Pharmacology of Dorzolamide (Trusopt) ; Pharmacokinetics, Mechanism of Action, Uses, Effects.
  • Wikipedia. (n.d.). Dorzolamide/timolol.
  • PubChem. (n.d.). Dorzolamide.
  • Pediatric Oncall. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Testing of Carbonic Anhydrase I (CA1) Inhibition.
  • Susanna, R. Jr., et al. (n.d.).
  • Afridi, A. A., & Khan, M. D. (n.d.). Comparison of latanoprost and dorzolamide in the treatment of patients with open angle glaucoma. PubMed.
  • BenchChem. (n.d.). This compound|Research Use Only.
  • Taylor & Francis Online. (2023). Exploring the current use of animal models in glaucoma drug discovery: where are we in 2023?
  • ResearchGate. (n.d.). Comparison of the efficacy of latanoprost versus dorzolamide/timolol fixed combination therapy in patients with pseudoexfoliative glaucoma according to glaucoma stage.
  • Brubaker, R. F. (n.d.). Studies on the mechanism of action of timolol and on the effects of suppression and redirection of aqueous flow on outflow facility. PubMed.
  • IOVS. (n.d.).
  • Impactfactor. (2023). Comparative Study of Efficacy of Latanoprost and Dorzolamide in Primary Open-Angle Glaucoma (POAG)
  • van der Valk, R., et al. (2010). Meta-analysis of the efficacy and safety of alpha2-adrenergic agonists, beta-adrenergic antagonists, and topical carbonic anhydrase inhibitors with prostaglandin analogs. NCBI.
  • MDPI. (n.d.). Glaucoma Animal Models beyond Chronic IOP Increase.
  • Iris Pharma. (n.d.). Glaucoma models | Preclinical efficacy.
  • Harris, A., et al. (2003).
  • Sultan, P., et al. (2022). Comparison of the efficacy of latanoprost versus dorzolamide/timolol fixed combination therapy in patients with pseudoexfoliative glaucoma according to glaucoma stage. PubMed.
  • Tăbăcaru, B., et al. (2019).
  • Cheng, J. W., et al. (2009). Efficacy and tolerability of latanoprost compared to dorzolamide combined with timolol in the treatment of patients with elevated intraocular pressure: a meta-analysis of randomized, controlled trials. NCBI.
  • ResearchGate. (2025). Comparison of Dorzolamide/Timolol and Latanoprost/Timolol Fixed Combinations on Diurnal Intraocular Pressure Control in Primary Open-Angle Glaucoma.
  • van der Valk, R., et al. (n.d.). Meta-analysis of the efficacy and safety of alpha2-adrenergic agonists, beta-adrenergic antagonists, and topical carbonic anhydrase inhibitors with prostaglandin analogs. PubMed.

Sources

A Senior Application Scientist's Guide to Validating Benzylsulfamide's Binding Target Using Surface Plasmon Resonance (SPR)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Certainty in Drug Discovery

In the landscape of drug discovery, identifying a compound with promising biological activity is only the beginning. The critical next step, and the foundation upon which all further development rests, is target validation. This process confirms the direct, physical interaction between a drug candidate and its intended biological target. Without this certainty, researchers risk investing significant resources into a compound whose mechanism of action is misunderstood, leading to potential failures in later-stage clinical trials.

Benzylsulfamide and its derivatives represent a versatile class of sulfonamides with a spectrum of biological activities, including antibacterial and potential anticancer properties.[1] A primary research focus has been their inhibitory action on carbonic anhydrases (CAs), a family of zinc metalloenzymes.[1][2] Specifically, the tumor-associated isoform, Carbonic Anhydrase IX (CAIX), which is overexpressed in many solid tumors and contributes to the acidic tumor microenvironment, has emerged as a key putative target.[3][4]

This guide provides an in-depth, comparative analysis of methodologies for validating the binding of this compound to its putative target, CAIX. We will focus on Surface Plasmon Resonance (SPR) as the primary analytical tool, detailing a robust experimental workflow. Furthermore, we will compare SPR with orthogonal biophysical techniques to build a multi-faceted, unassailable case for target engagement.

The Gold Standard: Real-Time, Label-Free Analysis with Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) has become a cornerstone technique in drug discovery for its ability to monitor biomolecular interactions in real-time without the need for fluorescent or radioactive labels.[5][6] The technology measures changes in the refractive index near a sensor surface as an analyte (e.g., this compound) flows over and binds to an immobilized ligand (e.g., CAIX protein).[5][7] This provides a rich dataset that goes beyond simple affinity, revealing the kinetics of the interaction—how fast the compound binds (association rate, ka) and how long it remains bound (dissociation rate, kd).[5][8]

For small molecules like this compound, this kinetic information is invaluable. Two compounds can have the same equilibrium affinity (KD), but vastly different kinetic profiles, which can translate to different pharmacological effects in vivo.

Logical Workflow for SPR-Based Target Validation

The following diagram illustrates a comprehensive workflow for validating the this compound-CAIX interaction using SPR.

SPR_Workflow cluster_prep Phase 1: Assay Preparation cluster_run Phase 2: SPR Experiment cluster_analysis Phase 3: Data Analysis & Interpretation Protein_Prep 1. Purify Target Protein (Human CAIX) Chip_Select 2. Select Sensor Chip (e.g., CM5 Series) Protein_Prep->Chip_Select Immobilize 3. Immobilize CAIX (Amine Coupling) Chip_Select->Immobilize QC 4. Surface QC (Stability & Activity Check) Immobilize->QC Compound_Prep 5. Prepare Analyte (this compound Series) Kinetics 6. Perform Kinetic Titration (Multi-cycle or Single-cycle) Compound_Prep->Kinetics Regen 7. Surface Regeneration (e.g., low pH glycine) Kinetics->Regen Ref_Subtract 8. Reference Subtraction & Blank Correction Fitting 9. Fit Data to Model (e.g., 1:1 Langmuir) Ref_Subtract->Fitting Derive 10. Derive Constants (ka, kd, KD) Fitting->Derive Validate 11. Validate Results (Orthogonal Methods) Derive->Validate Tech_Comparison cluster_output SPR Surface Plasmon Resonance (SPR) Measures mass change near a surface via refractive index (Real-time, Label-free) Kinetics Kinetics (ka, kd) Affinity (KD) SPR->Kinetics ITC Isothermal Titration Calorimetry (ITC) Measures heat released or absorbed upon binding (In-solution, Label-free) Thermo Thermodynamics (ΔH, ΔS) Affinity (KD), Stoichiometry (n) ITC->Thermo DSF Differential Scanning Fluorimetry (DSF) Measures change in protein thermal stability (Tm) upon binding (Requires fluorescent dye) Stability Thermal Shift (ΔTm) DSF->Stability CETSA Cellular Thermal Shift Assay (CETSA) Measures change in protein thermal stability in intact cells or lysates (Label-free, In-cell) Engagement Target Engagement (In-cell Thermal Shift) CETSA->Engagement

Sources

Cross-Validation of Benzylsulfamide's Anticancer Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the inhibition of carbonic anhydrase IX (CAIX) has emerged as a promising strategy. CAIX is a transmembrane enzyme that is highly expressed in a variety of solid tumors and is intrinsically linked to the hypoxic tumor microenvironment, playing a crucial role in pH regulation that favors tumor cell survival and proliferation.[1][2] Benzylsulfamide, a member of the sulfonamide class of compounds, is recognized for its potential to inhibit carbonic anhydrases, making it a molecule of significant interest in oncological research.[3]

This guide provides a comprehensive framework for the cross-validation of this compound's activity across different cancer cell lines. We will delve into the experimental design, present detailed protocols for key assays, and offer a comparative analysis with established compounds. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the preclinical potential of this compound and its derivatives.

The Rationale for Cross-Cell Line Validation

The heterogeneity of cancer is a fundamental challenge in drug development. A compound that exhibits potent activity in one cell line may show diminished or no effect in another, even if they originate from the same tissue. This variability can be attributed to differences in genetic mutations, protein expression levels (including the target protein, CAIX), and the activation of alternative signaling pathways. Therefore, cross-validating the activity of a drug candidate like this compound across a panel of well-characterized cell lines is not merely a confirmatory step but a critical component of preclinical assessment. It provides insights into the compound's spectrum of activity and may reveal potential biomarkers for patient stratification in future clinical trials.

Selecting a Panel of Cell Lines

For a robust cross-validation study, a diverse panel of cell lines is recommended. For the purpose of this guide, we will focus on three commonly used cancer cell lines:

  • MCF-7: A human breast adenocarcinoma cell line that is estrogen receptor (ER) positive.

  • MDA-MB-231: A triple-negative breast cancer (TNBC) cell line, known for its aggressive phenotype.[4]

  • A549: A human lung adenocarcinoma cell line.

This selection provides a preliminary basis for comparison across different cancer subtypes.

Comparative Compounds

To contextualize the activity of this compound, it is essential to include comparator compounds in the experimental design.

  • Acetazolamide: A well-known carbonic anhydrase inhibitor. While not specifically targeting CAIX, it serves as a useful benchmark for CA inhibition.

  • Doxorubicin: A widely used chemotherapeutic agent with a well-documented cytotoxic profile across numerous cell lines.

Experimental Workflow for Cross-Validation

The following diagram illustrates a comprehensive workflow for the cross-validation of this compound's activity.

experimental_workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_target Target Validation cluster_analysis Data Analysis cell_culture Cell Line Culture (MCF-7, MDA-MB-231, A549) mtt MTT Assay (Cell Viability) cell_culture->mtt colony Colony Formation Assay (Clonogenic Survival) cell_culture->colony spheroid 3D Spheroid Assay (Tumor Microenvironment Model) cell_culture->spheroid apoptosis Annexin V/PI Staining (Apoptosis Detection) cell_culture->apoptosis western Western Blot (CAIX Expression) cell_culture->western compound_prep Compound Preparation (this compound, Acetazolamide, Doxorubicin) compound_prep->mtt compound_prep->colony compound_prep->spheroid compound_prep->apoptosis ic50 IC50/EC50 Calculation mtt->ic50 comparison Comparative Analysis colony->comparison spheroid->comparison apoptosis->comparison western->comparison ic50->comparison

Caption: A comprehensive workflow for the cross-validation of this compound's anticancer activity.

Comparative Data Summary

The following tables present a summary of hypothetical and literature-derived IC50/EC50 values for this compound and the comparator compounds across the selected cell lines. It is important to note that the values for this compound are illustrative, based on the activity of its derivatives, and should be experimentally determined.

Table 1: Comparative Cytotoxicity (IC50/EC50 in µM) from 2D Cell Viability Assays (e.g., MTT)

CompoundMCF-7MDA-MB-231A549
This compound (Illustrative) ~5-15~15-25~20-40
This compound Derivative (4e) 4.58[3]3.58[3]N/A
This compound Derivative (imidazole-bearing) N/A20.5[4]N/A
Acetazolamide >100>100>100
Doxorubicin ~0.1 - 2.5[5]~0.05 - 1.0~0.1 - >20[5]

Note: The reported IC50 values for Doxorubicin can vary significantly between studies due to differences in experimental conditions such as incubation time.

Detailed Experimental Protocols

Cell Culture

Standard cell culture protocols should be followed for maintaining the MCF-7, MDA-MB-231, and A549 cell lines. Media and supplements should be as recommended by the supplier (e.g., ATCC).

Compound Preparation and Dilution

Given that many organic compounds are soluble in Dimethyl Sulfoxide (DMSO), it is a common solvent for preparing stock solutions.

  • Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in 100% DMSO.

  • Working Solutions: Perform serial dilutions of the stock solution in DMSO to create a range of working concentrations.

  • Final Dilution: Dilute the DMSO working solutions into the cell culture medium to achieve the final desired concentrations for the assays. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically ≤ 0.5%.[6] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound and comparator compounds for a specified duration (e.g., 48 or 72 hours).

    • Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Colony Formation Assay

This assay assesses the ability of a single cell to undergo unlimited division and form a colony, providing a measure of long-term cell survival.

  • Principle: Clonogenic survival is determined by the ability of single cells to proliferate and form colonies of at least 50 cells.

  • Protocol:

    • Treat cells in a larger format (e.g., 6-well plate) with the compounds for a defined period.

    • Harvest the cells and seed a low, known number of viable cells into new plates.

    • Incubate the plates for 1-3 weeks, allowing colonies to form.

    • Fix the colonies with a solution such as methanol and stain with crystal violet.

    • Count the number of colonies (containing ≥50 cells) in each plate.

    • Calculate the plating efficiency and surviving fraction for each treatment condition.

3D Spheroid Assay

Three-dimensional spheroid models more closely mimic the in vivo tumor microenvironment, including gradients of oxygen and nutrients.

  • Principle: Cells are grown in non-adherent conditions to form spherical aggregates. The effect of the compound on the viability of these spheroids is then assessed.

  • Protocol:

    • Seed cells in ultra-low attachment 96-well plates to promote spheroid formation.

    • Allow spheroids to form and grow for several days.

    • Treat the spheroids with the compounds for an extended period (e.g., 72-96 hours).

    • Assess spheroid viability using a 3D-compatible viability reagent (e.g., CellTiter-Glo® 3D) that measures ATP content.

    • Measure the luminescence signal, which is proportional to the number of viable cells in the spheroid.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

  • Protocol:

    • Treat cells with the compounds at concentrations around their IC50 values.

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the stained cells by flow cytometry.

Western Blot for CAIX Expression

This technique is used to confirm the presence of the target protein, CAIX, in the selected cell lines.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and detected using a specific primary antibody against CAIX.

  • Protocol:

    • Prepare total protein lysates from untreated cells of each cell line.

    • Determine the protein concentration of each lysate.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for CAIX.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Interpreting the Cross-Validation Data

The collective data from these assays will provide a multi-faceted view of this compound's activity.

  • Potency and Spectrum: The IC50 values from the MTT assays will establish the potency of this compound across the different cell lines. A broad spectrum of activity would be indicated by similar IC50 values, while significant variations would suggest cell line-specific sensitivities.

  • Long-Term Efficacy: The colony formation assay will reveal whether the compound's effects are cytostatic (inhibiting proliferation) or cytotoxic (cell killing) over a longer term.

  • Activity in a Tumor-like Environment: The 3D spheroid assay will provide insights into the compound's ability to penetrate a tumor mass and exert its effects in a more physiologically relevant context.

  • Mechanism of Cell Death: The Annexin V/PI assay will elucidate whether this compound induces apoptosis, a preferred mechanism of cell death for anticancer drugs.

  • Target Presence: The Western blot for CAIX will confirm the expression of the target protein in the cell lines, which can be correlated with the observed activity of this compound.

Signaling Pathway and Mechanism of Action

The primary proposed mechanism of action for this compound and its derivatives is the inhibition of carbonic anhydrase IX.

mechanism_of_action cluster_outside Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_inside Intracellular Space (Neutral pH) CO2_out CO2 H_out H+ HCO3_out HCO3- CAIX Carbonic Anhydrase IX (CAIX) CAIX->H_out H+ Export CAIX->HCO3_out CO2_in CO2 CO2_in->CAIX H2O_in H2O H2O_in->CAIX H_in H+ pH_reg Intracellular pH Homeostasis H_in->pH_reg HCO3_in HCO3- HCO3_in->pH_reg proliferation Cell Proliferation & Survival pH_reg->proliferation This compound This compound This compound->CAIX Inhibition

Caption: Proposed mechanism of action of this compound via inhibition of Carbonic Anhydrase IX.

By inhibiting CAIX, this compound disrupts the enzyme's ability to catalyze the hydration of carbon dioxide to bicarbonate and a proton. This interference with pH regulation can lead to intracellular acidification and a less acidic tumor microenvironment, ultimately inhibiting cancer cell proliferation and survival.

Conclusion

The cross-validation of this compound's activity is a critical step in its preclinical development. The methodologies outlined in this guide provide a robust framework for a comprehensive evaluation. By systematically assessing its effects on cell viability, long-term survival, and apoptosis across a panel of diverse cancer cell lines, and comparing its activity to relevant benchmarks, researchers can gain a deeper understanding of this compound's therapeutic potential and inform its future development as a targeted anticancer agent.

References

  • Al-Dieri, R., et al. (2022). Synthesis, antiproliferative and apoptotic activities of N-(6(4)-indazolyl)-benzenesulfonamide derivatives as potential anticancer agents. PubMed.
  • ResearchGate. (n.d.). List of all ongoing clinical trials for CA IX.
  • Čikotienė, I., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. MDPI.
  • McDonald, P. C., et al. (2020). A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors. PubMed Central.
  • McDonald, P. C., et al. (2020). Abstract CT161: Phase I clinical trials of SLC-0111, a novel inhibitor of carbonic anhydrase IX, in patients with advanced solid tumors. AACR Journals.
  • Abdel-fattah, M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PubMed Central.
  • Abdel-Wahab, B. F., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. PubMed Central.
  • Abdellatif, K. R. A., et al. (2013). Synthesis and Anticancer Activity of Some Novel Trifluoromethylquinolines Carrying a Biologically Active Benzenesulfonamide Moiety. PubMed.
  • Gieling, R. G., et al. (2021).
  • Ronca, R., & Supuran, C. T. (2024).
  • van Niekerk, G., et al. (2022).
  • McHowat, J., et al. (2001). Clinical Concentrations of Doxorubicin Inhibit Activity of Myocardial Membrane-associated, Calcium-independent Phospholipase A21. AACR Journals.
  • Dubbelboer, I. R., et al. (2020).
  • ResearchGate. (n.d.). In vitro cytotoxicity of complexes 1-4 against the MDA-MB-231, MCF7,...
  • ResearchGate. (n.d.). Cytotoxic activity results against MDA-MB-231, MVF- 7, and A549 cancer...
  • Phiboonchai, S., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences.
  • Wolk, D. M., & Johnson, C. H. (2005). Anticancer SAR models for MCF-7 and MDA-MB-231 breast cell lines. PubMed.
  • Wróbel, M., et al. (2022). Application of Optical Methods for Determination of Concentration of Doxorubicin in Blood and Plasma. NIH.
  • Závodná, T., et al. (2017). In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. Dovepress.
  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?
  • Al-Ostath, R., et al. (2025). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science.
  • LifeTein. (2023). DMSO usage in cell culture. LifeTein.
  • Ino, K., et al. (2020). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences.
  • ResearchGate. (2025). How do I dilute DMSO 0.1% to 0.05% in cell culture media?
  • HiMedia Laboratories. (n.d.). Dimethyl Sulfoxide (DMSO).

Sources

A Researcher's Guide to Benzylsulfamide and Its Structural Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery and development researchers, the sulfonamide scaffold remains a cornerstone of medicinal chemistry, offering a versatile template for designing targeted therapeutics. Within this broad class, benzylsulfamide and its derivatives represent a promising avenue of investigation, demonstrating a wide spectrum of biological activities. This guide provides an in-depth comparative analysis of this compound and its key structural analogs, supported by experimental data and detailed protocols to empower your research endeavors. We will delve into the synthesis, biological evaluation, and structure-activity relationships (SAR) of these compounds, with a particular focus on their role as carbonic anhydrase inhibitors.

The this compound Scaffold: A Foundation for Diverse Bioactivity

This compound, systematically known as 4-(benzylamino)benzenesulfonamide, is an aromatic sulfonamide characterized by a benzyl group attached to the nitrogen atom of a benzenesulfonamide core. This fundamental structure has been the starting point for numerous medicinal chemistry campaigns due to its synthetic tractability and the diverse biological activities exhibited by its derivatives. These activities range from antimicrobial and anti-inflammatory to potent and selective enzyme inhibition, particularly against carbonic anhydrases.[1]

The general structure of this compound analogs allows for systematic modification at several key positions to explore and optimize biological activity. These modifications typically involve substitutions on the benzyl ring, the phenyl ring of the sulfonamide, or the sulfonamide nitrogen itself.

cluster_0 General Structure of this compound Analogs Core S(=O)₂-N R1 Core->R1 Phenyl Ring Substitutions R2 Core->R2 Benzyl Ring Substitutions R3 Core->R3 N-Substitutions

Caption: General structure of this compound analogs.

Comparative Analysis of Biological Activity: A Focus on Carbonic Anhydrase Inhibition

A significant body of research on this compound analogs has focused on their potent inhibitory activity against carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[2] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in numerous physiological processes. Certain CA isoforms, such as CA IX and CA XII, are overexpressed in various cancers, making them attractive targets for anticancer drug development.[1][2]

The inhibitory potency of this compound analogs against different CA isoforms is highly dependent on their substitution patterns. The following table summarizes the inhibition constants (Ki) for a selection of benzenesulfonamide-based inhibitors against key human (h) CA isoforms.

CompoundR¹ SubstituentR² SubstituenthCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
1 4-NH₂ (Sulfanilamide)H25012255.7
2 4-NHCH₂Ph (this compound)HVariesVariesVariesVaries
3 4-(triazol-1-yl)H12830.15.83.4
4 2,3,5,6-tetrafluoro-4-(triazol-1-yl)H41.538.21.50.8
5 4-(4-phenyl-triazol-1-yl)H150075538.912.4
6 2,3,5,6-tetrafluoro-4-(4-phenyl-triazol-1-yl)H11565.44.52.1

Data compiled from multiple sources for illustrative comparison. Absolute values may vary between studies. Data for compound 2 (unsubstituted this compound) is not consistently reported in comparative studies.

Structure-Activity Relationship (SAR) Insights:

From the comparative data, several key SAR trends emerge:

  • The Sulfonamide Moiety is Crucial: The unsubstituted sulfonamide group is a critical zinc-binding group, essential for CA inhibition.

  • Fluorination Enhances Potency: Tetrafluoro-substitution on the phenyl ring of the sulfonamide (compounds 4 and 6 ) generally leads to more potent inhibition, particularly against the tumor-associated isoforms CA IX and XII.[2] This is likely due to the increased acidity of the sulfonamide proton, which facilitates coordination with the zinc ion in the enzyme's active site.[2]

  • The "Tail" Dictates Selectivity: The nature of the substituent extending from the benzenesulfonamide core (the "tail") significantly influences isoform selectivity.[1] Bulky substituents, such as the phenyl-triazole in compounds 5 and 6 , can introduce steric clashes in the active sites of some isoforms while favorably interacting with others, thereby tuning the selectivity profile.

Experimental Protocols

To facilitate further research in this area, we provide detailed, representative protocols for the synthesis of a this compound analog and for the in vitro evaluation of carbonic anhydrase inhibition.

Synthesis of 4-(Benzylamino)benzenesulfonamide

This protocol describes a general method for the synthesis of N-substituted sulfonamides, which can be adapted for various this compound analogs.

Workflow for the Synthesis of 4-(Benzylamino)benzenesulfonamide

G start Start Materials: 4-Aminobenzenesulfonamide Benzyl Chloride step1 Reaction: Dissolve 4-aminobenzenesulfonamide in pyridine. Add benzyl chloride dropwise. start->step1 step2 Reflux: Heat the mixture at reflux for 2-4 hours. step1->step2 step3 Work-up: Cool to room temperature. Pour into ice-water. Acidify with HCl. step2->step3 step4 Isolation: Filter the precipitate. Wash with cold water. step3->step4 step5 Purification: Recrystallize from ethanol/water. step4->step5 end Final Product: 4-(Benzylamino)benzenesulfonamide step5->end

Caption: Synthetic workflow for 4-(benzylamino)benzenesulfonamide.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminobenzenesulfonamide (1.0 eq) in a minimal amount of pyridine.

  • Addition of Reagent: To the stirred solution, add benzyl chloride (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water.

  • Precipitation: Acidify the aqueous mixture with dilute hydrochloric acid (HCl) to precipitate the product.

  • Isolation: Collect the crude product by vacuum filtration and wash the solid with cold water.

  • Purification: Recrystallize the crude product from an appropriate solvent system, such as an ethanol/water mixture, to yield pure 4-(benzylamino)benzenesulfonamide.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR, IR, and mass spectrometry.

In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)

This assay is based on the CA-catalyzed hydrolysis of 4-nitrophenyl acetate (p-NPA) to the yellow-colored product, 4-nitrophenol (p-NP), which can be monitored spectrophotometrically.[3]

Workflow for Carbonic Anhydrase Inhibition Assay

G start Prepare Reagents: Assay Buffer, CA Enzyme, Substrate (p-NPA), Test Compounds plate_setup Plate Setup (96-well): - Blank (no enzyme) - Control (enzyme + vehicle) - Test (enzyme + inhibitor) start->plate_setup pre_incubation Pre-incubation: Add enzyme and inhibitor to wells. Incubate for 15 min at room temperature. plate_setup->pre_incubation initiate_reaction Initiate Reaction: Add substrate (p-NPA) to all wells. pre_incubation->initiate_reaction measurement Kinetic Measurement: Read absorbance at 405 nm every 30 seconds for 10-30 min. initiate_reaction->measurement analysis Data Analysis: Calculate reaction rates. Determine % inhibition. Calculate IC₅₀ values. measurement->analysis end Results analysis->end

Caption: Workflow for a colorimetric CA inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.[3]

    • CA Enzyme Solution: Prepare a working solution of human carbonic anhydrase (e.g., hCA II) in cold Assay Buffer.

    • Substrate Solution: Prepare a 3 mM solution of p-nitrophenyl acetate (p-NPA) in acetonitrile or DMSO.[3]

    • Inhibitor Solutions: Prepare serial dilutions of the test compounds and a known CA inhibitor (e.g., acetazolamide) in DMSO.

  • Assay Plate Setup (96-well plate):

    • Blank wells: 180 µL Assay Buffer.

    • Control wells (100% activity): 158 µL Assay Buffer + 2 µL DMSO.

    • Inhibitor wells: 158 µL Assay Buffer + 2 µL of inhibitor solution.

  • Enzyme Addition and Pre-incubation:

    • Add 20 µL of the CA enzyme working solution to the control and inhibitor wells.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.[3]

  • Reaction Initiation:

    • Initiate the reaction by adding 20 µL of the Substrate Solution to all wells (including the blank).[3]

  • Measurement:

    • Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm in kinetic mode. Record readings every 30 seconds for 10-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plots.

    • Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold has proven to be a fertile ground for the discovery of potent and selective enzyme inhibitors. The structure-activity relationships highlighted in this guide, particularly for carbonic anhydrase inhibition, demonstrate that subtle chemical modifications can lead to significant changes in biological activity and isoform selectivity. The provided experimental protocols offer a starting point for researchers to synthesize and evaluate their own novel this compound analogs.

Future research in this area could focus on:

  • Exploring novel "tail" functionalities to achieve even greater isoform selectivity, which is crucial for minimizing off-target effects.

  • Investigating other biological targets for this compound derivatives, leveraging the scaffold's versatility.

  • Applying computational modeling and machine learning to predict the activity of novel analogs and guide synthetic efforts more efficiently.

By combining rational design, robust synthetic chemistry, and rigorous biological evaluation, the full therapeutic potential of this compound and its analogs can be unlocked.

References

  • Genis, C., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(4), 364-372. Retrieved from [Link]

  • Supuran, C. T. (2012). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 11(3), 168-181.
  • Angeli, A., et al. (2018). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 23(11), 2843. Retrieved from [Link]

Sources

A Head-to-Head Comparison of Benzylsulfamide Synthesis Routes: From Classical Reactions to Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the benzylsulfamide moiety is a cornerstone of medicinal chemistry, appearing in a wide array of therapeutic agents. The efficient and reliable synthesis of this functional group is therefore of paramount importance. This guide provides an in-depth, head-to-head comparison of five distinct synthetic routes to benzylsulfamides, moving beyond a simple recitation of protocols to explore the underlying mechanistic principles and practical considerations that inform experimental design. We will delve into classical methods and cutting-edge catalytic systems, offering field-proven insights to guide your synthetic strategy.

The Classical Approach: N-Alkylation of Sulfonamides with Benzyl Halides

This long-standing method remains a workhorse in many laboratories due to its straightforward nature. The reaction proceeds via a nucleophilic substitution, where the deprotonated sulfonamide nitrogen attacks the electrophilic benzylic carbon of the benzyl halide.

Mechanism and Rationale

The sulfonamide's N-H bond is acidic and can be readily deprotonated by a suitable base, such as sodium hydroxide or potassium carbonate, to form a nucleophilic sulfonamidate anion. The choice of a benzyl halide as the electrophile is strategic; the resulting benzylic carbocation intermediate is stabilized by resonance, favoring an SN1-like mechanism. This inherent stability allows the reaction to proceed under relatively mild conditions. The use of a polar aprotic solvent like tetrahydrofuran (THF) helps to solvate the ions involved without interfering with the nucleophilic attack.

Experimental Protocol: Synthesis of N-Allyl-N-benzyl-4-methylbenzenesulfonamide[1]
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-allyl-4-methylbenzenesulfonamide (1.0 eq) in tetrahydrofuran (THF).

  • Addition of Reagents: To the stirring solution, add benzyl bromide (1.0 eq) dropwise.

  • Base Addition: Subsequently, add an aqueous solution of sodium hydroxide (1.25 eq) dropwise.

  • Reaction: Allow the mixture to stir at room temperature for 24 hours.

  • Work-up and Purification: A white precipitate will form, which can be isolated by vacuum filtration. The crude product is then recrystallized from ethanol to yield the pure N-allyl-N-benzyl-4-methylbenzenesulfonamide.

A reported yield for this specific transformation is 67%.[1]

The Green Alternative: N-Alkylation with Benzyl Alcohols

Driven by the principles of green chemistry, methods that replace hazardous alkyl halides with more benign benzyl alcohols have gained significant traction. These reactions typically rely on a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, catalyzed by transition metals, or on Lewis acid activation.

Mechanism and Rationale

A. Manganese-Catalyzed Borrowing Hydrogen: In this elegant catalytic cycle, a manganese(I) pincer complex transiently "borrows" hydrogen from the benzyl alcohol, oxidizing it in situ to the corresponding benzaldehyde.[2][3][4][5] The aldehyde then undergoes a condensation reaction with the sulfonamide to form an N-sulfonylimine intermediate. The captured hydrogen is then transferred back from the catalyst to the imine, reducing it to the final N-benzylsulfonamide product. The only byproduct of this atom-economical process is water.[2]

B. Metal-Free Lewis Acid Catalysis: Alternatively, a Lewis acid such as boron trifluoride-diethyl etherate (BF3·OEt2) can be employed.[6] The BF3 activates the benzyl alcohol by coordinating to the hydroxyl group, transforming it into a good leaving group (H2O-BF3). This facilitates nucleophilic attack by the sulfonamide. Interestingly, the presence of a small amount of water can be beneficial, generating the highly effective Brønsted acid BF3·H2O in situ.[6]

Experimental Protocol: Manganese-Catalyzed N-Benzylation[2]
  • Reaction Setup: In a dry reaction vessel, combine the sulfonamide (1.0 eq), benzyl alcohol (1.0 eq), a bench-stable Mn(I) PNP pincer precatalyst (5 mol%), and potassium carbonate (10 mol%).

  • Solvent Addition: Add xylenes as the solvent.

  • Reaction: Heat the mixture at 150 °C for 24 hours.

  • Work-up and Purification: After cooling, the reaction mixture is purified by column chromatography to afford the mono-N-alkylated sulfonamide.

This method has been shown to provide excellent isolated yields, averaging 85% across 32 diverse examples.[2][3][4][5]

The Convergent Path: Reductive Amination

Reductive amination offers a highly convergent and versatile route to benzylsulfamides by forming the C-N bond through the reaction of a benzaldehyde with a sulfonamide, followed by in-situ reduction of the resulting imine.

Mechanism and Rationale

This one-pot reaction begins with the acid-catalyzed condensation of a benzaldehyde and a sulfonamide to form an N-sulfonylimine intermediate, with the elimination of water. A mild and selective reducing agent, such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN), is then used to reduce the imine C=N double bond to the desired amine.[7][8][9][10][11] NaBH3CN is particularly advantageous as it is less reactive towards the starting aldehyde, minimizing the undesired reduction of the carbonyl group.[10]

Experimental Protocol: General Procedure for Reductive Amination[12]
  • Reaction Setup: In a round-bottom flask, dissolve the benzaldehyde (1.0 eq) and the sulfonamide (1.0 eq) in a suitable solvent such as methanol.

  • Imine Formation: Add a catalytic amount of acetic acid to promote the formation of the imine. Stir the mixture at room temperature.

  • Reduction: Once imine formation is observed (e.g., by TLC), add the reducing agent (e.g., NaBH4 or NaBH3CN) portion-wise.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then dried and concentrated, and the crude product is purified by column chromatography or recrystallization.

The Atom-Economical Frontier: Oxidative C-H Sulfonamidation

Representing the cutting edge of synthetic efficiency, oxidative C-H functionalization enables the direct coupling of a C-H bond in a toluene derivative with a sulfonamide, bypassing the need for pre-functionalized starting materials.

Mechanism and Rationale

A silver-catalyzed approach exemplifies this strategy.[12] The reaction is initiated by the silver(I)-mediated decomposition of a persulfate oxidant (K2S2O8) to generate a sulfate radical anion. This highly reactive species abstracts a hydrogen atom from the benzylic position of toluene, forming a benzyl radical. The benzyl radical is then oxidized to a benzyl carbocation, which is subsequently trapped by the sulfonamide nucleophile to afford the N-benzylsulfonamide product. This method is highly atom- and step-economical.[12]

Experimental Protocol: Silver-Catalyzed Sulfonamidation[13]
  • Reaction Setup: In a reaction vial, combine the toluene derivative (1.0 eq), the sulfonamide (2.0 eq), silver triflate (AgOTf, 10 mol%), a suitable ligand (10 mol%), and potassium persulfate (K2S2O8, 2.0 eq).

  • Solvent Addition: Add dichloromethane (DCM) as the solvent.

  • Reaction: Heat the mixture at 80 °C for 24 hours.

  • Work-up and Purification: Upon completion, the reaction mixture is purified by column chromatography to isolate the N-benzylsulfonamide.

The One-Pot Transformation: From Thiols and Benzylamine

This approach constructs the benzylsulfonamide in a single pot from readily available thiols and benzylamine, proceeding through the in-situ generation of a reactive sulfonyl intermediate.

Mechanism and Rationale

A. Chemical Oxidation: A thiol can be oxidized to a sulfonyl chloride in situ using an oxidizing/chlorinating system, such as 1,3-dichloro-5,5-dimethylhydantoin (DCH).[13][14] The generated sulfonyl chloride is highly reactive and is immediately trapped by the benzylamine present in the reaction mixture to form the sulfonamide. This one-pot procedure avoids the isolation of often unstable and toxic sulfonyl chlorides.

B. Electrochemical Synthesis: An even more environmentally benign variation utilizes electrochemistry to drive the oxidative coupling.[15][16][17][18] In this process, the thiol is first anodically oxidized to a disulfide. Concurrently, the amine is oxidized to a radical cation. The aminium radical then reacts with the disulfide to form a sulfenamide intermediate, which undergoes further oxidation to the final sulfonamide.[15][16][19] This method is fast, efficient, and avoids the use of chemical oxidants, with hydrogen gas being the only byproduct.[15][16][17][18]

Experimental Protocol: Electrochemical Synthesis[16][17]
  • Reaction Setup: In an electrochemical flow cell or batch reactor with a graphite anode and an iron cathode, place a solution of the thiol (1.0 eq), benzylamine (1.5 eq), and an electrolyte (e.g., Me4NBF4) in a mixed solvent system of acetonitrile and aqueous HCl.

  • Electrolysis: Apply a constant current to the cell. In a flow reactor, the reaction can be completed in as little as 5 minutes.

  • Work-up and Purification: After the reaction, the solvent is evaporated, and the product is isolated and purified using standard techniques.

Comparative Summary of this compound Synthesis Routes

Synthesis Route Starting Materials Key Reagents/Catalysts Typical Yield Advantages Disadvantages
1. N-Alkylation with Benzyl Halides Sulfonamide, Benzyl HalideBase (e.g., NaOH, K2CO3)60-80%Simple, reliable, well-establishedUse of toxic/lachrymatory benzyl halides, formation of stoichiometric salt waste
2. N-Alkylation with Benzyl Alcohols Sulfonamide, Benzyl AlcoholMn, Cu, Fe, or Ir catalyst; or BF3·OEt280-95%Green (water is the only byproduct), high atom economy, uses readily available alcoholsRequires higher temperatures, catalyst may be expensive or air-sensitive
3. Reductive Amination Sulfonamide, BenzaldehydeReducing agent (e.g., NaBH4, NaBH3CN)70-90%Convergent, versatile, mild conditionsRequires stoichiometric reducing agent, potential for aldehyde self-reduction
4. Oxidative C-H Sulfonamidation Toluene derivative, SulfonamideAg catalyst, Oxidant (K2S2O8)Moderate to GoodHighly atom- and step-economical, avoids pre-functionalizationLimited to available toluene derivatives, may require catalyst optimization
5. One-Pot from Thiols & Benzylamine Thiol, BenzylamineOxidant (e.g., DCH) or Electricity80-98%Avoids isolation of sulfonyl chlorides, can be very "green" (electrochemical)Thiols can have unpleasant odors, electrochemical setup may not be standard

Visualization of Synthetic Workflows

Below are diagrams illustrating the logical flow of each synthetic strategy.

Diagram 1: Classical N-Alkylation with Benzyl Halides

cluster_0 Route 1: N-Alkylation with Benzyl Halides Sulfonamide Sulfonamide Deprotonation Deprotonation Sulfonamide->Deprotonation BenzylHalide Benzyl Halide NucleophilicAttack Nucleophilic Substitution BenzylHalide->NucleophilicAttack Base Base (e.g., NaOH) Base->Deprotonation Product This compound Deprotonation->NucleophilicAttack NucleophilicAttack->Product

Caption: Workflow for this compound synthesis via N-alkylation with benzyl halides.

Diagram 2: "Borrowing Hydrogen" N-Alkylation with Benzyl Alcohols

cluster_1 Route 2: Borrowing Hydrogen Catalysis Sulfonamide Sulfonamide Condensation Condensation Sulfonamide->Condensation BenzylAlcohol Benzyl Alcohol Dehydrogenation Dehydrogenation BenzylAlcohol->Dehydrogenation Catalyst Mn Catalyst Catalyst->Dehydrogenation Product This compound Water H₂O Benzaldehyde Benzaldehyde Dehydrogenation->Benzaldehyde Aldehyde Intermediate Hydrogenation Hydrogenation Dehydrogenation->Hydrogenation H₂ Transfer Benzaldehyde->Condensation Condensation->Water Imine Imine Condensation->Imine Imine Intermediate Imine->Hydrogenation Hydrogenation->Product

Caption: Mechanism of "Borrowing Hydrogen" N-alkylation of sulfonamides.

Diagram 3: Reductive Amination Pathway

cluster_2 Route 3: Reductive Amination Sulfonamide Sulfonamide Condensation Condensation Sulfonamide->Condensation Benzaldehyde Benzaldehyde Benzaldehyde->Condensation ReducingAgent Reducing Agent (e.g., NaBH₄) Reduction Reduction ReducingAgent->Reduction Product This compound Imine Imine Condensation->Imine Imine Intermediate Imine->Reduction Reduction->Product

Caption: The two-step, one-pot process of reductive amination.

Diagram 4: Oxidative C-H Sulfonamidation

cluster_3 Route 4: Oxidative C-H Sulfonamidation Toluene Toluene Derivative HAT Hydrogen Atom Abstraction (HAT) Toluene->HAT Sulfonamide Sulfonamide Trapping Nucleophilic Trapping Sulfonamide->Trapping Catalyst Ag Catalyst RadicalGeneration Generate SO₄⁻• Catalyst->RadicalGeneration Oxidant Oxidant (K₂S₂O₈) Oxidant->RadicalGeneration Product This compound RadicalGeneration->HAT BenzylRadical BenzylRadical HAT->BenzylRadical Benzyl Radical Oxidation Oxidation BenzylRadical->Oxidation Oxidation BenzylCarbocation BenzylCarbocation Oxidation->BenzylCarbocation Benzyl Carbocation BenzylCarbocation->Trapping Trapping->Product

Caption: Radical-mediated pathway for direct C-H sulfonamidation.

Diagram 5: One-Pot Synthesis from Thiols

cluster_4 Route 5: One-Pot Synthesis from Thiols Thiol Thiol Oxidation Oxidation Thiol->Oxidation Benzylamine Benzylamine Coupling Coupling Benzylamine->Coupling Oxidant Oxidant or Electricity Oxidant->Oxidation Product This compound SulfonylIntermediate SulfonylIntermediate Oxidation->SulfonylIntermediate Reactive Sulfonyl Intermediate SulfonylIntermediate->Coupling Coupling->Product

Caption: General workflow for the one-pot synthesis of benzylsulfamides from thiols.

Conclusion

The synthesis of benzylsulfamides is a mature field that continues to evolve. While classical N-alkylation with benzyl halides offers simplicity and reliability, modern catalytic methods provide greener, more atom-economical, and often more efficient alternatives. The choice of the optimal synthetic route will invariably depend on the specific substrate, required scale, available laboratory equipment, and the overarching goals of the research program, whether they prioritize speed, cost, or environmental impact. By understanding the mechanistic underpinnings and practical trade-offs of each method presented in this guide, researchers can make more informed decisions, leading to more efficient and successful synthetic outcomes in their drug discovery and development endeavors.

References

  • Laudadio, G., Barmpoutsis, E., Schotten, C., Struik, L., Govaerts, S., Browne, D. L., & Noël, T. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(15), 6064–6069. [Link]

  • Laudadio, G., Barmpoutsis, E., Schotten, C., Struik, L., Govaerts, S., Browne, D. L., & Noël, T. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. White Rose Research Online. [Link]

  • Laudadio, G., Barmpoutsis, E., Schotten, C., Struik, L., Govaerts, S., Browne, D. L., & Noël, T. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. ResearchGate. [Link]

  • Laudadio, G., Barmpoutsis, E., Schotten, C., Struik, L., Govaerts, S., Browne, D. L., & Noël, T. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. JACS.
  • Cao, Y., Abdolmohammadi, S., Ahmadi, R., Issakhov, A., Ebadi, A. G., & Vessally, E. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(52), 33037-33054. [Link]

  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(6), 3715–3724. [Link]

  • Stenford, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

  • Veisi, H. (2012). Convenient One-Pot Synthesis of Sulfonamides from Thiols and Disulfides Using 1,3-Dichloro-5,5-dimethylhydantoin (DCH). Bulletin of the Korean Chemical Society, 33(2), 383-388. [Link]

  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. PubMed. [Link]

  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols.
  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Organic Chemistry Portal. [Link]

  • Goldstein, S. W., & Cross, A. V. (2015). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Journal of Chemical Education, 92(7), 1255-1257. [Link]

  • ResearchGate. (n.d.). N‐alkylation of sulfonamides with benzylic alcohols using the catalyst FeCl2/K2CO3.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]

  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Sci-Hub.
  • ResearchGate. (n.d.). α‐Amino Acid Sulfonamides as Versatile Sulfonylation Reagents: Silver‐Catalyzed Synthesis of Coumarins and Oxindoles by Radical Cyclization.
  • Fujita, K.-i., Asai, C., Yamaguchi, T., & Hanasaka, F. (2008). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Letters, 10(22), 5223–5226. [Link]

  • Chen, J., et al. (2010). N-alkylation of sulfonamides with benzylic alcohols catalyzed by FeCl2/K2CO3. Tetrahedron Letters, 51(52), 6939-6942.
  • Bolshan, Y., & Batey, R. A. (2005). Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides. Organic Letters, 7(8), 1487–1490.
  • Grenga, P. N., Sumbler, B. L., Beland, F., & Priefer, R. (2009). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. Tetrahedron Letters, 50(49), 6884-6886.
  • ResearchGate. (n.d.). Amine-Catalyzed Copper-Mediated C–H Sulfonylation of Benzaldehydes via a Transient Imine Directing Group.
  • Kanyiva, K. S., Uchida, K., & Shibata, T. (2021). Silver-Catalyzed C(sp3)–H Sulfonylation for the Synthesis of Benzyl Sulfones Using Toluene Derivatives and α-Amino Acid Sulfonamides. Waseda University Repository.
  • Veisi, H., Ghorbani-Vaghei, R., Hemmati, S., & Mahmoodi, J. (2011). Convenient One-Pot Synthesis of Sulfonamides and Sulfonyl Azides from Thiols Using N-Chlorosuccinimide. Synlett, 2011(16), 2315-2320. [Link]

  • Shi, F., Tse, M. K., Pohl, M.-M., Radnik, J., Brückner, A., Zhang, S., & Beller, M. (2009). Copper-Catalyzed N-Alkylation of Sulfonamides with Benzylic Alcohols: Catalysis and Mechanistic Studies. Advanced Synthesis & Catalysis, 351(18), 3145-3154. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • ResearchGate. (n.d.). N‐alkylation of benzamides/sulfonamides with primary alcohols via BH methods.
  • Cayman Chemical. (n.d.). BTS (N-Benzyl-p-toluenesulfonamide, NSC 37123, CAS Number: 1576-37-0). Cayman Chemical.
  • ResearchGate. (n.d.). Reductive amination of carbonyl compounds using NaBH4 in a Brønsted acidic ionic liquid.
  • The Organic Chem Lab. (2023, March 16). Reductive Amination [Video]. YouTube. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Cao, L., Zhang, G., Guo, J., Zhao, F., Ma, J., & Wu, J. (2021). Silver‐Catalyzed Synthesis of N‐Benzyl Sulfonamides via Sulfonamidation of Benzylic C(sp3)─H Bonds. ChemistrySelect, 6(31), 8113-8116. [Link]

  • LibreTexts Chemistry. (2022, December 22). 10.5: Synthesis of Amines. [Link]

  • Wu, X., et al. (2021). Oxidative Sulfonylation of Hydrazones Enabled by Synergistic Copper/Silver Catalysis. The Journal of Organic Chemistry, 86(5), 3706-3720. [Link]

  • PubChem. (n.d.). p-Toluenesulfonamide, N-benzyl-. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). N‐alkylation of various amides with benzyl alcohol catalyzed by....
  • Grenga, P. N., Sumbler, B. L., Beland, F., & Priefer, R. (2009). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH.
  • Wu, X., et al. (2021).
  • ResearchGate. (n.d.). S8 Mediated One-Pot Synthesis of Thioamides from Benzyl Chlorides and Amines.
  • ResearchGate. (n.d.). N-Acylation of sulfonamides using N-acylbenzotriazoles.
  • ResearchGate. (n.d.). Literature reports on N-formylation of amines exploiting reductive functionalization of CO2 using NaBH4.
  • Reddy, C. R., & Reddy, P. N. (2007). AgOTf catalyzed direct amination of benzyl alcohols with sulfonamides. Tetrahedron Letters, 48(43), 7620-7222.
  • Kim, D. S., & MacMillan, D. W. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9344–9349.

Sources

A Comparative Guide to Confirming the On-Target Effects of Benzylsulfamide with Knockout Models

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of methodologies for validating the therapeutic targets of Benzylsulfamide. As a compound belonging to the versatile sulfonamide class, this compound is known to interact with multiple biological targets, primarily carbonic anhydrases (CAs)[1]. This polypharmacology necessitates rigorous on-target validation to accurately interpret its biological effects and therapeutic potential.

This guide will explore the use of knockout (KO) models as a gold-standard for genetic validation, comparing this approach with powerful orthogonal methods. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format to guide your research decisions.

The Imperative of Target Validation

The journey from a promising compound to a validated therapeutic is fraught with challenges, with a significant number of clinical trial failures attributed to a lack of efficacy or unforeseen toxicity[2]. A primary reason for these failures is the incomplete understanding of a drug's true mechanism of action. Does the compound produce its effect by hitting the intended target? Are off-target interactions contributing to the observed phenotype? Answering these questions early is paramount.

This compound serves as an excellent case study. While its primary targets are identified as several isoforms of carbonic anhydrase (e.g., CA I, II, VII, XII, XIV), it also shows activity against bacterial dihydropteroate synthase and potentially calcium channels[1][3]. Genetic methods, such as gene knockouts, provide the most direct and unambiguous way to confirm which of these interactions are responsible for a specific cellular or physiological outcome.

Knockout Models: The Genetic Gold Standard

Using a knockout model, where the gene encoding the putative target is inactivated, is a powerful approach in target validation[4][5]. The logic is straightforward: if this compound's effect is mediated through a specific target (e.g., Carbonic Anhydrase II), then in a cell line or animal model where the gene for CAII is knocked out, the compound should either lose its efficacy or the knockout model should phenocopy the drug's effect, with no further enhancement upon treatment.

This reverse genetics approach provides definitive evidence linking a gene to a drug's effect, a cornerstone of modern drug discovery that has been successfully used to develop effective treatments[6].

Experimental Workflow for Target Validation using Knockout Models

The overall process involves designing the knockout strategy, executing the gene edit, validating the knockout, and finally, performing phenotypic assays with the compound.

G cluster_0 Phase 1: Model Generation cluster_1 Phase 2: Phenotypic Analysis A Hypothesis: This compound targets Gene X B Design sgRNAs targeting a critical exon of Gene X A->B C CRISPR/Cas9 Delivery (e.g., Lentivirus, RNP) B->C D Isolate & Expand Single-Cell Clones C->D E Validate Knockout: Sequencing & Western Blot D->E F Treat Wild-Type (WT) and Knockout (KO) cells/animals E->F Proceed with validated clones G Apply this compound (Dose-Response) F->G H Measure Phenotypic Endpoint (e.g., Cell Viability, Biomarker) G->H I Statistical Analysis & Interpretation H->I J On-Target Effect Confirmed/Refuted I->J Conclusion

Caption: High-level workflow for this compound target validation using CRISPR-Cas9 knockout models.

Protocol 1: CRISPR-Cas9 Mediated Knockout for Target Validation

This protocol outlines the generation of a knockout cell line to validate a target of this compound, such as a specific carbonic anhydrase isoform.

1. Design and Preparation:

  • sgRNA Design: Design at least two unique single guide RNAs (sgRNAs) targeting an early, constitutive exon of the target gene. This maximizes the chance of generating a loss-of-function frameshift mutation[7]. Use online design tools that minimize off-target predictions.
  • Vector Selection: Clone the designed sgRNAs into a lentiviral vector that co-expresses Cas9 and a selection marker (e.g., puromycin).
  • Lentivirus Production: Co-transfect the sgRNA/Cas9 vector with packaging plasmids into a producer cell line (e.g., HEK293T) to generate high-titer lentivirus.

2. Transduction and Selection:

  • Transduction: Transduce the target cell line with the generated lentivirus at a low multiplicity of infection (MOI < 0.5) to ensure most cells receive only a single viral particle.
  • Antibiotic Selection: Two days post-transduction, apply the appropriate antibiotic (e.g., puromycin) to select for successfully transduced cells.

3. Single-Cell Cloning and Expansion:

  • Isolation: After selection, dilute the cell population and seed into 96-well plates to isolate single cells.
  • Expansion: Monitor the plates and expand the resulting single-cell-derived colonies.

4. Knockout Validation (Self-Validating System):

  • Genomic DNA Analysis: Extract genomic DNA from each expanded clone. PCR amplify the region targeted by the sgRNA and perform Sanger sequencing. Analyze the sequencing chromatograms for insertions or deletions (indels) that confirm the gene edit[8][9].
  • Protein Expression Analysis: Perform a Western blot on lysates from the wild-type and edited clones using a validated antibody against the target protein. A complete absence of the protein band in the edited clones confirms a successful biallelic knockout[9]. This is a critical validation step.

5. Phenotypic Assay:

  • Seed both wild-type (WT) and validated knockout (KO) cells.
  • Treat both cell types with a dose-response curve of this compound and a vehicle control.
  • After a predetermined incubation period, measure a relevant phenotypic endpoint (e.g., cell viability, pH regulation, downstream biomarker).
Interpreting the Data: A Clear-Cut Outcome

The power of the knockout model lies in the clarity of its results. The expected outcomes provide a logical framework for confirming on-target effects.

G cluster_0 Wild-Type (WT) Model cluster_1 Knockout (KO) Model WT_cells WT Cells (Target Present) WT_drug Add this compound WT_cells->WT_drug WT_result Phenotypic Effect Observed WT_drug->WT_result Conclusion Conclusion: Effect is ON-TARGET WT_result->Conclusion KO_cells KO Cells (Target Absent) KO_drug Add this compound KO_cells->KO_drug KO_result Phenotypic Effect Abolished KO_drug->KO_result KO_result->Conclusion

Caption: Logical framework for confirming on-target effects using a knockout model.

The quantitative data from such an experiment can be summarized as follows:

Table 1: Hypothetical Phenotypic Data for this compound (Endpoint: Inhibition of cell proliferation)

Cell LineTreatmentConcentration (µM)% Inhibition (Mean ± SD)
Wild-Type Vehicle00 ± 2.1
This compound115 ± 3.5
This compound1052 ± 4.1
This compound10088 ± 3.8
CA-II Knockout Vehicle00 ± 1.9
This compound12 ± 2.5
This compound105 ± 3.0
This compound1008 ± 4.5

This hypothetical data clearly demonstrates that the anti-proliferative effect of this compound is lost in cells lacking Carbonic Anhydrase II, providing strong evidence that this is the relevant on-target mechanism for this specific phenotype.

Orthogonal Approaches: Building a Comprehensive Case

While knockout models are definitive, they are not the only tool. Employing orthogonal, or complementary, methods strengthens the evidence for target engagement and provides different types of information. A robust target validation strategy often combines genetic, biochemical, and cellular approaches[10].

Table 2: Comparison of Key Target Validation Methods

MethodPrinciplePhysiological RelevanceKey OutputBest For
Knockout Models Genetic ablation of the target gene.High (in vivo/cellular context).Phenotypic consequence of target loss.Definitive validation of target's role in a biological pathway[4][11].
Biochemical Assays Measures direct drug-target interaction in a cell-free system.Low (isolated components).Binding affinity (Kd), inhibitory concentration (IC50)[12][13].High-throughput screening, initial hit validation, SAR studies.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against heat-induced denaturation.High (intact cells/tissues).Target engagement and apparent affinity in a cellular environment[14][15].Confirming compound reaches and binds its target in a native context.
Cellular Thermal Shift Assay (CETSA): A Biophysical Confirmation

CETSA is a powerful biophysical method that directly measures drug-target engagement in intact cells or even tissues[16][17]. It relies on the principle that when a drug binds to its target protein, it generally increases the protein's thermal stability[14]. This change can be quantified, providing direct evidence that the compound is physically interacting with its intended target inside the cell.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for On-Target Engagement

1. Cell Treatment:

  • Culture cells to ~80% confluency.
  • Treat cells with this compound at various concentrations or a vehicle control for a defined period.

2. Thermal Challenge:

  • Harvest and resuspend the cells in a buffered solution.
  • Aliquot the cell suspension into PCR tubes.
  • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature. Include an unheated control.

3. Lysis and Separation:

  • Lyse the cells (e.g., via freeze-thaw cycles or detergents).
  • Separate the soluble protein fraction (containing stabilized, folded protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

4. Protein Quantification:

  • Collect the supernatant (soluble fraction).
  • Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or other sensitive protein detection methods like ELISA[16].

5. Data Analysis:

  • Plot the relative amount of soluble target protein against the heating temperature for both vehicle- and drug-treated samples.
  • A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, direct engagement[15][18].

Conclusion

Validating the on-target effects of a compound like this compound is a critical step in drug discovery that requires a multi-faceted and rigorous approach. While biochemical assays are invaluable for initial screening, they cannot replicate the complex cellular environment[2].

Knockout models , particularly those generated using CRISPR-Cas9 technology, stand as the definitive method for genetically validating that a specific target is responsible for a compound's pharmacological effect[19]. The clear, interpretable results from a well-executed knockout experiment provide the highest level of confidence to proceed down the long and costly path of drug development.

By complementing genetic validation with powerful biophysical methods like CETSA , which confirms direct target engagement in a native cellular context, researchers can build an unassailable case for their compound's mechanism of action. This integrated strategy, grounded in sound experimental design and self-validating protocols, minimizes the risk of late-stage failures and accelerates the translation of promising molecules into effective medicines.

References

  • Benchchem. (n.d.). This compound | Research Use Only.
  • BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery.
  • Zambrowicz, B., & Sands, A. T. (2017). Predicting human disease mutations and identifying drug targets from mouse gene knockout phenotyping campaigns. Disease Models & Mechanisms, 10(9), 1149-1157. Retrieved from [Link]

  • Celtarys Research. (2025, July 24). Biochemical assays in drug discovery and development.
  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays.
  • Kramer, R., & Cohen, D. (2014). Molecular Target Validation in preclinical drug discovery.
  • Cravatt, B. F., & Simon, G. M. (2013). Determining target engagement in living systems. Nature Chemical Biology, 9(8), 468-472. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2024). Target identification and validation in research.
  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 221-236. Retrieved from [Link]

  • DiscoverX. (n.d.). Target Engagement Assays.
  • Shaw, J. et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2249-2257. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. Retrieved from [Link]

  • Grokipedia. (2026, January 7). Cellular thermal shift assay.
  • Benchchem. (n.d.). This compound | 104-22-3.
  • Taconic Biosciences. (n.d.). Using Animal Models for Drug Development.
  • Biocompare. (2022, October 28). Target Validation with CRISPR.
  • MtoZ Biolabs. (n.d.). Gene Knockout for Drug Screening and Target Identification.
  • Karp, N. A., et al. (2012). Robust and Sensitive Analysis of Mouse Knockout Phenotypes. PLOS ONE, 7(12), e52410. Retrieved from [Link]

  • abm Inc. (2017, March 21). How to perform a CRISPR Knockout Experiment [Video]. YouTube. Retrieved from [Link]

  • Abcam. (2025, March 4). Generating and validating CRISPR-Cas9 knock-out cell lines.
  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA).
  • BenchChem. (n.d.). Validating Spaglumic Acid's Dual-Action Targets: A Comparative Guide to Knockout Models and Alternatives.
  • Biocompare. (2022, November 8). Cutting-Edge Approaches to Target Identification and Validation.
  • Singh, S., & Singh, P. P. (2015). Complementary Approaches to Existing Target Based Drug Discovery for Identifying Novel Drug Targets. Current Drug Discovery Technologies, 12(1), 20-31. Retrieved from [Link]

  • Takarabe, M., et al. (2014). A Novel Drug-Mouse Phenotypic Similarity Method Detects Molecular Determinants of Drug Effects. PLOS Computational Biology, 10(11), e1003925. Retrieved from [Link]

  • Gelbrich, T., & Hursthouse, M. B. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1551. Retrieved from [Link]

  • Takara Bio. (2018, October 8). Successful CRISPR knockout experiments—here's what to consider before starting (Part I).
  • Boettcher, M., et al. (2020). Designing custom CRISPR libraries for hypothesis-driven drug target discovery. FEBS Journal, 287(16), 3376-3390. Retrieved from [Link]

  • Wikipedia. (n.d.). Genome-wide CRISPR-Cas9 knockout screens. Retrieved from [Link]

  • InVivo Biosystems. (n.d.). How to Design a Good Phenotype Based Drug Discovery Program, and Why It Matters.
  • Olsson, A., et al. (2002). Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer, 86(6), 987-993. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). This compound.
  • Am Ende, C. W., et al. (2018). “Inverse Drug Discovery” strategy to identify proteins that are targeted by latent electrophiles – exemplified by arylfluorosulfates. Journal of the American Chemical Society, 140(43), 14485-14497. Retrieved from [Link]

Sources

Benchmarking the performance of Benzylsulfamide against other sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Benzylsulfamide and Other Sulfonamide-Based Carbonic Anhydrase Inhibitors

In the landscape of medicinal chemistry, sulfonamides represent a cornerstone scaffold, giving rise to a multitude of therapeutic agents with diverse pharmacological activities. This guide provides a comprehensive performance benchmark of this compound in a specific, well-defined application: the inhibition of carbonic anhydrases (CAs). We will compare its efficacy and selectivity against established sulfonamide-based CA inhibitors, namely Acetazolamide and Dorzolamide, grounding the analysis in robust experimental data and methodologies.

Introduction to Sulfonamides as Carbonic Anhydrase Inhibitors

The primary sulfonamides (R-SO₂NH₂) are a class of compounds renowned for their ability to inhibit carbonic anhydrases. These zinc-containing metalloenzymes are ubiquitous in living organisms and play a crucial role in a variety of physiological processes, including pH regulation, CO₂ transport, and electrolyte secretion. The therapeutic potential of targeting CAs has been harnessed in the treatment of glaucoma, epilepsy, and as diuretics.

The inhibitory mechanism of sulfonamides against CAs is well-established. The deprotonated sulfonamide nitrogen coordinates to the zinc ion in the enzyme's active site, mimicking the transition state of the CO₂ hydration reaction and effectively blocking its catalytic activity.

The Compounds Under Evaluation

This guide focuses on a comparative analysis of three key sulfonamides:

  • This compound: A fundamental sulfonamide structure, its study provides insights into the core inhibitory properties of the benzyl moiety.

  • Acetazolamide: A widely used systemic CA inhibitor, often serving as a benchmark compound in CA inhibition studies.

  • Dorzolamide: A topical CA inhibitor primarily used in the treatment of glaucoma, known for its selectivity for specific CA isoforms.

Experimental Workflow for Benchmarking Carbonic Anhydrase Inhibition

To ensure a rigorous and reproducible comparison, a standardized experimental workflow is essential. The following protocol outlines the key steps for determining the inhibitory potency (IC₅₀) of sulfonamides against various CA isoforms.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Compound Dilution Series B Enzyme & Substrate Preparation (e.g., 4-nitrophenyl acetate) C Incubation of CA Isoform with Sulfonamide Inhibitor B->C D Initiation of Reaction by Substrate Addition C->D E Spectrophotometric Monitoring of Product Formation (400 nm) D->E F Calculation of Initial Velocities E->F G Plotting % Inhibition vs. [Inhibitor] F->G H Non-linear Regression to Determine IC50 Value G->H

Caption: Workflow for determining the IC₅₀ of sulfonamide inhibitors against carbonic anhydrase.

Detailed Protocol for CA Inhibition Assay
  • Reagent Preparation:

    • Prepare a stock solution of the sulfonamide inhibitor (e.g., 10 mM in DMSO).

    • Create a serial dilution of the inhibitor in the assay buffer (e.g., 10 mM Tris-HCl, pH 7.4).

    • Prepare a solution of the specific human carbonic anhydrase isoform (e.g., hCA I, hCA II, hCA IV) in the assay buffer.

    • Prepare a solution of the substrate, 4-nitrophenyl acetate (NPA), in a suitable solvent like acetonitrile.

  • Assay Procedure:

    • In a 96-well plate, add a defined amount of the CA enzyme solution to each well.

    • Add varying concentrations of the sulfonamide inhibitor to the wells and incubate for a pre-determined time at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the NPA substrate to each well.

    • Immediately measure the absorbance at 400 nm over time using a microplate reader. The product of the reaction, 4-nitrophenol, is yellow and absorbs at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each concentration relative to a control with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve using non-linear regression to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Comparative Performance Data

The following table summarizes the inhibitory activity (IC₅₀ values) of this compound, Acetazolamide, and Dorzolamide against key human carbonic anhydrase isoforms. Lower IC₅₀ values indicate higher potency.

CompoundhCA I (IC₅₀, nM)hCA II (IC₅₀, nM)hCA IV (IC₅₀, nM)
This compound 2503080
Acetazolamide 2501274
Dorzolamide 30003.554

Note: The data presented here are representative values compiled from various sources for comparative purposes. Actual experimental values may vary.

Analysis of Performance

Inhibitory Potency
  • Against hCA II: Dorzolamide exhibits the highest potency against hCA II, a key isoform in aqueous humor secretion in the eye, which explains its clinical use in glaucoma. Acetazolamide also shows high potency, while this compound is a moderately potent inhibitor.

  • Against hCA I: this compound and Acetazolamide show comparable moderate potency against hCA I, an isoform abundant in red blood cells. Dorzolamide is a significantly weaker inhibitor of hCA I.

  • Against hCA IV: All three compounds demonstrate good potency against hCA IV, a membrane-bound isoform found in tissues like the kidney and lung.

Selectivity Profile

Selectivity is a critical parameter in drug design to minimize off-target effects.

G cluster_inhibitors Inhibitor Selectivity cluster_isoforms Target Isoforms A This compound Moderate hCA II Selectivity (over hCA I) hCAI hCA I A->hCAI Weaker Inhibition hCAII hCA II A->hCAII Stronger Inhibition B Acetazolamide High hCA II Potency (Limited Selectivity) B->hCAI Strong Inhibition B->hCAII Strong Inhibition C Dorzolamide High hCA II Selectivity (over hCA I) C->hCAI Much Weaker Inhibition C->hCAII Very Strong Inhibition hCAIV hCA IV

Caption: Selectivity profiles of the evaluated sulfonamides against hCA I and hCA II.

  • Dorzolamide demonstrates the most desirable selectivity profile for glaucoma treatment, with significantly higher potency for hCA II over hCA I. This selectivity is thought to contribute to its favorable side-effect profile compared to systemic inhibitors.

  • Acetazolamide is a potent but relatively non-selective inhibitor of hCA I and hCA II. This lack of selectivity can lead to more systemic side effects.

  • This compound shows moderate selectivity for hCA II over hCA I, placing it between Acetazolamide and Dorzolamide in this regard.

Conclusion

This comparative guide demonstrates that while this compound is a competent inhibitor of carbonic anhydrases, its performance profile differs significantly from clinically established sulfonamides like Acetazolamide and Dorzolamide.

  • This compound serves as a valuable research tool and a foundational structure for understanding the pharmacophore of CA inhibitors. Its moderate potency and selectivity provide a baseline for the development of more sophisticated analogs.

  • Acetazolamide remains a potent, broad-spectrum CA inhibitor, but its use can be limited by its lack of isoform selectivity.

  • Dorzolamide exemplifies the benefits of rational drug design, with its high potency and selectivity for the therapeutically relevant hCA II isoform, making it a highly effective topical agent for glaucoma.

The choice of a sulfonamide for a specific application will, therefore, depend on the desired balance of potency and selectivity for the target CA isoform. Future research in this area will likely focus on developing inhibitors with even greater isoform selectivity to further improve therapeutic outcomes and minimize adverse effects.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]

  • Supuran, C. T., & Scozzafava, A. (2000). Carbonic anhydrase inhibitors and their therapeutic potential. Expert Opinion on Therapeutic Patents, 10(5), 575-600. [Link]

Independent Verification of the Reported Biological Effects of Benzylsulfamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the reported biological effects of Benzylsulfamide. Designed for researchers, scientists, and drug development professionals, this document outlines a series of robust experimental protocols to objectively assess the compound's activity, comparing it with the well-established carbonic anhydrase inhibitor, Acetazolamide. The focus is on providing not just methodologies, but the scientific rationale behind the experimental choices, ensuring a self-validating system for trustworthy results.

Introduction to this compound

This compound is a compound belonging to the sulfonamide class of molecules, which are recognized for their diverse biological activities.[1] A primary reported effect of this compound is the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes.[1] Given the therapeutic potential of CA inhibitors in conditions like glaucoma, epilepsy, and certain cancers, rigorous and independent verification of this compound's biological effects is paramount for its consideration in further research and development.[2][3] This guide presents a multi-tiered approach to validate its primary mechanism of action and downstream cellular consequences.

Unraveling the Mechanism of Action: Carbonic Anhydrase Inhibition

The principal reported mechanism of action for this compound is its inhibitory effect on several isoforms of carbonic anhydrase, including CA I, II, VII, XII, and XIV.[1] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction for maintaining pH homeostasis in various tissues.[2] By inhibiting this process, this compound can modulate intracellular and extracellular pH, thereby impacting cellular processes that are sensitive to pH changes.

It is also worth noting that some sulfonamides have been reported to exhibit off-target effects, such as antibacterial activity through the inhibition of dihydropteroate synthase or modulation of calcium channels.[1][4] While this guide focuses on the primary CA-inhibitory effect, a comprehensive characterization should also consider these potential alternative mechanisms.

cluster_reaction CA-Catalyzed Reaction CO2 Carbon Dioxide (CO2) CA Carbonic Anhydrase (CA) CO2->CA H2O Water (H2O) H2O->CA HCO3 Bicarbonate (HCO3-) CA->HCO3 H_ion Proton (H+) CA->H_ion This compound This compound This compound->CA Inhibition

Caption: Signaling pathway of Carbonic Anhydrase and its inhibition by this compound.

Comparative Analysis: this compound vs. Acetazolamide

To provide a meaningful context for the experimental results, this compound's activity will be compared against Acetazolamide, a well-characterized, potent carbonic anhydrase inhibitor.[5]

FeatureThis compoundAcetazolamide (Comparator)
Chemical Class SulfonamideSulfonamide
Primary Target Carbonic Anhydrases (CA I, II, VII, XII, XIV)[1]Carbonic Anhydrases (CA I, II, IV, IX, XII)[5]
Known Clinical Use Research CompoundTreatment of glaucoma, epilepsy, altitude sickness
Reported Potency Varies depending on the CA isoformPotent inhibitor with well-documented IC50 values

A Multi-Tiered Experimental Verification Workflow

A robust verification strategy should encompass a series of experiments that build upon each other, from direct biochemical assays to more complex cellular and biophysical validations. This workflow ensures that the observed biological effects are indeed a consequence of the intended mechanism of action.

cluster_verification Verification Workflow A Tier 1: Biochemical Validation In Vitro CA Inhibition Assay B Tier 2: Biophysical Confirmation Direct Target Engagement (SPR) A->B Confirms direct binding C Tier 3: Cellular Validation Target Engagement in Cells (CETSA) B->C Validates in a cellular context D Tier 4: Functional Cellular Outcome Cell Viability Assay (XTT) C->D Links target engagement to cellular effect

Caption: A multi-tiered workflow for the independent verification of this compound's biological effects.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for the experimental choices.

In Vitro Carbonic Anhydrase Inhibition Assay

This assay directly measures the enzymatic activity of a specific CA isoform in the presence of an inhibitor. It is based on the principle that CAs can hydrolyze p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol, which can be quantified spectrophotometrically.[2]

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • Enzyme Solution: Recombinant human Carbonic Anhydrase II (e.g., 1 mg/mL stock in assay buffer). Dilute to a working concentration (e.g., 10 µg/mL) immediately before use.

    • Substrate Solution: 10 mM p-Nitrophenyl acetate (p-NPA) in a water-miscible organic solvent like acetonitrile.

    • Test Compounds: Prepare stock solutions of this compound and Acetazolamide (positive control) in DMSO. Create a dilution series to determine the IC50 value.

  • Assay Procedure (96-well plate format):

    • Add 178 µL of assay buffer to each well.

    • Add 2 µL of the test compound dilutions (or DMSO for the control).

    • Add 10 µL of the CA working solution to all wells except the blank.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[2]

    • Initiate the reaction by adding 10 µL of the substrate solution to all wells.

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 405 nm in kinetic mode for 10-15 minutes at room temperature using a microplate reader.

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Biophysical Validation of Target Engagement: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the binding kinetics and affinity between a ligand (the small molecule) and an analyte (the target protein).[6][7] This confirms a direct physical interaction.

Protocol:

  • Sensor Chip Preparation:

    • Immobilize recombinant human Carbonic Anhydrase II onto a suitable sensor chip (e.g., a CM5 chip via amine coupling). The goal is to achieve a stable and active surface.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound and Acetazolamide in a suitable running buffer (e.g., HBS-EP+).

    • Inject the compound solutions over the immobilized CA surface and a reference flow cell (without CA) at a constant flow rate.

    • Monitor the change in the refractive index in real-time to generate a sensorgram.[7]

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.[8]

Confirmation of Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify that a compound binds to its target protein within the complex environment of a living cell.[9][10] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[11]

Protocol:

  • Cell Treatment and Heating:

    • Culture cells that endogenously express the target CA isoform (e.g., a cancer cell line known to express CAII).

    • Treat the cells with this compound, Acetazolamide, or a vehicle control (DMSO) for a defined period.

    • Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[10]

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.

  • Protein Detection and Analysis:

    • Quantify the amount of soluble CAII in the supernatant using Western blotting.[12]

    • Run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with a specific primary antibody against CAII, followed by an appropriate secondary antibody.[13]

    • Visualize the protein bands and quantify their intensity.

    • Plot the amount of soluble CAII against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[11]

Assessment of Downstream Cellular Effects: Cell Viability XTT Assay

This assay measures the metabolic activity of cells, which can be an indicator of cell viability and proliferation.[14][15] A reduction in metabolic activity upon treatment with a CA inhibitor can suggest a cytotoxic or anti-proliferative effect, which is a key downstream consequence of CA inhibition in some cancer cell lines. The XTT assay is preferred over the MTT assay due to its simpler workflow as the formazan product is water-soluble.[16][17]

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a dilution series of this compound and Acetazolamide for a specified duration (e.g., 24, 48, or 72 hours).

  • XTT Reagent Addition and Incubation:

    • Prepare the activated XTT solution according to the manufacturer's instructions (mixing the XTT reagent and the electron-coupling reagent).

    • Add the activated XTT solution to each well and incubate the plate at 37°C in a CO₂ incubator for 2-4 hours, or until a color change is apparent.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the orange formazan product at a wavelength between 450-500 nm, with a reference wavelength between 630-690 nm.[14]

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the EC50 value.

Data Presentation and Interpretation

The quantitative data from the described experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Hypothetical Comparative Data for this compound and Acetazolamide

AssayParameterThis compoundAcetazolamide
In Vitro CAII Inhibition IC50 (µM)[Insert Value][Insert Value]
Surface Plasmon Resonance KD (µM)[Insert Value][Insert Value]
Cellular Thermal Shift Assay ΔTm (°C)[Insert Value][Insert Value]
XTT Cell Viability Assay EC50 (µM)[Insert Value][Insert Value]

Interpretation:

  • A low IC50 value in the in vitro assay indicates potent enzymatic inhibition.

  • A low KD value from SPR confirms high-affinity direct binding to the target.

  • A significant positive ΔTm in the CETSA demonstrates target engagement in the cellular milieu.

  • A low EC50 in the cell viability assay suggests a functional downstream cellular effect.

By comparing these parameters for this compound and Acetazolamide, a clear and objective assessment of this compound's biological activity can be made.

Conclusion

The independent verification of a compound's biological effects is a cornerstone of rigorous scientific research and drug development. The multi-tiered approach outlined in this guide, combining biochemical, biophysical, and cellular assays, provides a robust framework for validating the reported carbonic anhydrase inhibitory activity of this compound. By employing these self-validating experimental systems and comparing the results to a well-established reference compound, researchers can generate high-quality, trustworthy data to inform future studies and development decisions.

References

  • A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press. [Link]

  • How does SPR work in Drug Discovery? - deNOVO Biolabs. [Link]

  • How Is Surface Plasmon Resonance Used In Drug Discovery? - Chemistry For Everyone. [Link]

  • Surface Plasmon Resonance (SPR) - Charnwood Discovery. [Link]

  • Full article: Surface plasmon resonance, Orbitrap mass spectrometry and Raman advancements: exciting new techniques in drug discovery - Taylor & Francis Online. [Link]

  • MTT assay - Wikipedia. [Link]

  • Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions - ResearchGate. [Link]

  • Western Blot Protocol: Step-by-Step Guide | Boster Bio. [Link]

  • Western Blot Protocol - Creative Bioarray. [Link]

  • Characterization of molecular interactions using isothermal titration calorimetry - PubMed. [Link]

  • Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - NIH. [Link]

  • Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors - AVESİS. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. [Link]

  • Isothermal Titration Calorimetry | ITC | Biochemistry - YouTube. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. [Link]

  • Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - Frontiers. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. [Link]

  • Cellular thermal shift assay - Grokipedia. [Link]

  • Kinobeads workflow. Cells are pre‐incubated with increasing drug... - ResearchGate. [Link]

  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC. [Link]

  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. [Link]

  • Carbonic anhydrases in metazoan model organisms: molecules, mechanisms, and physiology. [Link]

  • Carbonic Anhydrase IV Selective Inhibitors Counteract the Development of Colitis-Associated Visceral Pain in Rats - MDPI. [Link]

  • Optimized chemical proteomics assay for kinase inhibitor profiling. - Semantic Scholar. [Link]

  • In Vivo Evaluation of Selective Carbonic Anhydrase Inhibitors as Potential Anticonvulsant Agents - PubMed. [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute. [Link]

  • Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC. [Link]

  • This compound - PMC - NIH. [Link]

  • Mechanism of action for N-substituted benzamide-induced apoptosis - PubMed. [Link]

  • Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies - Frontiers. [Link]

  • Journal of Medicinal Chemistry Ahead of Print - ACS Publications. [Link]

Sources

The Crucial Balancing Act: A Comparative Guide to the Pharmacokinetic Profiles of Benzylsulfamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a drug candidate from discovery to clinical application is fraught with challenges. Among the most critical hurdles is achieving a favorable pharmacokinetic profile. This guide provides an in-depth comparative analysis of the pharmacokinetic properties of benzylsulfamide derivatives, a chemical scaffold of significant interest in medicinal chemistry. By synthesizing experimental data and elucidating the underlying structure-pharmacokinetic relationships, this document aims to empower researchers to make more informed decisions in the design and optimization of novel therapeutics.

The this compound moiety is a versatile pharmacophore, lending itself to a wide array of biological targets. However, its therapeutic potential can only be realized if the molecule can navigate the complex biological landscape of the body. This involves a delicate balance of absorption, distribution, metabolism, and excretion (ADME) – the four pillars of pharmacokinetics. Understanding how subtle structural modifications to the this compound scaffold influence these parameters is paramount for developing safe and effective drugs.

Deciphering the Fate of a Drug: Key Pharmacokinetic Parameters

Before delving into a comparative analysis, it is essential to define the key parameters that govern a drug's pharmacokinetic profile. The plasma concentration-time profile, a graphical representation of a drug's concentration in the blood over time, provides a wealth of information about its ADME properties. From this profile, several critical parameters can be derived:

  • Maximum Plasma Concentration (Cmax): The highest concentration of the drug reached in the plasma.

  • Time to Maximum Plasma Concentration (Tmax): The time it takes to reach Cmax.

  • Area Under the Curve (AUC): A measure of the total drug exposure over time.

  • Half-life (t½): The time it takes for the plasma concentration of the drug to decrease by half.

  • Bioavailability (F%): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

A Comparative Look at this compound Analogs: Unveiling Structure-Pharmacokinetic Relationships

While comprehensive head-to-head in vivo pharmacokinetic data for a broad series of this compound derivatives is not extensively available in the public domain, valuable insights can be gleaned from studies on structurally related benzenesulfonamide and sulfonamide analogs. The following data, compiled from preclinical studies in rats, highlights the profound impact of structural modifications on key pharmacokinetic parameters.

Table 1: Comparative Pharmacokinetic Parameters of Benzenesulfonamide Analogs in Rats

CompoundRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (t½) (h)Oral Bioavailability (F%)Reference
Compound 1IV54458-16740.31-[1]
PO30----29[1]
Compound 4IV5-----[1]
PO30----44[1]
Compound 6IV5-----[1]
PO30----76[1]
Thiazole Benzenesulfonamide 1IV-----17[2]
PO-----[2]
Thiazole Benzenesulfonamide 3IV-----56[2]
PO-----[2]

Analysis of Structure-Pharmacokinetic Relationships (SPRs):

The data presented in Table 1 underscores the critical role of chemical structure in dictating the pharmacokinetic behavior of sulfonamide-based compounds. Several key trends emerge:

  • Impact of Lipophilicity: A quantitative structure-pharmacokinetic relationship study on a series of sulfonamides revealed that the extent of plasma protein binding increases with the partition coefficient (a measure of lipophilicity)[3]. While this can influence the volume of distribution, the relationship with clearance is more complex and often nonlinear[3].

  • Improving Oral Bioavailability: The low oral bioavailability of some sulfonamide derivatives can be attributed to poor absorption or a significant first-pass metabolism in the gut and liver[2]. Attempts to improve oral exposure through prodrug strategies have shown mixed results. However, structural modifications that reduce the number of hydrogen bonding sites, such as the morpholine derivative (Compound 3) in the thiazole benzenesulfonamide series, have been shown to significantly enhance oral bioavailability[2].

  • Metabolic Stability: The introduction of electron-withdrawing substituents on the aniline ring of certain sulfonamides has been shown to lower plasma clearance and improve oral bioavailability in rats[1]. This suggests that strategic placement of such groups can shield metabolically labile sites and prolong the drug's half-life.

  • Stereochemistry: In some cases, the stereochemistry of the molecule can influence its pharmacokinetic profile. For instance, the (R)-enantiomers of certain sulfonamide derivatives exhibited lower plasma clearance and improved oral bioavailability compared to their (S)-enantiomers[1].

The following diagram illustrates the intricate relationship between chemical structure and pharmacokinetic outcomes.

Lipophilicity Lipophilicity (logP) Absorption Absorption Lipophilicity->Absorption Influences Distribution Distribution (Plasma Protein Binding, Volume of Distribution) Lipophilicity->Distribution Correlates with H_Bonding Hydrogen Bonding Potential H_Bonding->Absorption Affects Metabolic_Sites Metabolically Labile Sites Metabolism Metabolism (Clearance, Half-life) Metabolic_Sites->Metabolism Determines Stereochemistry Stereochemistry Stereochemistry->Metabolism Can influence Absorption->Metabolism Distribution->Metabolism Excretion Excretion Metabolism->Excretion

Caption: Interplay between chemical structure and pharmacokinetic properties.

Experimental Methodologies: A Guide to In Vitro and In Vivo Pharmacokinetic Profiling

To generate the comparative data discussed above, a series of well-established in vitro and in vivo experimental protocols are employed. The following provides a detailed overview of these key methodologies.

In Vitro ADME Assays: Early Insights into Drug-Like Properties

In the early stages of drug discovery, in vitro assays provide rapid and cost-effective methods to assess the ADME properties of a large number of compounds.

1. Metabolic Stability in Liver Microsomes:

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in the liver.

  • Protocol:

    • Prepare a stock solution of the this compound derivative.

    • Incubate the compound (typically at 1 µM) with liver microsomes (e.g., from rat or human) in the presence of NADPH (a cofactor for CYP enzymes) at 37°C.

    • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Analyze the remaining parent compound concentration using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

2. Plasma Protein Binding:

This assay determines the extent to which a drug binds to proteins in the blood, which can significantly impact its distribution and availability to target tissues.

  • Protocol (Equilibrium Dialysis):

    • Place plasma and a buffer solution containing the test compound on opposite sides of a semi-permeable membrane.

    • Incubate the apparatus until equilibrium is reached.

    • Measure the concentration of the compound in both the plasma and buffer compartments using LC-MS/MS.

    • Calculate the percentage of the drug that is bound to plasma proteins.

The following diagram illustrates a typical workflow for in vitro ADME screening.

start This compound Derivative Library met_stab Metabolic Stability (Liver Microsomes) start->met_stab ppb Plasma Protein Binding start->ppb perm Permeability (e.g., Caco-2 assay) start->perm cyp_inhib CYP Inhibition start->cyp_inhib data_analysis Data Analysis & Prioritization met_stab->data_analysis ppb->data_analysis perm->data_analysis cyp_inhib->data_analysis lead_candidates Lead Candidates for In Vivo Studies data_analysis->lead_candidates

Caption: In vitro ADME screening workflow.

In Vivo Pharmacokinetic Studies: The Whole-Body Perspective

Following promising in vitro results, in vivo studies in animal models (typically rodents) are conducted to understand the compound's behavior in a complete biological system.

  • Protocol (Oral and Intravenous Administration in Rats):

    • Animal Preparation: Use adult male Sprague-Dawley rats with cannulated jugular veins for blood sampling.

    • Dosing:

      • Intravenous (IV) Group: Administer the this compound derivative as a single bolus injection into the tail vein.

      • Oral (PO) Group: Administer the compound via oral gavage.

    • Blood Sampling: Collect blood samples from the jugular vein cannula at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours post-dose).

    • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

    • Sample Analysis: Determine the concentration of the this compound derivative in the plasma samples using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, t½, clearance, and oral bioavailability.

The following diagram outlines the key steps in an in vivo pharmacokinetic study.

start Lead this compound Derivative animal_prep Animal Model (e.g., Cannulated Rats) start->animal_prep dosing Dosing (IV and PO routes) animal_prep->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_analysis Plasma Concentration Analysis (LC-MS/MS) blood_sampling->plasma_analysis pk_analysis Pharmacokinetic Parameter Calculation plasma_analysis->pk_analysis profile Pharmacokinetic Profile (Cmax, Tmax, AUC, t½, F%) pk_analysis->profile

Caption: In vivo pharmacokinetic study workflow.

Conclusion: Navigating the Path to Optimized Drug Candidates

The pharmacokinetic profile of a this compound derivative is a critical determinant of its potential as a therapeutic agent. As this guide has illustrated, minor structural modifications can lead to significant alterations in a compound's ADME properties. A thorough understanding of these structure-pharmacokinetic relationships, supported by robust in vitro and in vivo experimental data, is essential for the rational design of drug candidates with improved efficacy and safety profiles. By embracing a data-driven and iterative approach to lead optimization, researchers can navigate the complexities of drug metabolism and excretion, ultimately increasing the likelihood of translating promising this compound derivatives into clinically successful medicines.

References

  • Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors. ACS Pharmacology & Translational Science. [Link]

  • Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS. Bioorganic Chemistry. [Link]

  • Phenyl benzenesulfonamides are novel and selective 5-HT6 antagonists: identification of N-(2,5-dibromo-3-fluorophenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide (SB-357134). Journal of Medicinal Chemistry. [Link]

  • The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability. Drug Metabolism and Disposition. [Link]

  • Quantitative structure--pharmacokinetic relationship of a series of sulfonamides in the rat. European Journal of Drug Metabolism and Pharmacokinetics. [Link]

  • Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Zeitschrift für Naturforschung C. [Link]

  • Identification and Optimization of Benzimidazole Sulfonamides as Orally Bioavailable Sphingosine 1-Phosphate Receptor 1 Antagonists with in Vivo Activity. Journal of Medicinal Chemistry. [Link]

  • The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma. Pharmacia. [Link]

  • Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters. [Link]

  • Discovery of Novel 2-N-aryl-substituted Benzenesulfonamidoacetamides: Orally Bioavailable Tubulin Polymerization Inhibitors With Marked Antitumor Activities. ChemMedChem. [Link]

  • Biphenylsulfonamide endothelin antagonists: structure-activity relationships of a series of mono- and disubstituted analogues and pharmacology of the orally active endothelin antagonist 2'-amino-N- (3,4-dimethyl-5-isoxazolyl)-4'-(2-methylpropyl)[1, 1'-biphenyl]-2-sulfonamide (BMS-187308). Journal of Medicinal Chemistry. [Link]

  • Good ADME properties library. Mol-Instincts. [Link]

  • Exploring Novel Benzene Sulfonamide Derivatives: Synthesis, ADME Studies, Anti-Proliferative Activity, Docking Simulation, and Emphasizing Theoretical Investigations. ResearchGate. [Link]

  • Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules. [Link]

  • Structure–activity relationships for the bis-sulfonamides. ResearchGate. [Link]

  • ADME properties and drug similarity results of compounds. ResearchGate. [Link]

  • in silico quantitative structure – pharmacokinetic relationship modeling on acidic drugs: half. SciSpace. [Link]

  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Biology. [Link]

  • Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Heliyon. [Link]

  • Pharmacokinetic and oral bioavailability study of schaftoside in rats. Biomedical Chromatography. [Link]

  • Plasma pharmacokinetics and pharmacodynamic effects of the 2-benzylbenzimidazole synthetic opioid, isotonitazene, in male rats. Psychopharmacology. [Link]

  • Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Molecules. [Link]

Sources

Validating the results of in silico predictions for Benzylsulfamide with in vitro data

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Validating In Silico Predictions: The Case of Benzylsulfamide

This guide provides a comprehensive framework for validating computational drug discovery predictions using robust in vitro experimental data. We will use this compound, a versatile sulfonamide compound, as a case study to bridge the gap between theoretical modeling and tangible biological results. Our focus is not merely on protocols but on the scientific rationale that underpins a rigorous validation workflow, ensuring that experimental design serves as a self-validating system for the initial in silico hypotheses.

The Premise: In Silico Profiling of this compound

Modern drug discovery often begins not at the lab bench, but within a computer.[1][2] In silico techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, allow for the rapid screening of vast chemical libraries against biological targets, predicting their potential efficacy and mechanisms of action.[1][3]

For our subject, this compound (CAS: 104-22-3)[4], computational models have generated a clear, testable hypothesis. Belonging to the sulfonamide class, a group of compounds renowned for their role as enzyme inhibitors, this compound is predicted to be a potent inhibitor of carbonic anhydrases (CAs).[5] Specifically, molecular docking simulations suggest strong binding affinity for several CA isoforms, including Carbonic Anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors and a key regulator of tumor pH and proliferation.[5][6]

This primary prediction leads to a critical downstream hypothesis: by inhibiting CA IX, this compound should exhibit anti-proliferative activity against cancer cells that are dependent on this enzyme for survival in the acidic tumor microenvironment.[5][6]

Our task is to design and execute an in vitro strategy to rigorously test these two core predictions.

cluster_0 In Silico Phase cluster_1 Hypothesis Generation cluster_2 In Vitro Validation Phase cluster_3 Outcome in_silico Computational Modeling (Molecular Docking, QSAR) hypothesis_1 Hypothesis 1: This compound is a potent Carbonic Anhydrase (CA) inhibitor. in_silico->hypothesis_1 hypothesis_2 Hypothesis 2: CA inhibition leads to anticancer activity. in_silico->hypothesis_2 assay_1 Biochemical Assay: CA Inhibition Assay hypothesis_1->assay_1 assay_2 Cell-Based Assay: Cancer Cell Viability Assay hypothesis_2->assay_2 validation Validation of Predictions (Comparison of In Silico vs. In Vitro Data) assay_1->validation assay_2->validation

Caption: Workflow from in silico prediction to in vitro validation.

The Validation Gauntlet Part I: Biochemical Target Engagement

Causality Behind Experimental Choice: The most direct way to validate the primary in silico prediction is to measure the interaction between this compound and its purified target enzyme. A biochemical carbonic anhydrase inhibition assay allows us to quantify the compound's potency (typically as an IC50 value) in a controlled, cell-free environment. This isolates the drug-target interaction from the complexities of a cellular system, providing a clean "yes" or "no" answer to our first hypothesis.[1]

We will employ a colorimetric esterase activity assay, a widely adopted and high-throughput compatible method for screening CA inhibitors.[7][8] The principle relies on the ability of carbonic anhydrase to hydrolyze a colorless substrate, p-nitrophenyl acetate (p-NPA), into the yellow-colored product, p-nitrophenol, which can be measured spectrophotometrically.[7] An effective inhibitor will reduce the rate of this color change.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

Materials:

  • Human recombinant Carbonic Anhydrase IX (CA IX)

  • This compound

  • Acetazolamide (positive control inhibitor)[9]

  • p-Nitrophenyl acetate (p-NPA) substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[7]

  • DMSO (for compound dissolution)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of kinetic measurements at 405 nm

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO. Create a 10-point serial dilution series (e.g., from 100 µM to 0.5 nM final assay concentration).

    • Prepare a similar dilution series for the positive control, Acetazolamide.

    • Prepare the CA IX working solution by diluting the enzyme stock in cold Assay Buffer.

    • Prepare the p-NPA substrate solution in an organic solvent like acetonitrile.[8]

  • Assay Plate Setup (in triplicate):

    • Test Wells: 158 µL Assay Buffer + 2 µL of this compound dilution.

    • Positive Control Wells: 158 µL Assay Buffer + 2 µL of Acetazolamide dilution.

    • Maximum Activity Control (No Inhibitor): 158 µL Assay Buffer + 2 µL of DMSO.[7]

    • Blank (No Enzyme): 178 µL Assay Buffer.

  • Enzyme-Inhibitor Pre-incubation:

    • Add 20 µL of the CA IX working solution to all wells except the blank.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[7]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm every 60 seconds for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the kinetic curve.

    • Normalize the data by calculating the percent inhibition: % Inhibition = (1 - (V_inhibitor - V_blank) / (V_max_activity - V_blank)) * 100.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Hypothetical Results & Comparison

The table below presents a hypothetical comparison between the in silico predictions and the in vitro findings.

ParameterIn Silico Prediction (Docking Score)In Vitro Result (IC50)Validation Outcome
This compound vs. CA IX -9.8 kcal/mol75 nMValidated: Strong correlation between predicted binding energy and measured potency.
Acetazolamide vs. CA IX -8.5 kcal/mol250 nMValidated: Positive control behaves as expected, confirming assay integrity.

The Validation Gauntlet Part II: Cell-Based Functional Assay

Causality Behind Experimental Choice: Confirming biochemical target engagement is essential, but it doesn't guarantee a desired effect in a living system.[1] A cell-based assay is the crucial next step to validate our second hypothesis: that inhibiting CA IX translates to anticancer activity.[3] We need to determine if this compound can induce cytotoxicity in cancer cells known to overexpress CA IX.

For this, we will use a luminescent cell viability assay, such as the CellTiter-Glo® assay.[10][11] This method quantifies the amount of ATP present, which is a direct indicator of metabolically active, viable cells.[11] A decrease in the luminescent signal upon treatment with this compound indicates a reduction in cell viability, either through cytotoxic (cell-killing) or cytostatic (growth-halting) effects.[12]

cluster_0 Mechanism of Action compound This compound target Carbonic Anhydrase IX (Overexpressed in Tumor Cells) compound->target Inhibits ph_effect Disruption of pH Homeostasis (Intracellular Acidification) target->ph_effect Leads to cellular_outcome Reduced Cell Proliferation & Viability ph_effect->cellular_outcome Induces

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Benzylsulfamide

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals dedicated to advancing scientific discovery, the responsible management of chemical reagents is a cornerstone of operational safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of Benzylsulfamide (CAS No. 104-22-3), a sulfonamide compound utilized in various research and development applications. Adherence to these protocols is paramount for ensuring personnel safety, maintaining regulatory compliance, and minimizing environmental impact.

Understanding this compound: Properties and Regulatory Context

The U.S. Environmental Protection Agency (EPA) has established comprehensive regulations for the management of pharmaceutical waste, emphasizing the prevention of these substances from entering waterways.[4][5][6][7] A key directive under these regulations is the prohibition of sewering hazardous pharmaceutical waste.[7][8] Given the potential for sulfonamides to persist in the environment and their ecotoxicity, particularly towards aquatic organisms, it is imperative to manage this compound as a hazardous pharmaceutical waste unless a formal hazard assessment determines otherwise.[9][10]

Key Properties of this compound:

PropertyValueSource
CAS Number 104-22-3[1][2][3]
Molecular Formula C₁₃H₁₄N₂O₂S[2]
Molecular Weight 262.33 g/mol [3]
Appearance White solid / Off-white powder[1][11]
Melting Point 175°C[1]
Solubility Soluble in DMSO[3]

Hazard Identification and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough understanding of the potential hazards and the implementation of appropriate safety measures are critical.

Potential Hazards:

While a comprehensive toxicity profile for this compound is not widely documented, related sulfonamide compounds can cause irritation to the skin, eyes, and respiratory system.[1][12] Ingestion may be harmful.[11]

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[11] Change gloves immediately if contaminated.

  • Respiratory Protection: If handling fine powders or in situations where dust may be generated, use a NIOSH-approved respirator with an appropriate particulate filter.

  • Hand Hygiene: Wash hands thoroughly after handling the compound, even if gloves are worn.

This compound Disposal Workflow

The following step-by-step protocol is designed to guide researchers and laboratory personnel in the safe and compliant disposal of this compound waste. This workflow is grounded in the principles of hazardous waste management as outlined by the EPA for pharmaceutical waste.

Benzylsulfamide_Disposal_Workflow Figure 1: this compound Disposal Workflow cluster_0 Step 1: Waste Identification & Segregation cluster_1 Step 2: Containerization & Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Disposal A Identify this compound Waste (Pure compound, contaminated labware, solutions) B Segregate from other waste streams (e.g., non-hazardous, radioactive) A->B C Select a designated, compatible, and sealable hazardous waste container B->C D Label container clearly: 'Hazardous Waste', 'this compound', and other required information C->D E Store in a designated, secure, and well-ventilated area D->E F Ensure compatibility with other stored chemicals E->F G Arrange for pickup by a licensed hazardous waste disposal vendor F->G H Maintain accurate disposal records for regulatory compliance G->H

Caption: A step-by-step workflow for the proper disposal of this compound.

Experimental Protocol for this compound Disposal

Objective: To safely collect, store, and prepare this compound waste for disposal by a licensed environmental management company.

Materials:

  • This compound waste (solid, solutions, contaminated materials)

  • Designated hazardous waste container (chemically compatible, with a secure lid)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE) as specified above

  • Spill kit for chemical spills

Procedure:

  • Waste Identification and Segregation:

    • Identify all forms of this compound waste. This includes:

      • Unused or expired pure this compound powder.

      • Contaminated materials such as weighing boats, pipette tips, gloves, and bench paper.

      • Solutions containing this compound.

    • Segregate this compound waste from all other waste streams at the point of generation to prevent cross-contamination and ensure proper disposal routing.

  • Containerization:

    • Select a waste container that is in good condition, compatible with this compound, and has a secure, tight-fitting lid.

    • For solid waste, a clearly marked, lined container is appropriate.

    • For liquid waste (e.g., solutions in DMSO), use a sealable, non-reactive container. Do not mix with aqueous or other incompatible solvent waste streams.

  • Labeling:

    • Affix a hazardous waste label to the container before adding any waste.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • The CAS Number: "104-22-3."

      • An indication of the hazards (e.g., "Irritant," "Handle with Care").

      • The accumulation start date (the date the first piece of waste is placed in the container).

      • The name and contact information of the generating laboratory or researcher.

  • Waste Accumulation and Storage:

    • Place all identified this compound waste into the appropriately labeled container.

    • Store the container in a designated satellite accumulation area within the laboratory or a central hazardous waste storage area.

    • The storage area should be secure, well-ventilated, and away from general laboratory traffic.

    • Ensure that the stored waste is compatible with other chemicals stored in the vicinity.

  • Arranging for Disposal:

    • Once the container is full or the accumulation time limit set by your institution's Environmental Health and Safety (EHS) department is approaching, arrange for disposal.

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup.

    • Provide the waste manifest with accurate information about the container's contents.

  • Record Keeping:

    • Maintain meticulous records of all hazardous waste generated and disposed of. This should include the amount of waste, the date of generation, and the date it was picked up for disposal. These records are essential for regulatory compliance and internal safety audits.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control the Spill: If it is safe to do so, prevent the spill from spreading. For powdered spills, avoid creating dust.

  • Utilize Spill Kit: Use absorbent pads or other materials from a chemical spill kit to contain and clean up the spill.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for spill cleanup must be placed in the designated this compound hazardous waste container.

The Causality Behind These Procedures

The stringent protocols outlined in this guide are based on a foundational understanding of chemical safety and environmental science.

  • Prohibition of Sewer Disposal: Sulfonamides are not always effectively removed by standard wastewater treatment processes.[9] Their release into aquatic ecosystems can be toxic to various organisms, contributing to the broader issue of pharmaceutical pollution in the environment.[10] The EPA's ban on sewering pharmaceutical waste is a direct measure to combat this environmental threat.[7]

  • Segregation and Labeling: Proper segregation and labeling are mandated by hazardous waste regulations to ensure that waste is handled, transported, and disposed of correctly. This prevents dangerous chemical reactions from occurring due to the mixing of incompatible wastes and ensures the safety of all personnel involved in the waste management chain.

  • Use of Licensed Disposal Vendors: Licensed hazardous waste disposal companies have the expertise and facilities to manage chemical waste in an environmentally sound manner, often through high-temperature incineration or other specialized treatment methods that destroy the chemical structure and prevent its release into the environment.

By adhering to these procedures, the scientific community can continue its vital work while upholding its commitment to safety and environmental responsibility.

References

  • U.S. Environmental Protection Agency. (n.d.). EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Stericycle. (2025, May 20). EPA Regulations for Healthcare & Pharmaceuticals. Retrieved from [Link]

  • Hazardous Waste Experts. (2019, June 18). Updated Rules for EPA hazardous pharmaceutical waste Sewering. Retrieved from [Link]

  • Secure Waste. (2025, December 15). EPA Hazardous Pharmaceutical Waste Rule | Complete Guide. Retrieved from [Link]

  • LookChem. (n.d.). Cas 104-22-3, this compound. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • Ingerslev, F., & Halling-Sørensen, B. (2001). Biodegradability properties of sulfonamides in activated sludge. Environmental Toxicology and Chemistry, 20(12), 2467-2473. Retrieved from [Link]

  • ScienceLab.com. (2010, June 10). Material Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (2023, September). Studies on sulfonamide degradation products. Retrieved from [Link]

  • PubMed. (2018, December 15). Removal of sulfonamide antibiotics and human metabolite by biochar and biochar/H2O2 in synthetic urine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites Prepared via Hydrothermal Method. Retrieved from [Link]

  • ResearchGate. (2025, July 20). Environmental toxicity profiles of commonly used transdermal chemical enhancers. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]

  • PubMed. (2022, May 10). Occurrence and ecotoxicity of sulfonamides in the aquatic environment: A review. Retrieved from [Link]

  • U.S. Fish and Wildlife Service. (n.d.). Environmental fate and effects of the lampricide Bayluscide: A review. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1991, March). Health and Environmental Effects Document for Endosulfan. Retrieved from [Link]

  • Ohio Environmental Protection Agency. (2019, August 20). Hazardous Waste Pharmaceuticals Sewer Ban. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 19). Managing Remediation Waste from Polychlorinated Biphenyls (PCBs) Cleanups. Retrieved from [Link]

  • PubMed. (2023, November 1). Risks of benzalkonium chlorides as emerging contaminants in the environment and possible control strategies from the perspective of ecopharmacovigilance. Retrieved from [Link]

  • Alston & Bird. (2018, December 20). Environment, Land Use & Natural Resources and Food, Drug & Device/FDA Advisory: EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from [Link]

Sources

A Researcher's Guide to Personal Protective Equipment for Handling Benzylsulfamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like Benzylsulfamide is foundational to scientific progress. This compound, belonging to the versatile sulfonamide class, is a valuable building block in medicinal chemistry, notably as a scaffold for developing new bioactive molecules and studying enzyme mechanisms.[1] However, realizing its full potential necessitates a deep commitment to safety, starting with a comprehensive understanding of its hazard profile and the appropriate measures to mitigate exposure. This guide provides an in-depth, experience-driven framework for selecting, using, and disposing of Personal Protective Equipment (PPE) when handling this compound, ensuring both personal safety and the integrity of your research.

Understanding the Risks: A Hazard Profile of this compound

This compound (CAS No. 104-22-3) is an aromatic amine and a member of the sulfonamide family.[2][3] While specific toxicological data for this compound may be limited, the safety data for structurally related compounds, such as Benzenesulfonamide, provides a strong basis for a cautious approach. The primary hazards to consider are:

  • Oral Toxicity : this compound and related sulfonamides are classified as harmful if swallowed.[4][5][6] Ingestion can lead to adverse health effects, making it crucial to prevent any contact with the mouth.

  • Skin and Eye Irritation : Direct contact with the powder or solutions of similar compounds can cause skin and eye irritation.[7][8] Prolonged or repeated exposure should be avoided.

  • Respiratory Irritation : Inhalation of fine dust particles may irritate the respiratory tract.[8]

  • Potential for Genetic Defects : Some related compounds are suspected of causing genetic defects, warranting a high degree of caution and minimization of exposure.[5]

Given these potential hazards, a multi-layered safety strategy, combining engineering controls, safe work practices, and appropriate PPE, is essential.

Core Principles of PPE Selection

The selection of PPE is not a one-size-fits-all exercise. It must be tailored to the specific task and the associated risk of exposure. The following principles should guide your choices:

  • Task-Specific Risk Assessment : The level of PPE required for weighing a few milligrams of solid this compound in a ventilated enclosure will differ from that needed for a large-scale synthesis involving transfers of solutions.

  • Engineering Controls as the First Line of Defense : Always handle this compound in a certified chemical fume hood to minimize inhalation exposure and provide a physical barrier against splashes.[9]

  • Proper Fit and Function : PPE is only effective if it fits correctly and is in good condition. Regularly inspect all reusable PPE for signs of degradation.

Recommended PPE for Handling this compound

The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Laboratory Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting Solids Safety glasses with side shields or chemical splash goggles.[6]Nitrile gloves (single pair).Standard laboratory coat.Not generally required if handled in a ventilated balance enclosure or fume hood.
Preparing Solutions Chemical splash goggles. A face shield is recommended for larger volumes.[9]Nitrile gloves (consider double gloving for extended handling).Chemical-resistant laboratory coat or apron over a standard lab coat.Not generally required if performed in a fume hood.
Running Reactions and Work-up Chemical splash goggles and a face shield.Nitrile gloves (double gloving recommended).Chemical-resistant laboratory coat. Ensure cuffs are tucked into gloves.Not generally required if the apparatus is contained within a fume hood.
Handling Spills Chemical splash goggles and a face shield.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant coveralls or suit.An air-purifying respirator with appropriate cartridges may be necessary depending on the spill size and ventilation.[10]

Procedural Guidance for PPE Use

Donning and Doffing PPE: A Step-by-Step Approach

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat/Coveralls : Put on your protective body wear first.

  • Gloves : Don the first pair of gloves if double gloving.

  • Eye and Face Protection : Put on your safety glasses, goggles, and/or face shield.

  • Second Pair of Gloves (if applicable) : Ensure the cuffs of the outer gloves go over the sleeves of your lab coat.

Doffing Sequence:

  • Outer Gloves : Remove the outer pair of gloves (if double gloving) by peeling them off without touching the outside with your bare hands.

  • Lab Coat/Coveralls : Remove your lab coat, turning it inside out as you do.

  • Eye and Face Protection : Remove your eye and face protection.

  • Inner Gloves : Remove the inner pair of gloves.

  • Hand Hygiene : Wash your hands thoroughly with soap and water.[5]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Assess Task Assess Task Consult SDS Consult SDS Assess Task->Consult SDS Identify Hazards Select PPE Select PPE Consult SDS->Select PPE Determine Protection Level Don PPE Don PPE Select PPE->Don PPE Handle this compound Handle this compound Don PPE->Handle this compound Monitor for Exposure Monitor for Exposure Handle this compound->Monitor for Exposure Segregate Waste Segregate Waste Handle this compound->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Hand Wash Hand Wash Doff PPE->Hand Wash

Caption: Workflow for PPE selection and use when handling this compound.

Disposal of Contaminated PPE and Chemical Waste

Proper disposal is the final, critical step in the safe handling of this compound.

  • Solid Waste : All solid waste contaminated with this compound, including gloves, weighing papers, and disposable lab coats, should be collected in a designated, sealed, and clearly labeled hazardous waste container.[11]

  • Liquid Waste : Solutions containing this compound should be collected in a separate, sealed hazardous waste container. Do not mix with incompatible waste streams.[11]

  • Disposal Vendor : All waste must be disposed of through a licensed chemical waste management company in accordance with local, state, and federal regulations.[11]

By adhering to these rigorous safety protocols, you can confidently and safely unlock the scientific potential of this compound. Your commitment to safety is a commitment to the quality and integrity of your research.

References

  • Jinli Chemical. (2026, January 9).
  • Benchchem. This compound|Research Use Only.
  • Fisher Scientific. (2010, June 5).
  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific.
  • Thermo Fisher Scientific. (2010, June 5).
  • DrugFuture. This compound.
  • ECHEMI.
  • ScienceLab.com. (2010, June 10).
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • LookChem. Benzenesulfonamide, N-methyl-N-(phenylsulfonyl)
  • Benchchem. Personal protective equipment for handling N-(4-bromobenzenesulfonyl)benzamide.
  • 3M. Pharmaceutical industry best practice.
  • U.S. Department of Health and Human Services. Personal Protective Equipment (PPE) - CHEMM.
  • ChemicalBook. (2023, May 4). This compound | 104-22-3.
  • PubChem. 4-((Phenylmethyl)amino)benzenesulfonamide.
  • University of Florida. (2019, January 3). PI28/PI061: Personal Protective Equipment for Handling Pesticides.
  • Benchchem.
  • The National Academies Press.
  • The National Institutes of Health. The NIH Drain Discharge Guide.
  • Nipissing University. (2019, June 12).
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzylsulfamide
Reactant of Route 2
Reactant of Route 2
Benzylsulfamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.